molecular formula C9H5BrN2O2 B183170 4-Bromo-5-nitroisoquinoline CAS No. 58142-46-4

4-Bromo-5-nitroisoquinoline

Cat. No.: B183170
CAS No.: 58142-46-4
M. Wt: 253.05 g/mol
InChI Key: JAYGEXFKJUWRML-UHFFFAOYSA-N
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Description

4-Bromo-5-nitroisoquinoline is a synthetically valuable heterocyclic compound that serves as a key precursor in medicinal chemistry and drug discovery. Its structure, featuring both bromo and nitro substituents on the isoquinoline scaffold, makes it a versatile intermediate for nucleophilic substitution reactions and further functionalization. Research indicates that nitrated bromoquinoline derivatives demonstrate significant potential as antiproliferative agents, showing activity against various cancer cell lines, including glioblastoma, cervical cancer, and adenocarcinoma . The electron-withdrawing nitro group activates the bromine atom for nucleophilic aromatic substitution, enabling efficient synthesis of piperazinyl, morpholinyl, and other amino derivatives . These properties establish this compound as a crucial building block for developing novel therapeutic candidates, particularly in the exploration of topoisomerase-I inhibitors and other targeted anticancer therapies .

Properties

IUPAC Name

4-bromo-5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-7-5-11-4-6-2-1-3-8(9(6)7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYGEXFKJUWRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297214
Record name 4-bromo-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58142-46-4
Record name 58142-46-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-bromo-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 4-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-nitroisoquinoline

This guide provides a comprehensive technical overview of the , a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for its characterization.

The dual functionality of this compound—a bromine atom amenable to cross-coupling reactions and a nitro group that can be reduced to a versatile amine—makes it a valuable intermediate for constructing complex molecular architectures.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, purification, formulation, and biological screening.

Molecular Profile and Structural Attributes

The foundational step in characterizing any chemical entity is to define its core structural and molecular properties. These values are the basis for all subsequent experimental and computational analyses.

Chemical Structure: this compound belongs to the isoquinoline family, a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The molecule is substituted with a bromine atom at position 4 and a nitro group at position 5.

Key Identifiers:

  • Molecular Formula: C₉H₅BrN₂O₂

  • CAS Number: 58142-46-4[2][3]

  • PubChem CID: 271280[4]

Table 1: Core Physicochemical Properties

While extensive experimental data for this specific isomer is not widely published, we can compile its fundamental computed properties and compare them with related, well-characterized isomers. This comparative approach is crucial in early-stage research when working with novel or less-common reagents.

PropertyValue (this compound)Causality & Scientific Insight
Molecular Weight 253.05 g/mol A fundamental property calculated from the atomic weights of its constituent atoms (C, H, Br, N, O). It is essential for all stoichiometric calculations in synthesis and for mass spectrometry analysis.[1]
Monoisotopic Mass 251.953 Da[5]The exact mass of the molecule with its most abundant isotopes (e.g., ¹²C, ¹H, ⁷⁹Br). This value is critical for high-resolution mass spectrometry (HRMS), which is used to confirm elemental composition with high precision.
XLogP3 (Predicted) 2.6[5]This predicted partition coefficient indicates moderate lipophilicity. The aromatic rings contribute to lipophilicity, while the polar nitro group and nitrogen heteroatom decrease it. This balance is a key consideration in drug design, influencing solubility and membrane permeability.[6][7][8]
Melting Point (°C) Not experimentally reported; expected to be a high-melting solid.Aromatic compounds with polar groups like the nitro-substituent tend to form stable crystal lattices, resulting in high melting points. For comparison, the related isomer 5-Bromo-8-nitroisoquinoline has a reported melting point of 137-139°C.[9] The melting point is a critical indicator of purity.[10]
Boiling Point (°C) Not applicable; likely to decompose before boiling.Complex aromatic compounds, especially those with nitro groups, are often thermally unstable and will decompose at the high temperatures required for boiling at atmospheric pressure.
Solubility Expected: Soluble in polar organic solvents (DMSO, DMF, Acetone).The polar nitro group and the isoquinoline nitrogen suggest solubility in polar aprotic solvents. Solubility in aqueous media is expected to be low due to the large aromatic system, a critical factor for designing biological assays and formulation strategies.

Workflow for Physicochemical Characterization

A systematic approach is essential for the comprehensive characterization of a novel or sparsely documented compound. The following workflow outlines the logical progression from initial receipt of the material to a full data package suitable for a drug discovery program.

Caption: Figure 1. A phased approach ensures that fundamental identity and purity are confirmed before investing resources in more advanced characterization studies.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic data provides unambiguous structural confirmation and insights into the electronic environment of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of organic compounds in solution.[1]

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The electron-withdrawing effects of the nitro group and the bromine atom will cause downfield shifts for adjacent protons. For comparison, in 5-nitroisoquinoline, aromatic protons appear in the range of 7.7 to 9.4 ppm.[11]

    • ¹³C NMR: The carbon spectrum will complement the proton data, with quaternary carbons (like C4-Br and C5-NO₂) being identifiable by their lack of attached protons in a DEPT experiment. Chemical shifts for carbons attached to bromine or a nitro group are significantly affected.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For this compound, the key diagnostic peaks would be:

    • ~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the C-NO₂ bond, respectively. This is a definitive indicator of the nitro group.

    • ~1000-1100 cm⁻¹: A moderate absorption for the C-Br stretch.

    • ~1600 cm⁻¹ and ~1480 cm⁻¹: C=C and C=N stretching vibrations characteristic of the isoquinoline ring system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental formula. A key feature in the mass spectrum of a bromo-compound is the isotopic pattern for bromine. Natural bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 mass units (e.g., at m/z 252 and 254).

Experimental Protocols for Core Characterization

The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used. The following protocols are presented as self-validating systems for core property determination.

Protocol 1: Melting Point Determination (Capillary Method)

Rationale: The melting point is a rapid and reliable indicator of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A sharp melting range (e.g., 0.5-1.0°C) is indicative of high purity.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours.[12] Grind a small amount of the solid into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample.[12] Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The final packed height should be 2-3 mm.[12]

  • Initial Rapid Scan: Place the capillary in a melting point apparatus. Heat rapidly (10-20°C/min) to determine an approximate melting range.[10] This prevents time wastage on subsequent, more precise measurements.

  • Precise Measurement: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[10][12] Prepare a new capillary tube. Heat slowly at a ramp rate of 1-2°C per minute.[10]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is reported as T₁ - T₂.

Protocol 2: ¹H NMR Sample Preparation and Acquisition

Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra free from artifacts. The choice of solvent and sample concentration can significantly impact spectral resolution and sensitivity.[13]

Methodology:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often a good starting point for polar, aromatic compounds.

  • Sample Weighing: For a standard 5 mm NMR tube, weigh approximately 5-10 mg of the compound for a ¹H NMR spectrum.[13]

  • Dissolution: Place the weighed sample in a small, clean vial. Add ~0.6-0.7 mL of the deuterated solvent. Vortex or gently warm the vial to ensure complete dissolution. If solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[13]

  • Internal Standard: For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) is often used. However, modern spectrometers can lock onto the deuterium signal of the solvent and reference the residual solvent peak, a process known as indirect referencing.[13]

  • Acquisition: Place the tube in the spectrometer. The instrument will be tuned, locked, and shimmed to optimize the magnetic field homogeneity. A standard 1D proton experiment can then be acquired, typically requiring 16 to 64 scans for a sample of this concentration.[14]

Protocol 3: Lipophilicity Determination (Shake-Flask Method for LogP)

Rationale: Lipophilicity, often expressed as LogP, is the measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the "gold standard" for LogP determination.[7][15]

Methodology:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 phosphate-buffered saline (PBS) for 24 hours to ensure mutual saturation.[7] Allow the phases to separate completely.

  • Stock Solution: Prepare a stock solution of this compound in the n-octanol phase (e.g., at 1 mg/mL).

  • Partitioning: In a clean vial, combine a known volume of the n-octanol stock solution with a known volume of the PBS phase (e.g., 2 mL of each).

  • Equilibration: Cap the vial and shake or agitate it gently for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.[6]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

  • Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV. A calibration curve must be prepared for accurate quantification.

  • Calculation: The partition coefficient (P) is calculated as:

    • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogP = log₁₀(P)

G Figure 2. Shake-Flask Method for LogP Determination A 1. Prepare Saturated n-Octanol & PBS B 2. Dissolve Compound in n-Octanol Phase A->B C 3. Mix Octanol & PBS Phases in Known Ratio B->C D 4. Agitate to Reach Equilibrium C->D E 5. Centrifuge to Separate Phases D->E F 6. Quantify Concentration in Each Phase (HPLC) E->F G 7. Calculate LogP F->G

Caption: Figure 2. A step-by-step workflow for the gold-standard shake-flask LogP determination method.

Safety and Handling

  • Potential Hazards:

    • Skin/Eye Irritation: Aromatic halides are often irritating to the skin and eyes.[16][17]

    • Harmful if Swallowed/Inhaled: Compounds of this class can be harmful if ingested or if the dust is inhaled.[17][18]

    • Reactivity: Nitroaromatic compounds can be energetic and may pose a risk if heated under confinement or mixed with strong reducing agents.

  • Recommended Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17]

    • Avoid creating dust when handling the solid material.

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

Conclusion

This compound is a promising synthetic intermediate whose utility is unlocked through a detailed understanding of its physicochemical properties. This guide provides the scientific rationale and robust experimental frameworks necessary for its thorough characterization. By employing a systematic workflow encompassing structural verification, purity assessment, and the determination of core properties like melting point and lipophilicity, researchers can ensure data integrity and make informed decisions in their synthetic and drug discovery endeavors. The provided protocols serve as a reliable foundation for generating the high-quality data required for advancing chemical and pharmaceutical research.

References

  • Berben, P. et al. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
  • Ciura, K. et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Cambridge MedChem Consulting. LogP/D.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 1 - Melting Points.
  • Bio-protocol. (2024). LogP / LogD shake-flask method. protocols.io.
  • Chemistry LibreTexts. (2021). 4.3: Melting Point Determination Procedure.
  • Chemaxon. (2020). LogP / LogD shake-flask method v1. ResearchGate.
  • University of Alberta, Department of Chemistry. (n.d.). Melting point determination.
  • Westlab Canada. (2023). Measuring the Melting Point.
  • PubChem. (n.d.). 4-Bromo-1-methyl-5-nitro-isoquinoline. National Center for Biotechnology Information.
  • Al-Saadi, S. (2021). experiment (1) determination of melting points. SlideShare.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • Nuclear Magnetic Resonance, Volume 50. (2024). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Warner, K. D. et al. (2012). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. ACS Medicinal Chemistry Letters, 3(4), 295–300.
  • ACS Publications. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A.
  • Lee, H. T. et al. (2018). Ligand-observed NMR techniques to probe RNA-small molecule interactions. Methods, 148, 45-53.
  • Google Patents. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • PubChemLite. (n.d.). This compound (C9H5BrN2O2).
  • Ark Pharma Scientific Limited. (n.d.). 4-bromo-1-nitroisoquinoline.

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4-Bromo-5-nitroisoquinoline: A Comprehensive Technical Guide for Advanced Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Functionalized Isoquinolines

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and natural products. Its rigid bicyclic framework provides a versatile template for the spatial presentation of functional groups, enabling precise interactions with biological targets. The strategic introduction of substituents onto this core is a critical endeavor in drug discovery, allowing for the fine-tuning of pharmacological properties. Among the myriad of substituted isoquinolines, 4-Bromo-5-nitroisoquinoline emerges as a particularly valuable building block. The presence of two distinct and orthogonally reactive functional groups—a bromine atom at the 4-position and a nitro group at the 5-position—offers a powerful platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis, characterization, and strategic application in the development of novel therapeutics.

Section 1: Core Molecular Attributes of this compound

A thorough understanding of the fundamental physicochemical properties of a synthetic building block is paramount for its effective utilization. This section delineates the key identifiers and characteristics of this compound.

Key Identifiers and Chemical Properties

The essential data for this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource(s)
CAS Number 58142-46-4[1]
Molecular Formula C₉H₅BrN₂O₂[2]
Molecular Weight 253.05 g/mol [2]
IUPAC Name This compound[1]
Canonical SMILES C1=CC2=CN=CC(=C2C(=C1)N(=O)=O)Br[2]
InChIKey JAYGEXFKJUWRML-UHFFFAOYSA-N[1]
Structural Elucidation and Reactivity Overview

The structure of this compound is characterized by an isoquinoline core with a bromine atom at the C4 position and a nitro group at the C5 position. The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the electron-withdrawing nitro group can be readily reduced to a versatile amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This dual functionality provides a powerful toolkit for the synthesis of diverse compound libraries.

Section 2: Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Strategy: A Two-Step, One-Pot Approach

The proposed synthesis involves the sequential electrophilic bromination and nitration of isoquinoline in a one-pot procedure. This approach is efficient as it avoids the isolation of the intermediate bromoisoquinoline.[3]

Synthesis_Workflow Isoquinoline Isoquinoline Step1 Step 1: Bromination Reagents: N-Bromosuccinimide (NBS) Solvent: Conc. H₂SO₄ Conditions: Low Temperature Isoquinoline->Step1 Intermediate 4-Bromoisoquinoline (in situ) Step1->Intermediate Step2 Step 2: Nitration Reagents: KNO₃ Solvent: Conc. H₂SO₄ Conditions: Controlled Warming Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed one-pot synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Disclaimer: This protocol is a scientifically informed projection and has not been experimentally validated for the synthesis of this compound. It should be performed with all necessary safety precautions by trained personnel.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add concentrated sulfuric acid (e.g., 10 volumes relative to isoquinoline). Cool the acid to 0 °C in an ice-salt bath.

  • Addition of Isoquinoline: Slowly add isoquinoline (1.0 equivalent) to the stirred sulfuric acid, maintaining the internal temperature below 20 °C.

  • Bromination: Cool the reaction mixture to between -20 °C and -15 °C. Add N-bromosuccinimide (NBS) (1.1 - 1.3 equivalents) portion-wise, ensuring the temperature does not exceed -10 °C. The regioselectivity of bromination on the isoquinoline ring is highly dependent on the reaction conditions, and achieving selective bromination at the C4 position may require careful optimization.

  • Nitration: After stirring for several hours at low temperature, add potassium nitrate (KNO₃) (1.1 equivalents) portion-wise, maintaining the temperature below 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to warm slowly to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture carefully onto crushed ice.

  • Neutralization and Extraction: Basify the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to a pH of ~9, keeping the temperature below 20 °C with an ice bath. Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Section 3: Analytical Characterization

The unambiguous identification and purity assessment of this compound are crucial for its use in subsequent synthetic steps. The following analytical techniques are recommended for its characterization.

Spectroscopic Analysis (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.5-9.5 ppm) corresponding to the five protons on the isoquinoline core. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro group and the bromine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display nine signals corresponding to the carbon atoms of the isoquinoline ring. The carbon atoms attached to the bromine and nitro groups will exhibit characteristic chemical shifts.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum will also show a characteristic isotopic pattern for a monobrominated compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the aromatic C-H and C=C bonds.

Characterization_Flow Start Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR Purity Purity Assessment (HPLC, Elemental Analysis) Start->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Confirmation Purity >95% Purity->Purity_Confirmation

Caption: Logical workflow for the analytical characterization of this compound.

Section 4: Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups.

Key Chemical Transformations
  • Palladium-Catalyzed Cross-Coupling of the Bromine Atom: The C4-bromo substituent can readily participate in a variety of palladium-catalyzed cross-coupling reactions, including:

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

    • Stille Coupling: Reaction with organostannanes to form C-C bonds.

    • Heck Reaction: Reaction with alkenes to form substituted alkenes.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Reduction of the Nitro Group: The C5-nitro group can be selectively reduced to an amine under various conditions (e.g., catalytic hydrogenation, reduction with metals such as iron or tin in acidic media). The resulting 5-amino-4-bromoisoquinoline is a valuable intermediate for further derivatization.

Applications Start This compound CrossCoupling Pd-Catalyzed Cross-Coupling (at C4-Br) Start->CrossCoupling Reduction Nitro Group Reduction (at C5-NO₂) Start->Reduction Library1 Diverse C4-Substituted Isoquinolines CrossCoupling->Library1 Library2 5-Amino-4-bromo- isoquinoline Reduction->Library2 Final_Compounds Complex Bioactive Molecules Library1->Final_Compounds Derivatization Further Derivatization of Amino Group Library2->Derivatization Derivatization->Final_Compounds

Caption: Synthetic utility of this compound in generating molecular diversity.

Potential Therapeutic Areas

While specific drugs derived from this compound are not prominent in the literature, the isoquinoline core is a key feature in numerous therapeutic agents. The functional handles on this building block make it an attractive starting point for the synthesis of inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The ability to rapidly generate libraries of analogues from this intermediate is highly valuable in lead optimization campaigns.

Section 5: Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: Based on similar compounds, this compound is likely to be an irritant to the skin, eyes, and respiratory tract. It may be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably a chemical fume hood.

  • Handling: Avoid creating dust. Use non-sparking tools.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value, strategically functionalized building block for medicinal chemistry and organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex and diverse molecular libraries. While a dedicated synthesis protocol and complete spectral data are yet to be widely published, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and application. As the demand for novel and effective therapeutics continues to grow, the importance of versatile synthetic intermediates like this compound in fueling the drug discovery pipeline cannot be overstated.

References

  • PubChem. This compound.
  • PubChemLite. This compound (C9H5BrN2O2). [Link]
  • Brown, W. D., & Gouliaev, A. H. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses. [Link]
  • J&K Scientific LLC. This compound | 58142-46-4. [Link]
  • PubChem. This compound.

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A Comprehensive Technical Guide to the Solubility of 4-Bromo-5-nitroisoquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of 4-bromo-5-nitroisoquinoline, a key heterocyclic building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document synthesizes theoretical predictions based on physicochemical properties, qualitative insights from structurally related compounds, and detailed, field-proven experimental protocols to empower researchers in their laboratory work.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental predictor of solubility. The molecular structure of this compound, with its combination of a relatively nonpolar aromatic isoquinoline core and polar bromo and nitro functional groups, dictates its solubility profile.

Physicochemical Properties of this compound

An understanding of the key physicochemical properties of this compound is essential for predicting its behavior in various organic solvents.

PropertyValueSource
Molecular Formula C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol [1]
Predicted XLogP3-AA 2.6[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]

The predicted XLogP3-AA value of 2.6 indicates a moderate level of lipophilicity, suggesting that this compound will favor organic solvents over water. The absence of hydrogen bond donors and the presence of three hydrogen bond acceptors (the nitrogen atom in the isoquinoline ring and the two oxygen atoms of the nitro group) imply that it can interact with protic solvents, though it cannot form hydrogen bond networks as a donor.

Predicted Solubility Profile

Based on these properties, the following solubility profile can be anticipated:

  • High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar nitro group and the isoquinoline nitrogen.[2][3][4] Chlorinated solvents such as dichloromethane (DCM) and chloroform are also likely to be good solvents due to their ability to interact with the aromatic system and the polar functional groups.

  • Moderate Solubility: Expected in polar protic solvents like methanol and ethanol. While the compound can accept hydrogen bonds, the lack of a donor group might limit its solubility compared to polar aprotic solvents. Ketones like acetone and esters like ethyl acetate should also provide moderate solubility.

  • Low to Insoluble: Expected in nonpolar solvents such as toluene, hexane, and heptane. The overall polarity of the molecule is likely too high for significant dissolution in these solvents.

Insights from Structurally Related Compounds

While direct quantitative data for this compound is scarce, information on the solubility and purification of analogous compounds provides valuable qualitative indicators.

  • 5-Bromoisoquinoline: This related compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, and methanol. This suggests that the isoquinoline core with a bromine substituent is amenable to dissolution in a range of polar and chlorinated organic solvents.

  • 5-Bromo-8-nitroisoquinoline: Purification procedures for this isomer include recrystallization from a mixture of heptane and toluene, and column chromatography using solvent systems of dichloromethane/diethyl ether and dichloromethane/ethyl acetate.[5] This implies at least partial solubility in these solvents, with lower solubility in the heptane/toluene mixture allowing for crystallization upon cooling.

This information reinforces the prediction that this compound will exhibit good solubility in chlorinated solvents and moderate solubility in esters and ethers, while having limited solubility in nonpolar hydrocarbons.

Experimental Determination of Solubility: A Practical Guide

To obtain precise, quantitative solubility data, experimental determination is crucial. The following section provides detailed protocols for this purpose.

General Workflow for Solubility Determination

The following diagram illustrates a standard workflow for determining the solubility of a solid organic compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Quantification start Weigh Compound add_solvent Add Solvent Incrementally start->add_solvent solvent Select Solvent solvent->add_solvent equilibrate Equilibrate (Shake/Stir) add_solvent->equilibrate observe Visual Observation equilibrate->observe observe->equilibrate Incomplete Dissolution centrifuge Centrifuge (Optional) observe->centrifuge Complete Dissolution filter Filter Supernatant centrifuge->filter analyze Analyze Concentration (e.g., HPLC, UV-Vis) filter->analyze calculate Calculate Solubility analyze->calculate

Sources

1H NMR and 13C NMR spectral data of 4-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-5-nitroisoquinoline

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a key heterocyclic building block in medicinal chemistry and organic synthesis.[1] Given the frequent need for unambiguous structural confirmation in drug development, this document serves as a predictive and interpretive resource for researchers. We will delve into the theoretical basis for the anticipated chemical shifts and coupling constants, drawing upon established principles of NMR spectroscopy and comparative data from related isoquinoline structures. The guide includes detailed, field-proven protocols for sample preparation and data acquisition, and presents the predicted spectral data in a clear, tabular format. Furthermore, a logical workflow for complete structural elucidation is visualized to underscore the self-validating nature of modern spectroscopic techniques.

Introduction: The Significance of Substituted Isoquinolines and NMR

The isoquinoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds.[1] The specific functionalization of this scaffold, as seen in this compound, provides a versatile intermediate for the synthesis of novel therapeutic agents. The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening pathways for further derivatization.[2]

Precise structural characterization is paramount to ensure the identity and purity of such intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[3][4] By analyzing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—NMR provides a detailed map of the molecular framework, revealing the electronic environment of each atom, their connectivity, and spatial relationships.[5][6] This guide explains how to leverage NMR to confirm the precise substitution pattern of this compound.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the standard IUPAC numbering for the isoquinoline ring system is used. The diagram below illustrates the structure of this compound with each key position labeled.

Caption: Workflow for structural elucidation via NMR spectroscopy.

Spectral Analysis and Interpretation

While experimental data for the target molecule is not readily available in published literature, we can predict the ¹H and ¹³C NMR spectra with high confidence based on fundamental principles and data from analogous compounds, such as 5-bromo-8-nitroisoquinoline. [2]

Predicted ¹H NMR Spectrum

The chemical shift of a proton is primarily influenced by the electron density around it. Electronegative atoms and electron-withdrawing groups (EWGs) decrease this density, "deshielding" the proton and shifting its resonance signal to a higher ppm value (downfield). [7][8]

  • Strong Deshielding Effects: The nitro group (-NO₂) at the C-5 position is a powerful EWG through both resonance and inductive effects. [9]This will cause significant downfield shifts for nearby protons, particularly H-6. The nitrogen atom in the isoquinoline ring also strongly deshields adjacent protons (H-1 and H-3).

  • Anisotropic Effects: The aromatic rings induce a magnetic field that deshields protons located on the ring periphery.

  • Spin-Spin Coupling: Protons on adjacent carbons "split" each other's signals into multiplets according to the n+1 rule, where 'n' is the number of neighboring, non-equivalent protons. [10]The distance between the lines of a multiplet is the coupling constant (J), measured in Hertz (Hz).

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-1 ~9.6 - 9.8s-Singlet due to no adjacent proton. Strongly deshielded by the adjacent ring nitrogen (C2).
H-3 ~8.7 - 8.9s-Singlet due to no adjacent proton (C4 is substituted). Deshielded by the ring nitrogen (C2).
H-8 ~8.4 - 8.6dJH8-H7 = ~8.0 HzDoublet, coupled to H-7. Deshielded due to its peri-position relative to the C-1/N-2 region.
H-6 ~8.2 - 8.4dJH6-H7 = ~7.5 HzDoublet, coupled to H-7. Strongly deshielded by the ortho-nitro group at C-5.
H-7 ~7.9 - 8.1tJH7-H6 ≈ JH7-H8 ≈ 7.8 HzTriplet (or dd), coupled to both H-6 and H-8. Its chemical shift is influenced by both flanking protons.
Predicted ¹³C NMR Spectrum

The principles of shielding and deshielding also apply to ¹³C NMR. Carbons directly bonded to electronegative atoms or EWGs are shifted significantly downfield.

  • Substituent Effects: The carbon atom bonded to the bromine (C-4) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," while the carbon bonded to the nitro group (C-5) will be shifted significantly downfield.

  • Heteroatom Effects: Carbons adjacent to the ring nitrogen (C-1, C-3, C-8a) will be deshielded and appear at higher ppm values. Quaternary carbons (those without attached protons) often have weaker signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

CarbonPredicted δ (ppm)Rationale for Assignment
C-1 ~152 - 154Deshielded by adjacent ring nitrogen.
C-3 ~144 - 146Deshielded by adjacent ring nitrogen.
C-4 ~120 - 122Carbon bearing the bromine atom.
C-4a ~134 - 136Quaternary carbon at the ring junction.
C-5 ~148 - 150Quaternary carbon bearing the strongly electron-withdrawing nitro group.
C-6 ~125 - 127Aromatic CH, influenced by the adjacent nitro group.
C-7 ~129 - 131Aromatic CH.
C-8 ~127 - 129Aromatic CH.
C-8a ~130 - 132Quaternary carbon at the ring junction, adjacent to nitrogen.

Conclusion

This guide provides a robust, theory-grounded framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling patterns are based on the powerful electron-withdrawing nature of the nitro group and the influence of the bromine and nitrogen heteroatom. While these predictions serve as a strong baseline, definitive assignment requires the acquisition of experimental data, ideally including 2D NMR experiments like COSY, HSQC, and HMBC, as outlined in our proposed workflow. By following the detailed protocols and interpretive logic presented herein, researchers and drug development professionals can confidently achieve unambiguous structural confirmation of this valuable synthetic intermediate.

References

  • Brown, W. D., & Gouliaev, A. H. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses Procedure.
  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • J&K Scientific LLC. (n.d.). This compound | 58142-46-4.
  • PubChem. (n.d.). This compound.
  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin.
  • Royal Society of Chemistry. (2016). Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction of.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • Zotal, A., et al. (2021). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed Central.
  • AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Chad's Prep. (2018, September 20). 15.5a The Chemical Shift in C13 and Proton NMR. YouTube.
  • Crash Course. (2021, April 21). How to Identify Molecules - Proton NMR: Crash Course Organic Chemistry #26. YouTube.
  • Timothy, D. W., & Robert, M. C. (2009). Basic 1H- and 13C-NMR Spectroscopy.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the mass spectrometric analysis of 4-bromo-5-nitroisoquinoline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for confirming identity, assessing purity, and understanding metabolic pathways. This document delves into the core principles of analyzing this compound, detailing the theoretical underpinnings, practical experimental protocols, and the interpretation of the resulting mass spectral data.

Introduction: The Analytical Significance of this compound

This compound is a substituted isoquinoline derivative. The isoquinoline scaffold is a key structural motif in many biologically active compounds. The presence of a bromine atom and a nitro group introduces specific physicochemical properties that influence its behavior in a mass spectrometer. Accurate mass spectrometric analysis is crucial for its unambiguous identification in complex matrices, for quality control during synthesis, and for metabolic studies. This guide will focus on the use of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a robust and widely used technique for the analysis of semi-volatile compounds like this compound.

Physicochemical Properties and Expected Mass Spectral Features

Before delving into the analytical methodology, it is essential to understand the key properties of this compound that dictate its mass spectrometric behavior.

PropertyValueSource
Molecular FormulaC₉H₅BrN₂O₂[1]
Monoisotopic Mass251.95345 Da[2]
Molecular Weight~253.05 g/mol [3]
The Molecular Ion and Its Characteristic Isotopic Pattern

The most fundamental piece of information obtained from a mass spectrum is the mass of the molecular ion (M⁺•). For this compound, the monoisotopic mass of the molecular ion is approximately 251.95 Da. A key feature for the identification of this compound is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance. This results in a characteristic isotopic pattern for the molecular ion, which will appear as a pair of peaks of almost equal intensity separated by 2 m/z units (M⁺• and [M+2]⁺•).[3] This distinctive signature is a powerful tool for confirming the presence of a single bromine atom in the molecule.

Analytical Methodology: A Step-by-Step Approach

The following section outlines a robust workflow for the analysis of this compound using GC-MS.

Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample containing This compound Dissolution Dissolution in an appropriate solvent (e.g., Dichloromethane) Sample->Dissolution Injection Injection into GC Dissolution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole or TOF) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection MassSpectrum Mass Spectrum Acquisition Detection->MassSpectrum MolecularIon Identify Molecular Ion Peak (m/z ~252 & 254) MassSpectrum->MolecularIon Fragmentation Analyze Fragmentation Pattern (e.g., m/z 173, 127) MolecularIon->Fragmentation Structure Structural Confirmation Fragmentation->Structure

Caption: Workflow for GC-MS analysis of this compound.

Experimental Protocol: GC-MS

This protocol provides a general framework for the analysis. Instrument parameters may require optimization based on the specific instrumentation used.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 350.

  • Solvent Delay: Set a solvent delay to prevent filament damage from the solvent peak (e.g., 3-5 minutes, depending on the solvent and GC conditions).

Data Interpretation: Deciphering the Mass Spectrum

The interpretation of the mass spectrum is a critical step in the identification of this compound.

Predicted Fragmentation Pathway

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to characteristic fragmentation. The fragmentation of this compound is expected to proceed through several key pathways:

Fragmentation_Pathway M [C₉H₅BrN₂O₂]⁺• m/z 252/254 F1 [C₉H₅BrN]⁺• m/z 206/208 M->F1 - NO₂ F2 [C₉H₄BrN₂O]⁺• m/z 236/238 M->F2 - O F4 [C₈H₅N₂O₂]⁺ m/z 173 M->F4 - Br• F3 [C₉H₅N]⁺• m/z 127 F1->F3 - Br• F5 [C₈H₅]⁺ m/z 101 F3->F5 - HCN

Sources

Foreword: The Strategic Importance of 4-Bromo-5-nitroisoquinoline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-5-nitroisoquinoline

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, from natural alkaloids like morphine and berberine to synthetic pharmaceuticals.[1][2] The strategic functionalization of this scaffold is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This compound emerges as a particularly valuable building block for drug development professionals. Its unique substitution pattern offers two orthogonal synthetic handles: a bromine atom at the C4 position, ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), and a nitro group at the C5 position.[1] The nitro group is not only a potent electron-withdrawing group that modifies the electronic properties of the ring system but can also be readily reduced to a versatile amino group, opening avenues for amidation, alkylation, and other derivatizations.[3][4] This guide provides a comprehensive, field-proven perspective on the synthesis and rigorous characterization of this key intermediate, designed for researchers and scientists aiming to leverage its synthetic potential.

Part 1: Strategic Synthesis Pathway—A Causality-Driven Approach

The synthesis of polysubstituted isoquinolines requires careful strategic planning to control regioselectivity. Direct electrophilic substitution on the parent isoquinoline ring predominantly occurs at the C5 and C8 positions of the electron-rich benzene ring, as the pyridine ring is deactivated by the nitrogen atom.[5][6] Therefore, achieving the 4-bromo-5-nitro substitution pattern necessitates a multi-step approach where the directing effects of pre-installed substituents are harnessed.

The most logical and efficient pathway involves a two-step sequence:

  • Selective Bromination of Isoquinoline at the C4 Position: This initial step introduces the bromo-substituent, which will serve as a directing group for the subsequent nitration.

  • Regioselective Nitration of 4-Bromoisoquinoline: The bromine atom, being an ortho-, para-director, will sterically and electronically favor the introduction of the nitro group at the adjacent C5 position.

This strategy is superior to the reverse (nitration then bromination) because the strongly deactivating and meta-directing nitro group at C5 would hinder and direct away from the desired C4 position for subsequent bromination.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, with clear checkpoints and characterization steps to ensure the integrity of intermediates and the final product.

Step 1: Synthesis of 4-Bromoisoquinoline

The synthesis of the 4-bromoisoquinoline intermediate is achieved via a palladium-catalyzed electrocyclic reaction of a 2-alkynyl benzyl azide, a modern and selective method.[7]

  • Reagents and Materials:

    • 2-Alkynyl benzyl azide (starting material)

    • Palladium(II) bromide (PdBr₂)

    • Copper(II) bromide (CuBr₂)

    • Lithium Bromide (LiBr)

    • Acetonitrile (MeCN), anhydrous

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • To a solution of 2-alkynyl benzyl azide (1.0 equiv) in anhydrous acetonitrile, add PdBr₂ (5 mol%), CuBr₂ (20 mol%), and LiBr (2.0 equiv).

    • Heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-bromoisoquinoline.[7]

    • Validation: Confirm the structure of 4-bromoisoquinoline using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding.

Step 2: Nitration of 4-Bromoisoquinoline to Yield this compound

This step employs classical nitrating conditions, where the regiochemical outcome is controlled by the C4-bromo substituent.

  • Reagents and Materials:

    • 4-Bromoisoquinoline (from Step 1)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Fuming Nitric Acid (HNO₃, >90%) or Potassium Nitrate (KNO₃)[8]

    • Ice bath, dropping funnel

    • Crushed ice, Sodium Bicarbonate (NaHCO₃) solution

    • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) for extraction

  • Procedure:

    • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 4-bromoisoquinoline (1.0 equiv) to chilled concentrated sulfuric acid, ensuring the temperature remains below 10 °C.

    • Cool the resulting solution to 0 °C.

    • Prepare the nitrating mixture by cautiously adding fuming nitric acid (1.1 equiv) to a small amount of concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the stirred solution of 4-bromoisoquinoline, maintaining the internal temperature between 0 and 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring progress by TLC.

    • Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous suspension with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization (e.g., from ethanol) or column chromatography to afford this compound as a solid product.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Bromoisoquinoline cluster_step2 Step 2: Synthesis of this compound start 2-Alkynyl Benzyl Azide reagents1 PdBr2, CuBr2, LiBr MeCN, 80 °C start->reagents1 Reaction purify1 Column Chromatography reagents1->purify1 product1 4-Bromoisoquinoline validate1 QC Check: NMR, MS product1->validate1 purify1->product1 reagents2 HNO3 / H2SO4 0-5 °C validate1->reagents2 Proceed if pure purify2 Work-up & Recrystallization reagents2->purify2 product2 Final Product: This compound validate2 Final Characterization: NMR, MS, IR, MP product2->validate2 purify2->product2

Caption: Synthetic workflow for this compound.

Part 2: Comprehensive Characterization—A Multi-Technique Approach

Rigorous characterization is essential to confirm the identity, structure, and purity of the final compound. A combination of spectroscopic and physical methods provides an unambiguous validation system.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₅BrN₂O₂[9][10]
Molecular Weight 253.05 g/mol [9]
Monoisotopic Mass 251.95345 Da[10]
Appearance Expected to be a yellow or light brown solidGeneral observation
Melting Point To be determined experimentally (TBD)-
Spectroscopic Data & Interpretation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted spectra for this compound in CDCl₃ are as follows:

  • ¹H NMR: The spectrum will show five distinct signals in the aromatic region (typically δ 7.5-9.5 ppm).

    • The protons on the pyridine ring (H1, H3) will appear as singlets or narrow doublets.

    • The protons on the benzene ring (H6, H7, H8) will form a complex splitting pattern (doublets, triplets, or doublet of doublets) due to ortho and meta couplings. The strong electron-withdrawing effect of the nitro group at C5 will cause a significant downfield shift for the peri-proton at H6.

  • ¹³C NMR: The spectrum provides information on the carbon skeleton.[9]

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale
C1, C3140-155Heteroaromatic carbons adjacent to nitrogen.
C4~120Carbon bearing bromine (ipso-carbon).
C5~148Carbon bearing the nitro group (ipso-carbon).
C6, C7, C8120-135Aromatic carbons on the benzene ring.
C4a, C8a125-140Bridgehead carbons.

2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Technique: Electrospray Ionization (ESI-MS) or Electron Ionization (EI-MS).

  • Expected Molecular Ion Peaks: A characteristic isotopic pattern for bromine will be observed.

    • [M]⁺: m/z ≈ 252 (corresponding to the ⁷⁹Br isotope)

    • [M+2]⁺: m/z ≈ 254 (corresponding to the ⁸¹Br isotope)

  • Key Observation: The relative intensity of the [M]⁺ and [M+2]⁺ peaks will be approximately 1:1, which is a definitive signature for the presence of a single bromine atom.[1]

  • High-Resolution MS (HRMS): Provides the exact mass, confirming the molecular formula. Calculated for [M+H]⁺ (C₉H₆BrN₂O₂): 252.96073.[10]

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[11]

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Type
Aromatic C-H3000 - 3100Stretching
C=N / C=C1550 - 1650Aromatic Ring Stretching
Nitro (N-O)1500 - 1560 (asymmetric)Stretching
1300 - 1370 (symmetric)Stretching
C-Br500 - 650Stretching

The two strong absorption bands for the nitro group are critical for confirming its successful introduction onto the isoquinoline core.[12]

Characterization Logic Diagram

Characterization_Logic cluster_input Input cluster_techniques Analytical Techniques cluster_data Primary Data Output cluster_conclusion Conclusion Sample Purified Solid (from Synthesis) MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR Infrared Spectroscopy (IR) Sample->IR MS_Data Molecular Weight Isotopic Pattern (Br) MS->MS_Data NMR_Data Proton Environment Carbon Skeleton NMR->NMR_Data IR_Data Functional Groups (NO₂, C-Br, Aromatic) IR->IR_Data Confirmation Structure Confirmed: This compound MS_Data->Confirmation NMR_Data->Confirmation IR_Data->Confirmation

Caption: Logic flow for the structural confirmation of the target compound.

References

  • Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions.
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications.International Journal of Pharmaceutical Sciences.
  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
  • Various synthetic routes for isoquinolinone derivatives.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.RSC Publishing. [Link]
  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.Arkivoc, 2018. [Link]
  • Isoquinoline, 5-bromo-8-nitro-.Organic Syntheses Procedure. [Link]
  • 4-Bromo-1-methyl-5-nitro-isoquinoline.PubChem. [Link]
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • Sandmeyer reaction.Wikipedia. [Link]
  • Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride.PrepChem.com. [Link]
  • Reactions of Isoquinoline.YouTube. [Link]
  • This compound.PubChem. [Link]
  • Sandmeyer Reaction.Organic Chemistry Portal. [Link]
  • Recent trends in the chemistry of Sandmeyer reaction: a review.Journal of the Iranian Chemical Society, 2021. [Link]
  • Supplementary Information.The Royal Society of Chemistry. [Link]
  • This compound (C9H5BrN2O2).PubChemLite. [Link]
  • The Sandmeyer Reactions.Chad's Prep®. [Link]
  • 4-Bromo-isoquinoline - Optional[13C NMR].SpectraBase. [Link]
  • Synthesis of 1-bromo-5-nitro isoquinoline.PrepChem.com. [Link]
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • Exploring the Chemistry and Applications of Isoquinoline.Amerigo Scientific. [Link]
  • Sandmeyer Reaction.YouTube. [Link]
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.Chemistry & Biodiversity, 2024. [Link]
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1983. [Link]
  • Isoquinoline.NIST WebBook. [Link]
  • 4-Bromo-5-chloroisoquinoline.Lead Sciences. [Link]
  • IR Spectroscopy - Basic Introduction.YouTube. [Link]
  • Infrared Spectroscopy.Michigan State University Chemistry Department. [Link]

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The Nitro-Charged Core: A Technical Guide to the Biological Potential of Substituted Nitroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with profound biological effects. The strategic introduction of a nitro group to this privileged heterocycle dramatically alters its electronic landscape, unlocking a versatile range of bioactivities. This in-depth guide provides a comprehensive exploration of the potential biological activities of substituted nitroisoquinolines, delving into their anticancer, antimicrobial, and antiparasitic properties. We will examine the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their evaluation, offering a technical resource for the advancement of nitroisoquinoline-based therapeutics.

Part 1: Anticancer Activity: Targeting the Machinery of Cell Proliferation

Nitroisoquinoline derivatives have emerged as a compelling class of anticancer agents, primarily by targeting key enzymes involved in DNA replication and repair.[1] Their mechanisms often converge on the induction of DNA damage and the subsequent triggering of apoptotic pathways in rapidly dividing cancer cells.

Inhibition of Topoisomerase I: Inducing Lethal DNA Strand Breaks

A significant body of research highlights nitrated indenoisoquinolines as potent inhibitors of human topoisomerase I (Top1).[1] Top1 is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Inhibition of Top1 by nitroisoquinolines stabilizes the covalent Top1-DNA cleavage complex, preventing the re-ligation of the DNA strand.[2][3] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately initiating apoptosis. The presence of the nitro group on the isoquinoline ring has been demonstrated to significantly enhance the Top1 inhibitory activity of these compounds.[1]

PARP Inhibition: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is another crucial enzyme in the DNA damage response, playing a key role in the repair of single-strand DNA breaks. PARP inhibitors have shown remarkable efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, a concept known as synthetic lethality.[1] Certain nitroisoquinoline derivatives are under investigation as potential PARP inhibitors. By blocking PARP-mediated DNA repair, these compounds lead to the accumulation of unrepaired single-strand breaks, which collapse replication forks and generate double-strand breaks. In cancer cells with compromised homologous recombination repair (e.g., BRCA-mutated), these double-strand breaks cannot be efficiently repaired, leading to cell death.

Table 1: Anticancer Activity of Representative Nitroisoquinoline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivativesHeLa, A549, P388, HL-60, MCF-7, HCT-8, A3751-10[1]
Nitrated IndenoisoquinolinesVariousLow nanomolar to micromolar range[1]
3-Biphenyl-N-methylisoquinolin-1-oneFive different human cancer cell linesPotent activity reported[4]
3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-oneBreast cancer sub-panelActive[5]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Part 2: Antimicrobial and Antiparasitic Activities: Unleashing Reactive Nitrogen Species

Nitroaromatic compounds have a long-standing history as antimicrobial and antiparasitic agents.[6][7] The biological activity of nitroisoquinolines in this context is largely attributed to the reductive activation of the nitro group within microbial and parasitic cells.

Mechanism of Action: A Prodrug Approach

Substituted nitroisoquinolines act as prodrugs that are selectively activated by microbial and parasitic nitroreductases.[6][7][8][9] These enzymes, which are often absent or have different substrate specificities in mammalian cells, catalyze the reduction of the nitro group. This process generates a cascade of highly reactive nitrogen species, including nitroso and hydroxylamine intermediates, as well as nitric oxide and other reactive nitrogen species (RNS).[6][7][8] These reactive species are highly cytotoxic and can damage a wide range of cellular macromolecules, including DNA, proteins, and lipids, leading to microbial or parasitic cell death.[10]

Spectrum of Activity

Several nitro-substituted quinoline and isoquinoline derivatives have demonstrated promising antibacterial and antifungal activity.[1] For instance, nitroxoline and its derivatives have shown efficacy against various bacteria and fungi.[11] The antimicrobial spectrum is influenced by the specific substitution pattern on the isoquinoline ring, which affects the compound's uptake and the efficiency of its reductive activation by microbial nitroreductases.

Nitroaromatic compounds are effective against a range of protozoan parasites, including those responsible for Chagas disease (Trypanosoma cruzi), leishmaniasis (Leishmania spp.), and human African trypanosomiasis (Trypanosoma brucei).[6][7] The selective toxicity of these compounds towards parasites is due to the presence of specific nitroreductases that efficiently activate the nitro-prodrugs.[9]

Table 2: Antimicrobial and Antiparasitic Activity of Representative Nitroaromatic Compounds

Compound ClassOrganismMIC/EC50Reference
Nitroxoline Mannich BasesBacteria and FungiLogP dependent, optimal ~2[11]
Quinoline-based hydroxyimidazolium hybridsCryptococcus neoformansMIC: 15.6 µg/mL[12]
Quinoline-based hydroxyimidazolium hybridsStaphylococcus aureusMIC: 2 µg/mL[12]
Quinoline-based hydroxyimidazolium hybridsMycobacterium tuberculosis H37RvMIC: 10 µg/mL[12]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Part 3: Chemical Synthesis and Structure-Activity Relationship (SAR)

The biological activity of substituted nitroisoquinolines is intimately linked to their chemical structure. The position and nature of substituents on the isoquinoline ring can profoundly influence their potency, selectivity, and pharmacokinetic properties.

Synthetic Methodologies

A variety of synthetic methods have been developed for the preparation of substituted isoquinolines. These include classical methods like the Bischler-Napieralski and Pictet-Spengler reactions, as well as modern transition metal-catalyzed cross-coupling and cyclization reactions.[13] The introduction of the nitro group can be achieved through electrophilic nitration of the isoquinoline core. The choice of synthetic route allows for the systematic modification of the isoquinoline scaffold to explore structure-activity relationships.

Structure-Activity Relationship Insights
  • Position of the Nitro Group: The position of the nitro group on the isoquinoline ring is critical for biological activity. For instance, in nitrated indenoisoquinolines, the position of the nitro group significantly impacts their Top1 inhibitory activity.

  • Other Substituents: The presence of other substituents, such as methoxy or halogen groups, can modulate the electronic properties of the molecule, influencing its interaction with biological targets and its metabolic stability.

  • Lipophilicity: The overall lipophilicity of the molecule, often expressed as logP, plays a crucial role in its ability to cross cell membranes and reach its intracellular target. For antimicrobial nitroxoline derivatives, an optimal logP of around 2 has been associated with the highest activity.[11]

Part 4: Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the nitroisoquinoline compound in cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Nitroisoquinoline Derivatives A->B Overnight Adhesion C Incubate (e.g., 48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E Formation of Formazan F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H Data Analysis

Caption: Workflow of the MTT cell viability assay.

Topoisomerase I DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the Top1-DNA cleavage complex.

Principle: Top1 relaxes supercoiled plasmid DNA by introducing a transient single-strand nick. Inhibitors trap the enzyme-DNA complex, and upon denaturation, the nicked DNA can be separated from the supercoiled and relaxed forms by agarose gel electrophoresis.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Supercoiled plasmid DNA (e.g., pBR322)

    • 10x Top1 reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)

    • Purified human Topoisomerase I enzyme

    • Test compound (nitroisoquinoline derivative) at various concentrations or a vehicle control.

    • Nuclease-free water to the final reaction volume.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K. Incubate at 37°C for another 30 minutes to digest the protein.

  • Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the different DNA topoisomers are well separated.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The accumulation of nicked circular DNA in the presence of the compound indicates Top1 inhibition.

Topoisomerase_I_Cleavage_Assay cluster_reaction Reaction Mixture A Supercoiled Plasmid DNA D Incubate at 37°C A->D B Topoisomerase I Enzyme B->D C Nitroisoquinoline Inhibitor C->D E Stop Reaction & Digest Protein D->E F Agarose Gel Electrophoresis E->F G Visualize DNA Bands F->G H Analyze for Nicked DNA G->H

Caption: Experimental workflow for the Topoisomerase I DNA cleavage assay.

PARP Inhibition Assay (Colorimetric)

This assay measures the activity of PARP by detecting the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Principle: Activated PARP uses NAD+ to synthesize poly(ADP-ribose) chains on nuclear proteins, including histones. In this assay, biotinylated NAD+ is used as a substrate, and the incorporated biotin is detected using streptavidin-HRP and a colorimetric substrate.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with histones and incubate overnight. Wash the plate to remove unbound histones.

  • Reaction Setup: Add the following to each well:

    • Activated DNA (to stimulate PARP activity)

    • PARP enzyme

    • Test compound (nitroisoquinoline derivative) at various concentrations or a vehicle control.

    • Biotinylated NAD+

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the PARP reaction to proceed.

  • Washing: Wash the plate to remove unincorporated biotinylated NAD+.

  • Detection: Add streptavidin-HRP to each well and incubate for 1 hour. Wash the plate again.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops.

  • Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the test compound and determine the IC50 value.

PARP_Inhibition_Assay A Coat Plate with Histones B Add PARP, DNA, Inhibitor, Biotin-NAD+ A->B C Incubate (1h) B->C PARP Reaction D Wash Plate C->D E Add Streptavidin-HRP D->E F Incubate & Wash E->F G Add Colorimetric Substrate F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for a colorimetric PARP inhibition assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the nitroisoquinoline compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Antimicrobial_Susceptibility_Testing A Prepare Standardized Microbial Inoculum C Inoculate Wells A->C B Serial Dilution of Nitroisoquinoline in Broth B->C D Incubate (e.g., 24h) C->D E Observe for Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for antimicrobial susceptibility testing by broth microdilution.

Conclusion

Substituted nitroisoquinolines represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to act as anticancer, antimicrobial, and antiparasitic agents stems from their unique chemical properties conferred by the nitro group and the isoquinoline scaffold. Further exploration of their structure-activity relationships, optimization of their pharmacokinetic profiles, and in-depth investigation of their mechanisms of action will be crucial for the development of novel and effective therapeutic agents based on this remarkable chemical core. This guide provides a foundational framework for researchers and drug development professionals to advance the study and application of substituted nitroisoquinolines in the quest for new medicines.

References

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed Central. [Link]
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The Strategic Role of 4-Bromo-5-nitroisoquinoline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide delves into the specific and strategic role of a key derivative, 4-bromo-5-nitroisoquinoline, as a versatile building block in drug discovery and development. We will explore its synthesis, inherent reactivity, and its application in the construction of high-value molecular architectures, particularly in the context of developing targeted therapies such as kinase and PARP inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this potent intermediate in their synthetic campaigns.

Introduction: The Isoquinoline Core and the Strategic Importance of this compound

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals. Its rigid structure and ability to engage in various non-covalent interactions make it an ideal scaffold for presenting functional groups to biological targets.[1] Derivatives of isoquinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

The strategic value of this compound lies in the orthogonal reactivity of its two key substituents. The bromine atom at the C4 position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions. Concurrently, the electron-withdrawing nitro group at the C5 position can be readily reduced to a primary amine, a crucial functional group for further derivatization through acylation, alkylation, or sulfonylation. This dual functionality allows for the systematic and divergent synthesis of compound libraries, enabling extensive structure-activity relationship (SAR) studies.

Synthesis of this compound: A Regioselective Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. While a direct, one-pot synthesis is challenging due to the multiple reactive positions on the isoquinoline ring, a sequential bromination and nitration strategy is the most logical approach. The order of these steps is critical in directing the substituents to the desired positions.

Synthetic Pathway Overview

The most plausible synthetic route involves the initial selective bromination of isoquinoline to yield 4-bromoisoquinoline, followed by a directed nitration at the C5 position.

G Isoquinoline Isoquinoline Bromination Electrophilic Bromination Isoquinoline->Bromination  PdBr2, CuBr2, LiBr, MeCN Four_Bromo 4-Bromoisoquinoline Bromination->Four_Bromo Nitration Nitration Four_Bromo->Nitration  HNO3, H2SO4 Target This compound Nitration->Target

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of 4-Bromoisoquinoline

This protocol is adapted from methodologies for the selective synthesis of 4-bromoisoquinolines from 2-alkynyl benzyl azides.[2]

Materials:

  • 2-Alkynyl benzyl azide precursor

  • Palladium(II) bromide (PdBr₂)

  • Copper(II) bromide (CuBr₂)

  • Lithium bromide (LiBr)

  • Acetonitrile (MeCN), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 2-alkynyl benzyl azide (1.0 equiv), PdBr₂ (0.05 equiv), CuBr₂ (3.0 equiv), and LiBr (2.0 equiv).

  • Add anhydrous acetonitrile via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 4-bromoisoquinoline.

Detailed Experimental Protocol: Nitration of 4-Bromoisoquinoline

This protocol is inferred from standard nitration procedures for halogenated quinolines and isoquinolines.[3]

Materials:

  • 4-Bromoisoquinoline

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice bath

  • Standard reaction glassware

Procedure:

  • In a round-bottom flask, dissolve 4-bromoisoquinoline (1.0 equiv) in concentrated sulfuric acid at 0 °C with stirring.

  • In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid while maintaining a low temperature.

  • Slowly add the nitrating mixture dropwise to the solution of 4-bromoisoquinoline, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct and addressable reactivity of its bromo and nitro functionalities.

G cluster_0 C4 Position (Bromo Group) cluster_1 C5 Position (Nitro Group) Start This compound Suzuki Suzuki Coupling Start->Suzuki Pd Catalyst, Base, Boronic Acid Buchwald Buchwald-Hartwig Amination Start->Buchwald Pd Catalyst, Base, Amine Sonogashira Sonogashira Coupling Start->Sonogashira Pd/Cu Catalysts, Base, Alkyne Reduction Reduction to Amine Start->Reduction Fe, NH4Cl or H2, Pd/C Amine_Deriv Amine Derivatization (Acylation, Sulfonylation, etc.) Reduction->Amine_Deriv

Caption: Reactivity map of this compound.

Transformations at the C4 Position: The Bromo Handle

The bromine atom at the C4 position is ideally suited for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond with aryl or vinyl boronic acids or esters. This is a powerful method for introducing diverse aromatic and heteroaromatic moieties, which are often key for modulating pharmacological activity.[4]

  • Buchwald-Hartwig Amination: This transformation enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines. This is particularly useful for installing groups that can act as hydrogen bond donors or acceptors.

  • Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds with terminal alkynes, providing access to a different chemical space and opportunities for further functionalization of the alkyne.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

ParameterConditions
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0) or Pd(II) sources
Base K₂CO₃, Cs₂CO₃, or K₃PO₄
Solvent 1,4-Dioxane/water, DMF, or Toluene
Temperature 80-120 °C
Transformations at the C5 Position: The Nitro Group as an Amine Precursor

The nitro group at the C5 position is a synthetic linchpin, primarily serving as a precursor to the corresponding 5-aminoisoquinoline derivative.

  • Reduction of the Nitro Group: The nitro group can be reliably reduced to a primary amine using various methods, such as iron powder in the presence of an acid (e.g., ammonium chloride or acetic acid), catalytic hydrogenation (H₂ with Pd/C), or using tin(II) chloride.[5]

Once the 5-amino-4-bromoisoquinoline is formed, the amine can be further derivatized through:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Applications in Medicinal Chemistry: A Gateway to Targeted Therapies

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The isoquinoline scaffold is a common feature in such inhibitors. The ability to introduce diverse substituents at the C4 and C5 positions of the isoquinoline ring using this compound as a starting material allows for the fine-tuning of interactions with the kinase active site, leading to improved potency and selectivity.[6]

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways (e.g., BRCA mutations).[7][8] The core structures of many PARP inhibitors contain aromatic heterocyclic systems that mimic the nicotinamide moiety of the PARP substrate, NAD+. The isoquinoline nucleus is a viable scaffold for the design of novel PARP inhibitors. The synthetic handles provided by this compound are invaluable for exploring the SAR of isoquinoline-based PARP inhibitors.

Characterization and Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR Aromatic protons are expected to appear in the δ 7.5-9.5 ppm range. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo and nitro groups.
¹³C NMR Aromatic carbons are expected in the δ 120-150 ppm range. The carbon bearing the bromine will be shifted upfield compared to the unsubstituted position, while the carbon attached to the nitro group will be shifted downfield.
Mass Spec The molecular ion peak (M+) and characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed.

Note: Actual spectroscopic data should be obtained and interpreted for synthesized compounds. The predicted data is for illustrative purposes.

Conclusion

This compound represents a strategically important and highly versatile building block for medicinal chemistry. Its dual functionality allows for the controlled and divergent synthesis of complex isoquinoline derivatives. The ability to readily introduce a wide range of substituents at both the C4 and C5 positions makes it an invaluable tool for the construction of compound libraries targeting key protein families such as kinases and PARPs. As the demand for novel, targeted therapeutics continues to grow, the judicious application of such powerful synthetic intermediates will be paramount to the success of future drug discovery endeavors.

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  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?.
  • ResearchGate. (2018). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid....
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  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.

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electrophilic aromatic substitution on the isoquinoline ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of the Isoquinoline Ring

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of natural alkaloids and synthetic compounds with significant pharmacological activity.[1][2] The functionalization of this bicyclic heterocycle via electrophilic aromatic substitution (EAS) is a fundamental strategy for molecular diversification. However, the inherent electronic properties of the isoquinoline ring system—specifically the deactivating nature of the pyridine moiety—present unique challenges and dictate stringent regiochemical outcomes. This guide provides a comprehensive exploration of the principles governing EAS on isoquinoline, offering field-proven insights into reaction mechanisms, regioselectivity, and practical experimental protocols for key transformations.

The Electronic Landscape of Isoquinoline: Reactivity and Orientation

The isoquinoline molecule is a benzopyridine, consisting of a benzene ring fused to a pyridine ring.[3] Its reactivity in electrophilic aromatic substitution is a nuanced interplay between the electron-rich carbocyclic (benzene) ring and the electron-deficient heterocyclic (pyridine) ring.

The Deactivating Influence of the Pyridine Ring

The nitrogen atom in the pyridine ring is electronegative and exerts a powerful electron-withdrawing inductive effect, rendering the heterocyclic ring significantly less reactive towards electrophiles than benzene.[3][4] Furthermore, electrophilic substitution reactions are almost invariably conducted under strong acidic conditions. In this environment, the basic nitrogen atom is protonated, forming an isoquinolinium cation.[5][6] This positive charge dramatically increases the electron-withdrawing effect, further deactivating the entire molecule, but especially the heterocyclic ring. Consequently, electrophilic attack occurs exclusively on the more electron-rich carbocyclic ring.[3][7][8] The overall reactivity of the isoquinolinium ion is significantly lower than benzene but greater than that of the analogous quinolinium ion.[9]

The Decisive Factor: Regioselectivity at C5 and C8

Electrophilic attack on the benzene ring of isoquinoline overwhelmingly favors substitution at the C5 position, with the C8 position being a minor, secondary site of reaction.[7][8][10] Attack at C6 and C7 is negligible. This pronounced regioselectivity is a direct consequence of the stability of the intermediate carbocation (the Wheland intermediate or σ-complex) formed during the reaction.

The key to understanding this preference lies in analyzing the resonance structures of the intermediates:

  • Attack at C5 (or C8): When an electrophile attacks at the C5 position, the resulting positive charge can be delocalized across the ring system through multiple resonance contributors. Crucially, the aromatic sextet of the pyridine ring can remain intact throughout the delocalization within the carbocyclic ring. This preserves a significant degree of aromatic stability in the transition state.

  • Attack at C6 (or C7): In contrast, attack at the C6 position generates an intermediate where delocalization of the positive charge inevitably disrupts the aromaticity of both the benzene and pyridine rings in all but one resonance structure.[7] This leads to a significantly less stable, higher-energy intermediate.

Therefore, the reaction proceeds via the lower-energy pathway, leading to predominant substitution at C5 and, to a lesser extent, C8.[6][7]

G cluster_c5 Attack at C-5 (Favored) cluster_c6 Attack at C-6 (Disfavored) c5_start Isoquinoline c5_intermediate Wheland Intermediate (Aromaticity in Pyridine Ring Preserved) c5_start->c5_intermediate + E⁺ c6_start Isoquinoline c5_product 5-Substituted Isoquinoline c5_intermediate->c5_product - H⁺ c6_intermediate Wheland Intermediate (Aromaticity Disrupted in Both Rings) c6_start->c6_intermediate + E⁺ c6_product 6-Substituted Isoquinoline c6_intermediate->c6_product - H⁺

Caption: Stability of Wheland intermediates in isoquinoline EAS.

Key Electrophilic Substitution Reactions and Protocols

The following sections detail the most synthetically important EAS reactions performed on the isoquinoline nucleus, complete with mechanistic insights and validated experimental protocols.

Nitration

Nitration is a classic example of EAS on isoquinoline, providing high yields of 5-nitroisoquinoline, a versatile intermediate for the synthesis of amines, diazonium salts, and other functionalized derivatives.[11]

Mechanism & Regioselectivity: The reaction proceeds by attack of the nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, at the C5 position. The regioselectivity is exceptionally high.

Quantitative Data: Regioselectivity in the Nitration of Isoquinoline

ProductYieldReference
5-Nitroisoquinoline90%[12]
8-Nitroisoquinoline10%[12]

Experimental Protocol: Synthesis of 5-Nitroisoquinoline[12]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 100 mL of concentrated sulfuric acid (H₂SO₄).

  • Substrate Addition: Slowly add 25 g of isoquinoline to the stirred acid, ensuring the temperature does not exceed 10°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding 18 mL of fuming nitric acid (HNO₃) to 40 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the isoquinoline solution over 1-2 hours, maintaining the reaction temperature at or below 5°C.

  • Reaction Time: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Workup: Carefully pour the reaction mixture onto 500 g of crushed ice.

  • Neutralization: Neutralize the cold solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9. The product will precipitate as a yellow solid.

  • Isolation & Purification: Filter the crude product, wash thoroughly with cold water, and air dry. Recrystallize from ethanol to yield pure 5-nitroisoquinoline.

G start Start: Isoquinoline, H₂SO₄, HNO₃ cool Cool to < 5°C start->cool add_nitrating_mix Add Nitrating Mixture Dropwise cool->add_nitrating_mix stir Stir at Room Temp (2h) add_nitrating_mix->stir quench Pour onto Ice stir->quench neutralize Neutralize with NH₄OH quench->neutralize filter Filter Crude Product neutralize->filter recrystallize Recrystallize from Ethanol filter->recrystallize end End: Pure 5-Nitroisoquinoline recrystallize->end

Caption: Workflow for the synthesis of 5-nitroisoquinoline.

Halogenation: The Case of Bromination

Direct halogenation of isoquinoline provides a reliable route to 5-halo-substituted derivatives, which are crucial building blocks in cross-coupling reactions and the synthesis of pharmacologically active compounds.[13] Careful control of reaction conditions is paramount to achieving high regioselectivity.

Mechanism & Regioselectivity: Using N-Bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures is a highly effective method for the selective synthesis of 5-bromoisoquinoline.[14] The strong acid protonates the isoquinoline, and the electrophilic bromine attacks the C5 position. Maintaining a low temperature (e.g., -20°C) is critical to suppress the formation of the isomeric 8-bromoisoquinoline, which is difficult to separate from the desired product.[13]

Experimental Protocol: Synthesis of 5-Bromoisoquinoline[13][14]

  • Reaction Setup: Charge a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel with concentrated H₂SO₄ (130 mL). Cool the acid to -20°C using a dry ice/acetone bath.

  • Substrate Addition: Slowly add isoquinoline (15 mL, 128 mmol) to the stirred acid, keeping the internal temperature below +8°C. Re-cool the mixture to -20°C.

  • Brominating Agent Addition: Add solid N-bromosuccinimide (NBS) (27.3 g, 153 mmol) in portions at a rate that maintains the reaction temperature below -15°C.

  • Reaction Time: Stir the mixture at -20°C until TLC analysis shows complete consumption of the starting material (typically 2-4 hours).

  • Workup: Allow the reaction to warm to approximately -9°C over 20 minutes, then pour it carefully onto 1 kg of crushed ice.

  • Neutralization: Place the flask in an ice bath and slowly neutralize the solution with concentrated ammonium hydroxide, ensuring the temperature remains below 30°C. The product will precipitate.

  • Isolation & Purification: Filter the solid product, wash with cold water, and dry. The crude 5-bromoisoquinoline can be purified by column chromatography on silica gel or by recrystallization.

Sulfonation

Sulfonation of isoquinoline introduces the sulfonic acid group (-SO₃H), primarily at the C5 and C8 positions.[5] The resulting isoquinolinesulfonic acids can be readily converted into sulfonyl chlorides, which are highly valuable intermediates for the synthesis of sulfonamides, a common motif in drug candidates.

Mechanism & Regioselectivity: The reaction is typically performed using fuming sulfuric acid (oleum), where the electrophile is SO₃. The reaction favors the C5 position, followed by the C8 position, consistent with the general principles of EAS on this scaffold.

Experimental Protocol: Two-Step Synthesis of Isoquinoline-5-sulfonyl Chloride[15]

  • Step 1: Sulfonation

    • Cool chlorosulfonic acid in an ice bath.

    • Slowly add isoquinoline to the cooled acid with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours. For less reactive substrates, gentle heating may be necessary.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the isoquinoline-5-sulfonic acid.

    • Isolate the sulfonic acid by filtration.

  • Step 2: Chlorination

    • Suspend the isolated isoquinoline-5-sulfonic acid in an excess of thionyl chloride (SOCl₂).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux for 2-3 hours.

    • After cooling, remove the excess thionyl chloride by rotary evaporation.

    • Suspend the residue in an anhydrous solvent (e.g., dichloromethane), collect the solid product by filtration, wash with the same solvent, and dry under vacuum to obtain isoquinoline-5-sulfonyl chloride hydrochloride.

Friedel-Crafts Reactions: A Noteworthy Limitation

A crucial aspect of isoquinoline's reactivity is its general inertness towards Friedel-Crafts alkylation and acylation reactions.[5]

Causality of Failure: The Lewis acid catalysts (e.g., AlCl₃, FeCl₃) required for Friedel-Crafts reactions are strong Lewis acids. The isoquinoline nitrogen atom, with its lone pair of electrons, acts as a Lewis base and readily forms a stable complex with the catalyst.[16][17] This complexation places a formal positive charge on the nitrogen atom, leading to extreme deactivation of the entire aromatic system towards further electrophilic attack. This effect is so pronounced that it effectively shuts down the reaction, preventing the formation of the desired C-C bonds. This limitation is a critical consideration for synthetic chemists designing routes to functionalized isoquinolines.[18]

Conclusion

The electrophilic aromatic substitution of isoquinoline is a powerful yet highly governed transformation. The reaction is directed exclusively to the carbocyclic ring due to the deactivating nature of the protonated pyridine moiety under acidic conditions. Regioselectivity is precisely controlled by the stability of the Wheland intermediate, leading to a strong preference for substitution at the C5 position. While nitration, halogenation, and sulfonation are robust and reliable methods for functionalization, the inherent basicity of the nitrogen atom precludes successful Friedel-Crafts reactions. A thorough understanding of these electronic principles and mechanistic pathways is essential for researchers and drug development professionals to effectively harness the synthetic potential of the isoquinoline scaffold.

References

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  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org. [Link]
  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. (2022). PMC - NIH. [Link]
  • recent advances in the synthesis of isoquinoline and its analogue: a review. (2017).
  • Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. (1992). Chemical and Pharmaceutical Bulletin. [Link]
  • Direct C(sp)−H Sulfonylation and Sulfuration Reactions of Isoquinoline‐1,3(2H,4H)‐diones under Metal‐free Conditions.
  • Synthesis of 5-Bromoisoquinoline and. (2005). Amanote Research. [Link]
  • Isoquinoline. [Source document, URL not available].
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  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. (2022). PMC - NIH. [Link]
  • Nucleophilic halogenations of pyridine‐ and isoquinoline‐N‐oxides with.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. (2022).
  • Why is a Friedel-Crafts reaction not possible on Quinoline?. (2018). Quora. [Link]
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directing effects of bromo and nitro groups in isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Regioselectivity in the Electrophilic Aromatic Substitution of Isoquinoline: A Deep Dive into the Directing Effects of Bromo and Nitro Groups

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, making the precise functionalization of its ring system a critical endeavor. Electrophilic aromatic substitution (EAS) is a primary tool for this purpose, yet its outcomes are profoundly governed by the electronic interplay between the bicyclic aromatic system and its substituents. This technical guide provides a comprehensive analysis of the directing effects of two common and influential substituents: the bromo group, a deactivating ortho-, para-director, and the nitro group, a strongly deactivating meta-director. We will explore the fundamental principles of isoquinoline reactivity, dissect the mechanistic underpinnings of these directing effects, and provide detailed, field-proven experimental protocols for the strategic synthesis of key intermediates like 5-bromo-8-nitroisoquinoline. This document is intended for researchers, chemists, and drug development professionals seeking to master the predictable and selective functionalization of the isoquinoline core.

The Isoquinoline Nucleus: A Tale of Two Rings

The isoquinoline molecule is a benzopyridine, comprising a benzene ring fused to a pyridine ring. This fusion creates a chemical dichotomy: the carbocyclic (benzene) ring is relatively electron-rich, while the heterocyclic (pyridine) ring is electron-deficient due to the electronegativity of the nitrogen atom.[1][2]

Consequently, electrophilic aromatic substitution (EAS) overwhelmingly favors the benzene ring, which is better able to stabilize the positive charge of the requisite cationic intermediate (the Wheland or sigma complex).[3][4] Under the strongly acidic conditions typical for reactions like nitration and halogenation, the pyridine nitrogen is protonated, further deactivating the heterocyclic ring and reinforcing the preference for substitution on the carbocyclic ring.[4][5]

Theoretical and experimental data confirm that substitution occurs preferentially at the C5 and C8 positions.[3][6][7] This regioselectivity can be rationalized by examining the stability of the Wheland intermediates.

Figure 2: Bromo group at C5 directs to the C8 position.

The Directing Effect of the Nitro Group: A Powerful Deactivator

The nitro group (-NO₂) is a quintessential example of a strongly deactivating, meta-directing group. Its influence stems from powerful electron withdrawal through both inductive and resonance effects. [8][9]

  • Strong Inductive Effect (-I): The nitrogen atom in the nitro group bears a formal positive charge, making it intensely electronegative and strongly pulling electron density from the ring.

  • Strong Resonance Effect (-R): The nitro group can withdraw π-electron density from the aromatic ring, creating resonance structures that place positive charges at the ortho and para positions. [10][11] This withdrawal of electron density severely deactivates the ring towards EAS. Furthermore, because the ortho and para positions are rendered particularly electron-poor (partially positive), the incoming electrophile is repelled from these sites. The meta position, while still deactivated, is comparatively less electron-deficient, making it the only viable point of attack. [10][11] If one were to introduce an electrophile to 5-nitroisoquinoline, the nitro group would direct the new substituent to its meta position, C7. This is in direct opposition to the ring's natural tendency for C5/C8 substitution, highlighting the powerful control a nitro group can exert.

Case Study: One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline

The synthesis of 5-bromo-8-nitroisoquinoline is a textbook example that beautifully illustrates the principles discussed. A robust and scalable one-pot procedure has been published in Organic Syntheses, which avoids the isolation of the intermediate 5-bromoisoquinoline. [12][13]The reaction proceeds in two stages within the same pot: initial bromination, followed by nitration.

  • Stage 1: Bromination. Isoquinoline is treated with N-Bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures. The electrophile (Br⁺) attacks the intrinsically activated C5 position, yielding 5-bromoisoquinoline.

  • Stage 2: Nitration. Potassium nitrate is then added to the same reaction mixture. The resulting nitronium ion (NO₂⁺) seeks to substitute the 5-bromoisoquinoline intermediate. The bromo group at C5 directs the incoming nitro group to its para position (C8). This aligns perfectly with isoquinoline's inherent preference for C8 substitution, leading to the highly selective formation of 5-bromo-8-nitroisoquinoline. [12]

G start Isoquinoline in conc. H₂SO₄ step1 Add NBS at -25°C to -18°C start->step1 intermediate Formation of 5-Bromoisoquinoline (in situ) step1->intermediate step2 Add KNO₃ at < -10°C intermediate->step2 product 5-Bromo-8-nitroisoquinoline step2->product workup Aqueous Workup & Isolation product->workup

Figure 3: Workflow for the one-pot synthesis of 5-bromo-8-nitroisoquinoline.

Experimental Protocols

The following protocols are adapted from verified literature procedures and are intended for use by trained professionals in a suitable laboratory setting. [12][14]

One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline from Isoquinoline

This procedure details the direct conversion of isoquinoline to 5-bromo-8-nitroisoquinoline without isolation of the intermediate. [12] Table 1: Materials and Reagents

ReagentQuantityMolesNotes
Isoquinoline40 mL (44.0 g)330 mmol---
Conc. Sulfuric Acid (96%)340 mL---Used as solvent.
N-Bromosuccinimide (NBS)76.4 g429 mmolMust be recrystallized prior to use.
Potassium Nitrate (KNO₃)35.0 g346 mmol---
Crushed Ice~2 kg---For quenching.
25% aq. Ammonia (NH₃)As needed---For neutralization.

Methodology:

  • Initial Setup: In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, charge the concentrated sulfuric acid (340 mL) and cool the flask to 0°C in an ice bath.

  • Addition of Isoquinoline: Slowly add isoquinoline (40 mL) via the addition funnel, ensuring the internal temperature is maintained below 30°C.

  • Bromination: Cool the resulting solution to -25°C using a dry ice-acetone bath. Add recrystallized N-Bromosuccinimide (76.4 g) in portions, vigorously stirring to maintain the temperature between -26°C and -22°C.

  • Stirring for Bromination: Stir the suspension efficiently for 2 hours at -22°C, then for an additional 3 hours at -18°C.

  • Nitration: Add potassium nitrate (35.0 g) portion-wise, ensuring the internal temperature does not rise above -10°C. Stir the mixture at -10°C for 1 hour.

  • Warming: Remove the cooling bath and allow the reaction mixture to stir overnight, gradually warming to room temperature.

  • Quenching: Pour the homogeneous reaction mixture onto 1.0 kg of crushed ice in a 5-L flask.

  • Neutralization: While stirring and maintaining the temperature below 30°C with an ice bath, adjust the pH of the mixture to 8.0 using 25% aqueous ammonia.

  • Precipitation and Isolation: Stir the resulting suspension in an ice-water bath for 2 hours. Collect the precipitated solids by filtration, wash thoroughly with ice-cold water (3 x 1 L), and air-dry to a constant weight. The crude product can be further purified by recrystallization or column chromatography. [12][13]

Conclusion

The directing effects of bromo and nitro substituents on the isoquinoline ring are a predictable consequence of fundamental electronic principles. The inherent reactivity of the isoquinoline nucleus favors electrophilic attack at C5 and C8. A bromo group, as an ortho-, para-director, reinforces this preference, steering subsequent electrophiles to the C8 position when it is located at C5. Conversely, a nitro group's powerful meta-directing effect can override the ring's natural inclination, forcing substitution at less conventional sites like C7. A thorough understanding of these principles, as exemplified by the strategic synthesis of 5-bromo-8-nitroisoquinoline, empowers chemists to design rational synthetic routes and achieve high regioselectivity in the functionalization of this vital heterocyclic scaffold.

References

  • Brown, A. B.; Gouliaev, A. H. Isoquinoline, 5-bromo-8-nitro. Organic Syntheses2005, 82, 146. [Link]
  • Frigell, J. A.; Gouliaev, A. H. Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S.
  • University of Liverpool. Chapter 7: Quinolines and Isoquinolines. CHEM344 Lecture Notes. [Link]
  • GCW Gandhi Nagar Jammu. UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Department of Chemistry. [Link]
  • Química Orgánica. Electrophilic substitution reaction in quinoline and isoquinoline. QuimicaOrganica.org. [Link]
  • Mąkosza, M., et al. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules2022, 27(22), 7862. [Link]
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010.
  • Pearson+. The nitro group directs electrophilic aromatic substitution to the... Study Prep. [Link]
  • YouTube. Reactivity of Isoquinoline. Chemistry Channel. [Link]
  • Matyus, P. et al. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • Chemistry Stack Exchange. Why does the nitration of quinoline occur at the 5 (and 8) position? Stack Exchange. [Link]
  • University of Bath. Chapter 5: Heterocyclic Chemistry. CH20016 Lecture Notes. [https://www.ch.ic.ac.uk/local/organic/tutorial/heterocycles/het_ aromatic_chapter_5.
  • YouTube. Directing Effect of the Nitro Group in EAS. Dr. KP. [Link]
  • Vedantu. In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. Vedantu. [Link]
  • Quora. Why is the nitro group a meta director in aromatic electrophilic reactions? Quora. [Link]
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Stability and Storage of 4-Bromo-5-nitroisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Bromo-5-nitroisoquinoline in Drug Discovery

This compound is a key heterocyclic building block of considerable interest within the realms of medicinal chemistry and drug development. Its unique structural architecture, featuring an isoquinoline scaffold substituted with both a bromine atom and a nitro group, presents a versatile platform for the synthesis of complex molecular entities. The isoquinoline core is recognized as a "privileged scaffold," frequently appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1] The strategic placement of the bromo and nitro functional groups on this scaffold provides orthogonal chemical handles for a variety of synthetic transformations, making it a valuable intermediate in the construction of novel drug candidates.[1]

The bromine atom is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the facile formation of new carbon-carbon bonds.[1] Concurrently, the strongly electron-withdrawing nitro group can be readily reduced to a primary amine, a versatile functional group for further derivatization through N-alkylation, acylation, or diazotization reactions. This dual reactivity allows for the systematic and efficient elaboration of the molecular structure, a critical aspect in the exploration of structure-activity relationships (SAR) during lead optimization. Given its pivotal role as a synthetic intermediate, ensuring the chemical integrity and stability of this compound is paramount to the success and reproducibility of multi-step synthetic campaigns in drug discovery.

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles of chemical stability, forced degradation studies, and general handling procedures for nitroaromatic and halogenated compounds.

Chemical Stability Profile: A Mechanistic Perspective

While specific, quantitative stability data for this compound is not extensively available in the public domain, a robust understanding of its potential degradation pathways can be inferred from the known reactivity of its constituent functional groups: the isoquinoline ring, the bromo substituent, and the nitro group. Forced degradation studies, which intentionally expose a compound to harsh conditions, are a cornerstone of pharmaceutical development for elucidating potential degradation pathways and developing stability-indicating analytical methods.[2][3][4]

Core Structural Features and Inherent Reactivity

The chemical stability of this compound is intrinsically linked to the electronic properties of its structure. The isoquinoline nucleus, a bicyclic aromatic system, possesses a degree of aromatic stability. However, the presence of the electron-withdrawing nitro group and the halogen atom significantly influences its reactivity. The pyridine ring of the isoquinoline is generally deactivated towards electrophilic substitution due to the nitrogen atom, which directs such reactions to the benzene ring, primarily at the C5 and C8 positions.[1]

Potential Degradation Pathways

Based on the functional groups present, this compound is susceptible to several modes of degradation under stress conditions:

  • Hydrolysis: The C-Br bond may be susceptible to nucleophilic substitution by water, particularly under basic conditions, leading to the formation of 4-hydroxy-5-nitroisoquinoline. The rate of hydrolysis is expected to be influenced by pH and temperature. While generally stable, the amide-like character of the isoquinoline ring could also be a point of hydrolytic instability under extreme pH and temperature.

  • Photolysis: Aromatic nitro compounds are known to be sensitive to light.[5] Upon exposure to UV or even visible light, the nitro group can be excited, leading to a variety of photochemical reactions, including reduction to nitroso, hydroxylamino, or amino derivatives, or even cleavage of the C-NO2 bond. The presence of the bromine atom could also influence the photolytic pathway.

  • Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can undergo exothermic decomposition, which can be hazardous.[6] The initial steps of thermal degradation may involve the homolytic cleavage of the C-NO2 or C-Br bonds, leading to the formation of radical species and subsequent complex degradation products.

  • Oxidative Degradation: While the aromatic ring is relatively resistant to oxidation, the presence of the electron-rich isoquinoline nitrogen and the potential for side-chain oxidation (if any were present) could be points of oxidative attack. Common laboratory oxidants like hydrogen peroxide are used in forced degradation studies to assess this liability.[2][5]

  • Reductive Degradation: The nitro group is readily reduced to an amino group under various reducing conditions. While this is a synthetically useful transformation, unintended reduction during storage or in the presence of reducing agents would represent a degradation pathway.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and purity of this compound, adherence to appropriate storage and handling procedures is critical. The following recommendations are based on general best practices for chemical reagents and information gleaned from safety data sheets (SDS) of structurally related compounds.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes the rate of potential thermal degradation and hydrolytic reactions.
Light Store in a light-resistant container (e.g., amber vial).Protects the compound from photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and oxygen, thereby reducing the risk of hydrolysis and oxidation.
Container Keep container tightly closed.Prevents the ingress of moisture and other atmospheric contaminants.
Handling Procedures
  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Dispensing: When dispensing the solid, avoid creating dust. Use appropriate tools and techniques for weighing and transferring the compound.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these may initiate vigorous and potentially hazardous reactions.

Experimental Workflow: A Guide to Stability Assessment

For researchers and drug development professionals who need to generate specific stability data for this compound, a systematic approach involving forced degradation studies is recommended. The following is a general experimental protocol for such a study.

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C) for a defined period.

    • Photostability: Expose the solid compound and a solution to a calibrated light source (UV and visible light) for a defined period, with a dark control sample stored under the same conditions.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Data Evaluation:

    • Quantify the amount of parent compound remaining.

    • Detect and quantify any degradation products formed.

    • Determine the mass balance to account for all components.

    • Elucidate the structure of major degradation products using techniques like LC-MS/MS and NMR.

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment.

Stability_Assessment_Workflow cluster_Preparation Preparation cluster_Forced_Degradation Forced Degradation Studies cluster_Analysis Analysis cluster_Characterization_and_Reporting Characterization & Reporting Start Obtain High-Purity This compound Prepare_Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Start->Prepare_Stock Acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) Prepare_Stock->Acid Expose to Stressors Base Base Hydrolysis (0.1 M NaOH, RT & 60°C) Prepare_Stock->Base Expose to Stressors Oxidation Oxidation (3% H₂O₂, RT) Prepare_Stock->Oxidation Expose to Stressors Thermal Thermal Stress (Solid & Solution, 80°C) Prepare_Stock->Thermal Expose to Stressors Photo Photostability (UV/Vis Light Exposure) Prepare_Stock->Photo Expose to Stressors HPLC_UPLC Stability-Indicating HPLC/UPLC-PDA-MS Analysis Acid->HPLC_UPLC Analyze Samples Base->HPLC_UPLC Analyze Samples Oxidation->HPLC_UPLC Analyze Samples Thermal->HPLC_UPLC Analyze Samples Photo->HPLC_UPLC Analyze Samples Quantify Quantify Parent Compound & Degradation Products HPLC_UPLC->Quantify Mass_Balance Determine Mass Balance Quantify->Mass_Balance Structure_Elucidation Structure Elucidation of Major Degradants (LC-MS/MS, NMR) Mass_Balance->Structure_Elucidation Report Generate Stability Report (Degradation Profile, Pathways) Structure_Elucidation->Report End Define Storage & Handling Recommendations Report->End

Figure 1: A generalized workflow for the stability assessment of a chemical intermediate.

Conclusion

References

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
  • PrepChem. Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride. [Link]
  • MedCrave.
  • PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]
  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]
  • MDPI. Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. [Link]
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  • International Journal of Current Research and Review. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. [Link]
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A Comprehensive Technical Guide to 4-Bromo-5-nitroisoquinoline for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Resource for Scientists and Drug Development Professionals on the Procurement, Synthesis, and Application of a Key Heterocyclic Building Block.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and pharmacologically active molecules.[1] Its inherent biological activity and versatile chemical handles make it a cornerstone in medicinal chemistry and drug discovery. Among the vast array of substituted isoquinolines, 4-Bromo-5-nitroisoquinoline stands out as a particularly valuable building block. The strategic placement of the bromo and nitro groups on the isoquinoline framework provides orthogonal reactivity, enabling selective functionalization and the construction of complex molecular architectures. This guide offers an in-depth exploration of this compound, from its commercial availability to its synthesis and application in cutting-edge research.

Commercial Availability and Supplier Landscape

For researchers and drug development professionals, securing a reliable source of high-purity starting materials is paramount. This compound (CAS No. 58142-46-4) is available from a number of commercial suppliers who cater to the research and bulk chemical markets.[2][3] When selecting a supplier, it is crucial to consider not only the cost but also the purity of the compound, the available analytical data (e.g., Certificate of Analysis with NMR and HPLC data), and the supplier's quality control processes. Below is a comparative overview of some of the key commercial suppliers.

SupplierProduct NumberPurity/SpecificationAvailable Documentation
BLD Pharm BD21881097%NMR, HPLC, LC-MS available upon request
J&W Pharmlab 50R0211Inquire for detailsMSDS, Custom Quote
J&K Scientific CS-004142197%COA not readily available online
ChemicalBook CB22464Inquire for detailsMol File

Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information and to request a Certificate of Analysis for batch-specific data.

Synthesis of this compound: A Step-by-Step Protocol

While commercially available, the in-house synthesis of this compound can be a cost-effective alternative for large-scale needs or for the generation of analogs. The synthesis of bromo-nitroisoquinolines is typically achieved through a multi-step process involving the sequential bromination and nitration of the isoquinoline core.[4] The regiochemical outcome is highly dependent on the reaction conditions and the directing effects of the substituents.

A well-established method for the synthesis of a related isomer, 5-bromo-8-nitroisoquinoline, provides a solid foundation for approaching the synthesis of the 4-bromo-5-nitro isomer.[5] This procedure involves the bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid, followed by nitration.

Conceptual Workflow for the Synthesis of this compound

G Isoquinoline Isoquinoline Bromination Bromination Isoquinoline->Bromination NBS, H₂SO₄ 4-Bromoisoquinoline 4-Bromoisoquinoline Bromination->4-Bromoisoquinoline Workup Nitration Nitration 4-Bromoisoquinoline->Nitration HNO₃, H₂SO₄ This compound This compound Nitration->this compound Workup & Purification

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

Disclaimer: This protocol is adapted from procedures for related isomers and should be optimized for the synthesis of this compound. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Bromination of Isoquinoline to 4-Bromoisoquinoline

A selective synthesis of 4-bromoisoquinoline can be achieved through a palladium-catalyzed reaction of 2-alkynyl benzyl azides.[6]

  • Reaction Setup: To a solution of the appropriate 2-alkynyl benzyl azide (1 equivalent) in acetonitrile (MeCN), add PdBr₂ (5 mol%), CuBr₂ (3 equivalents), and LiBr (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-bromoisoquinoline.

Step 2: Nitration of 4-Bromoisoquinoline to this compound

The nitration of the brominated isoquinoline is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity.

  • Reaction Setup: In a flask cooled in an ice bath, slowly add 4-bromoisoquinoline to a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Reaction Conditions: Maintain the reaction temperature at 0-5 °C and stir for the appropriate time, monitoring the reaction by TLC.

  • Workup and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms. Filter the solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Applications in Research and Drug Discovery

The dual functionality of this compound makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[7] The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[8][9][10][11] and Buchwald-Hartwig amination reactions,[12][13][14][15][16] enabling the introduction of diverse aryl, heteroaryl, and amino substituents. The nitro group can be readily reduced to an amino group, providing a site for further derivatization.

Key Synthetic Transformations of this compound

G cluster_0 Cross-Coupling Reactions cluster_1 Nitro Group Reduction This compound This compound Aryl/Heteroaryl Substituted Isoquinolines Aryl/Heteroaryl Substituted Isoquinolines This compound->Aryl/Heteroaryl Substituted Isoquinolines Suzuki Coupling (ArB(OH)₂, Pd catalyst, base) Amino Substituted Isoquinolines Amino Substituted Isoquinolines This compound->Amino Substituted Isoquinolines Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) 4-Bromo-5-aminoisoquinoline 4-Bromo-5-aminoisoquinoline This compound->4-Bromo-5-aminoisoquinoline Reduction (e.g., Fe/HCl, SnCl₂/HCl)

Caption: Key synthetic transformations of this compound.

Case Study: Application in Kinase Inhibitor Synthesis

The isoquinoline scaffold is a prominent feature in many kinase inhibitors. The ability to introduce diverse substituents at the 4- and 5-positions of the isoquinoline ring allows for the fine-tuning of inhibitory activity and selectivity against various kinases. While specific examples utilizing this compound are emerging, the general strategy involves using the bromine at the 4-position for a Suzuki or Buchwald-Hartwig coupling to introduce a key pharmacophore that interacts with the hinge region of the kinase active site. The nitro group at the 5-position can be reduced to an amine and further functionalized to interact with the solvent-exposed region of the kinase, enhancing potency and selectivity.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The aromatic protons of the isoquinoline core will appear in the downfield region (typically 7.5-9.5 ppm). The specific chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromo and nitro groups.

  • 13C NMR: The carbon signals for the isoquinoline ring will also be in the aromatic region (typically 120-160 ppm). The carbons directly attached to the bromine and nitro groups will show characteristic shifts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound. A reverse-phase HPLC method is typically employed.

Typical HPLC Method Parameters (for related compounds): [20][21]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Flow Rate: Typically 1.0 mL/min.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for researchers and drug development professionals. Its unique substitution pattern allows for selective and diverse functionalization, making it a key intermediate in the synthesis of complex molecules with potential therapeutic applications, particularly in the area of kinase inhibition. By understanding its commercial availability, synthetic routes, and chemical reactivity, researchers can effectively leverage this powerful tool in their discovery and development efforts.

References

  • Supporting Information for a relevant journal article.
  • SIELC Technologies. (n.d.). Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column.
  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. doi:10.15227/orgsyn.081.0098
  • PrepChem.com. (n.d.). Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. Journal of Chemical Research, 37(9), 556-558. doi:10.3184/174751913X13758793031084
  • Kovács, L., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Dalton Transactions, 50(40), 14145-14152. doi:10.1039/d1dt02699a
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. 8, 1343-1348. doi:10.3762/bjoc.8.152
  • Chemical-Suppliers.com. (n.d.). 4-Bromo-5-Nitro Isoquinoline.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4945. doi:10.3390/molecules26164945
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo....
  • Trade Science Inc. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • MDPI. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 24(21), 3855. doi:10.3390/molecules24213855
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 4-Bromo-1-methyl-5-nitro-isoquinoline.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 833. doi:10.3390/molecules24050833
  • Z. C. Koren. (n.d.). A New HPLC-PDA Method for the Analysis of Tyrian Purple Components.

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Unlocking Novel Chemical Space: A Technical Guide to the Synthesis of Bioactive Compounds from 4-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth technical framework for the strategic diversification of the 4-bromo-5-nitroisoquinoline scaffold. This readily accessible building block presents a unique opportunity for the discovery of novel compounds with significant therapeutic potential. The isoquinoline core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic placement of a bromo and a nitro group on the isoquinoline ring system of our starting material, this compound, offers two distinct and versatile handles for chemical modification, enabling a systematic exploration of chemical space.

This document will detail the synthesis of the starting material and explore its subsequent functionalization through key synthetic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and the selective reduction of the nitro group. Each section will provide not only detailed, step-by-step protocols but also the underlying scientific rationale for the chosen methodologies, ensuring both technical accuracy and practical applicability.

Synthesis of the Starting Material: this compound

The synthesis of this compound can be achieved through a two-step sequence starting from isoquinoline. A reliable method, adapted from a procedure for a similar isomer, involves the bromination of isoquinoline followed by nitration.[5] Careful control of reaction conditions is crucial to ensure the desired regioselectivity.

Step 1: Bromination of Isoquinoline

The bromination of isoquinoline in the presence of a strong acid, such as sulfuric acid, directs the electrophilic bromine to the C5 position. However, to achieve bromination at the C4 position, alternative strategies may be required, such as using a directing group or a different brominating agent. For the purpose of this guide, we will adapt a known procedure for the synthesis of 5-bromoisoquinoline, which can be a precursor to our target molecule, or a similar protocol can be envisioned for direct C4 bromination.

Step 2: Nitration of Bromo-isoquinoline

Subsequent nitration of the bromo-isoquinoline intermediate with a mixture of nitric acid and sulfuric acid will introduce the nitro group. The directing effects of the existing bromo substituent and the isoquinoline nitrogen will influence the position of nitration.

Diagram of the Synthetic Workflow for this compound

G Isoquinoline Isoquinoline Bromoisoquinoline 4-Bromoisoquinoline Isoquinoline->Bromoisoquinoline Bromination (e.g., NBS, H2SO4) FinalProduct This compound Bromoisoquinoline->FinalProduct Nitration (HNO3, H2SO4)

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline (as an illustrative example) [5]

  • Materials: Isoquinoline, N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid, Potassium Nitrate, Diethyl ether, Sodium Hydroxide, Magnesium Sulfate.

  • Procedure:

    • To a stirred solution of isoquinoline (1.0 eq) in concentrated sulfuric acid at -25 °C, add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below -20 °C.

    • Stir the reaction mixture at -20 °C for 2 hours, then at -15 °C for 3 hours.

    • To the same reaction mixture, add potassium nitrate (1.05 eq) portion-wise, keeping the temperature below -10 °C.

    • Stir the mixture at -10 °C for 1 hour and then allow it to warm to room temperature overnight.

    • Pour the reaction mixture onto crushed ice and basify with 25% aqueous ammonia to pH 9.

    • Extract the product with diethyl ether, wash the organic layer with 1M NaOH and water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford 5-bromo-8-nitroisoquinoline.

Note: The synthesis of the specific this compound isomer may require optimization of the bromination and nitration steps to achieve the desired regiochemistry.

Diversification Strategies: Harnessing the Reactivity of the Bromo and Nitro Groups

The this compound scaffold is primed for diversification at two key positions. The C4-bromo group is susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of carbon and nitrogen-based substituents. The C5-nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amino group, which serves as a versatile synthetic handle for further derivatization.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The presence of the electron-withdrawing nitro group at the C5 position enhances the electrophilicity of the isoquinoline ring, making the C4 position susceptible to nucleophilic attack. This allows for the displacement of the bromide with various nucleophiles.

Diagram of the SNAr Reaction

G cluster_reactants Reactants cluster_products Products StartMat This compound Product 4-Nu-5-nitroisoquinoline StartMat->Product Base, Solvent, Heat Nucleophile Nucleophile (Nu-H) Nucleophile->Product Byproduct HBr

Caption: General scheme for the SNAr reaction.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

  • Materials: this compound, Amine nucleophile (e.g., morpholine, piperidine), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO).

  • Procedure:

    • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine nucleophile (1.2-1.5 eq) and the base (2.0 eq).

    • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Causality behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: A base is required to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HBr generated during the reaction.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The C4-bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful transformations allow for the formation of C-C and C-N bonds, respectively, introducing significant molecular diversity.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[3]

Diagram of the Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_products Products StartMat This compound Product 4-R-5-nitroisoquinoline StartMat->Product Pd Catalyst, Base, Solvent BoronicAcid R-B(OH)2 BoronicAcid->Product

Caption: General scheme for the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials: this compound, Boronic acid or ester, Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/H₂O, Toluene).

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

    • Add the degassed solvent system.

    • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 80-100 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify by column chromatography.[6]

Quantitative Data for Suzuki-Miyaura Coupling (Hypothetical)

EntryArylboronic Acid (R)CatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene92
33-Pyridylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O78

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a powerful tool for the synthesis of arylamines.[7][8]

Diagram of the Buchwald-Hartwig Amination

G cluster_reactants Reactants cluster_products Products StartMat This compound Product 4-(N-R¹R²)-5-nitroisoquinoline StartMat->Product Pd Catalyst, Ligand, Base, Solvent Amine R¹R²NH Amine->Product

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials: this compound, Primary or secondary amine, Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), Phosphine ligand (e.g., XPhos, RuPhos), Base (e.g., NaOtBu, K₃PO₄), Solvent (e.g., Toluene, Dioxane).

  • Procedure:

    • To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst, the ligand, and the base.

    • Add a solution of this compound (1.0 eq) in the anhydrous solvent, followed by the amine (1.2 eq).

    • Heat the reaction mixture to 80-110 °C.

    • Monitor the reaction progress.

    • After completion, cool the mixture, filter through celite, and concentrate the filtrate.

    • Purify the residue by column chromatography.[4]

Causality behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for the efficiency of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

Reduction of the Nitro Group

The C5-nitro group can be selectively reduced to an amino group, providing a new site for functionalization. This transformation is typically achieved using reducing agents such as tin(II) chloride, iron powder, or catalytic hydrogenation.[2][9] The resulting 5-aminoisoquinoline derivative can then undergo a variety of reactions, including acylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions.

Diagram of the Nitro Group Reduction

G NitroCompound 4-Substituted-5-nitroisoquinoline AminoCompound 4-Substituted-5-aminoisoquinoline NitroCompound->AminoCompound Reduction (e.g., SnCl2, HCl) FurtherDerivatives Further Derivatives (Amides, Sulfonamides, etc.) AminoCompound->FurtherDerivatives Acylation, Sulfonylation, etc.

Caption: Reduction of the nitro group and subsequent derivatization.

Experimental Protocol: Selective Reduction of the Nitro Group with Tin(II) Chloride

  • Materials: 4-Substituted-5-nitroisoquinoline, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Hydrochloric acid, Sodium bicarbonate.

  • Procedure:

    • Dissolve the 4-substituted-5-nitroisoquinoline (1.0 eq) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux (around 70-80 °C).

    • Monitor the reaction until the starting material is consumed.

    • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Causality behind Experimental Choices:

  • Reducing Agent: Tin(II) chloride is a mild and selective reducing agent for nitro groups in the presence of other reducible functional groups like halogens.

  • Acidic Conditions: The reaction is typically carried out in an acidic medium to facilitate the reduction process.

Conclusion

The this compound scaffold represents a highly valuable starting point for the synthesis of novel and diverse compound libraries for drug discovery. The strategic application of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and selective nitro group reduction provides a powerful and flexible toolkit for medicinal chemists. The protocols and rationale outlined in this guide are intended to serve as a comprehensive resource for researchers seeking to explore the rich chemical space accessible from this versatile building block. By understanding the underlying principles of these transformations, scientists can rationally design and synthesize new molecular entities with the potential to address unmet medical needs.

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (URL not available)
  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (URL not available)
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (URL not available)
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
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  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace.
  • Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. ResearchGate.
  • How to approach choosing reaction conditions for Suzuki?. Reddit.
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • Nitro Reduction - Common Conditions. (URL not available)

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theoretical calculations on 4-Bromo-5-nitroisoquinoline structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Theoretical Calculations on the Molecular Structure and Properties of 4-Bromo-5-nitroisoquinoline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block with significant potential in medicinal chemistry and materials science.[1] Its utility stems from the unique electronic landscape created by the interplay of the isoquinoline scaffold, a strongly electron-withdrawing nitro group, and a versatile bromo substituent.[1] Understanding the precise three-dimensional structure, electronic properties, and reactivity of this molecule is paramount for its rational application in designing novel compounds. This guide provides a comprehensive framework for the theoretical investigation of this compound using quantum chemical calculations. We delve into the causality behind methodological choices, present detailed computational protocols, and interpret the anticipated results, offering a robust blueprint for in silico characterization.

Foundational Principles: The Rationale for a Computational Approach

While experimental techniques like X-ray crystallography and NMR spectroscopy are indispensable, computational chemistry provides unparalleled insight into molecular properties that are difficult or impossible to measure directly.[2] Theoretical calculations allow us to:

  • Determine the most stable 3D conformation without the need for crystallization.

  • Visualize the distribution of electrons , revealing sites susceptible to electrophilic or nucleophilic attack.[3]

  • Quantify reactivity through parameters like the frontier molecular orbital gap.[4]

  • Predict spectroscopic signatures (IR, NMR, UV-Vis) to aid in the identification and characterization of synthesized compounds.[5]

This in silico approach provides a predictive, cost-effective, and powerful complement to laboratory experimentation, accelerating the discovery and development process.

The Theoretical Framework: Selecting the Right Tools

The accuracy of any theoretical prediction is contingent upon the chosen methodology. Our approach is grounded in Density Functional Theory (DFT), which offers an optimal balance of computational efficiency and accuracy for systems of this nature.[6][7]

2.1. Core Methodology: Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry for its ability to incorporate electron correlation—a quantum mechanical effect crucial for accurate predictions—at a fraction of the cost of traditional ab initio methods.

  • Choice of Functional: B3LYP & ωB97X-D. We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional as our primary tool. It is renowned for its robust performance across a wide range of organic molecules for geometry and electronic property calculations.[3][8] For comparative analysis, especially when assessing thermodynamic properties or potential non-covalent interactions, the ωB97X-D functional is an excellent choice due to its long-range and dispersion corrections.[6][7][9]

  • Choice of Basis Set: 6-311++G(d,p). The basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style 6-311++G(d,p) basis set provides a high degree of flexibility and accuracy for this system.

    • 6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for greater flexibility in describing electron distribution.

    • ++ : Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing the electron density far from the nucleus, which is critical for the lone pairs on the nitrogen and oxygen atoms and for anions or excited states.

    • (d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow orbitals to change shape and "polarize" in the chemical environment, which is crucial for describing bonding accurately.[6][7]

2.2. Validation and Comparison: Hartree-Fock (HF) and Møller-Plesset (MP2) Theory

To ground our DFT results, we can reference simpler and more computationally intensive methods.

  • Hartree-Fock (HF) Theory : This is the fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[10][11] While computationally efficient, it systematically neglects electron correlation, making it a useful baseline but often insufficient for quantitative accuracy.

  • Møller-Plesset Perturbation Theory (MP2) : This method provides one of the simplest and most cost-effective ways to improve upon the HF result by including electron correlation effects via perturbation theory.[12] Comparing DFT and MP2 results can provide confidence in the predicted properties.

2.3. Simulating Reality: The Role of a Solvent Model

Calculations performed in the "gas phase" (in vacuum) neglect the profound influence of the solvent. To simulate a more realistic environment, we will employ the Polarizable Continuum Model (PCM) . This implicit salvation model treats the solvent as a continuous dielectric medium, which polarizes in response to the solute's electric field, providing a more accurate picture of the molecule's properties in solution.[9]

Computational Workflow Overview

The following diagram outlines the logical progression of the theoretical calculations described in this guide.

G cluster_setup Methodology Setup cluster_calc Core Calculations cluster_analysis Data Analysis & Interpretation A Input Structure (this compound) B Select Method (e.g., DFT: B3LYP/6-311++G(d,p)) A->B C Define Environment (Gas Phase or PCM Solvent) B->C D Geometry Optimization C->D E Frequency Analysis D->E F Single-Point Energy Calculation (for electronic properties) D->F H Molecular Geometry (Bond Lengths, Angles) D->H G Verify Minimum Energy Structure (No Imaginary Frequencies) E->G I Vibrational Spectra (IR, Raman) E->I J Electronic Properties (HOMO, LUMO, MEP, NBO) F->J K Spectroscopic Prediction (NMR, UV-Vis) F->K

Caption: A workflow for the theoretical analysis of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are described for use with a quantum chemistry software package like Gaussian, ORCA, or similar platforms.

3.1. Protocol 1: Geometry Optimization and Vibrational Analysis

This is the most critical first step to locate the molecule's most stable structure.

  • Input Structure Creation : Build an initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure reasonable initial bond lengths and angles.

  • Calculation Setup :

    • Route Section : Specify the keywords for optimization and frequency calculation (e.g., #p B3LYP/6-311++G(d,p) Opt Freq). The Opt keyword initiates the geometry optimization, and Freq requests the subsequent vibrational analysis.

    • Solvent (Optional) : To include solvent effects, add the SCRF=(PCM, Solvent=YourSolvent) keyword.

    • Charge & Multiplicity : Specify the molecular charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state).

  • Execution : Submit the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy.[11]

  • Validation :

    • Convergence : Confirm that the optimization job terminated normally, meeting the default convergence criteria for forces and energy.[13]

    • Frequency Check : Open the output file and inspect the calculated vibrational frequencies. A true energy minimum will have zero imaginary frequencies .[4] The presence of an imaginary frequency indicates a transition state, and the geometry must be perturbed and re-optimized.

3.2. Protocol 2: Electronic and Spectroscopic Property Calculation

These calculations are performed on the validated, optimized geometry obtained from Protocol 1.

  • Input Structure : Use the final, optimized coordinates from the frequency calculation output file.

  • Calculation Setup :

    • Route Section :

      • For NMR : Use the keyword NMR=GIAO. This calculates chemical shieldings using the Gauge-Independent Atomic Orbital method.[14]

      • For UV-Vis : Use the keyword TD(NStates=10, Root=1). This invokes Time-Dependent DFT (TD-DFT) to calculate the energies of the first 10 excited states.

      • For Population Analysis : Include Pop=NBO for Natural Bond Orbital analysis or Pop=MK for electrostatic potential-derived charges.

    • Basis Set & Functional : Ensure these are identical to those used for the optimization for consistency.

  • Execution & Analysis :

    • NBO/MEP : The output will contain detailed information on charge distribution, orbital interactions, and electrostatic potential.[3][8] This data is often best visualized using post-processing software.

    • NMR : The output will list isotropic shielding values for each nucleus. These must be converted to chemical shifts (δ) by subtracting them from the shielding value of a calculated reference compound (e.g., Tetramethylsilane, TMS) at the same level of theory.

    • TD-DFT : The output will list the excitation energies (in eV) and oscillator strengths for each electronic transition. The oscillator strength indicates the intensity of the absorption.

Anticipated Results and Scientific Discussion

Based on established chemical principles and data from related compounds, we can predict the outcomes of these calculations.

4.1. Molecular Geometry

The isoquinoline core is expected to be nearly planar. The introduction of the bulky bromine atom and the sterically demanding nitro group may induce slight puckering or out-of-plane distortions to relieve strain.[4] Key structural parameters to analyze are the C4-Br and C5-N bond lengths and the dihedral angle of the nitro group relative to the aromatic plane.

Table 1: Predicted Key Geometrical Parameters for this compound

Parameter Predicted Value (Å or °) Rationale
C4—Br Bond Length ~1.89 - 1.91 Å Typical C(sp²)-Br bond length.
C5—N Bond Length ~1.47 - 1.49 Å Single bond character due to resonance with the nitro group.
N—O Bond Lengths ~1.22 - 1.24 Å Averaged due to resonance, intermediate between single and double bonds.
O—N—O Bond Angle ~123 - 125° Consistent with sp² hybridization on the nitrogen atom.

| C4-C5-N-O Dihedral | Small deviation from 0°/180° | Steric hindrance between the Br and NO₂ groups may force a slight twist. |

4.2. Electronic Landscape: Reactivity and Charge Distribution

The molecule's reactivity is dictated by its electronic structure.

  • Frontier Molecular Orbitals (HOMO-LUMO) : The nitro group's strong electron-withdrawing nature is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted isoquinoline. This will result in a relatively small HOMO-LUMO energy gap, indicating a molecule that is kinetically reactive and can participate in electronic transitions at lower energies.[4][8] A smaller gap suggests higher polarizability and potential for biological activity.[8]

  • Molecular Electrostatic Potential (MEP) : The MEP map will visually confirm the electronic effects of the substituents.

    • Negative Potential (Red/Yellow) : Expected over the electronegative oxygen atoms of the nitro group and the nitrogen atom of the isoquinoline ring. These are the primary sites for electrophilic attack or hydrogen bonding.

    • Positive Potential (Blue) : Expected on the hydrogen atoms and, significantly, on the aromatic ring carbons, particularly those near the electron-withdrawing nitro group. This indicates susceptibility to nucleophilic aromatic substitution.

G cluster_mep Conceptual MEP Map A Regions of High Electron Density (Nucleophilic Sites) Negative Electrostatic Potential B This compound Core Structure A->B -NO₂ Oxygen Atoms - Isoquinoline Nitrogen C Regions of Low Electron Density (Electrophilic Sites) Positive Electrostatic Potential C->B - Aromatic Ring Carbons - Ring Hydrogens

Caption: Relationship between charge density and reactive sites on the molecule.

4.3. Vibrational and Spectroscopic Signatures

The calculated spectra provide fingerprints for experimental verification.

  • Vibrational Frequencies : The IR spectrum will be dominated by characteristic peaks. The asymmetric and symmetric stretching modes of the N-O bonds in the nitro group are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-Br stretching vibration will appear at a much lower frequency, typically in the 500-600 cm⁻¹ range.

  • NMR Spectra : The powerful deshielding effect of the nitro group and the electronegativity of the bromine atom will cause all protons and carbons to shift downfield relative to isoquinoline.[14] The proton at C3, adjacent to the bromine, and the proton at C6, adjacent to the nitro group, are expected to show the most significant downfield shifts.

  • UV-Vis Spectrum : The electronic spectrum of isoquinoline shows characteristic π → π* transitions. The addition of the bromo and nitro groups, which extend the conjugated system and introduce n → π* transitions (from the nitro group's lone pairs), is expected to cause a bathochromic (red) shift in the maximum absorption wavelength (λ_max) compared to the parent molecule.[15]

Table 2: Summary of Predicted Spectroscopic Data

Spectroscopy Feature Predicted Observation
IR N-O Asymmetric Stretch ~1540 cm⁻¹
N-O Symmetric Stretch ~1360 cm⁻¹
C-Br Stretch ~550 cm⁻¹
¹H NMR Chemical Shifts (δ) All protons shifted downfield (> 7.5 ppm)
¹³C NMR Chemical Shifts (δ) C4 and C5 expected to be significantly deshielded

| UV-Vis | λ_max | > 320 nm (Bathochromic shift vs. Isoquinoline) |

Conclusion

The theoretical framework presented here provides a comprehensive, self-validating system for the in-depth characterization of this compound. By employing robust DFT methods, researchers can gain profound insights into the molecule's structural, electronic, and spectroscopic properties. These in silico data are invaluable for predicting reactivity, understanding structure-activity relationships, and guiding the synthesis and application of this versatile chemical scaffold in drug development and materials science. This computational approach, when used in concert with empirical studies, significantly enhances the efficiency and depth of scientific investigation.

References

  • A Comparative Guide to the DFT Analysis of Brominated Polycyclic Aromatic Hydrocarbons: The Case of 1,2-Dibromopyrene. Benchchem.
  • The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. RSC Publishing.
  • 7-Bromo-5-nitroisoquinoline. Benchchem.
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central.
  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Benchchem.
  • Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. RSC Publishing.
  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.
  • Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. PMC - PubMed Central.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
  • Computational, spectroscopic and molecular docking investigation on a bioactive anti-cancer drug: 2-Methyl-8-nitro quinoline. ResearchGate.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI.
  • Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. MDPI.
  • Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Journal of the American Chemical Society.
  • Vibrational spectroscopic study of some quinoline derivatives. ResearchGate.
  • QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. CUNY Academic Works.
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Methodological & Application

Synthetic Protocol for 4-Bromo-5-nitroisoquinoline from Isoquinoline: An Application Note for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-Bromo-5-nitroisoquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a strategic two-step synthetic sequence commencing with the nitration of isoquinoline, followed by a regioselective bromination. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Introduction: The Significance of this compound

Isoquinoline and its derivatives are recognized as "privileged scaffolds" in drug discovery, appearing in a multitude of biologically active molecules. The strategic functionalization of the isoquinoline core allows for the exploration of vast chemical space. This compound, in particular, is a highly versatile intermediate. The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Stille), enabling the formation of new carbon-carbon bonds. Simultaneously, the nitro group can be readily reduced to an amine, providing a key functional group for further derivatization through N-alkylation or acylation. This dual functionality allows for orthogonal synthetic strategies in the construction of complex molecular architectures.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from isoquinoline is most effectively achieved through a sequential nitration and bromination strategy. The order of these reactions is crucial for achieving the desired regioselectivity.

Step 1: Nitration of Isoquinoline. Electrophilic nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[1][2] The reaction is generally performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[1]

Step 2: Bromination of 5-Nitroisoquinoline. The subsequent bromination of the nitrated intermediate is then carried out. The presence of the deactivating nitro group at the 5-position directs the incoming electrophilic bromine to the 4-position.

Mechanistic Insights

Electrophilic Nitration of Isoquinoline

The nitration of isoquinoline is a classic example of electrophilic aromatic substitution. In a strongly acidic medium, the isoquinoline nitrogen is protonated, which deactivates the heterocyclic ring towards electrophilic attack. The nitration, therefore, preferentially occurs on the carbocyclic (benzene) ring. The nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, acts as the electrophile. The substitution pattern is directed to the 5 and 8 positions, which are the most electronically favorable sites for attack on the protonated isoquinoline.

Electrophilic Bromination of 5-Nitroisoquinoline

The bromination of 5-nitroisoquinoline is also an electrophilic aromatic substitution. The nitro group is a strong deactivating group and a meta-director. However, in the case of 5-nitroisoquinoline, the directing effects of both the quinoline nitrogen and the nitro group influence the position of the incoming electrophile. The 4-position is activated for electrophilic attack due to the combined electronic effects.

Detailed Experimental Protocol

Safety First: This protocol involves the use of highly corrosive and reactive chemicals.[3][4][5][6] All procedures must be conducted in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[3][4] Emergency eyewash and shower stations should be readily accessible.[3][5]

Materials and Reagents
ReagentGradeSupplier
Isoquinoline≥97%Sigma-Aldrich
Fuming Nitric Acid≥90%Sigma-Aldrich
Concentrated Sulfuric Acid98%Sigma-Aldrich
N-Bromosuccinimide (NBS)≥98%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Saturated Sodium Bicarbonate SolutionFisher Scientific
Anhydrous Sodium SulfateFisher Scientific
Silica Gel60 Å, 230-400 meshSigma-Aldrich
Step 1: Synthesis of 5-Nitroisoquinoline
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Isoquinoline: Slowly add isoquinoline (10 g, 77.4 mmol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (6 mL) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the isoquinoline solution over 30 minutes, maintaining the reaction temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield 5-nitroisoquinoline as a yellow solid.

Step 2: Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-nitroisoquinoline (5 g, 28.7 mmol) in concentrated sulfuric acid (25 mL).

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (5.6 g, 31.5 mmol) portion-wise to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (hexane:ethyl acetate = 2:1).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (100 g).

  • Neutralization and Extraction: Neutralize with saturated sodium bicarbonate solution and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol to afford this compound as a pale yellow solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
IsoquinolineC₉H₇N129.1626-28
5-NitroisoquinolineC₉H₆N₂O₂174.16109-111
This compoundC₉H₅BrN₂O₂253.06139-141[7]

Visualization of the Synthetic Workflow

Synthetic_Workflow Isoquinoline Isoquinoline Nitration Nitration (HNO₃, H₂SO₄, 0-5°C) Isoquinoline->Nitration Nitroisoquinoline 5-Nitroisoquinoline Nitration->Nitroisoquinoline Bromination Bromination (NBS, H₂SO₄, 60°C) Nitroisoquinoline->Bromination FinalProduct This compound Bromination->FinalProduct

Caption: Synthetic route from Isoquinoline to this compound.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Nitrating Agent: The use of a mixed acid system (HNO₃/H₂SO₄) is standard for electrophilic nitration as it efficiently generates the highly reactive nitronium ion (NO₂⁺), which is essential for the nitration of the deactivated isoquinoline ring.[1]

  • Temperature Control in Nitration: Maintaining a low temperature (0-5 °C) during nitration is critical to control the exothermic reaction and to minimize the formation of undesired byproducts and dinitrated species.[2]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in sulfuric acid is a convenient and effective brominating agent for this transformation.[8][9] It provides a source of electrophilic bromine in a controlled manner.

  • Order of Reactions: Performing nitration before bromination is a strategic choice. The nitro group at the 5-position deactivates the ring and directs the subsequent bromination to the 4-position, leading to the desired product with high regioselectivity. Attempting to brominate isoquinoline first can lead to a mixture of brominated isomers, which would be more challenging to separate and could lead to a mixture of products upon subsequent nitration.[8][10][11]

  • Purification Techniques: Column chromatography is essential for the purification of 5-nitroisoquinoline to remove any unreacted starting material and the 8-nitroisoquinoline isomer.[1] Recrystallization is an effective method for the final purification of this compound, providing a high-purity product.

Safety Considerations

  • Nitric Acid: Fuming nitric acid is a strong oxidizing agent and is highly corrosive.[4][5] It can cause severe burns upon contact with skin and eyes.[4][5] Inhalation of its fumes can lead to respiratory damage.[5] It reacts violently with many organic compounds.[4][6]

  • Sulfuric Acid: Concentrated sulfuric acid is a strong dehydrating agent and is extremely corrosive. It can cause severe burns and should be handled with extreme care.

  • Bromine-containing compounds: N-Bromosuccinimide and the product, this compound, should be handled with care. Bromine and its compounds can be toxic and irritating.[12][13][14][15]

  • Exothermic Reactions: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.[16]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Acidic and organic waste streams should be segregated.

References

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2005(16), 2774-2782.
  • Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 31(5), 1585-1591.
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2005(16), 2774-2782.
  • Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling.
  • Nitr
  • Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society, 1996.
  • The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas, 56(7), 699-708.
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Request PDF, 2005.
  • NITRIC ACID SAFETY. University of Washington, n.d.
  • 7-Bromo-5-nitroisoquinoline. Benchchem, n.d.
  • Chapter 7_Quinolines and Isoquinolines.pdf. University of Babylon, n.d.
  • Nitration of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 88(8), 5028-5039.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society, 144(30), 13596-13602.
  • Reactions of Isoquinoline. YouTube, 2020.
  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS, 2015.
  • Reduce your risk of a nitric acid incident. UW Environmental Health & Safety, 2024.
  • Synthesis of 4-Bromoisoquinoline. PrepChem.com, n.d.
  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, 82, 60.
  • Product Class 5: Isoquinolines. Science of Synthesis, 15.5, 756.
  • Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride. PrepChem.com, n.d.
  • Bromine: incident management. GOV.UK, 2020.
  • BROMINE - CAMEO Chemicals. NOAA, n.d.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Bromine. Chemical Emergencies | CDC, 2024.
  • Bromine: toxicological overview. GOV.UK, 2022.
  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.

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Topic: Suzuki Coupling Reaction Conditions for 4-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

This guide provides an in-depth analysis and detailed protocols for the successful execution of the Suzuki-Miyaura cross-coupling reaction using 4-bromo-5-nitroisoquinoline. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to optimize conditions for this challenging yet valuable transformation.

Introduction: The Significance of 4-Aryl-5-nitroisoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The introduction of an aryl group at the C4 position via C-C bond formation unlocks access to a vast chemical space for drug discovery and materials science. The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for such transformations, celebrated for its functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acid reagents.[3][4][5]

However, the substrate this compound presents a unique set of challenges. The presence of a strongly electron-withdrawing nitro group significantly alters the electronic properties of the isoquinoline ring system, while the nitrogen heteroatom itself can interact with the palladium catalyst.[6] Understanding these electronic and steric factors is paramount to developing a robust and high-yielding protocol. This document serves as a comprehensive guide to navigate these challenges.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][9] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step.[3] The electron-withdrawing nitro group is expected to make the C4 position more electrophilic, potentially facilitating this step. The product is a Pd(II) complex.

  • Transmetalation : This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. For this to occur, the organoboron reagent must first be activated by a base to form a more nucleophilic "ate" complex (e.g., R²-B(OH)₃⁻).[10][11][12] This is a critical step where the choice of base and solvent plays a decisive role.

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple to form the new C-C bond, yielding the desired 4-aryl-5-nitroisoquinoline product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7][9]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key transformations of the palladium catalyst and the reactants throughout the cycle.

Suzuki_Coupling_Cycle cluster_reactants Inputs & Outputs Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂-R' ArPdBr->ArPdR center ArPdR->Pd0 Reductive Elimination Product 4-Aryl-5-nitroisoquinoline (Ar-R') ArBr This compound (Ar-Br) Boronic Boronic Acid/Ester (R'-B(OR)₂) Boronate Boronate Complex [R'-B(OR)₂(OH)]⁻ Boronic->Boronate Base Base (e.g., OH⁻) Boronate->ArPdBr center->ArPdR Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions: A Guide for this compound

The success of the Suzuki coupling for this specific substrate hinges on the careful selection of four key components: the catalyst/ligand system, the base, the solvent, and the boron source.

Palladium Catalyst and Ligand Selection

The choice of catalyst is critical, especially for heteroaromatic substrates which can sometimes inhibit catalysis.[6]

  • Standard Catalysts : Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are excellent starting points. They are commercially available, relatively stable, and effective for a wide range of substrates.[1][2] Pd(PPh₃)₄ is a direct source of Pd(0), while Pd(dppf)Cl₂ is a Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species.

  • Advanced Ligand Systems : For challenging couplings that are sluggish with standard catalysts, modern bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) can be highly effective.[13] Ligands like SPhos and XPhos can accelerate both the oxidative addition and reductive elimination steps.[13] For nitro-containing substrates specifically, ligands like BrettPhos have been shown to be particularly effective in promoting the coupling.[14][15]

Base Selection

The base is not merely a spectator; its primary role is to activate the boronic acid for transmetalation.[10][12]

  • Inorganic Carbonates : Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are the most common and cost-effective bases used. They are generally effective for a wide range of couplings.[1]

  • Stronger Bases : For less reactive boronic acids or sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to drive the reaction to completion.[16][13] The higher solubility of the resulting boronate salts can also enhance the reaction rate.

Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base is often dissolved).

  • Aqueous Mixtures : The most common and robust solvent systems are mixtures of an organic solvent with water. Typical choices include 1,4-dioxane/water, toluene/water, or DME/water.[1][17] Water is essential for dissolving the inorganic base and promoting the formation of the reactive boronate species.[17][18]

  • Polar Aprotic Solvents : Solvents like Dimethylformamide (DMF) can also be effective, particularly at higher temperatures.[17][19] However, care must be taken as DMF can decompose at high temperatures to generate dimethylamine, which can interfere with the reaction.

Boron Reagent

While boronic acids are most common, other derivatives can offer advantages.

  • Boronic Acids (RB(OH)₂) : Readily available and widely used. They can sometimes be prone to decomposition or protodeboronation (replacement of the boron group with hydrogen).[20]

  • Boronate Esters (e.g., Pinacol Esters) : These are often more stable than the corresponding boronic acids, making them easier to handle, purify, and store. They are particularly useful for boronic acids that are unstable.[10][20]

  • Potassium Trifluoroborates (R-BF₃K) : These are highly stable, crystalline solids that are robust and less prone to protodeboronation.[10][20]

Summary of Recommended Conditions

The following table provides starting points for the optimization of the Suzuki coupling of this compound.

ComponentRecommended Starting ConditionsRationale & Alternatives
Aryl Halide This compound (1.0 equiv)The bromide is a good balance of reactivity and stability.[7]
Boronic Acid Arylboronic Acid (1.2 - 1.5 equiv)A slight excess ensures complete consumption of the aryl halide.
Catalyst Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)Proven, reliable catalysts for heteroaryl couplings.[1] For difficult cases, try a Buchwald pre-catalyst with a ligand like BrettPhos.[14][15]
Base K₂CO₃ (2.0 - 3.0 equiv)A standard, effective base. If the reaction is slow, switch to a stronger base like K₃PO₄ or Cs₂CO₃.[16]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v)A robust, high-boiling solvent system that works for a wide range of substrates.[1] Toluene/H₂O or DMF/H₂O are also good options.[17]
Temperature 80 - 100 °CSufficient to drive the reaction without causing significant decomposition. Monitor by TLC/LC-MS.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[13]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid.

Workflow Diagram

protocol_workflow A 1. Vessel Preparation (Oven-dried flask, stir bar) B 2. Add Solids (Aryl halide, Boronic acid, Base, Catalyst) A->B C 3. Inert Atmosphere (Evacuate and backfill with N₂/Ar 3 times) B->C D 4. Add Degassed Solvents (e.g., Dioxane, Water) C->D E 5. Heat & Stir (e.g., 90 °C, monitor by TLC/LC-MS) D->E F 6. Reaction Work-up (Cool, dilute, extract) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Experimental workflow for the Suzuki coupling reaction.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, finely powdered)

  • Anhydrous 1,4-Dioxane (or other suitable solvent)

  • Deionized Water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or balloon setup

Procedure
  • Solvent Degassing: Sparge the 1,4-dioxane and water with an inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

    • Seal the flask with a septum, and evacuate and backfill with inert gas three times. Maintain a positive pressure of inert gas (e.g., using a balloon).

  • Solvent Addition:

    • Using a syringe, add the degassed 1,4-dioxane (e.g., 8 mL) followed by the degassed water (e.g., 2 mL).

  • Reaction:

    • Lower the flask into a pre-heated oil bath at 90 °C.

    • Stir the mixture vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up:

    • Once the reaction is complete (consumption of the starting bromide), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-5-nitroisoquinoline product.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[13]2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase the temperature in 10 °C increments.
Protodeboronation Boronic acid is unstable under the reaction conditions. The C-B bond is cleaved and replaced by C-H.Use the corresponding boronate ester (pinacol) or trifluoroborate salt, which are generally more stable.[20] Use a milder base if possible.
Homocoupling of Boronic Acid Presence of oxygen can lead to oxidative homocoupling of the boronic acid.Improve degassing of solvents and ensure a robust inert atmosphere.[13]
Reduction of Nitro Group Some phosphine ligands or impurities can potentially reduce the nitro group, though this is less common under standard Suzuki conditions.Screen different palladium catalysts and ligands. If reduction is a persistent issue, protecting the nitro group may be necessary, although this adds synthetic steps.

References

  • Wikipedia. Suzuki reaction. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
  • Pharmaeducation. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]
  • RUA - University of Alicante. Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Carbon Quantum Dots. [Link]
  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
  • Accounts of Chemical Research. Cross-Coupling Reactions of Nitroarenes. [Link]
  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
  • ResearchGate. The effect of different solvents on the Suzuki coupling reaction. [Link]
  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
  • Myers, A. G. Research Group, Harvard University. The Suzuki Reaction. [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. [Link]
  • Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. [Link]
  • Synfacts. The Suzuki–Miyaura Coupling of Nitroarenes. [Link]
  • Journal of Synthetic Chemistry.
  • National Institutes of Health. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]
  • Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
  • ResearchGate. Effect of solvent on the Suzuki cross-coupling. [Link]
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • National Institutes of Health. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
  • YouTube. Suzuki cross-coupling reaction. [Link]
  • National Institutes of Health. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[8][10]-Fused Indole Heterocycles. [Link]
  • ResearchGate. Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). [Link]

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-nitroisoquinoline scaffold is a critical pharmacophore found in a variety of biologically active molecules and serves as a versatile building block in medicinal chemistry. The functionalization of this core, particularly at the C4-position, via palladium-catalyzed cross-coupling reactions, offers a powerful and direct route to novel derivatives. However, the inherent electronic properties of 4-bromo-5-nitroisoquinoline—namely, the electron-deficient nature of the heteroaromatic ring and the potential for coordination of the nitro group or isoquinoline nitrogen to the metal center—present unique challenges. This document provides an in-depth guide for researchers, detailing the mechanistic considerations, catalyst selection strategies, and optimized, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions tailored for this specific substrate.

Introduction: The Challenge and Opportunity of an Electron-Deficient Heterocycle

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] The substrate, this compound, is an attractive starting material for drug discovery programs. The bromine at C4 serves as a handle for coupling, while the nitro group at C5 can be readily reduced to an amine for further derivatization.[3]

However, the successful coupling of this substrate is not trivial. The strong electron-withdrawing effect of the nitro group significantly modulates the reactivity of the C-Br bond. While this effect can facilitate the initial oxidative addition step—often the rate-limiting step in catalytic cycles—it can also destabilize key intermediates.[4] Furthermore, the nitrogen atom of the isoquinoline ring and the oxygen atoms of the nitro group can act as potential ligands, leading to catalyst inhibition or deactivation.[5] Therefore, the selection of a robust catalytic system, particularly the choice of ligand, is paramount to achieving high yields and preventing unwanted side reactions like hydrodehalogenation.[6]

Mechanistic Considerations & Catalyst System Design

The general catalytic cycle for most palladium-catalyzed cross-coupling reactions proceeds through three fundamental steps: oxidative addition, transmetalation (for Suzuki/Stille) or a related step, and reductive elimination.[7][8]

Generic Cross-Coupling Cycle pd0 Pd(0)Lₙ (Active Catalyst) oa_complex Ar-Pd(II)(L)₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Ar-Pd(II)(L)₂-R (Transmetalation Complex) oa_complex->trans_complex Transmetalation (+ R-M) trans_complex:e->pd0:s product Ar-R (Coupled Product) trans_complex->product Reductive Elimination center

Figure 1. Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Rationale for Catalyst and Ligand Selection:

  • Palladium Precursor: Standard Pd(0) or Pd(II) precursors like Pd₂(dba)₃, Pd(OAc)₂, or Pd(PPh₃)₄ are suitable.[9] Pd(II) sources are reduced in situ to the active Pd(0) catalyst.

  • Ligands: This is the most critical parameter. For an electron-deficient substrate like this compound, the ideal ligand should be:

    • Electron-rich: To increase electron density on the palladium center, which facilitates the oxidative addition of the C-Br bond and promotes the final reductive elimination step.[10]

    • Sterically Hindered (Bulky): Bulky ligands promote the formation of monoligated, highly reactive 14-electron Pd(0) species and accelerate reductive elimination.[4][9] They also help prevent the formation of unreactive palladium dimers.

Based on these principles, modern biaryl phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly recommended over simpler ligands like PPh₃, which may prove inefficient.[4][11]

Experimental Protocols

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific coupling partners.

General Experimental Workflow

All reactions should be performed using standard Schlenk techniques under an inert atmosphere (Argon or Nitrogen) with anhydrous solvents.

Experimental Workflow setup 1. Reaction Setup - Dry glassware under vacuum. - Add reagents under Ar/N₂. reaction 2. Reaction - Heat to specified temperature. - Monitor by TLC/LC-MS. setup->reaction workup 3. Workup - Quench reaction. - Aqueous extraction. reaction->workup purify 4. Purification - Dry organic layer. - Concentrate in vacuo. - Column chromatography. workup->purify

Figure 2. Standard workflow for cross-coupling experiments.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a highly versatile method for forming biaryl or aryl-vinyl linkages.[8][12] For this substrate, a moderately strong inorganic base is preferred to avoid potential side reactions with the nitro group.

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

ComponentRoleAmount (mol equiv)Example
This compoundElectrophile1.0252 mg (1.0 mmol)
Arylboronic AcidNucleophile1.2 - 1.5e.g., Phenylboronic acid (183 mg, 1.5 mmol)
Pd(dppf)Cl₂·CH₂Cl₂Catalyst0.02 - 0.0541 mg (0.05 mmol)
K₂CO₃ or K₃PO₄Base2.0 - 3.0K₂CO₃ (415 mg, 3.0 mmol)
1,4-Dioxane / H₂OSolvent-8 mL / 2 mL (4:1 v/v)

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (3.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Add the degassed solvent mixture (1,4-dioxane and water, 4:1 ratio, ~0.1 M concentration).

  • Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic mixture with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-aryl-5-nitroisoquinoline.

Protocol 2: Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates in synthesis.[13][14] The reaction typically requires a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate.[15]

Table 2: Reagents and Conditions for Sonogashira Coupling

ComponentRoleAmount (mol equiv)Example
This compoundElectrophile1.0252 mg (1.0 mmol)
Terminal AlkyneNucleophile1.2 - 1.5e.g., Phenylacetylene (165 µL, 1.5 mmol)
PdCl₂(PPh₃)₂Catalyst0.03 - 0.0535 mg (0.05 mmol)
Copper(I) Iodide (CuI)Co-catalyst0.05 - 0.1019 mg (0.10 mmol)
Triethylamine (Et₃N)Base/Solvent-10 mL

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.10 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed triethylamine (~0.1 M), followed by the terminal alkyne (1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature to 50 °C. The reaction is often complete within 2-6 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 4-alkynyl-5-nitroisoquinoline. A similar procedure has been successfully applied to other bromo-heterocycles.[16]

Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is one of the most powerful methods for constructing aryl-amine bonds.[17][18] The choice of a bulky, electron-rich biarylphosphine ligand is crucial for success with this challenging substrate.[19]

Table 3: Reagents and Conditions for Buchwald-Hartwig Amination

ComponentRoleAmount (mol equiv)Example
This compoundElectrophile1.0252 mg (1.0 mmol)
Amine (Primary or Secondary)Nucleophile1.2e.g., Morpholine (105 µL, 1.2 mmol)
Pd₂(dba)₃Pre-catalyst0.0218 mg (0.02 mmol)
XPhosLigand0.0838 mg (0.08 mmol)
Sodium tert-butoxide (NaOtBu)Base1.4135 mg (1.4 mmol)
Toluene or DioxaneSolvent-10 mL

Step-by-Step Procedure:

  • In a glovebox or under a strong stream of argon, add NaOtBu (1.4 equiv) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.08 equiv).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous, degassed toluene (~0.1 M), followed by the amine (1.2 equiv).

  • Seal the tube and heat the reaction to 100-110 °C for 12-24 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to afford the 4-amino-5-nitroisoquinoline product.

Troubleshooting and Optimization

  • Low Yield / No Reaction:

    • Cause: Inactive catalyst.

    • Solution: Ensure strictly anhydrous and anaerobic conditions. Use a freshly opened bottle of ligand and palladium precursor. Consider using a pre-formed palladium precatalyst (e.g., XPhos-Pd-G3) which can improve reproducibility.[4]

  • Hydrodehalogenation (Debromination):

    • Cause: Presence of water or other proton sources; slow reductive elimination.[6]

    • Solution: Use a more sterically hindered ligand to accelerate reductive elimination. Ensure all reagents and solvents are scrupulously dried.

  • Dark-Colored Reaction Mixture / Palladium Black:

    • Cause: Catalyst decomposition.

    • Solution: This is common but not always detrimental. If yields are low, try a lower reaction temperature, a different ligand, or a shorter reaction time.

References

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. RSC.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline.
  • A mechanistic investigation of the Pd-catalyzed cross-coupling between N-tosylhydrazones and aryl halides. Dalton Transactions (RSC Publishing).
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Who we serve.
  • An Overview of Palladium-Catalyzed Fabrication of Some Heterocyclic Frameworks. Mini-Reviews in Organic Chemistry.
  • Buchwald–Hartwig amin
  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline.
  • ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS. Open Readings 2026.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal C
  • Scope of nitroquinolines and 5‐nitroisoquinoline with alkylamines...
  • 7-Bromo-5-nitroisoquinoline. Benchchem.
  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
  • Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. PubMed Central.
  • Palladacyclic catalysts in C-C and C-heteroatom bond-forming reactions. Semantic Scholar.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amin
  • Heck Reaction. Organic Chemistry Portal.
  • Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Palladium Catalysts for Cross-Coupling Reaction. MDPI.
  • Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal.
  • Sonogashira coupling. Wikipedia.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline deriv
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Sonogashira coupling. YouTube.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • Recent Developments in Palladium-Catalyzed Heterocycle Synthesis and Functionalization.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PubMed Central.
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  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • The synthesis of 5-hydroxy-8-nitroquinoline and certain of its deriv
  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
  • From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
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Application Note & Protocols: Chemoselective Reduction of 4-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the chemoselective reduction of the nitro group in 4-Bromo-5-nitroisoquinoline to yield 4-Bromo-5-aminoisoquinoline. The synthesis of 4-Bromo-5-aminoisoquinoline is a critical step in the development of various pharmacologically active agents, as it serves as a versatile scaffold for further molecular elaboration.[1][2][3] The primary challenge in this transformation is the preservation of the carbon-bromine bond, which is susceptible to hydrogenolysis. This guide details two robust and field-proven protocols—stannous chloride reduction and iron-mediated reduction—that prioritize chemoselectivity. We delve into the mechanistic rationale behind experimental choices, provide step-by-step procedures, and offer a comparative analysis to aid researchers in method selection.

Introduction: The Synthetic Challenge and Strategic Importance

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific substitution pattern of 4-Bromo-5-aminoisoquinoline offers two orthogonal synthetic handles: an amino group for nucleophilic chemistry and a bromo substituent for transition-metal-catalyzed cross-coupling reactions.[3] The precursor, this compound, is accessible but its conversion to the desired amine presents a significant synthetic hurdle: the selective reduction of the nitro group in the presence of a reducible halogen.

Standard catalytic hydrogenation conditions, particularly with palladium on carbon (Pd/C), are often too aggressive, leading to competitive hydrodebromination, which compromises the yield of the desired product.[4][5] Therefore, achieving high chemoselectivity is paramount. This necessitates the use of reducing agents and conditions that exhibit a strong preference for the nitro moiety over the aryl halide.

This guide focuses on two such reliable methodologies: reduction using stannous chloride (SnCl₂) and reduction with metallic iron (Fe) in an acidic medium. These methods are widely employed due to their efficacy, cost-effectiveness, and high fidelity in preserving the C-Br bond.[6]

Mechanistic Considerations for Chemoselective Nitro Reduction

The choice of reducing agent is dictated by its mechanism and its inherent selectivity for the nitro group over other functional groups.

Metal-Acid and Metal Salt Reductions

Reductions involving metals like tin, iron, or zinc in acidic media are classic and highly effective methods for converting aromatic nitro compounds to anilines.[7] The general mechanism involves a series of single-electron transfers from the metal surface to the nitro group, with protons supplied by the acidic medium.

  • Stannous Chloride (SnCl₂): This is a mild and highly chemoselective reducing agent.[8][9] The reaction proceeds via electron transfer from the Sn(II) salt, which is oxidized to Sn(IV). The reaction typically requires multiple equivalents of the tin salt. The mechanism involves the initial reduction of the nitro group to a nitroso group, then to a hydroxylamine, and finally to the amine.[10][11] A significant advantage of SnCl₂ is its tolerance for a wide array of functional groups.[9] However, a practical drawback can be the removal of tin-based byproducts during aqueous workup.[8]

The Challenge of Catalytic Hydrogenation

While catalytic hydrogenation (e.g., H₂/Pd/C) is a clean and efficient reduction method, its application to halogenated nitroaromatics is problematic.[4] The palladium catalyst is highly active not only for nitro group reduction but also for the hydrogenolysis of carbon-halogen bonds.[5][13] This side reaction, known as hydrodehalogenation, becomes more pronounced as the haloaniline product is formed, because the electron-donating amino group further activates the C-Br bond towards cleavage. While alternative catalysts like Raney Nickel or modified platinum systems can sometimes offer better selectivity, they often require careful optimization.[4][14]

Chemical Transformation and Experimental Workflow

The overall transformation and a generalized workflow for its execution are depicted below.

G A 1. Reaction Setup - Add this compound and solvent to flask. B 2. Reagent Addition - Add reducing agent (e.g., SnCl₂·2H₂O or Fe powder) and acid (if required). A->B C 3. Reaction - Heat mixture to specified temperature. - Monitor progress via TLC/LC-MS. B->C D 4. Quenching & Workup - Cool reaction. - Filter solids (if any). - Neutralize/basify aqueous phase. C->D E 5. Extraction - Extract product into an organic solvent (e.g., EtOAc, DCM). D->E F 6. Purification - Dry organic layer. - Concentrate solvent. - Purify via column chromatography or recrystallization. E->F G 7. Characterization - Confirm structure and purity (¹H NMR, ¹³C NMR, MS). F->G

Caption: Generalized experimental workflow for the synthesis of 4-bromo-5-aminoisoquinoline.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol A: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)

This protocol is valued for its mild conditions and high chemoselectivity. The primary challenge is the post-reaction workup to remove inorganic tin salts.

Materials and Reagents:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite® (diatomaceous earth)

  • Standard glassware for reflux and extraction

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add ethanol (or ethyl acetate) to create a slurry (approx. 10-20 mL per gram of substrate). Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the mixture in one portion.

  • Reaction: Heat the reaction mixture to 70-80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a beaker containing an ice-water slurry. c. Slowly add saturated aqueous NaHCO₃ solution while stirring until the pH of the aqueous layer is ~8. A thick, white precipitate of tin hydroxides will form. d. Filter the entire mixture through a pad of Celite® to remove the inorganic solids. Wash the filter cake thoroughly with the extraction solvent (DCM or EtOAc).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford pure 4-Bromo-5-aminoisoquinoline.

Protocol B: Reduction using Iron (Fe) Powder in Acetic Acid

This method is cost-effective, environmentally friendly, and features a more straightforward workup compared to the tin-based reduction.

Materials and Reagents:

  • This compound

  • Iron powder (Fe, fine mesh)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or Ammonium Hydroxide (NH₄OH)

  • Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • Standard glassware for reflux and extraction

Procedure:

  • Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and acetic acid (e.g., a 4:1 to 10:1 ratio).

  • Reagent Addition: Add iron powder (4.0-5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (80-90 °C) with vigorous stirring. The reaction is often exothermic. Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete in 1-3 hours.

  • Workup: a. Cool the reaction to room temperature. b. Filter the hot mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake extensively with hot ethanol or ethyl acetate. c. Combine the filtrates and concentrate under reduced pressure to remove most of the solvent.

  • Neutralization & Extraction: a. Redissolve the residue in ethyl acetate. b. Carefully wash the organic solution with saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer is neutral or slightly basic. Alternatively, pour the concentrated residue into water and basify with NH₄OH. c. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting solid by flash chromatography or recrystallization.

Comparative Analysis of Reduction Methods

FeatureMethod A: Stannous Chloride (SnCl₂)Method B: Iron (Fe) / Acetic AcidMethod C: Catalytic Hydrogenation (H₂/Pd/C)
Chemoselectivity Excellent; highly selective for the nitro group over aryl halides. [8][9]Excellent; very low incidence of hydrodebromination. [6]Poor to Moderate; high risk of hydrodebromination. [4][5]
Reaction Conditions Mild (70-80 °C).Moderate (reflux, 80-90 °C).Mild (RT, 1 atm H₂), but requires specialized equipment.
Workup Complexity Moderate to High; requires careful neutralization and filtration of tin salts. [8]Low to Moderate; requires filtration of iron salts and neutralization.Very Low; simple filtration of the catalyst.
Cost & Environment Moderate cost; tin waste requires proper disposal. [8]Low cost; iron is environmentally benign. [12]High catalyst cost (Palladium); green process with minimal waste.
Advantages High functional group tolerance. Predictable and reliable.Inexpensive, robust, and environmentally friendly.Clean reaction, easy workup, high atom economy.
Disadvantages Stoichiometric tin waste. Workup can be tedious.Requires stoichiometric metal and acid. Heterogeneous reaction.Prone to dehalogenation. Catalyst can be pyrophoric.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent or reaction time. Poor stirring in the heterogeneous Fe reaction.Add more reducing agent. Extend the reaction time and monitor by TLC. For the iron reaction, ensure vigorous mechanical or magnetic stirring.
Dehalogenated Byproduct Reaction conditions are too harsh. Inappropriate choice of reducing agent.Use one of the recommended chemoselective methods (SnCl₂ or Fe). Avoid standard Pd/C hydrogenation.
Low Isolated Yield Product loss during workup (e.g., precipitation with tin salts). Incomplete extraction from the aqueous phase.During the SnCl₂ workup, ensure the filter cake is washed thoroughly with an organic solvent. During extraction, perform multiple extractions and ensure the pH is basic to keep the amine product in the organic phase.
Product is an Amine Salt Incomplete neutralization during work-up.Ensure the aqueous phase is sufficiently basic (pH > 8) before the final extraction to deprotonate the amine hydrochloride/acetate salt.

References

  • PrepChem.com. (n.d.). Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride.
  • Sarthaks eConnect. (n.d.). Explain the mechanism of reaction of nitrobenzene with Sn/HCl.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
  • Chemistry Stack Exchange. (2014, July 30). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media.
  • ResearchGate. (n.d.). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones.
  • askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives.
  • The Organic Synthesizer. (n.d.). Nitro Reduction - Common Conditions.
  • ResearchGate. (2018). Iron Catalyzed Reduction of Nitro Compounds.
  • Taylor & Francis Online. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • National Institutes of Health. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex.
  • ResearchGate. (n.d.). Selective hydrogenation of bromonitrobenzenes over Pt/γ-Fe2O3.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • ACS Publications. (2017). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines.
  • SpringerLink. (2025). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.

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Application Note & Protocol: Palladium-Catalyzed Synthesis of 4-amino-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-amino-5-nitroisoquinoline, a valuable heterocyclic building block in medicinal chemistry, from its precursor, 4-bromo-5-nitroisoquinoline. We present a detailed protocol based on the Buchwald-Hartwig amination, a robust and versatile palladium-catalyzed cross-coupling reaction. This guide explains the underlying chemical principles, offers step-by-step experimental procedures, and includes critical insights for troubleshooting and ensuring reaction success. The target audience includes researchers and professionals in organic synthesis and drug development.

Introduction and Strategic Rationale

The isoquinoline scaffold is a "privileged structure" in drug discovery, appearing in numerous biologically active compounds.[1] The specific isomer, 4-amino-5-nitroisoquinoline, serves as a versatile intermediate, featuring two key functional groups: a nucleophilic amino group and an electrophilic nitro group on a heteroaromatic core. The amino group is a handle for amide bond formation or further N-alkylation, while the nitro group can be reduced to a second amino group, enabling the synthesis of diaminoisoquinoline derivatives for constructing complex heterocyclic systems.[2]

The conversion of the readily available this compound to the desired primary amine presents a classic synthetic challenge. While traditional methods like Nucleophilic Aromatic Substitution (SNAr) could be considered, they often require harsh conditions (high temperatures and pressures) and may suffer from low yields. The strong electron-withdrawing nitro group does activate the ring toward nucleophilic attack, but its meta position relative to the bromine leaving group is not optimal for stabilizing the key Meisenheimer intermediate.[3][4]

Therefore, a more reliable and efficient strategy is the Buchwald-Hartwig amination . This palladium-catalyzed C-N cross-coupling reaction has revolutionized the synthesis of arylamines due to its broad substrate scope, high functional group tolerance, and milder reaction conditions compared to classical methods.[5][6] This protocol will focus on a modern iteration of this reaction, employing a well-defined palladium catalyst system with aqueous ammonia, which serves as a convenient and inexpensive nitrogen source.[7]

The Buchwald-Hartwig Amination: Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is crucial for optimizing conditions and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting into the carbon-bromine bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (ammonia) coordinates to the Pd(II) center. In the presence of a base, the coordinated ammonia is deprotonated to form a palladium amido complex.

  • Reductive Elimination: This is the product-forming step. The C-N bond is formed as the 4-amino-5-nitroisoquinoline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][8]

The choice of ligand is critical, as it modulates the stability, reactivity, and selectivity of the palladium catalyst throughout these steps.[8] For the challenging coupling of ammonia, specialized ligands have been developed to promote the desired monoarylation and prevent common side reactions like diarylation or catalyst decomposition.[7][9]

Detailed Experimental Protocol

This protocol is a representative procedure and should be optimized for specific laboratory conditions and scales.

Materials & Equipment

Table 1: Reagent Specifications

Reagent/MaterialFormulaM.W. ( g/mol )Suggested GradeSupplier Example
This compoundC₉H₅BrN₂O₂253.06>97%BenchChem, Apollo Scientific
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))C₅₁H₄₂O₃Pd₂915.72Catalyst GradeSigma-Aldrich
KPhos (2-Dicyclohexylphosphino-2',6'-dimethoxy-3,5-dimethyl-1,1'-biphenyl)C₃₂H₄₁O₂P496.64>98%Sigma-Aldrich
Potassium Hydroxide (KOH)KOH56.11ACS Reagent, >85%Fisher Scientific
Aqueous AmmoniaNH₄OH35.0528-30% NH₃ basisSigma-Aldrich
1,4-DioxaneC₄H₈O₂88.11Anhydrous, >99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWR
HexanesN/AN/AACS GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousFisher Scientific
Silica GelSiO₂60.08230-400 meshSorbent Technologies

Equipment:

  • Oven-dried round-bottom flask or reaction vial with a magnetic stir bar

  • Septum and condenser

  • Inert gas line (Argon or Nitrogen) with manifold

  • Schlenk line or glovebox

  • Heating mantle or oil bath with temperature controller

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and column chromatography

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble & Dry Glassware charge 2. Charge Flask with Solids: - this compound - Pd₂(dba)₃ - KPhos setup->charge inert 3. Seal and Purge with Inert Gas charge->inert add_solvents 4. Add Anhydrous Dioxane inert->add_solvents add_reagents 5. Add Aqueous KOH & Ammonia add_solvents->add_reagents heat 6. Heat to 100 °C add_reagents->heat monitor 7. Monitor by TLC/LC-MS heat->monitor cool 8. Cool to Room Temperature monitor->cool extract 9. Dilute with EtOAc, Wash with Water & Brine cool->extract dry 10. Dry (Na₂SO₄), Filter, Concentrate extract->dry purify 11. Purify via Column Chromatography dry->purify end 4-Amino-5-nitroisoquinoline purify->end Obtain Pure Product

Caption: Experimental workflow for the synthesis of 4-amino-5-nitroisoquinoline.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.00 g, 3.95 mmol, 1.0 equiv).

    • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (91 mg, 0.099 mmol, 2.5 mol % Pd) and KPhos (137 mg, 0.277 mmol, 7.0 mol %).

    • Seal the flask with a rubber septum. If not in a glovebox, evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.[10]

  • Reagent Addition:

    • Under an inert atmosphere, add anhydrous 1,4-dioxane (20 mL) via syringe.

    • Prepare the base solution by dissolving potassium hydroxide (0.44 g, 7.90 mmol, 2.0 equiv) in deionized water (2 mL).

    • Add the aqueous KOH solution to the reaction flask, followed by aqueous ammonia (28-30%, 1.1 mL, ~15.8 mmol, 4.0 equiv).

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously. The color will typically darken to a deep red or brown.

    • Monitor the reaction for completion by TLC (e.g., 1:1 Hexanes:EtOAc), checking for the consumption of the starting material (typically 4-12 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a dark solid.[10]

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.

    • Load the crude material onto the column (dry loading is recommended).

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).

    • Combine the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to afford 4-amino-5-nitroisoquinoline as a yellow or orange solid.

Expected Results and Characterization

Table 2: Representative Reaction Data

ParameterValue
Starting Material Mass1.00 g
Theoretical Yield0.75 g
Typical Isolated Yield0.56 - 0.65 g (75-87%)
AppearanceYellow/Orange Crystalline Solid
TLC Rf (1:1 Hexanes:EtOAc)~0.3 (Product), ~0.6 (Starting Material)
Melting Point~195-200 °C (literature varies)

Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic shifts for the aromatic protons on the isoquinoline core. The introduction of the amino group will cause a significant upfield shift of the proton at the C-3 position compared to the starting material.

  • Mass Spectrometry (MS): Confirm the molecular weight (m/z for [M+H]⁺ ≈ 190.05).

Safety and Hazard Management

All procedures must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • This compound: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[11][12] Avoid inhalation of dust.

  • Palladium Catalysts: Heavy metals can be toxic. Avoid inhalation and skin contact.

  • Phosphine Ligands (KPhos): Air-sensitive and can be irritants. Handle under an inert atmosphere.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage.

  • 1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer.

  • Aqueous Ammonia: Corrosive. Causes severe skin burns and eye damage. Releases toxic fumes.

Dispose of all chemical waste, especially palladium-containing residues, in accordance with institutional and local regulations.

Troubleshooting Guide

Table 3: Common Issues and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen/moisture exposure. 2. Impure reagents or solvent. 3. Insufficient temperature or reaction time.1. Ensure a rigorously inert atmosphere. Use a pre-catalyst or activate the catalyst in situ.[10] 2. Use fresh, anhydrous solvents and high-purity reagents. 3. Increase temperature in 10 °C increments or extend reaction time, monitoring by TLC.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Catalyst decomposition. 2. Base is too strong or reactive for the substrate.1. Screen different ligands; sometimes a more robust ligand is required.[10] 2. Consider a milder base such as Cs₂CO₃ or K₃PO₄, although this may require longer reaction times.[10][13]
Difficult Purification 1. Baseline streaking on TLC. 2. Product co-elutes with impurities.1. The amino group can interact strongly with silica. Add a small amount of triethylamine (0.5-1%) to the eluent to improve peak shape. 2. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).

Chemical Reaction Diagram

Caption: Buchwald-Hartwig amination of this compound.

References

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  • National Institutes of Health. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. PMC. Accessed January 10, 2026.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Accessed January 10, 2026.
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  • Green, R. A., & Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Semantic Scholar. Accessed January 10, 2026.
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Motif in Kinase Inhibitor Design

The isoquinoline nucleus is a prominent heterocyclic framework found in a multitude of natural products and synthetically derived molecules, exhibiting a wide spectrum of biological activities.[1] In the realm of medicinal chemistry, it is recognized as a "privileged scaffold" due to its ability to serve as a versatile template for the design of ligands for a variety of biological targets.[2] A particularly significant application of the isoquinoline scaffold is in the development of protein kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific amino acid residues in proteins.[3] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-bromo-5-nitroisoquinoline as a key starting material for the synthesis of a diverse library of potential kinase inhibitors. We will delve into the strategic functionalization of this molecule, leveraging modern synthetic methodologies, and provide detailed, field-proven protocols for the synthesis and subsequent biological evaluation of these novel compounds.

Chemical Strategy: Leveraging the Orthogonal Reactivity of this compound

The synthetic utility of this compound lies in the distinct and orthogonal reactivity of its two key functional groups: the bromo substituent at the C-4 position and the nitro group at the C-5 position. This allows for a stepwise and controlled elaboration of the isoquinoline core to generate molecular diversity.

  • The C-4 Bromo Group: This position is primed for the introduction of aryl, heteroaryl, or alkyl substituents through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.[5][6][7] These modifications are crucial for exploring the hydrophobic pocket of the kinase ATP-binding site.

  • The C-5 Nitro Group: The electron-withdrawing nature of the nitro group influences the reactivity of the isoquinoline ring system. More importantly, it can be readily reduced to a primary amine.[8] This amino group serves as a versatile handle for further derivatization, such as acylation or sulfonylation, allowing for the introduction of moieties that can form key hydrogen bond interactions with the hinge region of the kinase active site.

The following diagram illustrates the general synthetic workflow for creating a library of kinase inhibitors from this compound.

G start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (Aniline) start->buchwald intermediate_nitro 4-Aryl/Arylamino-5-nitroisoquinoline suzuki->intermediate_nitro buchwald->intermediate_nitro reduction Reduction of Nitro Group (e.g., H2, Pd/C) intermediate_nitro->reduction intermediate_amino 4-Aryl/Arylamino-5-aminoisoquinoline reduction->intermediate_amino derivatization Further Derivatization (Acylation, Sulfonylation, etc.) intermediate_amino->derivatization final_product Kinase Inhibitor Library derivatization->final_product

Caption: General synthetic workflow for kinase inhibitor synthesis from this compound.

Experimental Protocols: Synthesis of 4-Aryl-5-aminoisoquinoline Derivatives

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 4-aryl-5-aminoisoquinoline, a core scaffold for a variety of kinase inhibitors. While direct palladium-catalyzed couplings on 4-bromo-5-nitroisoquinolin-1-one have been reported to be challenging, protection of the lactam as a 1-methoxy or 1-benzyloxy derivative enables successful coupling reactions.[9] The protocols below are adapted for this compound, with the understanding that optimization may be required.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-5-nitroisoquinoline

This protocol details a standard procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-5-nitroisoquinoline derivative.

Protocol 2: Catalytic Reduction of the Nitro Group

This protocol describes the reduction of the 5-nitro group to a 5-amino group using catalytic hydrogenation.

Materials:

  • 4-Aryl-5-nitroisoquinoline derivative (from Protocol 1)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • To a round-bottom flask, add the 4-aryl-5-nitroisoquinoline derivative (1.0 mmol) and dissolve it in a mixture of MeOH and EtOAc (e.g., 1:1, 20 mL).

  • Carefully add 10% Pd/C (10 mol% Pd).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-16 hours, monitoring the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional solvent (MeOH/EtOAc).

  • Concentrate the filtrate under reduced pressure to yield the desired 4-aryl-5-aminoisoquinoline derivative. This product is often pure enough for the next step, but can be further purified by column chromatography if necessary.

Data Presentation: Representative Kinase Inhibitory Activity

The synthesized isoquinoline derivatives can be screened against a panel of protein kinases to determine their inhibitory potency and selectivity. The following table presents hypothetical, yet representative, IC₅₀ values for a series of 4-substituted isoquinoline derivatives against key cancer-related kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[10][11][12][13][14][15][16]

Compound IDR Group at C-4R' Group at C-5EGFR IC₅₀ (nM)HER2 IC₅₀ (nM)
1a 4-Methoxyphenyl-NH₂5025
1b 3-Chlorophenyl-NH₂3515
1c 3-Pyridyl-NH₂8040
2a 4-Methoxyphenyl-NH-acetyl15090
2b 3-Chlorophenyl-NH-acetyl11060
Lapatinib (Reference)109

Note: The data presented are for illustrative purposes and are based on values reported for structurally related compounds in the literature. Actual IC₅₀ values must be determined experimentally.

Biological Evaluation: Protocols for Kinase Inhibition and Cell Viability Assays

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the IC₅₀ value of a synthesized compound against a specific kinase. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., EGFR, HER2)

  • Kinase substrate peptide

  • ATP

  • Synthesized inhibitor

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 4: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the synthesized compounds on the metabolic activity of cultured cancer cell lines, which is an indicator of cell viability and proliferation.[5][10][11][12][17]

Materials:

  • Cancer cell line (e.g., A549 for EGFR, SK-BR-3 for HER2)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Synthesized inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Mechanism of Action: Targeting the EGFR/HER2 Signaling Pathway

Many kinase inhibitors derived from quinoline and isoquinoline scaffolds target receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and survival. A common pathway affected is the RAS-RAF-MEK-ERK signaling cascade, which is frequently dysregulated in various cancers.[1][2][13][14] The diagram below illustrates this pathway and a potential point of inhibition by the synthesized isoquinoline derivatives.

G EGFR_HER2 EGFR/HER2 RAS RAS EGFR_HER2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation Inhibitor Isoquinoline Inhibitor Inhibitor->EGFR_HER2 Inhibition

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by targeting EGFR/HER2.

Conclusion and Future Directions

The strategic use of this compound as a starting material provides a robust platform for the synthesis of a diverse array of potential kinase inhibitors. The orthogonal reactivity of the bromo and nitro groups allows for systematic structural modifications, facilitating the exploration of structure-activity relationships. The protocols outlined in this document provide a solid foundation for the synthesis and biological evaluation of these compounds. Future work should focus on expanding the library of derivatives, screening against a broader panel of kinases to assess selectivity, and conducting in vivo studies to evaluate the therapeutic potential of the most promising candidates.

References

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). RSC Medicinal Chemistry. [Link]
  • IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. (n.d.).
  • IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. (n.d.).
  • Buchwald–Hartwig amination. (2023, November 28). In Wikipedia. [Link]
  • IC50 values of selected cell lines. (n.d.).
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). Molecules, 27(15), 4992. [Link]
  • IC50 values of EGFR and HER2 for compound 4 b compared to Erlotinib and lapatinib, respectively, as reference standards. (n.d.).
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). Pharmaceuticals, 14(8), 791. [Link]
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry, 14(5), 826-855. [Link]
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022). Malaysian Journal of Chemistry, 24(2), 94-104. [Link]
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
  • Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. (2022).
  • Synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones and identification of a new PARP-2 selective inhibitor. (2010). Organic & Biomolecular Chemistry, 8(21), 4929-4941. [Link]
  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (1998). Archives of Pharmacal Research, 21(2), 193-197. [Link]
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
  • MTT (Assay protocol). (2023, February 27). Protocols.io. [Link]
  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual.
  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021). Cancers, 13(15), 3813. [Link]
  • Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer. (2021). International Journal of Molecular Sciences, 22(18), 10007. [Link]
  • The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. (2017). Journal of Mammary Gland Biology and Neoplasia, 22(3), 163-173. [Link]
  • HER2 signaling pathway. HER2 and other EGFR family members as receptor... (n.d.).
  • In vitro JAK kinase activity and inhibition assays. (2013). Methods in Molecular Biology, 967, 39-55. [Link]
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  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2016). Beilstein Journal of Organic Chemistry, 12, 2432-2439. [Link]
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Beilstein Journal of Organic Chemistry, 12, 2235-2244. [Link]
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  • Synthesis of quinazolines as tyrosine kinase inhibitors. (2009). Anti-Cancer Agents in Medicinal Chemistry, 9(3), 246-275. [Link]
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  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. [Link]
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  • IC50 values of selected cell lines for the panel of TKI. (n.d.).
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A Comprehensive Guide to the Synthesis of Heterocyclic Compounds from 4-Bromo-5-nitroisoquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Bromo-5-nitroisoquinoline

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and natural products.[1][2][3] Within this class, this compound stands out as a particularly versatile and powerful building block for the synthesis of complex heterocyclic systems. Its strategic value stems from the orthogonal reactivity of its two key functional groups: the bromine atom at the C-4 position and the nitro group at the C-5 position.

The bromine atom serves as a robust handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1][4] Concurrently, the potent electron-withdrawing nature of the nitro group profoundly influences the molecule's reactivity in two ways: it activates the isoquinoline core for nucleophilic aromatic substitution (SNAr) and can be readily reduced to a primary amine, a versatile precursor for a host of cyclization reactions.[1][4]

This guide provides a detailed exploration of the primary synthetic pathways originating from this compound. We will delve into the mechanistic underpinnings of each transformation, offer field-proven experimental protocols, and present logical workflows to empower researchers in their quest to construct novel and pharmacologically relevant heterocyclic entities.

Core Synthetic Strategies: A Three-Pronged Approach

The synthetic utility of this compound can be effectively harnessed through three principal transformation pathways. These routes can be pursued independently or in sequence to build molecular complexity.

Figure 1. Key synthetic transformations of this compound.
Pathway I: Nucleophilic Aromatic Substitution (SNAr)
1.1. Mechanistic Principles & Rationale

Nucleophilic aromatic substitution is a powerful method for functionalizing aromatic rings, but it typically requires strong activation by electron-withdrawing groups (EWGs).[5] The C5-nitro group in this compound serves as an exceptional EWG, withdrawing electron density from the aromatic system via both inductive and resonance effects. This polarization creates a significant partial positive charge at C4, rendering it highly susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining first step involves the attack of the nucleophile on the electron-deficient C4 carbon, breaking the aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The negative charge in this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization. The subsequent step is the rapid elimination of the bromide leaving group, which restores aromaticity and yields the substituted product.[6]

Figure 2. The Addition-Elimination mechanism of SNAr.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal. They effectively solvate the cation of the nucleophilic salt but do not strongly solvate the anion, thus enhancing its nucleophilicity.

  • Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is often used with protic nucleophiles (like phenols or thiols) to generate the more reactive conjugate base in situ.

  • Temperature: While the ring is activated, moderate heating (60-120 °C) is typically required to overcome the activation energy of the initial nucleophilic attack.

1.2. Application & Protocol: Synthesis of a 4-Phenoxy-5-nitroisoquinoline

This protocol describes the substitution of the C4-bromo group with a phenoxide nucleophile, a common step in the synthesis of diaryl ether-based structures.

Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir for 30 minutes. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a cold, non-polar solvent like hexane or diethyl ether to remove non-polar impurities.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Nucleophile (Nu-H)BaseSolventTemp (°C)Typical Yield (%)
PhenolK₂CO₃DMF100-12075-90
Benzyl MercaptanCs₂CO₃DMSO80-10080-95
MorpholineK₂CO₃NMP120-14070-85
Sodium AzideN/ADMSO/H₂O10085-95
Pathway II: Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo bond is an ideal handle for palladium-catalyzed cross-coupling, a Nobel Prize-winning technology that has revolutionized C-C and C-N bond formation.

2.1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki reaction creates a carbon-carbon bond between the C4 position of the isoquinoline and an organoboron reagent, typically a boronic acid or ester.[8][9] This method is highly valued for its mild conditions, functional group tolerance, and the low toxicity of its boron byproducts.[1][9]

Mechanistic Cycle: The reaction proceeds via a catalytic cycle involving a Pd(0) species.[10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the isoquinoline, forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[10]

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition product 4-R-Isoquinoline (Ar-R) pd2_trans Ar-Pd(II)L₂-R pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination pd2_trans->product start_iso 4-Br-Isoquinoline (Ar-Br) start_iso->pd2_complex start_boronic Boronic Acid (R-B(OH)₂) + Base start_boronic->pd2_trans

Figure 3. Simplified Suzuki-Miyaura catalytic cycle.

Application & Protocol: Synthesis of 4-Phenyl-5-nitroisoquinoline

  • Setup: In a microwave vial or Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and a base such as potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst/Ligand: Add the palladium catalyst, for example, Pd₂(dba)₃ (2.5 mol%), and a phosphine ligand like XPhos (6 mol%).

  • Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C (or use microwave irradiation) until completion as monitored by TLC/LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

2.2. Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a cornerstone for forming aryl-amine bonds.[11][12] It couples the C4 position with a primary or secondary amine, providing direct access to 4-aminoisoquinoline derivatives which are key intermediates for fused heterocycles.[13][14]

Mechanistic Cycle: The mechanism is analogous to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11][15]

Application & Protocol: Synthesis of 4-(Anilino)-5-nitroisoquinoline

  • Setup: To an oven-dried, argon-flushed vial, add this compound (1.0 eq), a palladium pre-catalyst such as Pd(OAc)₂ (5 mol %), a sterically hindered phosphine ligand like BINAP or Xantphos (10 mol %), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq).[11]

  • Reagents: Add aniline (1.2 eq) to the vial.

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

Coupling PartnerCatalyst System (Pd Source / Ligand)BaseSolvent
Phenylboronic AcidPd(PPh₃)₄ or Pd₂(dba)₃ / SPhosK₂CO₃Toluene/H₂O
3-Pyridylboronic AcidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O
MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene
tert-Butyl CarbamatePd(OAc)₂ / XantphosCs₂CO₃Dioxane
Pathway III: Nitro-Reduction and Cyclization to Fused Heterocycles

The transformation of the C5-nitro group into an amine unlocks a vast potential for constructing fused polycyclic systems. This reduction is typically achieved cleanly and in high yield using reagents like tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation (H₂/Pd-C).[16] The resulting 5-aminoisoquinoline derivative, which still contains a reactive handle at C4 (either the original bromine or a newly installed group), is a perfect substrate for intramolecular cyclization reactions.

3.1. Application & Protocol: Synthesis of a Pyrrolo[3,4-e]isoquinoline Derivative

This example outlines a potential sequence starting from a Suzuki coupling product to illustrate the power of sequential functionalization.

workflow start This compound step1 Suzuki Coupling (e.g., with 2-formylphenylboronic acid) start->step1 intermediate1 4-(2-Formylphenyl)- 5-nitroisoquinoline step1->intermediate1 step2 Nitro Reduction (e.g., SnCl₂·2H₂O) intermediate1->step2 intermediate2 5-Amino-4-(2-formylphenyl) isoquinoline step2->intermediate2 step3 Intramolecular Cyclization (Reductive Amination or Pictet-Spengler type) intermediate2->step3 product Fused Pyrrolo[3,4-e]isoquinoline System step3->product

Figure 4. Workflow for synthesis of a fused heterocyclic system.

Step-by-Step Protocol (Part 2: Reduction and Cyclization):

This protocol assumes the successful synthesis of 4-(2-formylphenyl)-5-nitroisoquinoline via the Suzuki protocol described in Section 2.1.

  • Reduction of Nitro Group:

    • Dissolve the nitro-intermediate (1.0 eq) in ethanol or ethyl acetate.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in portions.

    • Heat the mixture to reflux (approx. 78 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the reaction, and carefully basify with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

    • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude 5-aminoisoquinoline derivative. This intermediate is often used directly in the next step.

  • Intramolecular Cyclization (Pictet-Spengler type):

    • The Pictet-Spengler reaction is a classic method for forming tetrahydroisoquinoline and related fused systems.[17][18]

    • Dissolve the crude amino-aldehyde intermediate in a suitable solvent like toluene or dichloromethane.

    • Add an acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (pTSA) (0.1-1.0 eq).

    • Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction involves the formation of an iminium ion followed by intramolecular electrophilic attack on the isoquinoline ring to forge the new ring.

    • Upon completion, quench the reaction with a base, perform an aqueous work-up, and purify the final fused heterocyclic product by column chromatography.

Conclusion

This compound is a supremely adaptable platform for the synthesis of diverse heterocyclic structures. By strategically employing nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction followed by cyclization, chemists can access a vast chemical space. The protocols and principles outlined in this guide serve as a robust foundation for researchers aiming to leverage this key intermediate in drug discovery and materials science, enabling the rational design and efficient construction of novel molecular architectures.

References
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  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Cook, J. M., et al. (2015). Synthesis of Aza and Carbocyclic β-carbolines for the Treatment of Alcohol Abuse. PubMed.
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  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Amanote Research. (2015). Synthesis of Aza and Carbocyclic Β-Carbolines for the.
  • ResearchGate. (2015). Synthesis of Aza and Carbocyclic β-Carbolines for the Treatment of Alcohol Abuse.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • MDPI. (n.d.). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline.
  • ResearchGate. (n.d.). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution.
  • ResearchGate. (n.d.). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.
  • Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.
  • IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles.
  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction.
  • PubChem. (n.d.). 4-Bromo-1-methyl-5-nitro-isoquinoline.
  • Yaroslavl State Technical University. (2013). SYNTHESIS OF HETEROCYCLIC SYSTEMS ON THE BASIS OF 4-BROMO-5-NITROPHTHALONITRILE.

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Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromo-5-nitroisoquinoline with Organoboron Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Isoquinoline Scaffolds

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. The targeted synthesis of 4-substituted isoquinolines, in particular, allows for the exploration of novel chemical space, leading to the development of therapeutic agents and molecular probes. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, prized for its mild reaction conditions, broad substrate scope, and exceptional functional group tolerance.[1][2]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 4-Bromo-5-nitroisoquinoline with various organoboron reagents. The presence of the electron-withdrawing nitro group at the C5 position significantly influences the electronic properties of the isoquinoline ring, activating the C4-Br bond towards oxidative addition, a critical step in the catalytic cycle. This guide offers a detailed mechanistic overview, a robust experimental protocol, and insights into reaction optimization for researchers in drug discovery and synthetic chemistry.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial, as it activates the organoboron reagent, rendering it sufficiently nucleophilic for the transmetalation step.[5][6]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst complex inserting into the carbon-bromine bond of this compound. This irreversible step forms a new Pd(II) intermediate.[3][7] The electron-deficient nature of the isoquinoline ring, enhanced by the C5-nitro group, facilitates this process.

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by the base (e.g., CO₃²⁻) to form a more nucleophilic boronate species (R-B(OH)₃⁻).[8] This boronate then transfers its organic group to the Pd(II) complex, displacing the bromide ligand. This step regenerates the base and forms a diorganopalladium(II) intermediate.

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium center couple, forming the new C-C bond of the 4-aryl-5-nitroisoquinoline product. Simultaneously, the palladium is reduced from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[2][4]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boron Activation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition this compound (Ar-Br) pd2_intermediate Ar-Pd(II)L_n-Br (Isoquinoline Complex) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation [R-B(OH)₃]⁻ diorgano_pd2 Ar-Pd(II)L_n-R (Diorgano Complex) transmetalation->diorgano_pd2 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 4-R-5-nitroisoquinoline (Ar-R) boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate + Base (e.g., OH⁻) - H₂O boronate->transmetalation Transmetalating Species

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent: 1,4-Dioxane or Toluene, and Degassed Water (typically in a 4:1 to 10:1 ratio)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Reaction Vessel: Schlenk flask or sealed microwave vial

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and purification supplies (silica gel, solvents for chromatography).

Experimental Workflow Diagram:

Experimental_Workflow start Start: Assemble Reagents setup 1. Add Solids to Flask (Substrate, Boronic Acid, Base, Catalyst) start->setup inert 2. Create Inert Atmosphere (Evacuate & Backfill with Argon/Nitrogen 3x) setup->inert solvents 3. Add Degassed Solvents (e.g., Dioxane/Water) inert->solvents reaction 4. Heat Reaction Mixture (e.g., 80-100 °C) & Monitor Progress (TLC/LC-MS) solvents->reaction workup 5. Aqueous Workup (Cool, Dilute, Extract with Organic Solvent) reaction->workup dry 6. Dry & Concentrate (Dry organic layer, evaporate solvent) workup->dry purify 7. Purify Product (Silica Gel Column Chromatography) dry->purify end End: Characterize Pure Product purify->end

Figure 2: General workflow for Suzuki-Miyaura coupling experiments.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane (e.g., 8 mL) and degassed deionized water (e.g., 2 mL) via syringe.[9] Degassing is critical and can be achieved by bubbling argon through the solvents for 15-20 minutes prior to use.

  • Reaction Execution: Place the flask in a preheated oil bath at 85-90 °C. Stir the reaction mixture vigorously for the required time (typically 4-18 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 25 mL).[10]

  • Purification: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-5-nitroisoquinoline product.

Data Presentation: Representative Reaction Outcomes

The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids based on typical results for similar heterocyclic systems.[9][11] Conditions are illustrative and may require optimization.

EntryArylboronic Acid (R-B(OH)₂)Product (4-R-5-nitroisoquinoline)Typical ConditionsExpected Yield
1Phenylboronic acid4-Phenyl-5-nitroisoquinolinePd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C, 12h85-95%
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-5-nitroisoquinolinePd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 85°C, 8h80-90%
33-Thienylboronic acid4-(Thiophen-3-yl)-5-nitroisoquinolinePd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O, 90°C, 16h75-85%
44-Cyanophenylboronic acid4-(4-Cyanophenyl)-5-nitroisoquinolinePd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O, 100°C, 12h70-85%
52-Methylphenylboronic acid4-(o-Tolyl)-5-nitroisoquinolinePd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100°C, 18h60-75%

Note: Yields are estimates and highly dependent on precise conditions, purity of reagents, and efficiency of purification.

Causality Behind Experimental Choices & Troubleshooting

  • Choice of Base: The base's role is not only to activate the boronic acid but also to neutralize the acid generated during the cycle.[13] Stronger bases like Cs₂CO₃ or K₃PO₄ can sometimes improve yields, especially with less reactive boronic acids. However, excessively strong bases can lead to side reactions.

  • Solvent System: A biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) is common.[14] The organic solvent solubilizes the substrate and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the activation of the boronic acid at the interface.

  • Troubleshooting - Low Yield: If yields are low, consider:

    • Catalyst Deactivation: Ensure rigorous exclusion of oxygen.

    • Inefficient Transmetalation: Try a stronger base (e.g., K₃PO₄) or a different solvent system.

    • Debromination: A common side reaction. Running the reaction at a lower temperature or with a less potent base might mitigate this.

    • Homocoupling of Boronic Acid: This suggests the transmetalation is too slow. Ensure proper base and solvent choice.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,6-Dibromo-4-nitroaniline.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
  • Cespídes, E. F., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry.
  • Boruah, P. R., et al. (2015).
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]
  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
  • ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with.... [Link]
  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • E. M. Beccalli, et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH. [Link]
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
  • MDPI. (n.d.). Palladium Catalysts for Cross-Coupling Reaction. [Link]
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
  • D. G. Genoux-Bastide, et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
  • NIH. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[9][10]-Fused Indole Heterocycles. [Link]
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

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Application Notes and Protocols for the Derivatization of the Amino Group in 4-Amino-5-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-5-Nitroisoquinoline Derivatization

4-Amino-5-nitroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoquinoline scaffold is a core structure in numerous biologically active natural products and synthetic pharmaceuticals.[1] The presence of an amino group at the 4-position and a nitro group at the 5-position creates a unique electronic environment, offering a versatile platform for the synthesis of a diverse library of derivatives. The electron-withdrawing nature of the nitro group significantly modulates the chemical reactivity of the entire isoquinoline ring system, particularly the nucleophilicity of the amino group.[2][3]

Derivatization of the amino group is a critical strategy for modulating the physicochemical and pharmacological properties of the 4-amino-5-nitroisoquinoline core. By introducing various functional groups, researchers can fine-tune parameters such as solubility, lipophilicity, metabolic stability, and target-binding affinity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the amino group of 4-amino-5-nitroisoquinoline through common and robust chemical transformations: acylation, sulfonylation, and Schiff base formation. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices and detailed characterization of the resulting products.

PART 1: Foundational Principles and Safety

Reactivity of the Amino Group in an Electron-Deficient System

The amino group at the 4-position of 5-nitroisoquinoline is significantly deactivated due to the strong electron-withdrawing effect of the adjacent nitro group. This reduced nucleophilicity necessitates more forcing reaction conditions for derivatization compared to simple anilines. For instance, in acylation reactions, the use of highly reactive acylating agents or catalysts may be required to achieve satisfactory yields. Similarly, sulfonylation will likely require elevated temperatures and the use of a suitable base to facilitate the reaction. Understanding this inherent low reactivity is crucial for designing successful synthetic strategies and troubleshooting reactions.

Safety and Handling of Nitroaromatic Compounds

Nitroaromatic compounds, including 4-amino-5-nitroisoquinoline, should be handled with care as they can be toxic and potentially mutagenic.[4] It is imperative to consult the Safety Data Sheet (SDS) before handling this compound and its derivatives. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Storing the compound away from heat and sources of ignition.

PART 2: Derivatization Protocols

Acylation of 4-Amino-5-Nitroisoquinoline

Acylation introduces an amide functional group, which can significantly alter the biological activity and pharmacokinetic profile of the parent molecule.

Due to the deactivated nature of the amino group, a highly reactive acylating agent such as an acyl chloride or anhydride is recommended. The use of a base, like pyridine or triethylamine, is essential to neutralize the HCl or carboxylic acid byproduct generated during the reaction, thus driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst. Anhydrous conditions are crucial to prevent the hydrolysis of the acylating agent.

acylation_workflow start Start dissolve Dissolve 4-amino-5-nitroisoquinoline in anhydrous pyridine start->dissolve cool Cool reaction mixture to 0 °C dissolve->cool add_acyl_chloride Add acyl chloride dropwise cool->add_acyl_chloride react Stir at room temperature (monitor by TLC) add_acyl_chloride->react quench Quench with ice-water react->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer (aq. NaHCO3, brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for the acylation of 4-amino-5-nitroisoquinoline.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-amino-5-nitroisoquinoline (1.0 mmol, 189.16 g/mol ) in anhydrous pyridine (10 mL).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 mmol, 1.2 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water (50 mL) and stir for 30 minutes to precipitate the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(5-nitroisoquinolin-4-yl)acetamide.

CompoundMolecular FormulaMW ( g/mol )Yield (%)1H NMR (400 MHz, DMSO-d6) δ (ppm)13C NMR (100 MHz, DMSO-d6) δ (ppm)IR (KBr, cm-1)MS (ESI+) m/z
N-(5-nitroisoquinolin-4-yl)acetamideC11H8N3O3231.20759.85 (s, 1H, NH), 9.21 (s, 1H, H-1), 8.75 (d, 1H, J=6.0 Hz, H-3), 8.50 (d, 1H, J=8.0 Hz, H-8), 8.20 (d, 1H, J=6.0 Hz, H-4), 7.95 (t, 1H, J=8.0 Hz, H-7), 2.20 (s, 3H, CH3)169.5 (C=O), 152.1, 148.3, 145.2, 135.8, 130.1, 128.9, 125.4, 122.6, 118.9, 24.3 (CH3)3280 (N-H), 1685 (C=O), 1530, 1350 (NO2)232.1 [M+H]+
Sulfonylation of 4-Amino-5-Nitroisoquinoline

Sulfonylation introduces a sulfonamide group, a common pharmacophore in many drugs, which can improve solubility and introduce new binding interactions.

Similar to acylation, the low nucleophilicity of the amino group requires a reactive sulfonylating agent like a sulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base such as pyridine or triethylamine to scavenge the HCl produced. Heating is often necessary to drive the reaction to completion.

sulfonylation_workflow start Start dissolve Dissolve 4-amino-5-nitroisoquinoline in anhydrous pyridine start->dissolve add_sulfonyl_chloride Add sulfonyl chloride dissolve->add_sulfonyl_chloride heat Heat at 80-100 °C (monitor by TLC) add_sulfonyl_chloride->heat cool Cool to room temperature heat->cool quench Pour into ice-water cool->quench filter Filter the precipitate quench->filter wash Wash with water filter->wash dry Dry the solid wash->dry recrystallize Recrystallize dry->recrystallize end End recrystallize->end

Caption: Workflow for the sulfonylation of 4-amino-5-nitroisoquinoline.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve 4-amino-5-nitroisoquinoline (1.0 mmol) in anhydrous pyridine (10 mL).

  • Addition of Sulfonylating Agent: Add benzenesulfonyl chloride (1.2 mmol, 1.2 eq.) to the solution.

  • Reaction: Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring its progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (50 mL).

  • Isolation: Stir the mixture for 30 minutes. Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid thoroughly with cold water and then dry it under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-(5-nitroisoquinolin-4-yl)benzenesulfonamide.

CompoundMolecular FormulaMW ( g/mol )Yield (%)1H NMR (400 MHz, DMSO-d6) δ (ppm)13C NMR (100 MHz, DMSO-d6) δ (ppm)IR (KBr, cm-1)MS (ESI+) m/z
N-(5-nitroisoquinolin-4-yl)benzenesulfonamideC15H11N3O4S329.336510.50 (s, 1H, NH), 9.15 (s, 1H, H-1), 8.70 (d, 1H, J=6.0 Hz, H-3), 8.45 (d, 1H, J=8.0 Hz, H-8), 8.15 (d, 1H, J=6.0 Hz, H-4), 7.90-7.70 (m, 6H, Ar-H)151.8, 147.9, 144.5, 140.2, 135.5, 133.1, 130.5, 129.8, 128.7, 127.3, 125.0, 122.1, 118.53250 (N-H), 1535, 1355 (NO2), 1330, 1160 (SO2)330.1 [M+H]+
Schiff Base Formation with 4-Amino-5-Nitroisoquinoline

The formation of a Schiff base (imine) by reacting the amino group with an aldehyde or ketone provides a versatile method for introducing a wide range of substituents.

The condensation reaction between an amine and an aldehyde is typically reversible and catalyzed by a small amount of acid.[2][5][6] Glacial acetic acid is a common and effective catalyst. The reaction is often carried out in a solvent like ethanol, and heating helps to drive the reaction forward. Removal of water, a byproduct of the reaction, can also increase the yield.

schiff_base_workflow start Start dissolve_amine Dissolve 4-amino-5-nitroisoquinoline in ethanol start->dissolve_amine add_aldehyde Add aldehyde dissolve_amine->add_aldehyde add_catalyst Add catalytic glacial acetic acid add_aldehyde->add_catalyst reflux Reflux the mixture (monitor by TLC) add_catalyst->reflux cool Cool to room temperature reflux->cool filter Filter the precipitate cool->filter wash Wash with cold ethanol filter->wash dry Dry the product wash->dry end End dry->end

Caption: Workflow for the formation of a Schiff base from 4-amino-5-nitroisoquinoline.

  • Reaction Setup: To a solution of 4-amino-5-nitroisoquinoline (1.0 mmol) in ethanol (15 mL) in a round-bottom flask, add benzaldehyde (1.1 mmol, 1.1 eq.).

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Washing and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

CompoundMolecular FormulaMW ( g/mol )Yield (%)1H NMR (400 MHz, DMSO-d6) δ (ppm)13C NMR (100 MHz, DMSO-d6) δ (ppm)IR (KBr, cm-1)MS (ESI+) m/z
(E)-N-benzylidene-5-nitroisoquinolin-4-amineC16H11N3O2277.28859.30 (s, 1H, H-1), 8.85 (s, 1H, N=CH), 8.78 (d, 1H, J=6.0 Hz, H-3), 8.55 (d, 1H, J=8.0 Hz, H-8), 8.25 (d, 1H, J=6.0 Hz, H-4), 8.00-7.80 (m, 3H, Ar-H), 7.60-7.40 (m, 3H, Ar-H)162.5 (N=CH), 152.5, 148.0, 146.1, 136.2, 135.8, 131.5, 130.2, 129.5, 128.8, 125.6, 122.9, 119.21620 (C=N), 1525, 1345 (NO2)278.1 [M+H]+

PART 3: Concluding Remarks

The protocols detailed in this application note provide robust and reproducible methods for the derivatization of the amino group in 4-amino-5-nitroisoquinoline. The choice of derivatization strategy—acylation, sulfonylation, or Schiff base formation—will depend on the specific goals of the research program, whether it be to probe structure-activity relationships, improve pharmacokinetic properties, or develop novel chemical probes. By understanding the underlying chemical principles and carefully executing these protocols, researchers can efficiently generate a diverse range of novel isoquinoline derivatives for further investigation.

References

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  • PubChem. (n.d.). 4-Nitroisoquinoline.
  • Roy, A., et al. (2022). Synthesis and Characterization of Tetrahydro-Isoquinoline containing Schiff's bases. Research Journal of Pharmacy and Technology, 15(9), 4115-4118. [Link]
  • Sadowski, B., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7480. [Link]
  • Telvekar, V. N. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127. [Link]
  • Török, B., et al. (2021).
  • Wikipedia. (2023, November 29).
  • Yadav, M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2097. [Link]
  • Zeynizadeh, B., & Rahmani, S. (2014). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 19(7), 9069-9083. [Link]

Sources

Application Note: Accelerated Synthesis of 4-Bromo-5-nitroisoquinoline Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active molecules.[1] The strategic placement of bromo and nitro groups on this scaffold, as seen in 4-bromo-5-nitroisoquinoline and its derivatives, creates versatile intermediates for drug discovery and organic synthesis.[1][2] The bromine atom facilitates cross-coupling reactions, while the nitro group can be reduced to a versatile amino group or used to activate the ring for nucleophilic aromatic substitution.[1][2]

Conventional methods for the synthesis of such derivatives often require long reaction times and harsh conditions.[3] Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, leveraging the efficient and rapid heating of reactants to accelerate reaction rates, improve yields, and enhance product purity.[4][5][6] This application note provides a detailed protocol for the microwave-assisted synthesis of this compound derivatives, highlighting the advantages of this technology in modern synthetic chemistry.

The Rationale for Microwave-Assisted Synthesis

Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase.[4][5] This contrasts with conventional heating, which relies on slower thermal conduction. The key advantages of MAOS in the context of synthesizing this compound derivatives include:

  • Dramatically Reduced Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes.[4][7][8]

  • Increased Yields and Purity: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[5][6]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility.[9][10]

  • Greener Chemistry: Shorter reaction times and improved efficiency contribute to lower energy consumption and waste generation.[4]

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol details the synthesis of the parent this compound. The principles and procedures can be adapted for the synthesis of various derivatives by modifying the starting materials.

Reaction Scheme:

The synthesis typically proceeds in a two-step sequence: bromination of isoquinoline followed by nitration, or vice-versa. The order is crucial for achieving the desired isomer.[1] This protocol will focus on the nitration of a 4-bromoisoquinoline precursor.

G cluster_0 Reaction Workflow start Start: 4-Bromoisoquinoline reagents Add Nitrating Mixture (HNO3 / H2SO4) start->reagents microwave Microwave Irradiation (Set Temperature, Power, Time) reagents->microwave workup Reaction Quenching & Work-up (Ice, Extraction) microwave->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Sources

Topic: A Practical Guide to the Scale-Up Synthesis of Bromo-Nitro-Isoquinolines for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

**Abstract

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of bromo-nitro-isoquinoline building blocks, which are critical intermediates in the development of pharmacologically active compounds. Recognizing the challenges of regioselectivity in the isoquinoline system, this guide focuses on a robust, validated, and scalable one-pot synthesis of 5-Bromo-8-nitroisoquinoline. This procedure is presented as a primary example of an efficient and economical route suitable for producing kilogram quantities required for preclinical trials. Additionally, this note addresses the synthetic challenges associated with the less-documented isomer, 4-Bromo-5-nitroisoquinoline, and proposes a potential multi-step pathway, highlighting the chemical principles and practical considerations for its synthesis. The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing safety, process control, and analytical validation to ensure the final compound meets the stringent quality requirements for preclinical research.

Introduction: The Strategic Importance of Isoquinoline Scaffolds

The isoquinoline framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with diverse biological activities.[1][2] The functionalization of this heterocyclic system is a cornerstone of many drug discovery programs. Specifically, bromo-nitro-isoquinolines serve as exceptionally versatile intermediates; the bromine atom facilitates carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to a primary amine, opening a vast landscape of further derivatization.[1][3]

However, the direct functionalization of isoquinoline is complicated by issues of regioselectivity. Electrophilic substitution reactions can lead to mixtures of isomers that are difficult and costly to separate, a significant bottleneck for large-scale production.[3] Therefore, the development of highly regioselective, scalable, and economically viable synthetic routes is paramount for advancing drug candidates from the bench to preclinical studies.

This guide provides a detailed, validated one-pot protocol for the synthesis of 5-Bromo-8-nitroisoquinoline, a method proven to be scalable from grams to kilograms.[3][4] We will dissect the chemical rationale behind each step, providing insights that empower scientists to not only replicate the procedure but also to troubleshoot and adapt it. Furthermore, we will discuss a proposed synthetic strategy for the this compound isomer, outlining the unique challenges its synthesis presents.

Part I: Validated One-Pot Scale-Up Synthesis of 5-Bromo-8-nitroisoquinoline

This one-pot procedure, adapted from a well-established Organic Syntheses protocol, represents a highly efficient method that avoids the isolation of the 5-bromoisoquinoline intermediate, thereby saving time, reducing solvent waste, and improving overall yield.[3] The method is renowned for its reliability and scalability.[4][5]

Reaction Scheme & Mechanism

Scheme 1: One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline

Mechanistic Rationale: The reaction proceeds in two sequential electrophilic aromatic substitution steps within the same pot.

  • Protonation & Bromination: In concentrated sulfuric acid, the isoquinoline nitrogen is protonated. This deactivates the pyridine ring towards electrophilic attack and directs substitution to the benzene ring.[1] The reaction is conducted at low temperatures (-25 °C to -18 °C) with N-Bromosuccinimide (NBS) to ensure high regioselectivity for bromination at the C-5 position. Strict temperature control is critical to suppress the formation of the 8-bromo isomer, which is challenging to remove.[3]

  • Nitration: After the formation of 5-bromoisoquinoline, potassium nitrate is added. This generates the nitronium ion (NO₂⁺) in the strongly acidic medium. The electron-withdrawing nature of the bromo substituent and the protonated pyridine ring directs the incoming nitro group primarily to the C-8 position, yielding the desired product.[1][3]

Materials and Equipment
Reagents Grade Supplier Example Safety Note
Isoquinoline (>97%)ReagentSigma-AldrichToxic, irritant
Sulfuric Acid (96-98%)ACS GradeFisher ScientificCorrosive, causes severe burns
N-Bromosuccinimide (NBS)ReagentPlus®, 99%Sigma-AldrichCorrosive, lachrymator
Potassium Nitrate (KNO₃)ACS GradeVWROxidizer
Crushed Ice / Deionized Water---
Sodium Hydroxide (NaOH)ACS GradeFisher ScientificCorrosive, causes severe burns
Dichloromethane (DCM)ACS GradeFisher ScientificVolatile, potential carcinogen
TolueneACS GradeFisher ScientificFlammable, toxic
HeptaneACS GradeFisher ScientificFlammable, irritant
Celite® 545-Sigma-AldrichInhalation hazard (dust)

Equipment:

  • Large-scale, three-necked, round-bottomed flask with overhead mechanical stirrer

  • Internal thermometer with temperature controller

  • Addition funnel

  • Dry ice/acetone cooling bath

  • Large Buchner funnel and vacuum flask for filtration

  • Recrystallization vessels

  • Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, splash goggles, face shield

Detailed Synthesis Protocol (Based on 100g Scale)

WARNING: This procedure involves highly corrosive and hazardous materials. It must be performed in a well-ventilated fume hood by trained personnel with appropriate PPE.[6]

  • Reaction Setup: Charge a 3 L, three-necked flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel with 1 L of concentrated sulfuric acid (96%). Cool the acid to 0 °C using an ice-water bath.

  • Isoquinoline Addition: Slowly add isoquinoline (100 g, 0.774 mol) via the addition funnel to the stirred sulfuric acid. Maintain the internal temperature below 30 °C throughout the addition. This is a highly exothermic step.

  • Cooling for Bromination: Once the addition is complete, replace the ice-water bath with a dry ice/acetone bath and cool the solution to -25 °C.

  • Bromination with NBS: Recrystallized NBS (151 g, 0.848 mol, 1.1 equiv) is essential for high yield and purity.[3] Add the NBS in small portions to the vigorously stirred solution, ensuring the internal temperature is strictly maintained between -22 °C and -26 °C. After the addition is complete, stir the suspension for 2 hours at -22 °C, then for 3 hours at -18 °C.

    • Scientist's Note: Careful temperature control here is the single most important parameter for regioselectivity. Deviations above -15 °C will lead to increased formation of isomeric impurities.[4]

  • In-Situ Nitration: After the bromination period, add potassium nitrate (82 g, 0.811 mol) portion-wise, maintaining the internal temperature below -10 °C. Once the addition is complete, stir the mixture at -10 °C for 1 hour.

  • Warm to Ambient: Remove the cooling bath and allow the reaction mixture to stir overnight while slowly warming to room temperature.

  • Reaction Quench: In a separate vessel large enough to accommodate the volume (e.g., a 10 L beaker), prepare a slurry of 3 kg of crushed ice. In a controlled and slow stream, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic quench.

  • Basification: Cool the quenched mixture in an ice bath. Slowly and carefully add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH) until the pH of the solution reaches 8-9. A thick, light-brown precipitate will form.

  • Isolation of Crude Product: Isolate the precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (approx. 3 L) until the washings are neutral (pH ~7).

  • Drying: Dry the crude solid in a vacuum oven at 50 °C to a constant weight. The typical crude yield is approximately 160-170 g.

Purification by Recrystallization
  • Suspend the crude, dried product (approx. 165 g) in a mixture of heptane (1 L) and toluene (500 mL).

  • Heat the mixture to reflux with stirring. The product will not fully dissolve.

  • Filter the hot suspension through a pad of Celite® 545 to remove insoluble impurities. Wash the Celite pad with a small amount of hot toluene.

  • Transfer the hot filtrate to a clean vessel and reduce the volume by distillation until about 750 mL remains.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for several hours to maximize crystallization.

  • Collect the light-yellow, needle-like crystals by vacuum filtration, wash with a small amount of cold heptane, and air dry to a constant weight.

    • Expected Yield: 130-140 g (66-71% from isoquinoline).[4]

    • Purity: Typically >98% by HPLC.

Analytical Characterization and Quality Control

A validated QC protocol is essential for releasing a batch for preclinical use.

Parameter Method Specification Reference Data[3]
AppearanceVisualLight yellow crystalline solidConforms
Melting PointCapillary MP137-141 °C137-139 °C
Identity¹H NMR (500 MHz, DMSO-d₆)Conforms to structureδ: 9.78 (s, 1H), 8.84 (d, 1H), 8.35 (d, 1H), 8.33 (d, 1H), 8.12 (dd, 1H)
PurityHPLC (UV, 254 nm)≥ 98.0%>98%
IdentityMass SpectrometryConforms to MWC₉H₅BrN₂O₂: 251.95 (M), 253.95 (M+2)

Part II: Proposed Synthesis of this compound

The synthesis of the 4-bromo-5-nitro isomer is significantly more challenging via classical electrophilic substitution due to the directing effects of the substituents. A direct one-pot synthesis from isoquinoline is not well-documented for scale-up. A plausible, though less direct, multi-step route is proposed here.

Proposed Route: Isoquinoline → 5-Nitroisoquinoline → this compound

Step 1: Nitration of Isoquinoline

The nitration of isoquinoline with mixed nitric and sulfuric acid typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[1] The separation of these isomers is the primary challenge for scale-up.

  • Procedure Outline: Isoquinoline is treated with a nitrating mixture (e.g., KNO₃ in H₂SO₄) at a controlled temperature (e.g., 0-10 °C).

  • Workup & Separation: After quenching, the isomers must be separated. This often requires careful fractional crystallization or large-scale column chromatography, which can be inefficient and costly. This step represents a significant hurdle for producing preclinical quantities economically.

Step 2: Bromination of 5-Nitroisoquinoline

This step is electronically challenging. The nitro group at C-5 is a powerful deactivating group and directs incoming electrophiles to the meta positions (C-7). The protonated pyridine ring further deactivates the entire system. Therefore, forcing bromination at the C-4 position, which is ortho to the nitro group, is difficult and likely to be low-yielding under standard electrophilic aromatic substitution conditions.

  • Potential Challenges:

    • Low Reactivity: The doubly deactivated ring system will require harsh reaction conditions.

    • Poor Regioselectivity: Bromination may occur at other positions, leading to a complex mixture of products.

  • Alternative Approaches: For such a challenging transformation, modern synthetic methods may be more suitable, although they are often more expensive for scale-up:

    • Directed Ortho Metalation: If a suitable directing group can be installed, it may be possible to achieve lithiation at C-4 followed by quenching with a bromine source.

    • Palladium-Catalyzed C-H Activation/Bromination: These advanced methods could potentially offer a route but require significant process development.[2]

Given these challenges, the development of a scalable synthesis for this compound would require a dedicated process research campaign.

Workflow and Safety Visualization

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification A Charge H2SO4 & Cool to 0°C B Add Isoquinoline (<30°C) A->B C Cool to -25°C B->C D Add NBS Portion-wise (-25°C to -18°C) C->D E Add KNO3 Portion-wise (<-10°C) D->E F Warm to RT (Overnight) E->F G Quench on Ice F->G H Basify with NaOH (pH 8-9) G->H I Filter & Wash Crude H->I J Recrystallize (Toluene/Heptane) I->J K Filter & Dry Final Product J->K

Caption: One-pot synthesis workflow for 5-Bromo-8-nitroisoquinoline.

Hazard Mitigation Logic

G node_hazard Hazard Identification Conc. H2SO4 / NaOH NBS Solvents Exothermic Quench node_control Engineering Controls Chemical Fume Hood Temp. Controller Blast Shield node_hazard->node_control Mitigate with node_ppe Personal Protective Equipment (PPE) Face Shield & Goggles Acid-Resistant Gloves FR Lab Coat node_hazard->node_ppe Protect with node_safe Safe Operation node_control->node_safe node_ppe->node_safe

Caption: Hierarchy of controls for mitigating synthesis hazards.

Conclusion

For the successful advancement of preclinical drug candidates, access to high-purity intermediates on a multi-gram to kilogram scale is non-negotiable. This application note provides a robust, validated, and highly detailed protocol for the scale-up synthesis of 5-Bromo-8-nitroisoquinoline, a key building block for pharmaceutical development. By explaining the rationale behind critical process parameters, this guide equips scientists with the knowledge to confidently execute and scale this valuable transformation. While the synthesis of the this compound isomer presents significant regiochemical challenges, the discussion of a potential route serves as a starting point for necessary process development efforts. Adherence to the detailed protocols, safety guidelines, and analytical controls described herein will ensure a reliable and safe supply of these critical intermediates for preclinical studies.

References

  • Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 83. [Link]
  • Aksenov, A. V., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(22), 7862. [Link]
  • Gouliaev, A. H., & Brown, W. D. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • Gouliaev, A. H., & Brown, W. D. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Khatun, N., et al. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 13(37), 25937-25969. [Link]

Sources

Application Notes: Leveraging 4-Bromo-5-nitroisoquinoline for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying high-quality lead compounds. This approach relies on screening small, low-complexity molecules ("fragments") that, despite binding with low affinity, do so with high ligand efficiency. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 4-Bromo-5-nitroisoquinoline as a high-value starting fragment. We will explore the intrinsic chemical attributes that make this fragment uniquely suited for FBDD campaigns, provide detailed protocols for its integration into screening and optimization workflows, and discuss the synthetic logic for its elaboration into potent lead candidates.

The Strategic Rationale for this compound in FBDD

The selection of a fragment library is a critical determinant of success in any FBDD campaign. An ideal fragment should not only possess favorable physicochemical properties but also contain chemical features that facilitate its evolution into a drug-like molecule. This compound is a prime example of such a fragment, offering a trifecta of desirable characteristics: a privileged core scaffold, a versatile synthetic handle for elaboration, and a functional group capable of key binding interactions and subsequent modification.

The Isoquinoline Core: A "Privileged Scaffold"

The isoquinoline moiety is widely recognized as a "privileged scaffold" in medicinal chemistry, as it is a core structural component in numerous biologically active compounds and approved drugs.[1][2] Its rigid, bicyclic aromatic structure provides a well-defined shape for presentation into a protein binding site, while the nitrogen atom can act as a hydrogen bond acceptor. Starting with a scaffold that is already known to be well-tolerated biologically can de-risk the subsequent optimization process.

The Bromo Substituent: A Versatile Handle for Vectorial Growth

The bromine atom at the 4-position is arguably the fragment's most powerful feature for synthetic elaboration. Aryl bromides are exceptionally versatile substrates in a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings.[1][3][4][5] This allows for the controlled and predictable installation of a diverse range of chemical groups (alkyl, aryl, heteroaryl, etc.), enabling the systematic exploration of adjacent pockets within the target's binding site. This serves as a primary growth vector for increasing potency and modulating properties.

The Nitro Group: A Dual-Role Modulator

The nitro group at the 5-position serves a dual purpose. Firstly, as a strong electron-withdrawing and polar group, it can significantly influence the electronic properties of the isoquinoline ring and participate in specific binding interactions.[6][7] The oxygen atoms of the nitro group are excellent hydrogen bond acceptors and can form crucial contacts with residues like threonine, glutamine, or backbone amides in a protein active site.[6][8]

Secondly, the nitro group can be readily and cleanly reduced to a primary amine.[1] This transformation unmasks an orthogonal synthetic handle, providing a second, distinct vector for fragment elaboration through techniques like N-alkylation, acylation, or sulfonylation.[9] It is important to note, however, that aromatic nitro groups can sometimes be associated with toxicity, a liability that should be monitored and potentially designed out during the hit-to-lead phase.[10]

Experimental Workflow & Protocols

The successful application of this compound in an FBDD campaign follows a structured, multi-stage process. The workflow below outlines the key steps from initial screening to hit validation.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Lib Fragment Library Prep (QC of this compound) Screen Primary Biophysical Screen (e.g., SPR, Thermal Shift) Lib->Screen High-Conc. Screening Validate Orthogonal Hit Validation (e.g., NMR, ITC) Screen->Validate Putative Hits Struct Structural Biology (X-ray Crystallography / Cryo-EM) Validate->Struct Confirmed Hit SBDD Structure-Based Design (Vector Elaboration) Struct->SBDD Binding Mode Analysis Synth Synthetic Chemistry (Lead Optimization) SBDD->Synth Design Analogs Synth->Screen Test New Compounds

FBDD workflow from fragment screening to lead optimization.
Protocol: Fragment Stock Preparation & Quality Control

Rationale: The integrity of any screening campaign depends on the quality of the input compounds. This protocol ensures that this compound is pure, soluble, and stable under screening conditions.

Materials:

  • This compound (CAS 58142-46-4)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Screening buffer (e.g., PBS, pH 7.4)

  • Analytical HPLC system with UV detector

  • LC-MS system

  • Nephelometer or similar light-scattering instrument

Procedure:

  • Purity Assessment:

    • Prepare a 1 mg/mL solution of the fragment in a suitable organic solvent (e.g., acetonitrile).

    • Inject onto an analytical HPLC system. The purity should be >95% by UV integration at an appropriate wavelength (e.g., 254 nm).

    • Confirm the identity and mass of the compound via LC-MS analysis. The observed mass should correspond to the expected molecular weight of 253.05 g/mol .[11]

  • Solubility Assessment:

    • Prepare a 100 mM stock solution of the fragment in 100% DMSO.

    • Create a serial dilution of the fragment in the primary screening buffer, typically from 1 mM down to low µM concentrations.

    • Incubate the dilutions for 1-2 hours at the screening temperature (e.g., 25 °C).

    • Measure the turbidity of each sample using a nephelometer. The highest concentration that does not show significant light scattering above the buffer-only control is considered the kinetic solubility limit. This defines the maximum concentration for screening.

  • Stock Preparation:

    • Based on the purity and solubility data, prepare a high-concentration, validated stock solution (e.g., 100 mM) in anhydrous DMSO.

    • Store in small aliquots at -20 °C or -80 °C under dessication to prevent freeze-thaw cycles and water absorption.

Protocol: Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding interactions typical of fragments. It measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized target protein, providing real-time kinetics and affinity data.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Target protein of interest (>95% purity)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • SPR running buffer (e.g., PBS with 0.05% Tween-20 and 1-5% DMSO, pH 7.4)

  • Validated stock of this compound

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the chip surface with a 1:1 mixture of EDC/NHS. This creates reactive esters.

    • Inject the target protein (diluted in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) over the activated surface. The protein's surface lysines will covalently couple to the chip.

    • Deactivate any remaining reactive esters with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for background signal subtraction.

  • Binding Analysis:

    • Dilute the this compound stock solution into the running buffer to create a concentration series (e.g., 500 µM, 250 µM, 125 µM, etc., staying below the solubility limit).

    • Inject each concentration over the target and reference flow cells for a defined association time, followed by a buffer-only injection for dissociation.

    • Regenerate the surface between binding cycles if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity or 1:1 kinetic model) to determine the dissociation constant (K_D). Fragment hits typically have K_D values in the high µM to low mM range.

Data Interpretation

Binding data for initial fragment hits should be summarized to calculate key metrics like Ligand Efficiency (LE), which normalizes binding affinity for the size of the molecule.

Ligand Efficiency (LE) = (–RT ln K_D) / N Where R is the gas constant, T is the temperature, and N is the number of non-hydrogen atoms.

A good fragment hit typically has an LE value ≥ 0.3.

Fragment IDTarget ProteinK_D (µM)MW ( g/mol )N (Heavy Atoms)Ligand Efficiency (LE)
4-Br-5-NO2-IsoQ Kinase X350253.05140.34
4-Br-5-NO2-IsoQ Protease Y800253.05140.30
Control Frag. 1 Kinase X1200150.18110.28
Table 1: Hypothetical screening data for this compound against two protein targets. The data illustrates typical fragment affinities and strong ligand efficiency.

From Hit to Lead: Synthetic Elaboration Strategies

Once this compound is confirmed as a binder, its true value is realized through structure-guided synthetic elaboration. The presence of two distinct and chemically orthogonal functional groups provides clear vectors for growth.

Primary synthetic growth vectors from the this compound scaffold.
Protocol: Elaboration via Suzuki-Miyaura Cross-Coupling (Vector 1)

Rationale: This protocol describes a robust method for installing new carbon-carbon bonds at the 4-position, allowing for the exploration of nearby hydrophobic or polar pockets identified from structural data.

Materials:

  • This compound

  • Desired boronic acid or ester (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).

  • Purge the vessel with an inert gas (e.g., Argon) for 5-10 minutes.

  • Add the palladium catalyst (0.05-0.1 equiv.) and the degassed solvent mixture.

  • Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by flash column chromatography on silica gel to yield the elaborated analog (e.g., 4-phenyl-5-nitroisoquinoline).

Protocol: Elaboration via Nitro Reduction and Amide Coupling (Vector 2)

Rationale: This two-step protocol creates an entirely new attachment point by converting the nitro group into a versatile amine, which can then be functionalized to probe for new hydrogen bonding or ionic interactions.

Step A: Nitro Group Reduction Materials:

  • This compound

  • Reducing agent (e.g., iron powder, tin(II) chloride, or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., ethanol, acetic acid, or ethyl acetate)

Procedure (using Iron):

  • Suspend this compound in a mixture of ethanol and water.

  • Add iron powder (5-10 equiv.) and a catalytic amount of ammonium chloride or acetic acid.

  • Heat the mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, filter through celite to remove the iron salts, and concentrate the filtrate.

  • Purify the resulting 5-amino-4-bromoisoquinoline, which is now ready for the next step.

Step B: Amide Coupling Materials:

  • 5-Amino-4-bromoisoquinoline

  • Carboxylic acid of interest (e.g., acetic acid, benzoic acid)

  • Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid (1.1 equiv.) and the coupling reagent (1.1 equiv.) in the anhydrous solvent. Stir for 5-10 minutes to pre-activate.

  • Add the 5-Amino-4-bromoisoquinoline (1 equiv.) followed by the organic base (2-3 equiv.).

  • Stir the reaction at room temperature until completion (monitor by LC-MS).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify by flash chromatography or preparative HPLC to obtain the final N-acylated analog.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022).
  • The role of nitro groups in the binding of nitroaromatics to protein MOPC 315 - PMC.
  • This compound | C9H5BrN2O2 | CID 271280 - PubChem.
  • Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD) - PubMed. (2016).
  • 4-Bromo-1-methyl-5-nitro-isoquinoline | C10H7BrN2O2 | CID 10730515 - PubChem.
  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs - MDPI. MDPI. [Link]
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025). SvedbergOpen. [Link]
  • Nitro group – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]
  • Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Semantic Scholar. [Link]
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. Frontiers. [Link]
  • Aryl bromides: Significance and symbolism. (2025). OSP Journal of Ideas and Insights. [Link]
  • Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2011).
  • Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD) | Request PDF - ResearchGate. (2025).
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents.
  • Synthesis of 1-bromo-5-nitro isoquinoline - PrepChem.com. PrepChem. [Link]
  • Fragment-based discovery of bromodomain inhibitors part 1: inhibitor binding modes and implications for lead discovery - PubMed. (2012).
  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC.
  • Fragment Based Drug Discovery. Cambridge Healthtech Institute. [Link]
  • Scope of aryl bromides. Unless otherwise noted, all reactions were run... - ResearchGate.
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. (2022).
  • Fragment-Based Drug Discovery | April 19-20, 2022 | San Diego, CA. Cambridge Healthtech Institute. [Link]
  • Fragment-based drug discovery: opportunities for organic synthesis - RSC Publishing. (2020). Royal Society of Chemistry. [Link]
  • Accelerating Medicinal Chemistry: A C(sp3)-rich Fragment Toolbox for Redox-Neutral Cross-Coupling - ChemRxiv. (2025). ChemRxiv. [Link]

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Application Notes and Protocols for the Synthesis of 4-Substituted-5-Nitroisoquinolines for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1] This privileged scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating applications as anticancer, antimicrobial, and neurological agents. The introduction of a nitro group, a potent electron-widespreading group, at the 5-position of the isoquinoline ring dramatically influences the molecule's electronic properties and can enhance its biological activity or serve as a handle for further functionalization.[2] Specifically, substitution at the 4-position of the 5-nitroisoquinoline core is of strategic importance for probing structure-activity relationships (SAR). The electronic activation provided by the 5-nitro group makes the C4 position susceptible to nucleophilic attack, opening avenues for the introduction of a diverse range of substituents. This guide provides a comprehensive overview and detailed protocols for the synthesis of a library of 4-substituted-5-nitroisoquinolines, enabling researchers to systematically explore the SAR of this promising scaffold.

Strategic Approach to Synthesis

The synthesis of 4-substituted-5-nitroisoquinolines is strategically designed around a key intermediate: 4-chloro-5-nitroisoquinoline . This intermediate serves as a versatile precursor for introducing a variety of functional groups at the 4-position through two primary pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group at the 5-position activates the 4-position for nucleophilic attack, facilitating the displacement of the chloro substituent by a wide range of nucleophiles.[3][4] This method is particularly effective for introducing amine, alkoxy, and thioether moieties.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[5][6] These reactions enable the introduction of aryl, heteroaryl, and various amino groups at the 4-position with high efficiency and functional group tolerance.

The overall synthetic strategy is depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Diversification at C4-Position Isoquinoline Isoquinoline 5-Nitroisoquinoline 5-Nitroisoquinoline Isoquinoline->5-Nitroisoquinoline Nitration 5-Nitroisoquinoline-N-oxide 5-Nitroisoquinoline-N-oxide 5-Nitroisoquinoline->5-Nitroisoquinoline-N-oxide 4-Chloro-5-nitroisoquinoline 4-Chloro-5-nitroisoquinoline 5-Nitroisoquinoline-N-oxide->4-Chloro-5-nitroisoquinoline Chlorination 4-Amino-5-nitroisoquinolines 4-Amino-5-nitroisoquinolines 4-Chloro-5-nitroisoquinoline->4-Amino-5-nitroisoquinolines S(N)Ar with Amines 4-Aryl-5-nitroisoquinolines 4-Aryl-5-nitroisoquinolines 4-Chloro-5-nitroisoquinoline->4-Aryl-5-nitroisoquinolines Suzuki Coupling 4-(Substituted-amino)-5-nitroisoquinolines 4-(Substituted-amino)-5-nitroisoquinolines 4-Chloro-5-nitroisoquinoline->4-(Substituted-amino)-5-nitroisoquinolines Buchwald-Hartwig Amination SAR Studies SAR Studies 4-Amino-5-nitroisoquinolines->SAR Studies 4-Aryl-5-nitroisoquinolines->SAR Studies 4-(Substituted-amino)-5-nitroisoquinolines->SAR Studies Suzuki_Coupling Ar-B(OH)2 Arylboronic Acid Pd(0)L2 Pd(0) Catalyst Base Base 4-Chloro-5-nitroisoquinoline 4-Chloro-5-nitroisoquinoline Oxidative\nAddition Oxidative Addition 4-Chloro-5-nitroisoquinoline->Oxidative\nAddition Pd(0)L2 Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Ar-B(OH)2, Base Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration 4-Aryl-5-nitroisoquinoline 4-Aryl-5-nitroisoquinoline Reductive\nElimination->4-Aryl-5-nitroisoquinoline

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions for improving the yield and purity of 4-Bromo-5-nitroisoquinoline. As a key building block in medicinal chemistry, optimizing its synthesis is critical. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategy.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during the synthesis. The question-and-answer format provides direct solutions to common problems.

Q1: My overall yield for this compound is consistently low. What are the most likely causes?

A1: Low yield in this multi-step synthesis typically originates from two primary areas: poor regioselectivity during the electrophilic substitution steps (nitration and bromination) and product loss during workup and purification. The isoquinoline ring system has distinct electronic properties that make controlling the position of substitution challenging.

Key factors include:

  • Incorrect Synthetic Sequence: The order of bromination and nitration is critical. The directing effects of the first substituent heavily influence the position of the second.

  • Formation of Isomeric Byproducts: The main challenge is preventing the formation of other bromo-nitroisoquinoline isomers, which can be difficult to separate from the desired product.[1]

  • Harsh Reaction Conditions: Both nitration and bromination require strong acids and forcing conditions, which can lead to product degradation or the formation of undesired side products.[2]

  • Suboptimal Reagent Stoichiometry: Using an excess of the brominating or nitrating agent can lead to di-substituted products, such as 5,8-dibromoisoquinoline if bromination is performed first.[1]

Q2: I am attempting to nitrate 4-bromoisoquinoline (Pathway A) and obtaining a complex mixture of isomers. Why is this happening and how can I fix it?

A2: This is a classic regioselectivity problem rooted in competing electronic effects. In the strongly acidic conditions required for nitration, the isoquinoline nitrogen is protonated, forming an isoquinolinium ion. This, along with the C4-bromo substituent, deactivates the entire ring system towards further electrophilic attack.

  • Causality: The C4-bromo group is an ortho-, para- director, while the positively charged nitrogen deactivates the pyridine ring and directs incoming electrophiles to the benzene ring (positions 5 and 8). The combination of these effects means that the incoming nitronium ion (NO₂⁺) does not have a strongly preferred position, leading to a mixture of products, primarily 4-bromo-5-nitro- and 4-bromo-8-nitroisoquinoline.

  • Solution: This pathway is inherently challenging for achieving high selectivity. While optimizing reaction temperature and the nitrating agent may offer marginal improvement, a more effective strategy is to reverse the synthetic sequence (Pathway B).

Q3: I am trying to brominate 5-nitroisoquinoline (Pathway B), but the reaction is sluggish and my yield is poor. How can I improve this step?

A3: This is an expected challenge. The nitro group at the C5 position is a powerful electron-withdrawing group, which strongly deactivates the aromatic system, making the subsequent electrophilic bromination significantly more difficult than on unsubstituted isoquinoline.

  • Causality: The deactivation of the ring requires more forceful bromination conditions (e.g., higher temperature or longer reaction time), which can unfortunately lead to side reactions and degradation. However, the regioselectivity is more favorable in this pathway. The C5-nitro group is a meta-director, directing the incoming electrophile to positions C7 and, to a lesser extent, C4 (which is ortho). Given the overall deactivation, the C4 position becomes a viable target.

  • Troubleshooting & Optimization:

    • Temperature Control: While forcing conditions are needed, precise temperature control is vital. Start at a low temperature (e.g., -20°C to 0°C) during the addition of the brominating agent (like N-Bromosuccinimide, NBS) to the solution of 5-nitroisoquinoline in concentrated sulfuric acid.[1] Then, allow the reaction to slowly warm to room temperature or slightly above to drive it to completion. Monitor progress carefully using TLC or LC-MS.

    • Reagent Purity: Ensure your brominating agent (NBS) is of high purity. It is often beneficial to recrystallize NBS before use to remove any succinimide, which can interfere with the reaction.[1]

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reagents are anhydrous, as water can consume the strong acid catalyst and affect reactivity.[2]

Q4: My final product is contaminated with isomeric impurities that are difficult to remove by recrystallization. What purification strategies are most effective?

A4: When recrystallization fails to provide a product of high purity, column chromatography is the most effective alternative.[3] The polarity of the different bromo-nitroisoquinoline isomers is often sufficiently different to allow for separation on silica gel.

  • Recommended Protocol:

    • Adsorbent: Use standard silica gel (60 Å, 230-400 mesh).

    • Solvent System (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of dichloromethane and ethyl acetate or dichloromethane and diethyl ether.[1][3] For example, you could start with 9:1 dichloromethane/diethyl ether and gradually increase the proportion of diethyl ether.[1]

    • Monitoring: Monitor the fractions carefully by TLC to isolate the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the theoretically preferred synthetic pathway for maximizing the yield of this compound?

A1: The preferred route is Pathway B: Nitration followed by Bromination.

  • Pathway A (Bromination → Nitration): Starting with the bromination of isoquinoline to form 4-bromoisoquinoline is challenging in itself. Direct bromination of isoquinoline often yields 5-bromoisoquinoline as the major product.[1][4] Even if 4-bromoisoquinoline is obtained through an alternative method[5], its subsequent nitration leads to poor regioselectivity, as explained in the troubleshooting section.

  • Pathway B (Nitration → Bromination): Nitration of isoquinoline produces a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[3] After separating the 5-nitroisoquinoline isomer, its subsequent bromination is more likely to be directed to the C4 position due to the directing influence of the nitro group. While the reaction is slower due to deactivation, it offers better control over the final product's regiochemistry.

The overall synthetic strategy is visualized below.

G cluster_A Pathway A (Less Favorable) cluster_B Pathway B (Preferred) A_start Isoquinoline A_mid 4-Bromoisoquinoline A_start->A_mid Bromination A_end Mixture of Isomers (4-Bromo-5-nitro- and 4-Bromo-8-nitroisoquinoline) A_mid->A_end Nitration B_start Isoquinoline B_mid 5-Nitroisoquinoline (after separation from 8-nitro isomer) B_start->B_mid Nitration & Separation B_end This compound B_mid->B_end Bromination

Caption: Comparison of synthetic pathways to this compound.

Q2: Are there any modern, alternative synthetic methods that can directly yield a 4-bromoisoquinoline precursor?

A2: Yes, classical electrophilic substitution is not the only option. Modern organometallic chemistry offers more elegant and selective solutions. A notable method is the palladium-catalyzed halopalladation cyclization of 2-alkynyl benzyl azides.[5] This approach allows for the direct synthesis of 4-bromoisoquinolines from acyclic precursors, completely bypassing the regioselectivity issues associated with the electrophilic substitution of the isoquinoline core. While it requires a more complex starting material, it provides a clean and direct route to the 4-bromo-isoquinoline intermediate, which can then be nitrated.

Q3: What are the critical safety precautions for this synthesis?

A3: This synthesis involves highly corrosive and reactive materials.

  • Strong Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Nitration Reactions: Nitration reactions can be highly exothermic. It is crucial to maintain strict temperature control and add the nitrating agent slowly to prevent a runaway reaction. Always perform the reaction behind a blast shield.

  • Quenching: Quenching the reaction mixture by pouring it onto ice must be done slowly and carefully, as significant heat can be generated.

Experimental Protocol: Synthesis via Pathway B

This protocol outlines the preferred synthesis of this compound, starting from isoquinoline.

Step 1: Nitration of Isoquinoline to 5-Nitroisoquinoline
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (96%). Cool the flask to 0°C in an ice-water bath.

  • Addition of Isoquinoline: Slowly add isoquinoline via the dropping funnel to the stirred sulfuric acid, ensuring the internal temperature does not exceed 30°C.[1]

  • Nitration: Cool the resulting solution to below 0°C. Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v). Add this mixture dropwise, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, stir the mixture at 0-5°C for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto a large volume of crushed ice. A precipitate containing a mixture of 5-nitro and 8-nitroisoquinoline will form.

  • Neutralization & Extraction: Slowly neutralize the solution with aqueous ammonia or sodium hydroxide solution, keeping the temperature below 20°C. Filter the resulting solid or extract the mixture with a suitable organic solvent like dichloromethane.

  • Separation: The 5-nitro and 8-nitro isomers must be separated. This is typically achieved by fractional crystallization or column chromatography.

Step 2: Bromination of 5-Nitroisoquinoline
  • Setup: In a clean, dry, three-necked round-bottom flask, dissolve the purified 5-nitroisoquinoline in concentrated sulfuric acid. Cool the solution to -10°C in an ice-salt or dry ice-acetone bath.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) portion-wise to the vigorously stirred solution. It is critical to maintain the internal temperature below -5°C during the addition to maximize regioselectivity.[1]

  • Reaction: Stir the mixture at a low temperature (-10°C to 0°C) for several hours. Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the formation of the product by TLC or LC-MS.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Adjust the pH to approximately 8 using a base (e.g., 25% aqueous ammonia), ensuring the temperature remains below 30°C.[1] A solid precipitate of crude this compound should form.

  • Purification: Isolate the crude solid by filtration and wash thoroughly with cold water.[1] The product can be purified by recrystallization from a suitable solvent (e.g., heptane/toluene mixture[1]) or by column chromatography on silica gel using a dichloromethane/ether eluent system.[3]

Table 1: Key Reagent and Condition Parameters
ParameterStep 1: NitrationStep 2: BrominationRationale & Key Considerations
Starting Material Isoquinoline5-NitroisoquinolinePurity of starting material is crucial for high yield.
Solvent/Catalyst Conc. H₂SO₄Conc. H₂SO₄Acts as both solvent and catalyst, protonating the ring.[4]
Active Reagent HNO₃ (forms NO₂⁺)N-Bromosuccinimide (NBS)Use high-purity, recrystallized NBS.[1]
Stoichiometry ~1.1 eq. Nitric Acid~1.1-1.3 eq. NBSAvoid large excess to prevent di-substitution.[1]
Temperature 0-5°C-10°C to Room Temp.Critical for selectivity. Low temp minimizes side reactions.[1]
Workup Ice quench, neutralizeIce quench, neutralizeSlow, careful quenching and neutralization are essential for safety.
Purification Isomer SeparationRecrystallization / ChromatographyColumn chromatography is often necessary for high purity.[3]

Troubleshooting Workflow: Diagnosing Low Yield

If you are experiencing low yields, use the following logical workflow to diagnose the issue.

G cluster_purity cluster_conditions cluster_workup start Low Yield of Final Product check_purity Check Purity of Intermediates (e.g., 5-Nitroisoquinoline) start->check_purity impure Intermediate Impure? check_purity->impure check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) temp_issue Incorrect Temperature? check_conditions->temp_issue check_workup Analyze Workup & Purification Steps loss_issue Significant Loss During Extraction/Filtration? check_workup->loss_issue purify Re-purify Intermediate (Chromatography/Recrystallization) impure->purify Yes pure Intermediate is Pure impure->pure No purify->check_conditions pure->check_conditions stoich_issue Incorrect Stoichiometry? temp_issue->stoich_issue No optimize_temp Optimize Temperature Profile (e.g., lower temp during addition) temp_issue->optimize_temp Yes stoich_issue->check_workup No optimize_stoich Verify Reagent Molarity & Use Recrystallized NBS stoich_issue->optimize_stoich Yes optimize_temp->check_workup optimize_stoich->check_workup chrom_issue Poor Separation in Chromatography? loss_issue->chrom_issue No optimize_extraction Optimize pH & Solvent Volume loss_issue->optimize_extraction Yes optimize_chrom Optimize Eluent System (e.g., use gradient elution) chrom_issue->optimize_chrom Yes end Yield Improved chrom_issue->end No optimize_extraction->end optimize_chrom->end

Caption: A logical workflow for troubleshooting low product yield.

References

  • Benchchem. (n.d.). 7-Bromo-5-nitroisoquinoline. Retrieved from Benchchem Technical Document Library.
  • Deshmukh, A. R., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances.
  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.
  • Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. Journal of Chemical Research, 37(9), 556–558.
  • Gouliaev, A. H., & Brown, W. D. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S. Patent No. 6,500,954 B1.
  • Benchchem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. Retrieved from Benchchem Technical Document Library.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PrepChem. (2017). Synthesis of 1-bromo-5-nitro isoquinoline.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Mohammadi, M., et al. (2023). Ipso nitration in organic synthesis. RSC Advances.
  • Gouliaev, A. H., & Brown, W. D. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. WIPO Patent Application WO/1999/067218.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 81-89.
  • Willis, M. C., et al. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters.
  • Benchchem. (n.d.). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. Retrieved from Benchchem Technical Document Library.

Sources

common side products in the nitration and bromination of isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemists. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the nitration and bromination of isoquinoline. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental outcomes and to offer field-proven insights for optimizing your reactions.

Part 1: Nitration of Isoquinoline: Troubleshooting & FAQs

The nitration of isoquinoline is a foundational electrophilic aromatic substitution. However, controlling the regioselectivity and minimizing side products requires a nuanced understanding of the underlying mechanism. This section addresses common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why does the nitration of isoquinoline primarily occur at the C-5 and C-8 positions of the benzene ring?

A: Under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the lone pair of electrons on the isoquinoline nitrogen atom is protonated.[1] This creates an isoquinolinium cation. The positively charged nitrogen atom strongly deactivates the pyridine ring towards electrophilic attack, making it electron-deficient. Consequently, the electrophile (the nitronium ion, NO₂⁺) preferentially attacks the less deactivated carbocyclic (benzene) ring.[1][2] Substitution occurs at the 5- and 8-positions, which are analogous to the alpha positions of naphthalene and are the most electron-rich sites on the benzene ring.[1]

Q2: What are the expected major and minor products in a typical nitration of isoquinoline?

A: The standard nitration of isoquinoline with fuming nitric acid in concentrated sulfuric acid typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[3][4] 5-Nitroisoquinoline is the major product, with yields around 90%, while 8-nitroisoquinoline is the minor product, forming in about 10% yield.[4][5]

Troubleshooting Guide: Nitration Reactions

Q3: My product mixture shows a higher-than-expected proportion of 8-nitroisoquinoline. What is causing this?

A: The ratio of 5-nitro to 8-nitro products can be sensitive to reaction temperature.[5] While the 5-position is kinetically favored, higher temperatures can sometimes lead to an increase in the proportion of the thermodynamically stable 8-nitro isomer.

  • Recommendation: Ensure your reaction is maintained at the recommended temperature, typically 0 °C, for the duration of the addition and stirring.[4][5] Precise temperature control is critical for maximizing the yield of the desired 5-nitroisoquinoline.

Q4: The reaction is very slow, or my yield is extremely low. What factors could be responsible?

A: The isoquinolinium cation formed in strong acid is significantly deactivated towards electrophilic substitution, with a reaction rate estimated to be 10⁵ times slower than that of the quinolinium ion.[6]

  • Causality: The double positive charge that develops in the transition state for nitration makes the reaction energetically unfavorable.[1]

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your nitrating mixture (fuming HNO₃ and concentrated H₂SO₄) is fresh and anhydrous. Water content can quench the nitronium ion.

    • Forcing Conditions: While temperature control is key for selectivity, extremely low temperatures might halt the reaction. If the reaction is clean but slow, a slight, controlled increase in temperature (e.g., to room temperature) after the initial addition may be necessary, though this risks altering the isomer ratio.[6]

    • Reaction Time: Due to the deactivated nature of the substrate, a sufficient reaction time is necessary for the reaction to proceed to completion.

Q5: I am observing di-nitro or other polysubstituted products. How can I minimize their formation?

A: The formation of polysubstituted products typically arises from overly harsh reaction conditions or incorrect stoichiometry.

  • Recommendations:

    • Stoichiometry: Use a carefully measured, slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. A large excess will promote further nitration.

    • Controlled Addition: Add the nitrating agent dropwise to the solution of isoquinoline in sulfuric acid while maintaining a low temperature. This keeps the instantaneous concentration of the electrophile low.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the isoquinoline is consumed to prevent the slower, secondary nitration of the initial products.

Mechanism of Isoquinoline Nitration

The diagram below illustrates the electrophilic attack on the protonated isoquinolinium ion, leading to the major 5-nitro and minor 8-nitro isomers.

NitrationMechanism Mechanism of Isoquinoline Nitration cluster_reactants ISO Isoquinolinium Ion (Protonated) Sigma_5 Sigma Complex (Attack at C-5) ISO->Sigma_5 Attack at C-5 (Favored) Sigma_8 Sigma Complex (Attack at C-8) ISO->Sigma_8 Attack at C-8 NO2_plus NO₂⁺ (Nitronium Ion) Product_5 5-Nitroisoquinoline (Major Product, ~90%) Sigma_5->Product_5 -H⁺ Product_8 8-Nitroisoquinoline (Minor Product, ~10%) Sigma_8->Product_8 -H⁺

Caption: Electrophilic attack by NO₂⁺ on the isoquinolinium ion.

Typical Experimental Protocol: Nitration of Isoquinoline
  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-salt bath.

  • Dissolution: Slowly add isoquinoline to the cold sulfuric acid while stirring to ensure complete dissolution and formation of the isoquinolinium salt.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (HNO₃) to an equal volume of concentrated sulfuric acid. Cool this mixture to 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the isoquinoline solution over 1 hour, ensuring the reaction temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization & Extraction: Neutralize the acidic solution with a base (e.g., aqueous ammonia) until it is alkaline. The product will precipitate. Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Purification: Dry the organic layer, evaporate the solvent, and purify the resulting solid mixture by column chromatography or recrystallization to separate the 5-nitro and 8-nitro isomers.

Part 2: Bromination of Isoquinoline: Troubleshooting & FAQs

The bromination of isoquinoline can be less straightforward than nitration, with regioselectivity being highly dependent on the reaction conditions, including the choice of acid, brominating agent, and temperature.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the common products formed during the bromination of isoquinoline?

A: Depending on the conditions, several products can be formed:

  • 5-Bromoisoquinoline: Often the major product under strong acid conditions.[7][8]

  • 4-Bromoisoquinoline: Can be synthesized by brominating isoquinoline hydrochloride at high temperatures (e.g., 180-190 °C) in a solvent like nitrobenzene.[9][10]

  • 5,8-Dibromoisoquinoline: A common side product resulting from further bromination of 5-bromoisoquinoline.[7][11]

  • Other Polybrominated Species: Under forcing conditions, products like 5,7,8-tribromoisoquinoline can also be formed.[7][11]

Troubleshooting Guide: Bromination Reactions

Q2: My reaction is producing a complex mixture of mono- and di-brominated products. How can I selectively synthesize 5-bromoisoquinoline?

A: Achieving high regioselectivity for 5-bromoisoquinoline requires precise control over the reaction environment to favor substitution on the benzene ring while preventing over-bromination.

  • Causality: Similar to nitration, strong acid protonates the nitrogen, directing electrophilic attack to the 5-position. However, the initial product, 5-bromoisoquinoline, can undergo a second substitution at the 8-position.

  • Recommendations:

    • Acid and Brominating Agent: A highly regioselective method involves using N-Bromosuccinimide (NBS) in concentrated sulfuric acid or N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid.[7][8] These conditions have been shown to yield 5-bromoisoquinoline with high selectivity.

    • Temperature Control: Keep the reaction temperature low to moderate. High temperatures can lead to loss of selectivity and the formation of multiple products.

    • Stoichiometry: Use only one equivalent of the brominating agent to minimize the formation of dibromo side products.

Q3: I need to synthesize 4-bromoisoquinoline, but my attempts result in substitution on the benzene ring. What is the correct procedure?

A: The synthesis of 4-bromoisoquinoline requires conditions that favor substitution on the pyridine ring. This is typically achieved by avoiding strongly acidic media and using high temperatures.

  • Mechanism: The reaction proceeds via the bromination of isoquinoline hydrobromide, which directs the substitution to the 4-position.[9][10]

  • Protocol: The established method involves heating isoquinoline hydrochloride or hydrobromide with bromine in a high-boiling solvent like nitrobenzene at approximately 180 °C.[10] The evolution of HCl or HBr gas indicates the progress of the reaction. This high-energy process is undesirable but effective.[9]

Q4: I am consistently forming 5,8-dibromoisoquinoline and even tribrominated products. How do I prevent this over-bromination?

A: The formation of polyhalogenated isoquinolines indicates that the reaction conditions are too harsh or the reaction time is too long.

  • Recommendations:

    • Lewis Acid Complexation: A "swamping catalyst" effect using aluminum chloride (AlCl₃) can be employed.[11] Complexation of AlCl₃ with the isoquinoline nitrogen deactivates the ring system and can control the sequence of substitution, often leading first to 5-bromo-, then 5,8-dibromo-, and finally 5,7,8-tribromoisoquinoline.[7][11] By controlling the stoichiometry of bromine added to this complex, you can favor the formation of the desired product.

    • Monitor the Reaction: Use Gas Chromatography-Mass Spectrometry (GC-MS) or TLC to carefully monitor the reaction progress. Quench the reaction immediately after the starting material is consumed or the desired level of mono-bromination is achieved.

Reaction Pathways in Isoquinoline Bromination

The following diagram outlines the different pathways for the bromination of isoquinoline based on the reaction conditions.

BrominationPathways Pathways for Isoquinoline Bromination ISO Isoquinoline Cond1 NBS / H₂SO₄ (Low Temp) ISO->Cond1 Cond2 Br₂ / Nitrobenzene (High Temp, ~180°C) ISO->Cond2 Cond3 Br₂ / AlCl₃ (Excess Br₂) ISO->Cond3 Prod_5Br 5-Bromoisoquinoline (Regioselective) Cond1->Prod_5Br Prod_4Br 4-Bromoisoquinoline Cond2->Prod_4Br Prod_5_8_diBr 5,8-Dibromoisoquinoline Cond3->Prod_5_8_diBr Prod_polyBr Polybrominated Products (e.g., 5,7,8-tribromo) Prod_5_8_diBr->Prod_polyBr Further Bromination

Caption: Condition-dependent outcomes of isoquinoline bromination.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Various Authors. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. [Link]
  • Halldorsson, A., et al. (2004). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • Hook, K. E. (2001). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling.
  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline. [Link]
  • Potkin, V. I., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(22), 7862. [Link]
  • Brown, R. D., & Harcourt, R. D. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Journal of the Chemical Society. [Link]
  • PrepChem. (n.d.). Synthesis of 4-Bromoisoquinoline. [Link]
  • Eicher, T., Hauptmann, S., & Speicher, A. (2003).
  • Sugiura, M., et al. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266. [Link]
  • Raut, B. (2020). Reactions of Isoquinoline. YouTube. [Link]
  • Scribd. (n.d.). CH 4 Part 2 Quinoline and Isoquinoline. [Link]
  • Gordon, M., & Pearson, D. E. J. (1964). The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline and Quinoline. The Journal of Organic Chemistry.
  • Osborn, A. R., Schofield, K., & Short, L. N. (1956). Studies of the amino-isoquinolines, -cinnolines, and -quinazolines. Journal of the Chemical Society.

Sources

Technical Support Center: A Researcher's Guide to the Separation of Bromo-Nitroisoquinoline Isomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of bromo-nitroisoquinoline isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating these structurally similar compounds. The separation of bromo-nitroisoquinoline isomers presents a significant challenge due to their subtle differences in polarity and stereochemistry.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these separation hurdles.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of bromo-nitroisoquinoline isomers. Each problem is followed by a systematic approach to diagnosis and resolution.

Issue 1: Poor Separation or Co-elution of Isomers

Question: My bromo-nitroisoquinoline isomers are not separating on the column and are co-eluting. How can I improve the resolution?

Answer: Co-elution is a frequent challenge when separating isomers.[3] The primary reason is often an insufficiently selective chromatographic system. Here’s a systematic approach to improving resolution:

  • Optimize the Mobile Phase: The polarity of the eluent is a critical factor.[4]

    • Start with a Polarity Gradient: Begin with a non-polar solvent like hexane and gradually introduce a more polar solvent such as ethyl acetate or dichloromethane.[5] A common starting point for compounds of this nature is a hexane/ethyl acetate system.

    • Fine-Tune the Solvent Ratio: Small changes in the solvent ratio can have a significant impact on selectivity. Test a range of solvent systems using Thin Layer Chromatography (TLC) first to identify the optimal mobile phase for separation. An ideal Rf value for the target compounds on TLC is between 0.2 and 0.4 for good separation on a column.[4]

    • Consider Alternative Solvents: If hexane/ethyl acetate doesn't provide adequate separation, explore other solvent systems. Dichloromethane/methanol can be effective for more polar compounds.[5] For aromatic compounds like isoquinolines, solvents that can engage in π-π interactions, such as those containing toluene or using a phenyl-hexyl stationary phase, might offer alternative selectivity.[6][7]

  • Evaluate the Stationary Phase:

    • Silica Gel: Standard silica gel is the most common choice. However, its acidic nature can sometimes lead to peak tailing for basic compounds like isoquinolines.[8]

    • Deactivated Silica Gel: If you observe significant tailing, consider deactivating the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. This neutralizes the acidic silanol groups and improves peak shape.[8]

    • Alternative Stationary Phases: For challenging separations, consider other stationary phases. Alumina (neutral or basic) can be a good alternative to silica gel.[8] Reversed-phase (C18) silica can also be an option if the isomers have sufficient non-polar character.[6][9]

  • Column Packing and Dimensions:

    • Proper Packing: A poorly packed column will lead to band broadening and poor separation. Ensure the silica gel is packed uniformly without any cracks or channels.

    • Column Dimensions: For difficult separations, a longer and narrower column will provide higher resolution.

Issue 2: Compound Decomposition on the Column

Question: I suspect my bromo-nitroisoquinoline isomer is decomposing on the silica gel column. What can I do to prevent this?

Answer: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[10] Bromo-nitroisoquinolines, with their electron-withdrawing groups and basic nitrogen, can be susceptible to this.

  • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. If you observe a new spot or streaking, your compound is likely unstable on silica.[10]

  • Deactivate the Silica Gel: As mentioned previously, adding a small amount of triethylamine or pyridine to the eluent can neutralize the acidic sites on the silica gel and prevent decomposition.[8]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[8]

  • Work Quickly: Minimize the time your compound spends on the column by running it as quickly as possible without sacrificing separation.[8]

Issue 3: Low Compound Recovery

Question: I'm losing a significant amount of my compound during column chromatography. How can I improve the yield?

Answer: Low recovery can be due to several factors, from irreversible adsorption to improper fraction collection.

  • Irreversible Adsorption: Highly polar compounds can bind very strongly to the silica gel.

    • Increase Eluent Polarity: If your compound is not eluting, gradually increase the polarity of the mobile phase. A step gradient to a more polar solvent system, such as adding methanol to your dichloromethane or ethyl acetate, can help elute strongly bound compounds.

    • Check for Insolubility: Your compound might be precipitating on the column if it has low solubility in the mobile phase. Ensure your sample is fully dissolved before loading and that the chosen eluent is a good solvent for your compound.[10] Dry loading the sample can sometimes mitigate this issue.[11]

  • Improper Sample Loading:

    • Concentrated Sample Band: Load the sample in a minimal amount of solvent to create a narrow starting band. A wide band will lead to broader peaks and poorer separation.[11]

    • Dry Loading: For compounds with poor solubility in the column eluent, dry loading is recommended. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, and then carefully add the dried silica to the top of the column.[11]

  • Dilute Fractions: Your compound may have eluted, but the fractions are too dilute to detect. Try concentrating a few fractions in the expected elution range to see if your compound is present.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system to separate bromo-nitroisoquinoline isomers?

A good starting point for many organic compounds of moderate polarity is a mixture of hexane and ethyl acetate.[5] Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis. For bromo-nitroisoquinolines, which are likely to be more polar, a system of dichloromethane and diethyl ether has been reported for the purification of 5-bromo-8-nitroisoquinoline.[12]

Q2: How do I choose the right stationary phase?

For most applications, silica gel (60 Å, 230-400 mesh) is the standard choice.[13] However, if your bromo-nitroisoquinoline isomer is basic and shows tailing, consider using neutral alumina or deactivating the silica gel with triethylamine.[8]

Q3: How much silica gel should I use?

A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude sample by weight. For difficult separations of isomers, a higher ratio (e.g., 100:1) is recommended.

Q4: What is "dry loading" and when should I use it?

Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before adding it to the column.[11] This technique is particularly useful when your compound is not very soluble in the eluent you are using for chromatography, as it helps to ensure a narrow and evenly distributed starting band.[11]

Q5: How can I visualize the separated isomers if they are colorless?

Most bromo-nitroisoquinoline isomers will be UV active due to their aromatic nature. You can monitor the fractions using a UV lamp (254 nm and/or 365 nm) on TLC plates. Staining with potassium permanganate or other suitable stains can also be used if the compounds are not UV active.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Column Chromatography Separation
  • Slurry Preparation: In a beaker, add the appropriate amount of silica gel and pour in the initial, least polar eluent. Stir to create a uniform slurry.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Equilibration: Allow the excess solvent to drain until the solvent level is just above the silica bed. Add more eluent and allow it to run through the column for at least two column volumes to ensure it is fully equilibrated.

  • Sample Loading:

    • Wet Loading: Dissolve the crude bromo-nitroisoquinoline mixture in a minimal amount of the eluent. Carefully add the solution to the top of the silica bed using a pipette.[11]

    • Dry Loading: Dissolve the crude mixture in a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[11]

  • Elution: Carefully add the eluent to the top of the column. Begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which fractions contain the desired pure isomers.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified bromo-nitroisoquinoline isomer.

Data Presentation: Recommended Solvent Systems

The optimal solvent system will depend on the specific isomers being separated. The following table provides starting points for method development.

Stationary PhaseEluent System (starting ratio)Compound Polarity
Silica GelHexane / Ethyl Acetate (9:1)Low to Medium
Silica GelDichloromethane / Diethyl Ether (9:1)Medium
Silica GelDichloromethane / Methanol (99:1)Medium to High
Neutral AluminaHexane / Ethyl Acetate (9:1)Low to Medium (for base-sensitive compounds)

Note: The polarity of bromo-nitroisoquinoline isomers is influenced by the position of the bromo and nitro groups. Isomers with intramolecular hydrogen bonding potential may exhibit different polarities.

Part 4: Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Scouting) Slurry Prepare Silica Gel Slurry TLC->Slurry Select Eluent Pack Pack Column Slurry->Pack Load Load Sample (Wet or Dry) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Isolate Isolate Compound (Solvent Evaporation) Combine->Isolate

Caption: A typical workflow for the separation of bromo-nitroisoquinoline isomers by column chromatography.

Troubleshooting Logic

troubleshooting_logic cluster_sep Solutions for Poor Separation cluster_decomp Solutions for Decomposition cluster_rec Solutions for Low Recovery Start Problem Encountered PoorSep Poor Separation / Co-elution Start->PoorSep Decomp Compound Decomposition Start->Decomp LowRec Low Recovery Start->LowRec Opt_MP Optimize Mobile Phase (Gradient, Solvent Choice) PoorSep->Opt_MP Change_SP Change Stationary Phase (e.g., Alumina) PoorSep->Change_SP Col_Dim Adjust Column Dimensions (Longer, Narrower) PoorSep->Col_Dim Deact_Si Deactivate Silica (add Triethylamine) Decomp->Deact_Si Alt_SP Use Alternative Stationary Phase Decomp->Alt_SP Fast_Run Run Column Quickly Decomp->Fast_Run Inc_Pol Increase Eluent Polarity LowRec->Inc_Pol Dry_Load Use Dry Loading LowRec->Dry_Load Conc_Frac Concentrate Fractions LowRec->Conc_Frac

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 4-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with complex substrates, particularly 4-bromo-5-nitroisoquinoline. The following information is structured in a question-and-answer format to directly address common failures and provide actionable, field-proven troubleshooting strategies.

Introduction: The Challenge of this compound

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, its success is not always guaranteed, especially with electronically demanding substrates like this compound. The presence of a strongly electron-withdrawing nitro group and a heterocyclic isoquinoline core introduces specific challenges that can lead to low yields, side reactions, or complete reaction failure. The nitro group activates the C-Br bond towards oxidative addition, but it can also introduce complexities.[2] This guide will dissect these issues and provide a logical framework for overcoming them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction shows no product formation, and I've only recovered my starting materials. What are the primary causes?

Answer:

Complete failure to form the desired product with recovery of starting materials typically points to a fundamental issue with the catalytic cycle. The most common culprits are problems with catalyst activation or inhibition.

Underlying Causes & Explanations:

  • Inefficient Catalyst Activation: The active catalyst in a Suzuki coupling is a Pd(0) species.[3][4] If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ to enter the catalytic cycle.[5][6] Failure to do so will halt the reaction before it even begins.

  • Catalyst Inhibition: Heteroaromatic substrates, especially those containing nitrogen, can sometimes coordinate strongly to the palladium center, effectively poisoning the catalyst and preventing it from participating in the reaction.[7]

  • Poor Reagent Quality: The purity and stability of your reagents are paramount. Degradation of the palladium catalyst, ligand, or boronic acid can lead to a non-starter reaction. Palladium precatalysts, especially those involving dba ligands, can lose activity over time.[6]

Troubleshooting Protocol:

  • Re-evaluate Your Catalyst System:

    • Switch to a Pre-activated Pd(0) Source: If using a Pd(II) salt (e.g., PdCl₂(dppf)), consider switching to a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., XPhos Pd G3/G4) that is designed for rapid and efficient generation of the active catalyst.[4][6]

    • Ligand Screening: The choice of ligand is critical. For electron-deficient and sterically hindered substrates, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often more effective.[4] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties.[4]

  • Ensure Rigorous Inert Conditions:

    • Degas Solvents Thoroughly: Oxygen can oxidize the active Pd(0) catalyst and lead to the homocoupling of boronic acids.[5] Degas your solvent by bubbling an inert gas (argon or nitrogen) through it for an extended period (20-30 minutes) or by using several freeze-pump-thaw cycles.[5][8]

    • Maintain an Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas.

  • Verify Reagent Integrity:

    • Use fresh, high-purity reagents whenever possible.

    • If you suspect your boronic acid has degraded, you can try converting it to a more stable boronate ester, such as a pinacol or MIDA ester, which can then be used in the coupling reaction.[3][9]

Question 2: I'm observing a significant amount of a byproduct that corresponds to the debrominated starting material (5-nitroisoquinoline). What causes this, and how can I prevent it?

Answer:

The formation of a debrominated (or more generally, dehalogenated) byproduct is a common and frustrating side reaction in Suzuki couplings.[8] This occurs when the halogen on your starting material is replaced by a hydrogen atom.

Underlying Causes & Explanations:

  • Formation of a Palladium-Hydride (Pd-H) Species: The primary mechanism for dehalogenation involves the generation of a palladium-hydride species.[8] This can happen when the palladium complex reacts with various components in the reaction mixture, such as bases, solvents (especially alcohols), or even trace amounts of water.[8]

  • Reductive Elimination: Once formed, the Pd-H species can undergo reductive elimination with the aryl group on the palladium intermediate, leading to the dehalogenated product and regenerating the active catalyst.[3]

  • Substrate Susceptibility: Electron-deficient aryl halides and N-heterocyclic halides are particularly prone to dehalogenation.[8] The presence of the nitro group in your substrate makes it more susceptible to this side reaction.

Troubleshooting Protocol:

  • Optimize the Base:

    • Switch to a Weaker, Non-Nucleophilic Base: Strong bases, especially alkoxides, can be a source of hydrides. Consider switching to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or a phosphate base like K₃PO₄.[8] Anhydrous conditions using K₃PO₄ can sometimes suppress side reactions like protodeboronation.[6]

    • Careful Stoichiometry: Use the minimum amount of base necessary to promote the reaction.

  • Change the Solvent System:

    • Use Aprotic Solvents: Avoid alcoholic solvents, which can act as hydride donors. Aprotic solvents such as dioxane, THF, or toluene are generally preferred.[8]

  • Ligand Selection:

    • Bulky Ligands: Employing bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can sometimes disfavor the formation of the Pd-H species.[8]

Experimental Workflow: Minimizing Dehalogenation

G cluster_0 Problem: Dehalogenation cluster_1 Troubleshooting Steps cluster_2 Optimized Conditions High Dehalogenation High Dehalogenation Change Base Change Base High Dehalogenation->Change Base Try K₃PO₄ or Cs₂CO₃ Change Solvent Change Solvent High Dehalogenation->Change Solvent Use Dioxane or Toluene Screen Ligands Screen Ligands High Dehalogenation->Screen Ligands Use XPhos or SPhos Reduced Dehalogenation Reduced Dehalogenation Change Base->Reduced Dehalogenation Change Solvent->Reduced Dehalogenation Screen Ligands->Reduced Dehalogenation

Caption: A decision tree for troubleshooting dehalogenation in Suzuki couplings.

Question 3: My reaction is producing the desired product, but the yield is very low. I'm also seeing a byproduct corresponding to the protonated boronic acid. What's happening?

Answer:

Low yield accompanied by the formation of the protonated (deborylated) boronic acid points towards a common side reaction known as protodeboronation.[9]

Underlying Causes & Explanations:

  • Hydrolysis of the Boronic Acid: Boronic acids are susceptible to hydrolysis, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[3][9] This is particularly an issue with heteroaryl boronic acids.[3]

  • Base-Catalyzed Decomposition: The basic conditions required for the Suzuki coupling can accelerate the rate of protodeboronation.[10]

  • Slow Catalytic Turnover: If the desired cross-coupling reaction is slow, the boronic acid has more time to decompose via protodeboronation before it can participate in the catalytic cycle.[9]

Troubleshooting Protocol:

  • Use a More Stable Boron Reagent:

    • Boronate Esters: Convert your boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin) or a potassium organotrifluoroborate. These are generally more resistant to protodeboronation.[9][11][12]

    • "Slow Release" Strategy: MIDA boronates and organotrifluoroborates can be used in a "slow release" strategy, where the active boronic acid is generated gradually during the reaction.[9][11] This keeps the concentration of the unstable boronic acid low, minimizing side reactions.[9][11][12]

  • Optimize Reaction Conditions to Favor Coupling over Decomposition:

    • Anhydrous Conditions: If possible, try running the reaction under anhydrous conditions with a base like K₃PO₄. This can help to suppress the hydrolysis of the boronic acid.[6]

    • Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%) can sometimes improve the reaction rate and outcompete the decomposition pathway.[4]

    • Use a More Active Catalyst System: Switching to a more active ligand, such as a bulky biaryl phosphine ligand, can accelerate the catalytic turnover and increase the rate of the desired coupling reaction.[13]

Data Summary: Comparison of Boron Reagents

Boron ReagentStabilityReactivityNotes
Boronic AcidLowerHigherProne to protodeboronation and homocoupling.[3][10]
Pinacol Boronate EsterHigherLowerMore stable to storage and reaction conditions.[14]
MIDA Boronate EsterHighRequires deprotectionExcellent for sequential couplings and unstable boronic acids.[3][9]
Potassium OrganotrifluoroborateHighRequires hydrolysisOften used in "slow release" strategies.[11][12]
Question 4: The nitro group on my isoquinoline seems to be causing issues. Can it participate in the reaction or be reduced under the reaction conditions?

Answer:

While the nitro group is primarily an electron-withdrawing group that activates the C-Br bond, it can, under certain conditions, participate in side reactions or even act as a leaving group itself.

Underlying Causes & Explanations:

  • Denitrative Coupling: Although less common than coupling with aryl halides, there are reports of nitroarenes acting as electrophilic coupling partners in Suzuki reactions.[15][16][17][18][19][20] This typically requires specific and often more forcing conditions, but it is a possibility to be aware of.[16][17] The cleavage of the C-NO₂ bond by palladium initiates the catalytic cycle in these cases.[17][19]

  • Reduction of the Nitro Group: Some palladium catalysts, particularly in the presence of a hydride source, can potentially reduce the nitro group to an amino group or other reduced nitrogen species. This would lead to undesired byproducts.

Troubleshooting Protocol:

  • Careful Selection of Reaction Conditions:

    • Milder Conditions: If you suspect side reactions involving the nitro group, try using milder reaction conditions (e.g., lower temperature, shorter reaction time).

    • Ligand Choice: The choice of ligand can be crucial. For denitrative couplings of nitroarenes, bulky phosphine ligands like BrettPhos have been shown to be effective.[16][17] If you are trying to avoid this reactivity, a different class of ligand might be beneficial.

  • Analytical Monitoring:

    • LC-MS Analysis: Carefully monitor your reaction by LC-MS to identify any byproducts that may have resulted from the reduction or coupling of the nitro group. This will provide valuable information to guide your optimization efforts.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Ar-X C Ar-Pd(II)-X(L₂) B->C D Transmetalation R-B(OR)₂ C->D Base E Ar-Pd(II)-R(L₂) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G

Sources

controlling regioselectivity in the synthesis of 4-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are tackling the challenging synthesis of 4-Bromo-5-nitroisoquinoline. This valuable building block presents a significant regioselectivity challenge due to the inherent electronic properties of the isoquinoline scaffold. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently encountered issues.

Section 1: The Core Challenge: Understanding Regioselectivity in Isoquinoline Chemistry

Controlling the precise placement of substituents on the isoquinoline core is a frequent obstacle in medicinal chemistry. The synthesis of this compound is particularly illustrative of this challenge, as it requires substitution on both the pyridine and benzene rings at positions that are not electronically favored under standard electrophilic aromatic substitution (SEAr) conditions.

Frequently Asked Questions (FAQs)

Q1: Why can't I just nitrate isoquinoline and then brominate it (or vice-versa) to get the 4-bromo-5-nitro product?

A: This is the most common initial query. A direct, sequential electrophilic substitution approach is highly problematic due to the fundamental electronic nature of the isoquinoline ring system, especially under the acidic conditions required for these reactions.

  • Protonation and Deactivation: In the presence of strong acids (e.g., H₂SO₄, a component of nitrating mixture), the basic nitrogen atom of the isoquinoline is protonated to form an isoquinolinium cation.[1][2] This protonated nitrogen acts as a powerful electron-withdrawing group, strongly deactivating the entire heterocyclic system towards further electrophilic attack.

  • Directing Effects: The deactivation is most pronounced in the pyridine ring (positions 1, 3, 4). Consequently, electrophiles are directed to the less deactivated benzene ring, primarily at the C5 and C8 positions.[2][3][4] Standard nitration of isoquinoline, for instance, yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[4] Similarly, bromination under acidic conditions favors substitution at C5 and C8.[5]

  • The 4-Position Problem: The C4 position is part of the deactivated pyridine ring, making direct electrophilic bromination at this site extremely difficult on the parent isoquinoline.

Diagram 1: Regioselectivity in Electrophilic Attack

G cluster_0 Electrophilic Substitution on Isoquinolinium Ion Start Isoquinoline in Strong Acid (e.g., H₂SO₄) Protonation Formation of Isoquinolinium Cation (N-protonated) Start->Protonation Deactivation Strong Deactivation of Pyridine Ring (Positions 1, 3, 4) Protonation->Deactivation Direction Electrophilic Attack Directed to Benzene Ring Deactivation->Direction Products Major Products: 5-substituted & 8-substituted Isomers Direction->Products Favored Pathway Minor Minor Products: Substitution on Pyridine Ring (e.g., C4) is highly disfavored Direction->Minor Disfavored Pathway

Caption: Logical flow of electrophilic substitution on isoquinoline.

Section 2: Troubleshooting Guide for Synthetic Attempts

This section addresses specific issues you may encounter during your experiments, framed in a question-and-answer format.

Q2: I am attempting to brominate 5-nitroisoquinoline to install the bromine at C4, but I'm getting no reaction or very low conversion. What's going wrong?

A: This is a logical, yet challenging, synthetic sequence. The issue lies in the combined electronic effects of the molecule.

  • Cause: The 5-nitro group is a powerful deactivating group. Its electron-withdrawing nature, combined with the already deactivated isoquinolinium system (if under acidic conditions), makes the entire ring system extremely electron-poor and resistant to further electrophilic attack. The C4 position, in particular, is electronically shielded.

  • Troubleshooting Steps:

    • Re-evaluate the Reaction Order: The order of substitution is critical. Introducing the activating group (or the less deactivating group) first is a classic strategy. In this case, both are deactivating. A more viable strategy involves starting with a precursor where the C4 position is activated or the bromine is already present.

    • Consider Alternative Mechanistic Pathways: Standard SEAr is unlikely to work. You may need to explore radical bromination or a synthesis that builds the ring with the substituents already in place.

    • Increase Reaction Severity (with caution): While increasing temperature or using stronger Lewis acids can sometimes force a reaction, it often leads to decomposition or a mixture of undesired byproducts with such a deactivated substrate. Proceed with small-scale test reactions first.

Q3: My reaction is producing a mixture of mono-, di-, and poly-brominated species, and I can't isolate the desired product. How can I improve selectivity?

A: Over-bromination is a common problem when reaction conditions are not carefully controlled.

  • Cause: This typically happens if the brominating agent is used in excess or if the reaction time is too long, especially with a substrate that is not sufficiently deactivated.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of your brominating agent (e.g., N-Bromosuccinimide, NBS). Use of more than 1.1-1.3 equivalents of NBS should be avoided as it can lead to dibromination.[5]

    • Temperature Control: Maintain strict temperature control. Electrophilic brominations are often exothermic. Running the reaction at a lower temperature can significantly improve selectivity by reducing the rate of the secondary bromination reactions.[5] For example, the selective synthesis of 5-bromoisoquinoline is performed at temperatures between -26°C and -18°C.[5]

    • Purification Strategy: If a small amount of di-brominated product is unavoidable, focus on developing a robust purification method. Column chromatography with a carefully selected solvent system or recrystallization may be necessary.

Q4: The overall yield for my multi-step synthesis of this compound is unacceptably low. Which steps are the most critical to optimize?

A: In a multi-step synthesis, identifying the lowest-yielding step is paramount. For this target molecule, the ring-forming and C4-bromination steps are often the culprits.

  • Critical Step 1: Isoquinoline Ring Formation: If you are building the ring (e.g., via Bischler-Napieralski or Pomeranz-Fritsch type reactions), the cyclization step is highly sensitive to the nature and position of your substituents on the benzene precursor.[6]

    • Optimization: Screen different acid catalysts and solvents for the cyclization. Ensure your starting materials are pure and anhydrous.

  • Critical Step 2: C4-Bromination: As discussed, this is a non-trivial transformation.

    • Optimization: A modern approach might involve a directed metalation strategy. If your isoquinoline has a directing group at C3 or C1, it might be possible to lithiate the C4 position and then quench with an electrophilic bromine source. Alternatively, palladium-catalyzed C-H activation/bromination is a potential, though advanced, avenue to explore. A reported synthesis of 4-bromoisoquinolines utilizes a palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides.[7]

Diagram 2: Troubleshooting Decision Tree

G Start Problem in Synthesis of This compound Q1 What is the primary issue? Start->Q1 Regio Poor Regioselectivity (Wrong Isomers) Q1->Regio Regioselectivity Yield Low Yield / No Reaction Q1->Yield Yield/Conversion Purity Product Contamination (e.g., poly-halogenation) Q1->Purity Purity Regio_Why Are you using direct SₑAr on isoquinoline? Regio->Regio_Why Regio_Sol1 This is expected. See FAQ Q1. Re-design synthesis. Regio_Why->Regio_Sol1 Yes Regio_Sol2 Consider building the ring with substituents pre-installed. Regio_Sol1->Regio_Sol2 Yield_Which_Step Which step is failing? Yield->Yield_Which_Step Yield_Brom C4-Bromination Yield_Which_Step->Yield_Brom Yield_Ring Ring Closure Yield_Which_Step->Yield_Ring Yield_Brom_Why Substrate is likely too deactivated. (e.g., brominating 5-nitroisoquinoline) Yield_Brom->Yield_Brom_Why Yield_Nit C5-Nitration Yield_Ring_Why Substituents on precursor may be hindering cyclization. Yield_Ring->Yield_Ring_Why Yield_Brom_Sol Change reaction order. Explore alternative C-H functionalization or directed metalation strategies. Yield_Brom_Why->Yield_Brom_Sol Yield_Ring_Sol Screen cyclization conditions (catalyst, solvent, temp). Verify precursor purity. Yield_Ring_Why->Yield_Ring_Sol Purity_Why Are reaction conditions too harsh or stoichiometry off? Purity->Purity_Why Purity_Sol Strictly control stoichiometry (1.0-1.1 eq). Lower reaction temperature. Reduce reaction time. Purity_Why->Purity_Sol

Caption: A decision tree for troubleshooting common synthesis issues.

Section 3: Recommended Synthetic Protocol (Multi-Step Approach)

Given the challenges of direct functionalization, a multi-step approach is necessary. The following protocol is a proposed, literature-informed pathway that circumvents the regioselectivity issues of direct SEAr on the parent isoquinoline. This strategy focuses on synthesizing 5-nitroisoquinoline first and then attempting a radical-based bromination at the C4 position, which may be more feasible than an electrophilic approach on the deactivated ring.

Step 1: Synthesis of 5-Nitroisoquinoline

This step follows the standard, well-documented procedure for the nitration of isoquinoline. The key is the subsequent separation of the 5- and 8-nitro isomers.

ParameterValue / ConditionRationale / Comment
Starting Material IsoquinolineHigh purity grade is recommended.
Reagents Fuming Nitric Acid, Conc. Sulfuric AcidStandard nitrating mixture (HNO₃/H₂SO₄).
Temperature 0 °CKeeping the temperature low helps control the exotherm and may slightly improve the 5-nitro to 8-nitro ratio.[4]
Workup Quenching on ice, basification, extractionStandard procedure to neutralize acid and extract the product.
Purification Column Chromatography or Fractional CrystallizationThis is the critical part of the step. Separation of the 5-nitro and 8-nitro isomers is essential and can be challenging.

Protocol:

  • To a stirred solution of concentrated sulfuric acid, cooled to 0 °C in an ice-salt bath, slowly add isoquinoline, ensuring the temperature does not rise above 10 °C.

  • Once the addition is complete, cool the mixture back to 0 °C.

  • Add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature at 0 °C.

  • After the addition, allow the reaction to stir at 0 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Slowly basify the cold aqueous solution with concentrated ammonium hydroxide until pH > 9.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid mixture by silica gel column chromatography to separate the 5-nitroisoquinoline (typically the major isomer) from the 8-nitroisoquinoline.[8]

Step 2: Synthesis of this compound

This step is the most challenging. As electrophilic bromination is disfavored, we propose a protocol that would require significant optimization and is based on principles of C-H functionalization rather than a standard procedure.

ParameterValue / ConditionRationale / Comment
Starting Material 5-NitroisoquinolinePurified from Step 1.
Reagents N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or Benzoyl Peroxide)A radical pathway may be able to overcome the electronic deactivation at C4.
Solvent Carbon Tetrachloride (CCl₄) or other non-polar solventStandard for radical brominations.
Conditions Reflux, under inert atmosphereHeat is required to initiate radical formation.
Purification Column ChromatographyEssential for isolating the desired product from starting material and potential byproducts.

Experimental Protocol (Requires Optimization):

  • To a solution of 5-nitroisoquinoline in carbon tetrachloride, add N-Bromosuccinimide (1.1 equivalents).

  • Add a catalytic amount of a radical initiator (e.g., AIBN, ~0.1 equivalents).

  • Heat the mixture to reflux under a nitrogen or argon atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Upon consumption of the starting material (or when no further progress is observed), cool the reaction to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to isolate this compound.

Disclaimer: This second step is a proposed route based on chemical principles and requires significant experimental validation and optimization. The yields may be low, and alternative, more advanced synthetic methods like transition-metal-catalyzed C-H activation may ultimately be required.

References

  • MDPI. (n.d.). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • PubMed Central (PMC). (2011). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones.
  • PubMed Central (PMC). (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline.
  • Joule, J. A., & Mills, K. (n.d.). Quinoline and Isoquinoline Electrophilic Substitution. In Heterocyclic Chemistry. (This is a general reference to a standard textbook, specific online chapter link not available).
  • Google Patents. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • PubMed. (2011). A versatile synthesis of substituted isoquinolines.
  • Defense Technical Information Center (DTIC). (2003). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling.
  • ResearchGate. (2011). A Versatile Synthesis of Substituted Isoquinolines.
  • PubMed Central (PMC). (2011). A Versatile Synthesis of Substituted Isoquinolines.
  • Chemistry Stack Exchange. (2020). Why does the nitration of quinoline occur at the 5 (and 8) position?
  • Google Patents. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • ResearchGate. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline.
  • Scribd. (n.d.). CH 4 Part 2 Quinoline and Isoquinoline.
  • YouTube. (2020). Reactions of Isoquinoline.
  • ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.

Sources

Technical Support Center: Purification of Crude 4-Bromo-5-nitroisoquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-5-nitroisoquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who require a high-purity material for their downstream applications. We will delve into the nuances of recrystallization for this specific molecule, moving beyond a simple protocol to explain the critical thinking behind each step. Our goal is to empower you with the expertise to not only execute the procedure but also to troubleshoot effectively when faced with common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing crude this compound?

The primary objective is to remove impurities generated during its synthesis. The synthesis of substituted isoquinolines, particularly through electrophilic substitution reactions like bromination and nitration, often yields a mixture of regioisomers (e.g., other bromo-nitro isomers) and unreacted starting materials.[1][2] Recrystallization is a powerful purification technique that separates the desired compound from these impurities based on differences in their solubility in a chosen solvent system.[3] A pure, crystalline product is essential for reliable results in subsequent reactions, biological assays, and material science applications.

Q2: How do I select the best solvent for the recrystallization of this compound?

The ideal solvent is one in which this compound is highly soluble at an elevated temperature but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[4] Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

For bromo-nitro aromatic compounds, which are moderately polar, common solvent choices include alcohols (ethanol, methanol), chlorinated solvents, and aromatic hydrocarbons (toluene).[4][5] Often, a mixed solvent system is required to achieve the ideal solubility profile.[6] Based on procedures for similar isomers like 5-bromo-8-nitroisoquinoline, a nonpolar/polar mixture like heptane-toluene is a validated starting point.[2]

The selection process is empirical:

  • Start with small-scale solubility tests using ~10-20 mg of your crude product in various solvents.

  • Test single solvents first (e.g., ethanol, toluene, ethyl acetate, hexane).

  • If no single solvent is ideal, test binary mixtures. Dissolve the compound in a small amount of a "good" (high-solubility) solvent and then slowly add a "poor" (low-solubility) anti-solvent until the solution becomes turbid.[7]

Q3: What are the most common impurities I should expect in my crude sample?

Given the typical synthetic routes involving sequential bromination and nitration of isoquinoline, the following impurities are common:

  • Regioisomers: The nitration of a bromoisoquinoline or bromination of a nitroisoquinoline can lead to isomers where the bromo and nitro groups are at different positions (e.g., 5-bromo-8-nitroisoquinoline).[2][8] These are often the most challenging impurities to remove due to their similar chemical structures and solubilities.

  • Poly-brominated species: Over-bromination can lead to the formation of dibromo-nitroisoquinolines.[2][4]

  • Unreacted Starting Materials: Residual isoquinoline, 4-bromoisoquinoline, or 5-nitroisoquinoline may be present.

  • Colored Impurities: Degradation products or residual reagents from the nitration step can impart a yellow or brown color to the material.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process.

Problem Potential Cause(s) Solution(s) & Scientific Rationale
No crystals form upon cooling. 1. Too much solvent was used. [9] 2. The solution is supersaturated. [9] 3. The cooling process is too slow or too fast. 1. Reduce Solvent Volume: Reheat the solution and gently boil off some of the solvent to increase the concentration of the solute.[10] Rationale: Crystallization occurs when the solution becomes saturated. By removing excess solvent, you reach the saturation point at a higher temperature, promoting crystal formation upon cooling. 2. Induce Crystallization:     a) Scratch the inner surface of the flask with a glass rod. This creates microscopic rough edges that serve as nucleation sites for crystal growth.[11]     b) Add a "seed crystal" of pure this compound. The seed crystal provides a pre-existing crystal lattice onto which dissolved molecules can deposit.[11] 3. Optimize Cooling: If cooling was too fast, try letting it cool to room temperature on the benchtop, insulated from the cold surface. If it was too slow and nothing happened, try placing it in an ice-water bath to further decrease solubility.[12]
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is too concentrated. 3. The compound is significantly impure. [9]1. Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature. Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature).[10][13] Rationale: "Oiling out" occurs when the solute's saturation point is reached at a temperature above its melting point. By adding more solvent, you lower the saturation temperature, allowing the compound to crystallize from the solution as a solid. 2. Consider a Different Solvent: Choose a solvent with a lower boiling point.
The purified crystals are still colored. Colored impurities are present and co-crystallized with the product. Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal.[14] Boil the solution for a few minutes. Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities, before allowing the filtrate to cool. Rationale: Activated charcoal has a high surface area and can adsorb large, flat, polarizable molecules, which are often the source of color.
The final yield is very low. 1. Too much solvent was used during dissolution. [7] 2. Premature crystallization occurred during hot filtration. [14] 3. Excessive washing of the collected crystals. [11]1. Minimize Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude solid.[11] You can attempt to recover more product from the filtrate (mother liquor) by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[15] 2. Prevent Premature Crystallization: Use a pre-heated funnel and receiving flask for hot filtration. Dilute the solution with a small amount of extra hot solvent just before filtering, and then boil off this excess solvent before cooling.[14] 3. Wash Judiciously: Wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away adhering mother liquor without re-dissolving a significant amount of the product.[11]

Experimental Workflow & Protocol

The following is a model protocol for the recrystallization of crude this compound. It is based on established procedures for structurally related compounds.[2] Researchers should adapt solvent choice and volumes based on their own small-scale solubility tests.

Diagram: Recrystallization Workflow

Recrystallization_Workflow cluster_main Standard Recrystallization Protocol A 1. Dissolution Dissolve crude solid in minimum hot solvent (e.g., Toluene/Heptane) B 2. Decolorization (Optional) Add activated charcoal, boil, and perform hot gravity filtration A->B If solution is colored C 3. Crystallization Allow filtrate to cool slowly to room temperature, then in an ice bath A->C If solution is colorless B->C D 4. Isolation Collect crystals via suction filtration C->D E 5. Washing Rinse crystals with minimal ice-cold solvent D->E F 6. Drying Dry crystals under vacuum to constant weight E->F

Caption: Standard workflow for recrystallization.

Step-by-Step Protocol
  • Solvent Selection: Based on preliminary tests, a toluene-heptane mixture is proposed. Toluene acts as the "good" solvent, while heptane acts as the "poor" solvent or anti-solvent.

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a stir bar.

    • Add a minimal amount of toluene (e.g., 50 mL) and heat the mixture to a gentle boil with stirring.

    • Continue adding hot toluene in small portions until the solid is completely dissolved. Note the total volume of toluene used.

  • Decolorization (If Necessary):

    • If the solution is darkly colored, remove it from the heat and allow it to cool slightly.

    • Add a spatula-tip of activated charcoal.

    • Reheat the mixture to boiling for 2-5 minutes.

    • Perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization:

    • To the hot, clear solution, slowly add heptane dropwise with continuous swirling until the solution becomes faintly and persistently cloudy (turbid). This is the saturation point.

    • Add a few more drops of hot toluene to redissolve the precipitate and ensure the solution is clear again.

    • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold heptane (or a heptane-rich mixture) to remove any residual soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

    • Characterize the final product by melting point analysis and spectroscopy (NMR, IR) to confirm purity. A sharp melting point range close to the literature value indicates high purity.[3]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Cooling solution... Q1 Do crystals form? Start->Q1 Crystals_Form Crystals Form Q1->Crystals_Form Yes Q3 Has it oiled out? Q1->Q3 No Q2 Are crystals colored? Crystals_Form->Q2 Pure_Product Pure Product Proceed to Isolation Q2->Pure_Product No Charcoal_Step Redissolve, add charcoal, and perform hot filtration Q2->Charcoal_Step Yes Charcoal_Step->Start Retry Cooling Oil_Out Reheat, add more solvent, cool very slowly Q3->Oil_Out Yes Too_Much_Solvent Too much solvent or supersaturation Q3->Too_Much_Solvent No Oil_Out->Start Retry Cooling Action_No_Crystals Boil off some solvent OR Scratch flask / add seed crystal Too_Much_Solvent->Action_No_Crystals Action_No_Crystals->Start Retry Cooling

Caption: Decision tree for troubleshooting recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 1-Bromo-3-Nitrobenzene by Recrystallization.
  • Benchchem. (n.d.). 7-Bromo-5-nitroisoquinoline.
  • Benchchem. (n.d.). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
  • Brown, W. D., & Gouliaev, A. H. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube.
  • California State University, Fullerton. (n.d.). Recrystallization.
  • PrepChem. (n.d.). Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride.
  • Occidental College. (n.d.). Recrystallization-1.pdf.
  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
  • ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Muhoza, J. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube.
  • Georg, G. I. (Ed.). (2002).

Sources

Technical Support Center: NMR Analysis of 4-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the analysis of 4-bromo-5-nitroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and purity assessment of this important synthetic intermediate. In the following sections, we will address common challenges encountered during the analysis of this compound, providing not just solutions but also the underlying scientific principles to empower your troubleshooting efforts.

Expected NMR Profile of this compound

A clear understanding of the target molecule's NMR signature is the foundation of any impurity analysis. The structure of this compound, with its distinct electronic environment, gives rise to a predictable yet complex spectrum. The strong electron-withdrawing nature of the nitro group at the C5 position and the halogenation at C4 significantly deshield adjacent protons.

Caption: Structure of this compound.

Based on established substituent effects in aromatic systems, we can predict the approximate chemical shifts for the five aromatic protons and nine carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale for Shift
1CH~9.4~153Adjacent to nitrogen, strongly deshielded.
3CH~8.8~145Adjacent to nitrogen and deshielded by the C4-Bromo substituent.
6CH~8.5~125Peri-proton to the C5-nitro group, significantly deshielded.
7CH~7.9~130Part of the benzene ring, experiences typical aromatic shifts.
8CH~8.4~128Influenced by the electron-withdrawing nitro group.
4C-~120Carbon bearing the bromine atom.
4aC-~135Bridgehead carbon.
5C-~148Carbon bearing the nitro group.
8aC-~128Bridgehead carbon.

Note: These are estimated values. Actual shifts may vary based on solvent and concentration.

Troubleshooting & FAQs: Identifying Impurities

This section addresses the most common questions that arise when NMR spectra deviate from the expected profile.

Q1: My ¹H NMR spectrum shows more than five aromatic signals. What are the likely culprits?

This is the most frequent issue and typically points to the presence of unreacted starting materials or regioisomeric byproducts from the synthesis. The synthesis of this compound often proceeds via the nitration of 4-bromoisoquinoline or the bromination of 5-nitroisoquinoline.

Common Impurities:

  • 4-Bromoisoquinoline (Starting Material): If the nitration step was incomplete, you would see signals corresponding to this precursor. Its spectrum is less complex due to the absence of the strongly deshielding nitro group.

  • 5-Nitroisoquinoline (Starting Material): If the synthesis involved bromination of this precursor, its residual presence would add another set of aromatic signals.[1]

  • Isoquinoline (Starting Material): Incomplete initial functionalization could leave trace amounts of the parent heterocycle.[2]

  • Regioisomers (e.g., 4-Bromo-8-nitroisoquinoline): The directing effects of substituents are not always perfectly selective. Nitration of 4-bromoisoquinoline could yield a minor amount of the 8-nitro isomer.

G iso Isoquinoline bromo_iso 4-Bromoisoquinoline (Precursor) iso->bromo_iso Bromination nitro_iso 5-Nitroisoquinoline (Precursor) iso->nitro_iso Nitration product This compound (Target Product) bromo_iso->product Nitration (Major) isomer Isomeric Impurities (e.g., 4-Bromo-8-nitroisoquinoline) bromo_iso->isomer Nitration (Minor) nitro_iso->product Bromination over_reacted Di-substituted Impurities (e.g., Dibromo-nitro-isoquinoline) product->over_reacted Further Reaction

Caption: Synthetic landscape and the origin of common impurities.

Action Plan:

  • Compare Shifts: Reference the known spectra of the suspected starting materials.[1][2][3][4]

  • Spiking Study: If a pure standard of a suspected impurity is available, add a small amount to your NMR tube and re-acquire the spectrum. The signals corresponding to the impurity will increase in intensity.

Q2: I suspect a regioisomeric impurity is present. How can I use NMR to confirm this?

Differentiating regioisomers is a classic challenge where 2D NMR becomes invaluable. Let's consider the example of distinguishing this compound from 4-bromo-8-nitroisoquinoline.

Key Differentiators:

  • ¹H Chemical Shifts: In the 8-nitro isomer, the proton at C1 would experience a strong deshielding effect from the proximate nitro group, similar to the effect on H6 in the 5-nitro isomer. The coupling patterns will also differ significantly.

  • 2D NMR (HMBC & NOESY):

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2 or 3 bonds away. For the desired 5-nitro product, you would expect a correlation from the proton at H6 to the carbon at C5 (the one bearing the nitro group). For the 8-nitro isomer, you would see a correlation from H7 to C8.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. In the 5-nitro isomer, a NOE between H1 and H8 might be observed, whereas in the 8-nitro isomer, a strong NOE between H1 and the nitro-adjacent H7 would be expected.

G start Unknown peaks in ¹H NMR Spectrum check_sm Compare to known starting material spectra start->check_sm First step cosy Run ¹H-¹H COSY (Identify Spin Systems) check_sm->cosy If not starting material fail Impurity not identified. Consider other techniques (LC-MS). check_sm->fail If no match & complex hmbc Run ¹H-¹³C HMBC (Confirm Connectivity) cosy->hmbc After mapping J-coupling noesy Run ¹H-¹H NOESY (Confirm Regiochemistry) hmbc->noesy For definitive assignment confirm Structure of Impurity Confirmed hmbc->confirm If unambiguous noesy->confirm

Caption: Workflow for the definitive identification of unknown impurities.

Q3: My NMR sample has a poor baseline and broad peaks. What could be the issue?

Poor spectral quality can mask minor impurities and prevent accurate integration. The two most common causes are residual acidic reagents and paramagnetic species.

  • Acidic Residues: The synthesis often uses a mixture of concentrated nitric and sulfuric acids.[5] Trace amounts in the final product can protonate the isoquinoline nitrogen, leading to peak broadening and exchange phenomena.

    • Solution: Perform an aqueous workup. Dissolve the sample in an organic solvent (e.g., ethyl acetate), wash with a mild base like saturated sodium bicarbonate solution, then with brine. Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure before preparing the NMR sample.

  • Paramagnetic Impurities: Trace metals from reagents or reaction vessels can cause significant line broadening.

    • Solution: Filter the sample solution through a small plug of silica gel or celite before solvent evaporation. This can effectively remove many particulate or adsorbed metal impurities.

Key Experimental Protocols

Adhering to best practices in sample preparation and data acquisition is critical for reliable results.

Protocol 1: High-Quality NMR Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Selection: Use a high-purity deuterated solvent in which the compound is fully soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆. Using a solvent from a freshly opened ampule is recommended to avoid moisture contamination.

  • Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial. Gently vortex or swirl until the sample is completely dissolved. A brief, gentle warming may be necessary, but watch for any signs of degradation.

  • Filtration: Using a pipette, filter the solution through a small plug of glass wool packed into the bottom of the pipette tip directly into a clean, high-quality NMR tube. This removes any particulate matter.

  • Degassing (Optional): For sensitive experiments like NOESY or for long-term stability, degassing the sample by bubbling a slow stream of nitrogen or argon through the solution for a few minutes can remove dissolved oxygen, which is paramagnetic.

  • Sealing: Cap the NMR tube securely. For storage, especially with volatile solvents, sealing the cap with parafilm is good practice.

Consolidated Impurity Reference Data

The table below provides a quick reference for the expected ¹H NMR signals of the target compound and its most probable impurities in CDCl₃.

Table 2: Comparative ¹H NMR Shifts (ppm) for Potential Species

CompoundH1H3H8Other Aromatic ProtonsSource
This compound (Product) ~9.4 (s)~8.8 (s)~8.4 (d)~8.5 (d, H6), ~7.9 (t, H7)Predicted
4-Bromoisoquinoline (Impurity) ~9.1 (s)~8.5 (s)~8.1 (d)~7.6-7.8 (m, 3H)[3][4]
5-Nitroisoquinoline (Impurity) ~9.4 (d)~8.7 (d)~8.6 (d)~8.3 (d), ~7.7 (t)[1]
Isoquinoline (Impurity) ~9.2 (s)~8.5 (d)~7.8 (d)~7.5-7.7 (m, 4H)[2]

s = singlet, d = doublet, t = triplet, m = multiplet

By methodically applying these troubleshooting principles and advanced NMR techniques, researchers can confidently identify and characterize impurities in their samples of this compound, ensuring the quality and integrity of their downstream applications.

References

  • MDPI. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
  • National Center for Biotechnology Information. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information.
  • ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.
  • PubChem. (n.d.). 4-Bromo-1-methyl-5-nitro-isoquinoline.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • ResearchGate. (n.d.). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • SpectraBase. (n.d.). 4-Bromo-isoquinoline - Optional[13C NMR] - Chemical Shifts.
  • J&K Scientific LLC. (n.d.). This compound | 58142-46-4.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Scirp.org. (n.d.). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid.

Sources

preventing byproduct formation in 4-Bromo-5-nitroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Bromo-5-nitroisoquinoline

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important heterocyclic building block. Here, we address common challenges and frequently asked questions to help you prevent byproduct formation, optimize your reaction conditions, and ensure the highest purity of your target compound. Our approach is grounded in mechanistic principles and validated experimental practices.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, which is most commonly achieved via the electrophilic nitration of 4-bromoisoquinoline.

Issue 1: Low Yield of the Desired this compound with Significant Isomeric Impurity

Question: My post-reaction analysis (¹H NMR, LC-MS) shows a mixture of products. Besides my desired this compound, I've identified a significant amount of another isomer. What is this byproduct and how can I prevent its formation?

Answer:

The most probable isomeric byproduct in this synthesis is 4-bromo-8-nitroisoquinoline . Its formation is a direct consequence of the competing directing effects within the 4-bromoisoquinolinium ion intermediate under strong acid conditions.

Causality & Mechanism: Under nitrating conditions (e.g., HNO₃/H₂SO₄), the isoquinoline nitrogen is protonated. This deactivates the entire heterocyclic system towards electrophilic attack and strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the benzene ring, primarily at the C5 and C8 positions.[1] Concurrently, the existing bromine atom at C4 is an ortho-, para- director.

These two effects combine as follows:

  • Formation of the Desired Product (C5-Nitration): The C5 position is ortho to the C4-bromo substituent, making it an electronically favorable site. It is also one of the intrinsically preferred sites for electrophilic substitution on the isoquinolinium ring. This alignment of directing effects makes This compound the major product.

  • Formation of the Byproduct (C8-Nitration): The C8 position is not electronically favored by the C4-bromo group. However, it is the other intrinsically preferred site for substitution on the isoquinolinium ring. Therefore, a competitive amount of 4-bromo-8-nitroisoquinoline is often formed.

Workflow for Minimizing 4-Bromo-8-nitroisoquinoline Formation

cluster_0 Problem Identification cluster_1 Core Strategy: Enhance Regioselectivity cluster_2 Recommended Actions cluster_3 Expected Outcome A Low yield of 4,5-isomer High level of 4,8-isomer byproduct B Strict Temperature Control (Kinetic vs. Thermodynamic Control) A->B Primary Cause C Controlled Reagent Addition (Maintain Low NO₂⁺ Concentration) A->C Contributing Factor D Maintain Temperature at -10 °C to 0 °C during nitration B->D E Add Nitrating Agent (e.g., KNO₃) slowly in small portions C->E F Use a Milder Nitrating System (e.g., Ac₂O/HNO₃ at low temp) C->F G Improved ratio of 4,5-isomer to 4,8-isomer Enhanced overall purity and yield D->G E->G F->G

Caption: Troubleshooting workflow for isomeric byproduct control.

Detailed Mitigation Strategies:

  • Strict Temperature Control: Electrophilic aromatic substitutions can be highly sensitive to temperature. Lower temperatures often favor kinetic control, which can enhance the formation of the sterically more accessible or electronically most favored product.

    • Protocol: Maintain the reaction temperature rigorously between -10 °C and 0 °C during the addition of the nitrating agent. A detailed procedure for a similar system (the synthesis of 5-bromo-8-nitroisoquinoline) emphasizes cooling to -25 °C for bromination and -10 °C for nitration to achieve high regioselectivity.[2]

  • Slow and Controlled Addition of Nitrating Agent: Adding the nitrating agent (e.g., solid potassium nitrate or a solution of nitric acid) slowly and in portions keeps the instantaneous concentration of the highly reactive nitronium ion (NO₂⁺) low. This minimizes side reactions and can improve selectivity.

  • Choice of Nitrating Agent: While a standard mixture of concentrated nitric and sulfuric acids is effective, its high reactivity can sometimes reduce selectivity. Consider exploring alternative, milder nitrating systems if isomer formation remains a persistent issue.

Issue 2: Presence of Di-substituted or Other Unexpected Byproducts

Question: My analysis shows impurities with a mass corresponding to dibromo-nitroisoquinoline or dinitro-bromoisoquinoline. How do these form and how can I avoid them?

Answer:

The formation of di-substituted products points towards reaction conditions that are too harsh or an incorrect stoichiometry of reagents.

Causality & Mitigation:

  • Dibromo-nitro Byproducts (e.g., 4,X-dibromo-5-nitroisoquinoline): This is unlikely to occur during the nitration of pure 4-bromoisoquinoline. This impurity strongly suggests that your starting material (4-bromoisoquinoline) was contaminated with dibromoisoquinolines . The synthesis of 4-bromoisoquinoline itself can produce di-substituted isomers if not properly controlled.

    • Solution: Ensure the purity of your 4-bromoisoquinoline starting material using techniques like recrystallization or column chromatography before proceeding to the nitration step.

  • Dinitro-bromo Byproducts (e.g., 4-bromo-5,8-dinitroisoquinoline): The introduction of a second nitro group is a classic example of "over-reaction." The first nitro group is strongly deactivating, so forcing conditions are required for a second nitration.

    • Solution:

      • Reduce Reaction Temperature and Time: Do not let the reaction proceed for an extended period after the starting material is consumed.

      • Use Stoichiometric Amounts of Nitrating Agent: Use precisely 1.0 to 1.1 equivalents of the nitrating agent. An excess of nitric acid significantly increases the risk of dinitration. For analogous syntheses, using more than the recommended equivalents of reagents is explicitly advised against to prevent di-substitution.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of synthesis steps? Should I nitrate isoquinoline first, then brominate? Or brominate first, then nitrate?

A1: The recommended and most logical sequence is bromination of isoquinoline to 4-bromoisoquinoline, followed by nitration .

  • Rationale (Bromination then Nitration): Starting with 4-bromoisoquinoline allows the C4-bromo substituent to direct the incoming nitro group preferentially to the C5 position (ortho-directing effect), leading to the desired product as the major isomer.

  • Rationale (Nitration then Bromination - Not Recommended): If you nitrate isoquinoline first, you will obtain a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[1] Attempting to brominate this mixture would be synthetically challenging. The strongly deactivating nitro group at C5 would direct an incoming bromine atom to positions C4, C6, or C8, leading to a complex mixture of products that would be very difficult to separate.

Q2: What are the critical reaction parameters to monitor during the nitration of 4-bromoisoquinoline?

A2: The three most critical parameters are Temperature, Reagent Stoichiometry, and Purity of Starting Material.

ParameterOptimal Range/ConditionRationale for ControlPotential Byproduct if Uncontrolled
Temperature -10 °C to 0 °CMaximizes regioselectivity (kinetic control), prevents degradation.Increased 4-bromo-8-nitroisoquinoline, potential for phenolic impurities.[2]
Nitrating Agent 1.0 - 1.1 equivalentsPrevents over-reaction and the formation of di-nitrated species.4-bromo-5,X-dinitroisoquinoline.[2]
Starting Material Purity >98% pure 4-bromoisoquinolineEnsures that byproducts are from the nitration step only, not from impurities carried over.Dibromo-nitroisoquinolines.

Q3: My reaction mixture turned very dark brown/black upon adding the nitrating agent. Is this normal?

A3: While a color change to deep yellow or orange is expected, a rapid shift to dark brown or black often indicates degradation or runaway side reactions. This is typically caused by poor temperature control. The nitration of aromatic compounds is highly exothermic.[3] If the heat is not dissipated effectively, localized "hot spots" can form, leading to the formation of oxidized or polymerized byproducts and a significant decrease in yield.

Immediate Action: If this occurs, ensure your cooling bath is functioning effectively and slow down the rate of addition of your nitrating agent.

Q4: What is the best method to purify the final this compound product?

A4: A two-step purification process is generally most effective: recrystallization followed by column chromatography if necessary.

  • Recrystallization: This is an excellent first step for removing the bulk of impurities. For similar bromo-nitroisoquinoline isomers, a mixed solvent system like heptane/toluene is effective.[2] You may need to screen solvents like ethanol, ethyl acetate, or mixtures with hexanes to find the optimal system for the 4,5-isomer.

  • Column Chromatography: If recrystallization fails to separate the 4,5- and 4,8-isomers, silica gel column chromatography is the definitive method.

    • Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or dichloromethane is a good starting point. For example, a system starting with 9:1 dichloromethane/ethyl acetate has been used to separate other bromo-nitroisoquinoline isomers.[2] The polarity can be gradually increased to elute the desired product.

Protocol: Nitration of 4-Bromoisoquinoline

This protocol is a representative procedure based on established methods for the nitration of substituted isoquinolines.[2][4] Researchers should perform small-scale trials to optimize conditions for their specific setup.

Materials:

  • 4-Bromoisoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate (KNO₃) or Fuming Nitric Acid (HNO₃)

  • Ice

  • Aqueous Ammonia (NH₄OH) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add concentrated sulfuric acid.

  • Dissolution: Cool the sulfuric acid to 0 °C in an ice-salt bath. Slowly add the 4-bromoisoquinoline in portions, ensuring the internal temperature does not rise above 10-15 °C.

  • Cooling for Nitration: Once all the starting material is dissolved, cool the solution to between -10 °C and -5 °C.

  • Nitration: Add the nitrating agent (e.g., solid potassium nitrate) in very small portions over 1-2 hours. Crucially, maintain the internal temperature below 0 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.

  • Basification: Cool the resulting aqueous solution in an ice bath and slowly add aqueous ammonia or NaOH to neutralize the acid until the pH is ~8-9. A precipitate (the crude product) should form.

  • Extraction: Extract the product from the aqueous slurry with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or silica gel chromatography as described in FAQ #4.

References

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.
  • Google Patents (1999).
  • Jenkins, T. C., Poole, D. L., & Donohoe, T. J. (2025). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry, 90(25), 8570-8577.
  • PrepChem (2023). Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride.
  • Li, J., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 2013, 558.
  • Google Patents (2002).
  • ResearchGate (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Google Patents (1979). Removal of nitric acid from nitric acid-sulfuric acid mixtures. US4155989A.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Jenkins, T. C., et al. (2023).
  • SCIRP (2012).
  • ResearchGate (2014). How does sulphuric acid affect isomer ratio in nitrating reactions, on using nitrating mixture & only fuming nitric acid?
  • KBR (2020). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production.
  • ResearchGate (2025). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.

Sources

Technical Support Center: Regioselective Bromination of 5-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective bromination of 5-nitroisoquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical insights and actionable troubleshooting advice for this challenging transformation. 5-Nitroisoquinoline and its brominated derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds.[1][2][3][4] However, controlling the regioselectivity of electrophilic substitution on this deactivated heterocyclic system presents significant experimental hurdles.

This document moves beyond standard protocols to explain the underlying chemical principles, helping you to make informed decisions in your experimental design and overcome common challenges.

Section 1: Understanding the Core Challenge: The Chemistry of 5-Nitroisoquinoline

The primary difficulty in the regioselective bromination of 5-nitroisoquinoline stems from the powerful electronic effects of the nitro group and the inherent reactivity patterns of the isoquinoline scaffold.

  • The Isoquinoline Nucleus: Under the strongly acidic conditions typically required for halogenation, the isoquinoline nitrogen is protonated. This makes the pyridine ring strongly electron-deficient and deactivates it towards electrophilic attack. Consequently, electrophilic aromatic substitution (SEAr) preferentially occurs on the benzenoid ring, primarily at the C5 and C8 positions.[5][6][7][8]

  • The C5-Nitro Group: The nitro group is a potent deactivating group due to its strong electron-withdrawing nature, operating through both inductive and resonance effects.[9] It pulls electron density out of the aromatic system, making the entire molecule significantly less nucleophilic and thus less reactive towards electrophiles.[9] Furthermore, the nitro group acts as a meta-director.[9][10]

When combined, these factors create a complex regiochemical puzzle. The inherent preference for C8 substitution in the isoquinolinium ion is now counteracted by the deactivating effect the C5-nitro group exerts on its para position (C8). This often leads to sluggish reactions and mixtures of isomers, making the direct bromination of 5-nitroisoquinoline a formidable task.

Section 2: Troubleshooting Guide & Experimental Protocols

This section is structured in a question-and-answer format to directly address problems you may encounter.

Issue 1: Low or No Conversion

Question: I am attempting to brominate 5-nitroisoquinoline using NBS in sulfuric acid, but I am observing very low conversion, with mostly starting material recovered. What is causing this and how can I drive the reaction to completion?

Answer: This is the most common challenge and is directly related to the severe deactivation of the aromatic ring by the C5-nitro group.

Root Cause Analysis: The combination of the protonated pyridine ring and the C5-nitro group makes the benzenoid ring extremely electron-poor. Standard bromination conditions used for isoquinoline may be insufficient to overcome this high activation energy barrier.

Troubleshooting Steps:

  • Increase Brominating Agent Electrophilicity: While N-Bromosuccinimide (NBS) is a common choice, its reactivity in highly deactivated systems can be limited. Consider using a more potent brominating system.

    • Br₂ with a Strong Lewis Acid: Using molecular bromine in the presence of a Lewis acid like AlCl₃ or FeBr₃ can generate a more powerful electrophile. However, this approach requires careful optimization to avoid side reactions.

    • Caution: Over-bromination can become an issue. Using more than 1.3 equivalents of the brominating agent can lead to the formation of di-brominated products that are difficult to separate.[1]

  • Elevate Reaction Temperature: Cautiously increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.

    • Recommended Action: Monitor the reaction closely by TLC or LC-MS. Start at a low temperature (e.g., 0 °C) and slowly warm the reaction to room temperature or slightly above (e.g., 40-50 °C).

    • Warning: Higher temperatures can also decrease selectivity and lead to the formation of undesired isomers and decomposition products.

  • Consider an Alternative Synthetic Route: The most reliable and widely published method to obtain a C8-bromo substituted 5-nitroisoquinoline is not through direct bromination of 5-nitroisoquinoline, but via a two-step sequence starting from isoquinoline. This is often more efficient and yields a cleaner product.

Recommended Alternative Protocol: Two-Step Synthesis of 5-Bromo-8-nitroisoquinoline

This protocol first brominates the more reactive isoquinoline at the C5 position and then introduces the nitro group at C8.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration Isoquinoline Isoquinoline 5-Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->5-Bromoisoquinoline  NBS, H₂SO₄  -25 °C to -18 °C   5-Bromo-8-nitroisoquinoline 5-Bromo-8-nitroisoquinoline (Target Product) 5-Bromoisoquinoline->5-Bromo-8-nitroisoquinoline  KNO₃, H₂SO₄  -10 °C to RT  

Caption: Workflow for the two-step synthesis of 5-Bromo-8-nitroisoquinoline.

Detailed Steps: [1][2]

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid (96%) and cool to 0 °C.

  • Addition of Isoquinoline: Slowly add isoquinoline (1.0 equiv) to the stirred acid, ensuring the internal temperature remains below 30 °C.

  • Bromination: Cool the solution to -25 °C using a dry ice/acetone bath. Add N-bromosuccinimide (NBS, 1.1-1.3 equiv) portion-wise, maintaining the temperature between -26 °C and -22 °C. Stir vigorously at this temperature for 2-3 hours.

  • Nitration: After the bromination is complete (monitor by TLC/LC-MS), add potassium nitrate (1.05 equiv) portion-wise, keeping the internal temperature below -10 °C. Allow the reaction to stir at -10 °C for 1 hour, then warm to room temperature and stir overnight.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the resulting solution to pH 8-9 with aqueous ammonia, keeping the temperature below 30 °C.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water, and air-dry.

  • Purification: The crude product can be purified by recrystallization from a heptane/toluene mixture or by column chromatography on silica gel.[1][2]

Issue 2: Poor Regioselectivity and Mixture of Isomers

Question: My reaction produced a mixture of brominated isomers that are very difficult to separate by column chromatography. How can I improve the regioselectivity?

Answer: The formation of multiple isomers is a direct consequence of the competing directing effects within the 5-nitroisoquinolinium ion.

Root Cause Analysis: As illustrated below, the C5-nitro group directs meta (to C7 and, less favorably, C4/C6), while the underlying isoquinolinium scaffold favors substitution at C8. This competition can result in a mixture of 7-bromo and 8-bromo isomers, and potentially other minor products.

G cluster_0 Directing Effects on 5-Nitroisoquinolinium Ion 5-Nitroisoquinoline {5-Nitroisoquinoline | { C5-NO₂ (meta-director) |  Isoquinolinium (C8-director)}} C7 C7 (meta) C8 C8 (para to NO₂) C6 C6 (ortho to NO₂)

Caption: Competing directing effects in the bromination of 5-nitroisoquinoline.

Troubleshooting Steps:

  • Strict Temperature Control: Electrophilic aromatic substitutions are often kinetically controlled. Lowering the reaction temperature can significantly enhance selectivity by favoring the pathway with the lowest activation energy.

    • Recommended Action: Maintain a consistently low temperature (e.g., -25 °C to -15 °C) throughout the addition of the brominating agent and for the initial reaction period.[1][2] Even minor temperature fluctuations can lead to the formation of hard-to-remove side products.[1]

  • Choice of Solvent: The solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates.

    • Recommended Action: Concentrated sulfuric acid is generally the solvent of choice as it protonates the isoquinoline, ensuring that substitution occurs on the benzenoid ring.[1][11] Exploring other strong acids like oleum could be an option, but requires extreme caution.

  • Purification Strategy: If a mixture is unavoidable, specialized purification techniques may be necessary.

    • Recrystallization: Fractional recrystallization can sometimes be effective if the isomers have sufficiently different solubilities. Experiment with various solvent systems (e.g., heptane/toluene, ethanol).[2]

    • Chromatography: Use a high-resolution silica gel column and a shallow gradient of a solvent system like dichloromethane/diethyl ether to improve separation.[1]

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is direct bromination of 5-nitroisoquinoline so much harder than the bromination of isoquinoline itself? The presence of the nitro group at the C5 position profoundly deactivates the entire molecule towards further electrophilic attack. Isoquinoline, while less reactive than benzene, will still undergo bromination under forcing conditions. 5-Nitroisoquinoline requires overcoming a much higher activation energy barrier.

Q2: What are the likely positions for bromination on the 5-nitroisoquinoline ring? Based on electronic effects, the most likely positions are C7 and C8.

  • C7-Bromination: This is the meta position to the C5-nitro group and is electronically favored by the directing effect of the nitro group.

  • C8-Bromination: This is a preferred site for electrophilic attack on the isoquinoline nucleus itself, but it is the para position to the C5-nitro group, which is strongly deactivated. The reaction outcome will depend on the delicate balance between these competing effects, which is highly sensitive to reaction conditions. The formation of 7-bromo-5-nitroisoquinoline has been reported.[3]

Q3: Can I use this procedure for chlorination or iodination? While the principles are similar, the reactivity of the halogenating agents differs significantly. N-Chlorosuccinimide (NCS) or N-Iodosuccinimide (NIS) can be used, but reaction conditions (temperature, time, stoichiometry) will need to be re-optimized. Generally, iodination is the least reactive and may require a stronger activating system.

Q4: Are there any safety concerns I should be aware of? Yes. These reactions involve highly corrosive and hazardous materials.

  • Strong Acids: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and oxidizing. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Exothermic Reactions: The addition of reagents to concentrated sulfuric acid and the subsequent quenching and neutralization steps are highly exothermic. Maintain slow addition rates and efficient cooling to control the temperature.

  • Brominating Agents: NBS and molecular bromine are toxic and corrosive. Handle them with care in a well-ventilated area.

References

  • Brown, D. & Gouliaev, A. H. (2005). Isoquinoline, 5-bromo-8-nitro. Organic Syntheses, 82, 149.
  • Larsen, R. D., et al. (2001). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S. Patent No. 6,500,954 B1.
  • Alekseev, A. S., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(22), 7862.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
  • Christensen, S. B., et al. (1997). Process for preparing 5-bromoisoquinoline and its 8-nitro derivative. DK1089976T3.
  • University of Liverpool. (n.d.). Heteroaromatic Chemistry LECTURE 7. University of Liverpool.
  • Quora. (2018). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? Quora.
  • Chemistry Stack Exchange. (2020). Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange.
  • YouTube. (2017). Directing Effect of the Nitro Group in EAS. YouTube.
  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Chemistry LibreTexts.
  • Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org.

Sources

Technical Support Center: Reaction Monitoring of 4-Bromo-5-nitroisoquinoline Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 4-Bromo-5-nitroisoquinoline. Our focus is on the practical application and troubleshooting of Thin-Layer Chromatography (TLC) for real-time reaction monitoring. The information herein synthesizes established chemical principles with field-proven methodologies to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup and interpretation of TLC for this specific synthesis.

Q1: What is the fundamental principle behind using TLC to monitor this reaction?

A: The synthesis of this compound typically involves the nitration of a 4-bromoisoquinoline precursor. The core principle of TLC monitoring relies on the significant polarity difference between the starting material and the product. The introduction of a nitro group (-NO₂) makes the product, this compound, considerably more polar than the starting material. On a standard silica gel TLC plate (a polar stationary phase), the more polar product will interact more strongly with the silica and therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value compared to the less polar starting material.[1] By observing the disappearance of the starting material spot and the appearance of a new, lower-Rf product spot, one can effectively track the reaction's progress.[2][3]

Q2: What is a suitable starting solvent system (mobile phase) for this analysis?

A: A mobile phase with intermediate polarity is the ideal starting point. For aromatic compounds like isoquinoline derivatives, a binary mixture of a non-polar solvent and a moderately polar solvent is recommended.[4][5] A good initial system to try is a mixture of Hexane and Ethyl Acetate .

Recommended Starting Solvent System
70:30 (v/v) Hexane : Ethyl Acetate

This ratio should be adjusted based on initial results. If both spots remain near the baseline, increase the polarity by adding more ethyl acetate (e.g., 50:50). If all spots run to the top of the plate, decrease the polarity by adding more hexane (e.g., 85:15). The goal is to achieve an Rf value of approximately 0.3-0.4 for the starting material to allow clear separation from the product spot that will form below it.[6]

Q3: How do I visualize the spots? Are the compounds colored?

A: The compounds are typically not colored enough to be seen with the naked eye on the plate. The primary, non-destructive method for visualization is UV light . Due to their conjugated aromatic systems, both the reactant and product are UV-active.[7]

  • Primary Visualization (Non-Destructive): Place the dried TLC plate under a UV lamp set to 254 nm. The compounds will appear as dark purple spots against the plate's fluorescent green background.[8][9] This method is ideal as it does not alter the compounds, allowing for further analysis if needed.

  • Secondary Visualization (Destructive): If UV visualization is inconclusive, a chemical stain can be used. A potassium permanganate (KMnO₄) stain is a robust general-purpose choice. When the plate is dipped in the stain and gently heated, spots will appear as yellow-brown against a purple background.[7][10]

Q4: How do I definitively identify the reactant and product spots on the TLC plate?

A: The most reliable method is the three-lane spotting technique , which includes a "co-spot."[6][11]

  • Lane 1 (Reference): Spot a dilute solution of your starting material (SM).

  • Lane 2 (Co-spot): First, spot the starting material (Lane 1), then, using the same capillary, spot the reaction mixture directly on top of the SM spot.

  • Lane 3 (Reaction): Spot a sample taken directly from your reaction mixture.

After running the plate, the identity of the spots becomes clear. The spot in the reaction lane (Lane 3) that is at the same height as the spot in Lane 1 is your unreacted starting material. The new spot that appears in Lane 3 (and is absent in Lane 1) is your product. The co-spot lane (Lane 2) serves as a crucial control; if the product and reactant Rf values are very close, they will appear as a single, potentially elongated spot if they are the same, but as two distinct or overlapping "snowman" spots if they are different.[12]

Troubleshooting_Flowchart start TLC Problem Observed streaking Spots are Streaking start->streaking no_spots No Spots Visible start->no_spots bad_rf Rf is too High or Low start->bad_rf cause_overload Cause: Sample Overloaded? streaking->cause_overload Yes cause_polarity_streak Cause: Solvent Polarity / Compound Acidity/Basicity? streaking->cause_polarity_streak No cause_dilute Cause: Sample Too Dilute? no_spots->cause_dilute Yes cause_submerged Cause: Spotting Line Submerged? no_spots->cause_submerged No cause_polar_low Cause: Solvent Not Polar Enough? (Rf ≈ 0) bad_rf->cause_polar_low Yes cause_polar_high Cause: Solvent Too Polar? (Rf ≈ 1) bad_rf->cause_polar_high No sol_dilute Solution: Dilute sample, re-spot smaller amount. cause_overload->sol_dilute sol_add_base Solution: Add 0.1% Et3N to eluent or adjust polarity. cause_polarity_streak->sol_add_base sol_concentrate Solution: Concentrate sample or multi-spot. cause_dilute->sol_concentrate sol_respot Solution: Re-run, ensure origin is above solvent level. cause_submerged->sol_respot sol_inc_polar Solution: Increase eluent polarity (e.g., more Ethyl Acetate). cause_polar_low->sol_inc_polar sol_dec_polar Solution: Decrease eluent polarity (e.g., more Hexane). cause_polar_high->sol_dec_polar

Caption: Fig 2. Troubleshooting flowchart for common TLC issues.

Experimental Protocol: Step-by-Step TLC Monitoring

This protocol provides a detailed workflow for monitoring the synthesis of this compound.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC development chamber with lid

  • Capillary tubes for spotting [4]* Pencil and ruler

  • Forceps

  • UV Lamp (254 nm)

  • Mobile phase solvents (Hexane, Ethyl Acetate)

  • Reaction mixture and a reference sample of starting material

Procedure:

  • Chamber Preparation: Pour your chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) into the developing chamber to a depth of approximately 0.5-1 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapors. Close the lid and let it equilibrate for 5-10 minutes. [7]2. Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1.5 cm from the bottom of the TLC plate. Be careful not to gouge the silica. Mark three small, evenly spaced ticks on this line for your three lanes. [11]3. Sample Spotting:

    • Lane 1 (SM): Dip a clean capillary tube into your diluted starting material solution and gently touch it to the first tick on the origin. Let the solvent evaporate.

    • Lane 2 (Co-spot): Re-spot the starting material on the second tick. Then, using a new capillary tube, take an aliquot from the reaction mixture and spot it directly on top of the SM spot. Allow it to dry.

    • Lane 3 (Rxn): With the capillary used for the reaction mixture, spot the sample on the third tick.

    • Aim for small, concentrated spots (1-2 mm). [2]4. Development: Using forceps, carefully place the TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level. [13]Close the lid and allow the solvent front to ascend the plate undisturbed.

  • Completion: When the solvent front has moved to about 1 cm from the top of the plate, use forceps to remove it. Immediately mark the position of the solvent front with a pencil. [2][6]6. Visualization & Analysis:

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a UV lamp (254 nm) and circle all visible spots with a pencil. [7] * Compare the lanes. Note the decrease in the intensity of the starting material spot in the reaction lane and the increase in the intensity of the new product spot (which will have a lower Rf).

    • The reaction is considered complete when the starting material spot is absent in the reaction lane. [14] * (Optional) Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). [13][15]

References
  • University of Rochester, Department of Chemistry.
  • University of Colorado Boulder, Department of Chemistry.
  • Chemistry LibreTexts. (2022, August 23).
  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS. [Link]
  • Organic Syntheses. Synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline. [Link]
  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
  • Unknown Source.
  • Unknown Source.
  • Chemistry LibreTexts. (2022, April 7). 2.
  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • PrepChem.com. Synthesis of 1-bromo-5-nitro isoquinoline. [Link]
  • ResearchGate. (2025, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
  • Google Patents.
  • Reddit. (2020, January 19). Rf value for TLC. [Link]
  • YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]
  • PubChem. This compound. [Link]
  • PubChem. This compound | C9H5BrN2O2 | CID 271280. [Link]
  • Khan Academy.

Sources

Technical Support Center: Synthesis of 4-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-5-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the post-reaction workup and purification of this important synthetic intermediate. Here, we move beyond a simple recitation of steps to provide a deeper understanding of the "why" behind each procedural choice, ensuring a robust and reproducible methodology.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the workup of the nitration reaction to synthesize this compound.

Q1: After quenching the reaction mixture with ice, a thick, oily substance formed instead of a precipitate. What should I do?

A1: This is a common occurrence if the product is not a high-melting solid or if impurities are depressing the melting point. Do not be alarmed. The recommended course of action is to proceed with a liquid-liquid extraction. Transfer the entire quenched mixture to a separatory funnel and extract it multiple times with a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.[1] The organic layers should then be combined for the subsequent washing and drying steps. The key is to ensure all of the product is transferred from the acidic aqueous phase to the organic phase.

Q2: Why is it critical to neutralize the reaction mixture or wash the organic extract with a basic solution?

A2: The nitration of isoquinoline derivatives is typically performed in a mixture of concentrated sulfuric and nitric acids.[2] Residual strong acids must be completely removed for several reasons. Firstly, their presence can lead to product degradation upon storage or during solvent evaporation at elevated temperatures. Secondly, acidic residues will interfere with purification by silica gel column chromatography, as silica gel is an acidic stationary phase. A wash with a mild base, such as a saturated sodium bicarbonate solution, effectively neutralizes and removes these acids.[1] This step also has the added benefit of removing any acidic organic byproducts by converting them into their water-soluble salts.[1]

Q3: I'm concerned about the formation of isomeric impurities, such as 8-bromo-5-nitroisoquinoline. How can I effectively separate these during the workup?

A3: The regioselectivity of the nitration is highly dependent on reaction conditions, particularly temperature.[3] While careful control during the reaction is the best way to minimize isomer formation, separation of any isomers formed is typically achieved during the purification step. Column chromatography is the most effective technique for this.[2] For bromo-nitroisoquinoline compounds, a silica gel column with a gradient elution system, often starting with a non-polar solvent and gradually increasing polarity, is recommended. For example, a system of dichloromethane and diethyl ether has been shown to be effective for separating similar isomers.[2][3] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before performing the column.

Q4: My final product is a pale yellow solid, but the literature reports a different color. Does this indicate impurities?

A4: While a significant color deviation can indicate the presence of impurities, slight variations in the color of nitroaromatic compounds are common. The color can be influenced by the crystalline form and the presence of trace, highly colored impurities. The definitive measure of purity is not color, but rather analytical data. It is essential to characterize your product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, and mass spectrometry. A sharp melting point that corresponds to the literature value is a good indicator of high purity.[3]

Q5: During recrystallization, my product "oiled out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. To remedy this, you can try a few approaches. First, add more solvent to the hot mixture to ensure the compound is fully dissolved below its melting point.[4][5] If that doesn't work, a different solvent or a co-solvent system may be necessary.[6] For example, if you are using a non-polar solvent like heptane, adding a small amount of a more polar solvent in which the compound is more soluble, such as toluene or ethyl acetate, can facilitate proper crystal formation upon cooling.[3][7]

Part 2: Detailed Experimental Protocol: Workup and Purification

This protocol outlines a robust procedure for the workup and purification of this compound following its synthesis via nitration.

Step 1: Quenching the Reaction

  • Carefully and slowly pour the cooled reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water (approximately 5-10 times the volume of the reaction mixture).[1] This highly exothermic process should be done in an ice bath to maintain a low temperature and prevent the formation of byproducts.[1]

Step 2: Isolation of the Crude Product

  • If a solid precipitates:

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid precipitate in the funnel with copious amounts of cold water until the filtrate is neutral to pH paper. This removes the bulk of the residual acids.[1]

  • If no precipitate forms or an oil is present:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[1]

    • Combine the organic extracts.

Step 3: Neutralization and Washing

  • Dissolve the crude solid (from step 2a) in an organic solvent or use the combined organic extracts (from step 2b).

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Swirl gently and vent the funnel frequently to release the carbon dioxide gas that evolves.[1]

  • Separate the aqueous layer and repeat the wash if necessary until the aqueous layer is no longer acidic.

  • Wash the organic layer with water, followed by a wash with saturated brine to facilitate the removal of water from the organic phase.[1]

Step 4: Drying and Solvent Removal

  • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Remove the solvent using a rotary evaporator to yield the crude this compound.

Step 5: Purification

Two primary methods are recommended for the purification of this compound:

  • Method A: Recrystallization

    • Choose an appropriate solvent or solvent system. A common choice for similar compounds is a mixture of heptane and toluene.[3][7] The ideal solvent should dissolve the compound when hot but not at room temperature.[4][5][8]

    • Dissolve the crude product in a minimal amount of the hot solvent.[5]

    • If there are any insoluble impurities, perform a hot filtration.[6]

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4][8]

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Method B: Column Chromatography

    • Prepare a silica gel column using a suitable solvent system. The choice of eluent is critical for good separation.[2] A gradient of dichloromethane and diethyl ether is a good starting point for optimization.[3]

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column, collecting fractions and monitoring them by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Part 3: Visualization of the Workup Workflow

The following diagram illustrates the general workflow for the workup and purification of this compound.

Workup_Procedure cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Nitration Reaction Mixture (H2SO4, HNO3, Product) Quench Quench with Ice/Water Reaction->Quench Slowly add to ice Precipitate Precipitate Forms Quench->Precipitate Filter Vacuum Filtration Precipitate->Filter Yes Extract Liquid-Liquid Extraction (e.g., DCM) Precipitate->Extract No/Oil Wash Wash with NaHCO3(aq), Water, and Brine Filter->Wash Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Solvent Removal Dry->Evaporate Crude Crude Product Evaporate->Crude Purify Purification Method Crude->Purify Recrystallize Recrystallization Purify->Recrystallize Method A Column Column Chromatography Purify->Column Method B Pure_Product Pure this compound Recrystallize->Pure_Product Column->Pure_Product

Caption: General experimental workflow for the workup of this compound synthesis.

References

  • Organic Syntheses. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup.
  • PubChem. This compound.
  • ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • ResearchGate. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • YouTube. Recrystallization.
  • YouTube. Recrystallization and Melting Point Analysis.
  • YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • YouTube. Organic Chemistry Lab: Recrystallization.
  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Google Patents. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.

Sources

Technical Support Center: Navigating Challenges with 4-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-5-nitroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging chemical intermediate. The inherent poor solubility of this compound in many common organic solvents can present significant hurdles in achieving optimal reaction kinetics, yields, and purity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges and achieve success in your synthetic endeavors.

Understanding the Challenge: The Nature of this compound

This compound is a valuable building block in medicinal chemistry, primarily due to its bifunctional nature. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or alkyl groups.[1] Concurrently, the electron-withdrawing nitro group activates the isoquinoline core, making it susceptible to nucleophilic aromatic substitution (SNAr) and also providing a handle for reduction to an amino group for further functionalization.[1]

However, the combination of a rigid, planar isoquinoline ring system, a polar nitro group, and a heavy bromine atom contributes to strong intermolecular forces in the solid state, leading to high lattice energy and consequently, poor solubility in many common organic solvents. This guide will provide systematic approaches to address this core issue.

Troubleshooting Guide: Poor Solubility of this compound

This section addresses common problems encountered during reactions involving this compound due to its limited solubility.

Issue 1: My this compound is not dissolving in the chosen reaction solvent.

Root Cause Analysis: The polarity of the solvent may not be optimal to overcome the intermolecular forces of the crystalline solid.

Solutions:

  • Systematic Solvent Screening:

    • Rationale: The principle of "like dissolves like" is the cornerstone of solubility.[2] this compound is a polar molecule, and thus will likely have better solubility in polar aprotic solvents.

    • Recommended Solvents to Screen:

      • High Priority: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP). These are highly polar aprotic solvents known to dissolve many poorly soluble compounds.[3][4]

      • Medium Priority: 1,4-Dioxane, Tetrahydrofuran (THF), Acetonitrile (MeCN). These are moderately polar solvents that may be effective, particularly at elevated temperatures.

      • Low Priority: Toluene, Dichloromethane (DCM), Chloroform. These are generally poor solvents for this compound but may be useful in specific cases or as part of a co-solvent system.

  • Employing Co-solvents:

    • Rationale: A mixture of solvents can often achieve a "Goldilocks" polarity that is more effective than a single solvent.[5] A small amount of a highly polar solvent like DMSO can be added to a less polar solvent like THF or dioxane to enhance solubility.[5]

    • Protocol: Start by suspending this compound in your primary reaction solvent. Then, add a co-solvent (e.g., DMSO) dropwise with stirring until the solid dissolves. Be mindful that the co-solvent can also affect the reaction rate and selectivity.

  • Elevated Temperatures:

    • Rationale: For most compounds, solubility increases with temperature.

    • Procedure: Gradually heat the reaction mixture while stirring. Ensure the temperature does not exceed the decomposition point of your reactants or the boiling point of your solvent. For reactions that are sensitive to heat, this may not be a suitable option.

  • Sonication:

    • Rationale: Ultrasonic waves can provide the energy needed to break up the crystal lattice and facilitate dissolution.[2]

    • Procedure: Place the reaction vessel in an ultrasonic bath and sonicate until the solid dissolves. This can often be done at room temperature.

Issue 2: The reaction is sluggish or incomplete, even though the starting material appears to have dissolved.

Root Cause Analysis: The concentration of the dissolved this compound may be too low to sustain a reasonable reaction rate. What appears to be a solution may be a very fine suspension.

Solutions:

  • Increase Solvent Volume:

    • Rationale: While seemingly simple, increasing the amount of solvent can help to fully dissolve the reactant. However, this may not be practical for large-scale reactions and can lead to longer reaction times and more difficult product isolation.

  • Phase-Transfer Catalysis (for biphasic reactions):

    • Rationale: If your reaction involves a nucleophile that is soluble in an aqueous phase and this compound in an organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the nucleophile into the organic phase to react.[2]

  • Particle Size Reduction:

    • Rationale: Grinding the solid this compound into a fine powder increases its surface area, which can enhance the rate of dissolution.[2]

    • Procedure: Use a mortar and pestle to carefully grind the solid before adding it to the reaction vessel.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

While specific examples with this compound are not abundant in the literature, based on protocols for similar bromo-nitro-heterocycles, the following conditions are a good starting point:

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos)These are common and effective palladium catalysts for Suzuki-Miyaura reactions.[1][6]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃A base is required to activate the boronic acid for transmetalation.[7]
Solvent DMF, 1,4-Dioxane/water, or Toluene/Ethanol/waterA polar solvent system is often necessary to dissolve the reactants.[1]
Temperature 80-120 °CElevated temperatures are typically required to drive the reaction to completion.

Q2: How does the nitro group affect the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

The nitro group is a strong electron-withdrawing group, which activates the isoquinoline ring towards nucleophilic attack.[8] This makes SNAr reactions at the 4-position (where the bromine is) more facile than in an unsubstituted bromoisoquinoline. The nitro group helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[8]

Q3: Are there any "greener" solvent alternatives for reactions with this compound?

Yes, several greener solvents are gaining traction in organic synthesis. For Suzuki-Miyaura couplings, consider exploring:

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that is a good alternative to THF and dioxane.

  • Cyclopentyl methyl ether (CPME): A hydrophobic ether with a high boiling point and resistance to peroxide formation.

  • tert-Amyl alcohol: Has been shown to be an effective green solvent for nickel-catalyzed Suzuki-Miyaura couplings.[9][10]

Q4: What is the best way to remove high-boiling solvents like DMF or DMSO during workup?

Removing DMF and DMSO can be challenging. A common and effective method is to dilute the reaction mixture with a large volume of water and then extract the product with a less polar, water-immiscible solvent like ethyl acetate or dichloromethane. Repeated washing of the organic layer with water or a dilute LiCl solution can help to remove residual DMF or DMSO.[3]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound

Suzuki_Workflow A Reaction Setup B Degassing A->B Inert Atmosphere C Reaction B->C Heating D Workup C->D Cooling & Quenching E Purification D->E Extraction & Washing SNAr_Workflow A Reaction Setup B Reaction A->B Heating (if necessary) C Workup B->C Quenching D Purification C->D Extraction & Washing

Sources

minimizing debromination in 4-Bromo-5-nitroisoquinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-5-nitroisoquinoline

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sometimes challenging building block. The presence of both a halogen and a strong electron-withdrawing nitro group on the isoquinoline core makes it a valuable precursor, but also introduces specific reactivity challenges, most notably the undesired side reaction of debromination.

This document provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you minimize byproduct formation and maximize the yield of your desired product.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with this compound in a direct question-and-answer format.

Question 1: My main byproduct in a cross-coupling reaction is 5-nitroisoquinoline. What is causing this debromination?

Answer: The formation of 5-nitroisoquinoline is a result of reductive dehalogenation (also known as hydrodehalogenation or protodebromination), a common side reaction in palladium-catalyzed cross-couplings.[1][2] The electron-withdrawing nitro group activates the C4-Br bond for the initial oxidative addition to the Pd(0) catalyst, which is the first step in the desired catalytic cycle.[3][4] However, this activation also makes the molecule susceptible to several competing pathways that lead to the cleavage of the C-Br bond and its replacement with a hydrogen atom.

The primary mechanistic culprits are:

  • Formation of Palladium-Hydride Species: Trace water, alcohols (if used as solvent), or even amine coupling partners can react with the palladium catalyst or the base to form palladium-hydride (Pd-H) species. These species can intercept the Ar-Pd(II)-Br intermediate and, through reductive elimination, produce the debrominated arene (Ar-H) and regenerate the catalyst.

  • β-Hydride Elimination (in specific cases): If your coupling partner has a β-hydrogen (e.g., certain alkyl boronic acids in Suzuki coupling), this can be a pathway, although it's less common for aryl-aryl couplings.

  • Direct Reduction: The phosphine ligands themselves, especially under thermal stress, can act as reducing agents. Similarly, certain bases or solvents at elevated temperatures can facilitate the reduction of the Ar-Pd(II)-Br intermediate.

Question 2: I'm observing significant debromination in my Suzuki-Miyaura coupling. How can I optimize my conditions to prevent this?

Answer: Suzuki-Miyaura coupling is highly sensitive to the choice of catalyst, ligand, base, and solvent. For an electron-deficient substrate like this compound, the key is to facilitate the desired transmetalation and reductive elimination steps so they outcompete the debromination pathway.[3][5]

Here is a comparison of problematic versus recommended conditions:

ParameterProblematic Conditions (Promote Debromination)Recommended Conditions (Minimize Debromination)Rationale
Catalyst/Ligand Pd(PPh₃)₄Pd₂(dba)₃ with a biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos)Bulky, electron-rich biarylphosphine ligands accelerate the reductive elimination step, which is the product-forming step. This faster turnover minimizes the lifetime of intermediates that could enter the debromination pathway.[6][7]
Base Strong aqueous bases like NaOH, Ba(OH)₂Weaker, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, K₂CO₃Strong bases can promote the formation of Pd-H species and other side reactions. Milder phosphate or carbonate bases are generally more effective and selective for these sensitive substrates.[8]
Solvent Protic solvents (e.g., EtOH, MeOH) or wet solventsAnhydrous aprotic solvents (e.g., 1,4-Dioxane, Toluene, CPME) with minimal water contentProtic solvents are a direct source of protons that can lead to protodebromination. Using rigorously dried solvents is critical.
Temperature High temperatures (>100 °C)The lowest effective temperature (often 60-90 °C)Higher temperatures accelerate all reactions, including the undesired debromination. Find the minimum temperature required for a reasonable reaction rate.

Question 3: What are the best practices for a Buchwald-Hartwig amination with this compound to avoid this issue?

Answer: Buchwald-Hartwig amination is also prone to reductive dehalogenation. The strong bases often used (like NaOtBu or LHMDS) can exacerbate the problem.

Key considerations are:

  • Ligand Choice is Critical: Use modern, bulky biarylphosphine ligands. For electron-deficient aryl bromides, ligands like XPhos or BrettPhos are often superior. They form stable, highly active catalysts that promote the C-N bond-forming reductive elimination.[6][9]

  • Base Selection: While strong bases are needed, consider using K₃PO₄ or Cs₂CO₃ if possible, as they are often milder than alkoxides.[10] If an alkoxide is necessary, use it at the lowest possible temperature and ensure anhydrous conditions.

  • Careful Reagent Addition: Pre-forming the palladium-ligand complex before adding the substrate and base can sometimes lead to more consistent results and lower levels of side products.

Question 4: How can I reliably detect and quantify the amount of debrominated byproduct in my reaction mixture?

Answer: Accurate quantification is essential for optimizing your reaction. A multi-technique approach is often best.

Analytical MethodPrinciple & Application
LC-MS (Liquid Chromatography-Mass Spectrometry) This is the ideal tool for in-process control (IPC). It separates the product from the starting material and the debrominated byproduct, and the mass spectrometer confirms their identity by their molecular weight (this compound: ~253 g/mol ; 5-Nitroisoquinoline: ~174 g/mol ). You can track the reaction progress and byproduct formation over time.
¹H NMR (Proton Nuclear Magnetic Resonance) NMR provides clear structural confirmation. The debrominated product, 5-nitroisoquinoline, will show a new aromatic proton signal in the region where the bromine was located, and the characteristic coupling patterns of the other protons will change. Integration of the peaks corresponding to the product and the byproduct can be used for quantification.
GC-MS (Gas Chromatography-Mass Spectrometry) If your product and byproduct are sufficiently volatile and thermally stable, GC-MS offers excellent separation and sensitivity.[11][12] It is highly effective for identifying and quantifying trace levels of the debrominated impurity.[13]

Part 2: Optimized Experimental Protocol

This section provides a detailed, field-tested protocol for a Suzuki-Miyaura coupling reaction designed to minimize debromination.

Optimized Suzuki Coupling of this compound with Phenylboronic Acid

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Standard glassware for workup and chromatography

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and K₃PO₄.

  • Catalyst Preparation: In a separate vial, suspend Pd₂(dba)₃ and SPhos in a small amount of anhydrous 1,4-dioxane. Swirl gently for 5-10 minutes to allow for pre-formation of the active catalyst.

  • Reaction Initiation: Add the catalyst suspension to the Schlenk flask containing the reagents, followed by the remaining anhydrous 1,4-dioxane to achieve a final concentration of approximately 0.1 M with respect to the starting material.

  • Heating & Monitoring: Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by LC-MS or TLC every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 4-phenyl-5-nitroisoquinoline.

Part 3: Mechanistic Insights & Visualizations

Understanding the competing reaction pathways is key to troubleshooting. The diagrams below illustrate the desired productive cycle versus the undesired debromination pathway.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation PdH H-Pd(II)(Br)L₂ OxAdd->PdH Protonolysis/ Reduction Product Ar-Ar' (Desired Product) Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Debrom Ar-H (Debrominated) Debrom->Pd0 PdH->Debrom Reductive Elimination ArBr Ar-Br (Substrate) ArBr->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetal HSource H⁺ Source (e.g., H₂O) HSource->PdH TroubleshootingWorkflow start Debromination Observed? reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki Coupling reaction_type->suzuki Suzuki buchwald Buchwald-Hartwig Amination reaction_type->buchwald Buchwald other Other Cross-Coupling reaction_type->other Other suzuki_sol 1. Switch to Biarylphosphine Ligand (SPhos) 2. Use K₃PO₄ or Cs₂CO₃ as base 3. Use Anhydrous Dioxane/Toluene 4. Lower Temperature (80-90°C) suzuki->suzuki_sol Optimize buchwald_sol 1. Use XPhos or BrettPhos Ligand 2. Use K₃PO₄ if possible 3. Ensure Anhydrous Conditions 4. Consider lower temperature buchwald->buchwald_sol Optimize other_sol General Strategy: - Use bulky, e⁻-rich ligands - Use mildest effective base - Ensure anhydrous conditions - Minimize reaction temperature other->other_sol Optimize

Caption: Troubleshooting workflow for debromination.

References

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Bhanuchandra, M., et al. (2018). De novo catalytic syntheses of diarylamines from a palladium-catalyzed reductive Buchwald-Hartwig amination of nitroarenes with aryl (pseudo)halides. Angewandte Chemie International Edition, 57(31), 9945-9949. [Link]
  • Mótyán, G., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1938-1944.
  • Nakao, Y., et al. (2017). The Buchwald-Hartwig amination of nitroarenes. Angewandte Chemie International Edition, 56(25), 7248-7251. [Link]
  • Wang, Q., et al. (2019). Ion chromatographic determination of total bromine in electronic devices in conjunction with a catalytic reduction debromination pretreatment.
  • Chemistry LibreTexts. (2023).
  • Gallou, F., et al. (2012). Reductions of aryl bromides in water at room temperature. Organic Letters, 14(5), 1254-1257. [Link]
  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. [Link]
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. [Link]
  • Newman, S. G., & Willis, M. C. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 78(22), 11217-11224. [Link]
  • Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]
  • Vetter, W., & Rosenfelder, N. (2007). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 79(21), 8140-8146. [Link]
  • Kumar, D. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
  • World Health Organization. (2004).
  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3045-3057. [Link]
  • Stanetty, P., & Schnürch, M. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Molecules, 14(9), 3595-3606. [Link]
  • Schnürch, M., & Stanetty, P. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2594-2633. [Link]
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Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of 4-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-bromo-5-nitroisoquinoline scaffold is a critical building block in medicinal chemistry and materials science, prized for its dual functionality. The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, while the nitro group can be a directing group or a precursor to an amine.[1] However, this very combination presents a significant challenge in synthesis: the potent electron-withdrawing nitro group, along with the nitrogen atom of the isoquinoline ring, can act as a formidable poison to palladium catalysts, leading to low yields, failed reactions, and poor reproducibility.

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers encountering difficulties with cross-coupling reactions involving this challenging substrate. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower scientists to proactively design more robust reaction conditions.

Troubleshooting Guide: From Failed Reactions to Optimized Results

This section addresses common problems encountered during the cross-coupling of this compound, detailing the probable causes and providing actionable solutions.

Problem 1: Reaction Failure - Low or No Product Conversion

A stalled reaction is the most common issue. The root cause is almost always related to the deactivation of the active Pd(0) catalyst.

Possible Cause 1.1: Catalyst Poisoning by the Nitro Group and Isoquinoline Nitrogen

The nitro group and the isoquinoline nitrogen possess lone pairs of electrons that can strongly coordinate to the palladium center. This coordination occupies sites necessary for the catalytic cycle (e.g., oxidative addition) and can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive.

Troubleshooting Steps & Solutions:

  • Ligand Selection is Critical: Standard phosphine ligands like PPh₃ are often inadequate. The key is to use electron-rich, sterically bulky ligands that stabilize the Pd(0) center, promote rapid oxidative addition, and discourage coordination from the substrate's nitro/isoquinoline moieties.

    • Buchwald-Type Biarylphosphines: Ligands such as BrettPhos, SPhos, and XPhos are designed to be highly effective for challenging substrates. For denitrative couplings, a Pd/BrettPhos system has proven effective.[2][3]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form robust bonds with palladium, enhancing catalyst stability and activity in the presence of inhibitory functional groups.[2][4]

  • Choice of Palladium Precatalyst: The source of Pd(0) matters.

    • Use Pre-formed Pd(0) Sources: Using Pd₂(dba)₃ or similar Pd(0) sources can be advantageous over Pd(II) precatalysts (like PdCl₂(PPh₃)₂) which require in situ reduction, a step that can be inefficient and lead to catalyst decomposition.

    • Utilize Modern Precatalysts: Generation 3 (G3) and Generation 4 (G4) Buchwald precatalysts are designed for rapid and clean generation of the active L-Pd(0) species, minimizing side reactions.

  • Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial poisoning by ensuring a sufficient concentration of active catalyst remains to turn over the substrate.

Diagram: The Palladium Catalytic Cycle & Points of Inhibition

G pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition Complex pd0->ox_add + Ar-Br poison_node Catalyst Poisoning pd0->poison_node Deactivation trans Transmetalation Complex ox_add->trans + R-M (Transmetalation) reduct Reductive Elimination Complex trans->reduct reduct->pd0 Reductive Elimination product Ar-R (Desired Product) reduct->product ar_x Ar-Br (this compound) coupling_partner R-B(OH)₂ / R-SnBu₃ / etc. base Base nitro_poison Nitro Group Coordination poison_node->nitro_poison isoquinoline_poison Isoquinoline N Coordination poison_node->isoquinoline_poison impurity_poison Sulfur/Other Impurities poison_node->impurity_poison

Caption: Palladium catalytic cycle showing potential inhibition points.

Possible Cause 1.2: Impurities in Starting Material or Reagents

Commercial this compound or its precursors may contain impurities that are potent catalyst poisons.

  • Sulfur Compounds: Residual sulfur from reagents used in synthesis (e.g., from a bromination step) is a notorious palladium poison.[5]

  • Other Halogenated Species: Di-brominated or other isomers can complicate the reaction profile.

  • Water/Oxygen: Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst and water can interfere with certain bases and promote boronic acid decomposition.[6][7]

Troubleshooting Steps & Solutions:

  • Purify the Starting Material: Do not assume the commercial material is pure enough for sensitive catalysis.

    • Recrystallization: A simple and effective first step.

    • Column Chromatography: Use silica gel with a suitable solvent system (e.g., dichloromethane/diethyl ether) to remove baseline impurities.[1][8]

    • Activated Carbon Treatment: A slurry with activated carbon can effectively scavenge sulfur and other trace organic impurities.[5]

  • Ensure Rigorous Anhydrous and Anaerobic Conditions:

    • Degas Solvents: Use the freeze-pump-thaw method (3 cycles) or sparge thoroughly with an inert gas (Argon or Nitrogen) for at least 30 minutes.[9]

    • Dry Glassware: Oven-dry all glassware and cool under an inert atmosphere.

    • Use High-Purity Reagents: Ensure bases, solvents, and coupling partners are of high quality.

Problem 2: Significant Side Product Formation

Even when the reaction proceeds, the formation of undesired byproducts can severely impact yield and purification.

Possible Cause 2.1: Reduction of the Nitro Group

Under certain cross-coupling conditions, particularly if hydrogen sources are present (e.g., from solvent or as a byproduct of base decomposition), the palladium catalyst can facilitate the reduction of the nitro group to a nitroso, hydroxylamine, or even an amino group.[10][11] These new functional groups can further coordinate to the catalyst or undergo subsequent reactions.

Troubleshooting Steps & Solutions:

  • Avoid Reductive Conditions: Do not use hydride sources as bases. Avoid solvents that can act as hydrogen donors at high temperatures (e.g., isopropanol).

  • Careful Base Selection: Use non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[12] Organic bases like Et₃N can sometimes be problematic.

  • Lower Reaction Temperature: High temperatures can promote unwanted side reactions. Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 80-100 °C).

Possible Cause 2.2: Homocoupling of the Coupling Partner (e.g., Boronic Acid)

The formation of R-R from a boronic acid partner (R-B(OH)₂) is often a sign of oxygen contamination, which leads to oxidative homocoupling.[7]

Troubleshooting Steps & Solutions:

  • Improve Degassing: This is the primary solution. Re-evaluate your inert atmosphere technique.

  • Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is standard, but a large excess can sometimes promote homocoupling.

Frequently Asked Questions (FAQs)

Q1: Which specific palladium catalyst and ligand combination is a good starting point for a Suzuki-Miyaura coupling with this compound?

A1: A highly reliable starting point is a combination of a Pd(0) source like Pd₂(dba)₃ (2 mol%) with a bulky, electron-rich biarylphosphine ligand like SPhos or BrettPhos (4 mol%). Alternatively, using a pre-formed G3 or G4 Buchwald precatalyst (e.g., SPhos Pd G3, 2-4 mol%) is an excellent, often superior, choice.[2][12]

Q2: How can I visually tell if my catalyst has been poisoned during the reaction?

A2: A common sign of catalyst death is the precipitation of palladium black—a fine, black, insoluble powder.[13] While a dark reaction color is normal, the formation of a distinct precipitate indicates that the palladium has agglomerated and fallen out of the catalytic cycle. This is a clear indicator of catalyst deactivation.

Q3: My reaction is sluggish. Can I just increase the temperature?

A3: While a moderate temperature increase (e.g., from 80 °C to 100 °C) might improve the rate, excessive heat can be detrimental. It can accelerate catalyst decomposition, promote the reduction of the nitro group, and lead to other side reactions. It is generally better to first optimize the catalyst system (ligand, precatalyst) before resorting to high temperatures.

Q4: What is the best base for these types of couplings?

A4: For Suzuki couplings, potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough to facilitate transmetalation but generally does not cause hydrolysis of sensitive functional groups.[13] Cesium carbonate (Cs₂CO₃) is also highly effective. For Heck and Sonogashira reactions, an amine base like Et₃N or DIPEA is common, but care must be taken to ensure it doesn't lead to side reactions.[14][15]

Q5: I've tried several palladium systems and they all fail. What are my alternatives?

A5: If palladium catalysis proves intractable due to poisoning, consider alternative coupling strategies. While less common, copper-catalyzed (Ullmann-type) couplings can sometimes be more tolerant of nitrogen-containing functional groups, although they often require higher temperatures.[16] Another strategy is to swap the coupling partners: attempt to synthesize the 4-boronic acid or 4-stannane derivative of 5-nitroisoquinoline and couple it with a halide partner, though this introduces extra synthetic steps.[12]

Recommended Protocols & Methodologies

Table 1: Recommended Starting Conditions for Various Cross-Coupling Reactions
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (10:1)100
Heck Pd(OAc)₂ (2)BrettPhos (4)K₂CO₃ (2.0)DMF or Dioxane110
Sonogashira PdCl₂(PPh₃)₂ (2)(None)Et₃N (3.0)Toluene/THF60-80
Buchwald-Hartwig XPhos Pd G3 (2)(None)NaOtBu (1.5)Toluene100

Note: These are starting points. Optimization of ligand, base, solvent, and temperature is often necessary.

Protocol 1: Purification of this compound via Column Chromatography
  • Preparation: Prepare a slurry of crude this compound with a small amount of silica gel in dichloromethane.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. A gradient of dichloromethane and diethyl ether has also been reported to be effective.[8]

  • Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: General Procedure for a Robust Suzuki-Miyaura Coupling
  • Glassware Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a 0.1 M concentration with respect to the limiting reagent) via syringe.[7]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Diagram: Troubleshooting Workflow for Failed Cross-Coupling

G start Reaction Failed (Low/No Conversion) check_catalyst Was Pd Black observed? start->check_catalyst check_sm Was Starting Material Consumed? check_catalyst->check_sm No poisoning Probable Catalyst Poisoning check_catalyst->poisoning Yes check_sm->poisoning Yes inactive Probable Inactive Conditions or Reagent Degradation check_sm->inactive No purify_sm Action: Purify Starting Material (Protocol 1) poisoning->purify_sm change_ligand Action: Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, BrettPhos) poisoning->change_ligand increase_loading Action: Increase Catalyst Loading (e.g., 5 mol%) poisoning->increase_loading rerun Re-run Optimized Reaction purify_sm->rerun change_ligand->rerun increase_loading->rerun check_reagents Action: Check Quality of Base, Solvent, and Coupling Partner. Use Fresh Reagents. inactive->check_reagents check_atmosphere Action: Ensure Rigorous Inert Atmosphere (Degas!) inactive->check_atmosphere optimize_temp Action: Cautiously Increase Temperature (e.g., to 100-110 °C) inactive->optimize_temp check_reagents->rerun check_atmosphere->rerun optimize_temp->rerun

Caption: A logical workflow for diagnosing and solving failed reactions.

References

  • Graczyk, P. et al. (2020). The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts. Molecules, 25(10), 2282.
  • Kott, K. E. et al. (2022). Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol. e-Publications@Marquette.
  • Gawande, M. B. et al. (2025). Catalytic Production of Aromatic Amines from Nitroaromatics-Addressing a Critical Challenge in Environmental Remediation. PubMed.
  • ChemCatBio (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
  • Yamaguchi, J. et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3139–3151.
  • Wu, X. et al. (2023). Denitrative Mizoroki–Heck reaction of unactivated alkenes. RSC Publishing.
  • Graczyk, P. et al. (2020). The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts. ResearchGate.
  • Yamaguchi, J. et al. (2020). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. Organic Letters, 22(8), 3205–3208.
  • Bio, M. et al. (2021). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 25(4), 868–874.
  • Deiters, A. et al. (2005). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
  • Yamaguchi, J. et al. (2020). Palladium-Catalyzed Mizoroki-Heck Reaction of Nitroarenes and Styrene Derivatives. PubMed.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. www.organic-chemistry.org.
  • Grushin, V. V. et al. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 124(43), 12919–12939.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.
  • Wu, X. et al. (2023). Palladium-Catalyzed Denitrative Mizoroki–Heck Reactions of Aryl or Alkyl Olefins with Nitrobenzenes. ResearchGate.
  • Zarei, M. et al. (2018). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Carbon Quantum Dots. RUA.
  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate.
  • El Mhammedi, M. A. et al. (2019). Conversion of the Nitro Group to the Nitroso in Aromatic Compounds: Case of p‐Nitrophenol Using the Catalytic Effect of Palladium. ResearchGate.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Skowerski, K. et al. (2018). Comparison of nitro catalysts bearing different NHC ligands in the formation of tetrasubstituted olefins. ResearchGate.
  • Müller, T. J. J. et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 43.
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Wagh, A. et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. acs.org.
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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Bromo-Nitroisoquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Bromo-Nitroisoquinolines

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the isoquinoline scaffold is a privileged structure. Its derivatives are key components in a vast array of biologically active compounds. The introduction of bromo and nitro functionalities onto this scaffold creates a class of exceptionally versatile building blocks: the bromo-nitroisoquinolines. These molecules are primed for a variety of transformations, acting as pivotal intermediates in the synthesis of complex molecular architectures.[1]

However, not all isomers are created equal. The precise placement of the bromine atom and the powerful electron-withdrawing nitro group dramatically alters the electronic landscape of the isoquinoline ring system. This guide provides a detailed comparative analysis of the reactivity of key bromo-nitroisoquinoline isomers. We will move beyond simple reaction schemes to dissect the underlying electronic and steric principles that govern their behavior in crucial synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Understanding these nuances is paramount for researchers aiming to optimize reaction conditions, maximize yields, and design efficient synthetic routes.

Structural and Electronic Landscape of Key Isomers

To understand the differential reactivity, we must first consider the electronic interplay between the substituents and the parent ring. The isoquinoline nitrogen is inherently electron-withdrawing, influencing the electron density of the entire system. The nitro group is one of the most powerful electron-withdrawing groups (-M, -I), while the bromine atom exhibits a dual nature: it is inductively withdrawing (-I) but can donate electron density through resonance (+M). The net effect is a highly electron-deficient aromatic system, particularly in the ring bearing the nitro group.

For this guide, we will focus on three representative isomers that highlight the critical role of substituent positioning:

  • 5-Bromo-8-nitroisoquinoline: The nitro group is para to the C-Br bond.

  • 4-Bromo-5-nitroisoquinoline: The nitro group is ortho to the C-Br bond.

  • 8-Bromo-5-nitroisoquinoline: The nitro group is meta to the C-Br bond.[2]

The relative positioning in these isomers is the primary determinant of their reactivity profile, especially in nucleophilic substitution reactions.

Comparative Analysis I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone transformation for substituted aromatic rings. Its mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is the single most important factor governing the reaction rate. Electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromide) are essential for stabilizing the negative charge through resonance, thereby accelerating the reaction.[4][5]

Mechanistic Rationale & Reactivity Hypothesis
  • 5-Bromo-8-nitroisoquinoline (Para-activation): The para-nitro group provides exceptional stabilization for the Meisenheimer complex formed upon nucleophilic attack at C-5. The negative charge can be delocalized directly onto the oxygen atoms of the nitro group, resulting in a highly stabilized intermediate and, consequently, a fast reaction rate.

  • This compound (Ortho-activation): Similar to the para case, an ortho-nitro group effectively stabilizes the anionic intermediate through direct resonance delocalization. Reactivity is expected to be high, though potentially modulated by steric hindrance from the adjacent nitro group affecting the approach of the nucleophile.

  • 8-Bromo-5-nitroisoquinoline (Meta-positioning): With the nitro group meta to the C-Br bond, the negative charge of the Meisenheimer intermediate cannot be directly delocalized onto the nitro group via resonance.[4] Stabilization is limited to inductive effects, which are significantly weaker. Therefore, this isomer is predicted to be substantially less reactive, or even inert, towards SNAr under typical conditions.

Caption: Logical flow of SNAr reactivity based on isomer structure.

Standardized Experimental Protocol: SNAr with Piperidine

This protocol is designed to provide a direct comparison of isomer reactivity under identical conditions. The choice of piperidine as the nucleophile and potassium carbonate as a mild base is standard for this class of reaction.

  • Preparation: To three separate oven-dried 10 mL microwave vials, add the respective bromo-nitroisoquinoline isomer (0.20 mmol, 1.0 equiv) and a magnetic stir bar.

  • Reagent Addition: To each vial, add anhydrous Dimethylformamide (DMF, 2.0 mL), piperidine (0.30 mmol, 1.5 equiv), and finely ground potassium carbonate (K₂CO₃, 0.40 mmol, 2.0 equiv).

  • Reaction: Seal the vials and place them in a preheated aluminum reaction block set to 80 °C.

  • Monitoring: Monitor the reaction progress by taking aliquots at 1h, 4h, and 12h intervals and analyzing by TLC or LC-MS.

  • Workup: After the reaction, cool the mixtures to room temperature, dilute with ethyl acetate (20 mL), and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Anticipated Experimental Data
IsomerRelative PositionPredicted ReactivityTime for >95% Conversion (at 80°C)Typical Isolated Yield
5-Bromo-8-nitroisoquinoline paraVery High< 1 hour> 90%
This compound orthoHigh~ 2-4 hours85-90%
8-Bromo-5-nitroisoquinoline metaVery Low> 24 hours (with <10% conversion)< 5%

Discussion of Results: The experimental outcomes are expected to strongly validate our mechanistic hypothesis. The rapid consumption of the para and ortho isomers underscores the profound stabilizing effect of the nitro group on the Meisenheimer intermediate.[6] The slightly slower rate for the 4-bromo-5-nitro isomer could be attributed to a degree of steric hindrance from the ortho-nitro group impeding the initial nucleophilic attack. The near-total lack of reactivity for the 8-bromo-5-nitro isomer provides a stark demonstration that without direct resonance stabilization, the activation energy for SNAr is prohibitively high under these conditions.

Comparative Analysis II: Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are indispensable tools for forming C-N and C-C bonds, respectively.[7][8] Unlike SNAr, the reactivity in these reactions is primarily dictated by the rate-determining oxidative addition step, where the C-Br bond is inserted into a low-valent palladium(0) complex.[9][10] This step is sensitive to both the electron density at the carbon atom and steric hindrance around the reaction site.

Mechanistic Rationale & Reactivity Hypothesis

An electron-withdrawing group, like a nitro group, generally makes the aryl halide more electron-deficient. This can increase the rate of oxidative addition, making the C-Br bond more susceptible to the palladium catalyst. However, severe steric hindrance around the bromine atom can impede the approach of the bulky catalyst complex, slowing the reaction down.

  • Hypothesis: All three isomers are expected to be viable substrates for cross-coupling. Reactivity will be high due to the activating nature of the electron-deficient isoquinoline system. Minor differences may arise from steric factors. For example, the C-4 position in this compound is flanked by the C-5 nitro group and the peri C-3 hydrogen, which might introduce more steric clash compared to the more open C-5 or C-8 positions.

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Standardized Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol uses a classic catalyst system and conditions suitable for comparing the intrinsic reactivity of the C-Br bond in each isomer.[11]

  • Preparation: To three separate oven-dried 10 mL round-bottom flasks, add the respective bromo-nitroisoquinoline isomer (0.20 mmol, 1.0 equiv), phenylboronic acid (0.24 mmol, 1.2 equiv), and a magnetic stir bar.

  • Reagent Addition: Add 1,4-dioxane (3.0 mL) and a 2M aqueous solution of sodium carbonate (Na₂CO₃, 1.0 mL).

  • Degassing: Bubble argon gas through the stirred mixture for 15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.006 mmol, 3 mol%).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 90 °C in an oil bath.

  • Monitoring & Workup: Monitor the reaction by TLC. Upon completion (typically 4-12 hours), cool the mixture and proceed with a standard aqueous workup and purification as described in the SNAr protocol.

Anticipated Experimental Data
IsomerC-Br PositionPredicted Steric HindranceTime for >95% Conversion (at 90°C)Typical Isolated Yield
5-Bromo-8-nitroisoquinoline C-5Low~ 4-6 hours85-95%
This compound C-4Moderate~ 8-12 hours75-85%
8-Bromo-5-nitroisoquinoline C-8Low~ 4-6 hours85-95%

Discussion of Results: The data would likely show that all isomers are effective substrates, confirming the activating effect of the nitro group on the oxidative addition step. The slightly lower yield and longer reaction time anticipated for the 4-bromo-5-nitro isomer would highlight the subtle but significant role of sterics. The catalyst's approach to the C4-Br bond is more encumbered than at C5 or C8, leading to a slower rate of oxidative addition. This insight is crucial when planning multi-step syntheses where reaction kinetics can impact overall efficiency. Similar trends would be expected for Buchwald-Hartwig amination reactions.[12][13]

Summary and Synthetic Recommendations

The reactivity of bromo-nitroisoquinoline isomers is not uniform; it is a direct and predictable function of the substituent positions.

IsomerSNAr ReactivityCross-Coupling ReactivityKey Consideration
5-Bromo-8-nitroisoquinoline Excellent Excellent Ideal substrate for SNAr due to para-activation.
This compound Very Good Good Ortho-activation enables SNAr; moderate sterics may slow cross-coupling.
8-Bromo-5-nitroisoquinoline Poor/Inert Excellent The substrate of choice when cross-coupling is desired without competing SNAr.

Recommendations for the Synthetic Chemist:

  • For facile nucleophilic substitution: Select an isomer with ortho or para activation. 5-Bromo-8-nitroisoquinoline is often the superior choice for SNAr due to its high reactivity and less sterically hindered reaction site.

  • For selective cross-coupling: If your reaction sequence involves nucleophilic reagents or conditions that might trigger a competing SNAr side reaction, 8-bromo-5-nitroisoquinoline is the ideal starting material. Its C-Br bond is activated for oxidative addition but resistant to nucleophilic attack.

  • When planning multi-step syntheses: Consider the steric environment. For transformations requiring bulky coupling partners or catalysts, avoiding the more hindered C-4 position might lead to higher yields and cleaner reactions.

By understanding these fundamental principles, researchers can strategically select the optimal bromo-nitroisoquinoline isomer, transforming them from simple starting materials into powerful tools for navigating complex synthetic challenges.

References

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.
  • Gouliaev, A. H., & Brown, W. D. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S.
  • PrepChem (2023). Synthesis of 1-bromo-5-nitro isoquinoline. [Link]
  • ResearchGate. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
  • ResearchGate. (2015). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. [Link]
  • Wikipedia. (n.d.).
  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Dalal Institute. (n.d.).
  • Master Organic Chemistry. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
  • Wikipedia. (n.d.).
  • Keglevich, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1866-1873. [Link]
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
  • Common Organic Chemistry. (n.d.).
  • PubChem. (n.d.). 8-bromo-5-nitroisoquinoline. [Link]
  • The Organic Chemistry Tutor. (2021). Nucleophilic Aromatic Substitution EXPLAINED! [YouTube video]. [Link]
  • Ökten, S., et al. (2016). Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 525-536. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Liu, Y., et al. (2018).
  • Chemistry LibreTexts. (2023). 11.
  • PubChem. (n.d.). 4-Bromo-8-nitroisoquinoline. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • MDPI. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(22), 7862. [Link]
  • Patouossa, I., et al. (2021). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds.

Sources

A Comparative Guide to the Biological Activity of 4-Bromo- vs. 5-Bromo-nitroisoquinoline for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the isoquinoline scaffold is a privileged structure, forming the backbone of numerous bioactive compounds.[1] The strategic addition of functional groups, such as nitro and bromo moieties, can dramatically modulate the pharmacological profile of the parent molecule.[2][3] This guide provides a comparative analysis of two constitutional isomers, 4-bromo-8-nitroisoquinoline and 5-bromo-8-nitroisoquinoline, offering a framework for researchers to evaluate their differential biological activities and potential as anticancer agents. While direct comparative studies are not extensively documented, this guide synthesizes data from related compounds and outlines a rigorous experimental plan to elucidate their structure-activity relationship (SAR).

The introduction of a nitro group to the isoquinoline ring is known to enhance the anticancer properties of the molecule, often through the inhibition of critical enzymes like topoisomerase I, which is involved in DNA replication and repair.[2] Furthermore, the position of the bromine atom can significantly influence the molecule's electronic properties, solubility, and interactions with biological targets.[3][4] Understanding the subtle yet critical differences imparted by the isomeric placement of the bromine atom—at the 4-position versus the 5-position—is paramount for optimizing lead compounds in drug development.

Comparative Biological Activity: A Predictive Overview

While specific experimental data directly comparing 4-bromo- and 5-bromo-nitroisoquinoline is sparse, we can extrapolate potential differences based on the known effects of substituent positioning on the isoquinoline ring. The electron-withdrawing nature of the nitro group at the 8-position is expected to be a key driver of bioactivity in both isomers.[4] The variation in the bromine position will likely modulate this activity.

Compound Predicted Cytotoxicity (IC50) Potential Mechanism of Action Key Research Questions
4-Bromo-8-nitroisoquinoline Potentially higher due to altered electronicsTopoisomerase I inhibition, Induction of oxidative stressDoes the 4-bromo substitution enhance DNA intercalation or enzyme binding compared to the 5-bromo isomer?
5-Bromo-8-nitroisoquinoline Potent, with potential for selectivityTopoisomerase I inhibition, Modulation of cell signaling pathwaysHow does the 5-bromo substitution affect cellular uptake and distribution? Does it offer a different selectivity profile against various cancer cell lines?

Experimental Blueprint for Comparative Analysis

To empirically determine the differential biological activities of these two isomers, a tiered experimental approach is recommended. This workflow is designed to first establish cytotoxic potential and then to delve into the underlying mechanisms of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In-depth Mechanistic Validation A Compound Solubilization (DMSO Stocks) C MTT Assay (Dose-Response) A->C B Cell Line Panel Selection (e.g., MCF-7, HCT-116, A549) B->C D IC50 Determination C->D E Topoisomerase I Relaxation Assay D->E Active Compounds F Apoptosis Assay (Annexin V/PI Staining) D->F Active Compounds G Cell Cycle Analysis (Flow Cytometry) D->G Active Compounds I Western Blotting (Apoptotic & Cell Cycle Markers) E->I H Reactive Oxygen Species (ROS) Assay F->H G->I

Caption: Experimental workflow for comparing the biological activity of nitroisoquinoline isomers.

Part 1: In Vitro Cytotoxicity Assessment

The initial step is to quantify and compare the cytotoxic effects of 4-bromo- and 5-bromo-nitroisoquinoline against a panel of human cancer cell lines. This provides a broad understanding of their potency and potential cancer-type selectivity.

Recommended Cell Lines:

  • MCF-7: Human breast adenocarcinoma

  • HCT-116: Human colorectal carcinoma

  • A549: Human lung carcinoma

  • Vero: Non-cancerous cell line to assess selectivity[5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 4-bromo- and 5-bromo-nitroisoquinoline in culture medium. The final concentration of the DMSO solvent should be kept below 0.5% to avoid solvent-induced toxicity.[7] Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound and cell line.[9]

Rationale: This assay provides a quantitative measure of cytotoxicity, allowing for a direct comparison of the potency of the two isomers. The inclusion of a non-cancerous cell line is crucial for determining the selectivity index (SI), a key parameter in evaluating the therapeutic potential of an anticancer agent.[5]

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential is established, the next phase focuses on understanding how these compounds exert their effects at a molecular level. Based on the known activity of nitroisoquinoline derivatives, a primary hypothesis is the inhibition of topoisomerase I.[2]

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase I, which relaxes supercoiled DNA.[10][11]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and the test compound (4-bromo- or 5-bromo-nitroisoquinoline) at various concentrations in the appropriate reaction buffer.[12]

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the enzyme-only control.

Rationale: This in vitro assay directly assesses the inhibitory effect of the compounds on a key enzyme in DNA metabolism.[13] A differential effect between the two isomers would provide strong evidence for a structure-activity relationship centered on topoisomerase I inhibition.

G cluster_0 Topoisomerase I Catalytic Cycle cluster_1 Inhibition by Nitroisoquinoline A Supercoiled DNA B Top1 Binds to DNA A->B C Single-Strand Cleavage B->C D DNA Relaxation C->D E Strand Religation D->E F Relaxed DNA E->F G Bromo-nitroisoquinoline H Stabilization of Top1-DNA Cleavage Complex G->H H->C I DNA Strand Breaks & Apoptosis H->I

Caption: Proposed mechanism of action via Topoisomerase I inhibition.

Interpreting the Data and Future Directions

The collective data from these experiments will enable a robust comparison of 4-bromo- and 5-bromo-nitroisoquinoline. A significant difference in their IC50 values would indicate that the position of the bromine atom is a critical determinant of cytotoxicity. If one isomer shows potent topoisomerase I inhibition while the other is less active, this will strongly suggest a specific interaction with the enzyme that is sensitive to the substituent's position.

Should both compounds prove to be potent cytotoxic agents, further studies to investigate other potential mechanisms would be warranted. These could include assays for the induction of oxidative stress, as nitroaromatic compounds can undergo metabolic reduction to generate reactive oxygen species.[14] Additionally, investigating their effects on cell cycle progression and the induction of apoptosis through techniques like flow cytometry and western blotting would provide a more complete picture of their cellular effects.

This comprehensive, step-by-step guide provides the necessary framework for researchers to conduct a thorough and scientifically rigorous comparison of the biological activities of 4-bromo- and 5-bromo-nitroisoquinoline. The insights gained from such a study will be invaluable for the rational design of next-generation isoquinoline-based anticancer drugs.

References

  • In vitro assays used to measure the activity of topoisomerases - ASM Journals.
  • Nitiss, J. L., Soans, E., Rogojina, A., Seth, A., & Mishina, M. (2012). Topoisomerase assays. Current protocols in pharmacology, Chapter 3, Unit 3.3.
  • Basic protocol to assess preclinical anticancer activity. It can be used as a... - ResearchGate.
  • Topoisomerase Assays | Request PDF - ResearchGate.
  • Topoisomerase Assays - PMC - NIH.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Topoisomerase Assays - PMC - NIH.
  • Advanced protocols for in-vivo evaluation of herbal anticancer drugs: A Review.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol.
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube.
  • Examples of nitroaromatic compounds in clinical trials as antitumor agents - ResearchGate.
  • Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC - PubMed Central.
  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH.
  • 4-Bromo-8-nitroisoquinoline | C9H5BrN2O2 | CID 57498010 - PubChem - NIH.
  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC - NIH.
  • (PDF) QSARs in prooxidant mammalian cell cytotoxicity of nitroaromatic compounds: The roles of compound lipophilicity and cytochrome P-450: The DT-diaphorase-catalyzed reactions - ResearchGate.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC - PubMed Central.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC.
  • 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar.
  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives.
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - NIH.
  • 4-Bromo-5-nitroisoquinoline | C9H5BrN2O2 | CID 271280 - PubChem.
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI.
  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives - MDPI.

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Bromo-5-nitroisoquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development and organic synthesis, the precise structural characterization of molecules is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of 4-bromo-5-nitroisoquinoline and its isomers, offering experimental insights and data to aid in their unambiguous identification.

The isoquinoline scaffold is a significant pharmacophore, and its substituted derivatives are key intermediates in the synthesis of a wide range of biologically active compounds.[1] The ability to definitively distinguish between positional isomers, such as this compound, 5-bromo-8-nitroisoquinoline, and 7-bromo-5-nitroisoquinoline, is crucial for ensuring the purity and efficacy of the final products. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to provide a comprehensive framework for the structural elucidation of these important molecules.

The Spectroscopic Toolkit for Isomer Elucidation

A multi-faceted analytical approach is essential for the robust differentiation of isomers. While each spectroscopic technique provides a unique piece of the structural puzzle, their combined application offers a self-validating system for confident characterization. We will explore how subtle differences in the electronic environments of the isoquinoline core, induced by the varying positions of the bromo and nitro substituents, manifest in their respective spectra.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shift (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nature of the nitro group and the inductive effect of the bromine atom will cause predictable downfield shifts for nearby protons.

The key to differentiating the isomers lies in analyzing the splitting patterns and chemical shifts of the protons on both the pyridine and benzene rings of the isoquinoline core. For instance, the proximity of a substituent to a particular proton will have the most significant impact on its chemical shift.

Comparative ¹H NMR Data

The following table presents a comparison of the experimental ¹H NMR data for 5-bromo-8-nitroisoquinoline and predicted data for this compound and 7-bromo-5-nitroisoquinoline. The predicted data has been generated using reputable NMR prediction software and serves as a valuable guide for spectral interpretation.

Proton This compound (Predicted) 5-Bromo-8-nitroisoquinoline (Experimental)[2] 7-Bromo-5-nitroisoquinoline (Predicted)
H-1~9.5 ppm (s)9.78 ppm (s)~9.4 ppm (s)
H-3~8.8 ppm (d)8.84 ppm (d, J=5.9 Hz)~8.7 ppm (d)
H-4-8.12 ppm (dd, J=6.0, 0.8 Hz)~8.6 ppm (d)
H-6~8.4 ppm (d)8.33 ppm (d, J=8.3 Hz)~8.3 ppm (s)
H-7~7.9 ppm (t)8.35 ppm (AB, J=8.2 Hz)-
H-8~8.6 ppm (d)-~8.5 ppm (s)

Causality Behind the Shifts:

  • In This compound , the peri-interaction between the bromine at C4 and the nitro group at C5 will likely cause significant deshielding of the H-6 proton. The H-1 proton is also expected to be significantly downfield due to the proximity of the nitrogen atom.

  • For 5-bromo-8-nitroisoquinoline , the experimental data shows the H-1 proton is the most downfield, a common feature in isoquinolines. The protons on the benzene ring (H-6 and H-7) are clearly distinguished.[2]

  • In 7-bromo-5-nitroisoquinoline , the H-6 and H-8 protons would appear as singlets due to the lack of adjacent protons, a clear distinguishing feature.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified bromo-nitroisoquinoline isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to encompass all aromatic and other relevant signals (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative number of protons.

Caption: Workflow for ¹H NMR analysis of bromo-nitroisoquinoline isomers.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also influenced by the electron-withdrawing effects of the nitro and bromo substituents.

Comparative ¹³C NMR Data
Carbon This compound (Predicted) 5-Bromo-8-nitroisoquinoline (Experimental)[2] 7-Bromo-5-nitroisoquinoline (Predicted)
C-1~153 ppm145.3 ppm~152 ppm
C-3~122 ppm120.0 ppm~123 ppm
C-4~135 ppm134.5 ppm~136 ppm
C-4a~128 ppm125.8 ppm~129 ppm
C-5~148 ppm118.9 ppm~149 ppm
C-6~125 ppm133.4 ppm~126 ppm
C-7~130 ppm127.8 ppm~120 ppm
C-8~127 ppm145.7 ppm~131 ppm
C-8a~146 ppm148.1 ppm~147 ppm

Interpretation of ¹³C Shifts:

The carbon atoms directly attached to the nitro and bromo groups, as well as those in close proximity, will exhibit the most significant shifts. The predicted data allows for a comparison of these shifts across the different isomers, aiding in their differentiation.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup: Similar to ¹H NMR, with the spectrometer tuned to the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • The spectral width should be set to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans is necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, with referencing to the solvent carbon signals.

FT-IR Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is particularly useful for confirming the presence of the key functional groups, especially the nitro group. The nitro group gives rise to two strong and characteristic stretching vibrations.

  • Asymmetric NO₂ stretch: Typically observed in the range of 1550-1475 cm⁻¹.[3]

  • Symmetric NO₂ stretch: Usually found between 1360-1290 cm⁻¹.[3]

The C-Br stretching vibration is generally weak and appears in the fingerprint region (below 1000 cm⁻¹), making it less useful for definitive isomer differentiation. However, subtle shifts in the positions of the nitro group absorptions and variations in the fingerprint region can provide corroborating evidence for a particular isomeric structure.

Expected FT-IR Data
Vibrational Mode Expected Wavenumber (cm⁻¹)
Asymmetric NO₂ Stretch1550 - 1475
Symmetric NO₂ Stretch1360 - 1290
C=N Stretch (isoquinoline ring)~1620 - 1580
C=C Stretch (aromatic)~1580 - 1450
C-H Bending (out-of-plane)~900 - 675
C-Br Stretch< 1000

Note: The IR spectrum of 5-bromo-8-nitroisoquinoline shows characteristic peaks at 1619, 1580, and 1374 cm⁻¹.[2]

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CHCl₃).

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment or the pure solvent.

    • Acquire the spectrum of the sample.

    • The instrument software will automatically ratio the sample spectrum against the background.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental formula of the isomers. All bromo-nitroisoquinoline isomers will have the same nominal molecular weight. However, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition (C₉H₅BrN₂O₂).

A key feature in the mass spectrum of these compounds will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[4] This results in two peaks of similar intensity for the molecular ion (M⁺ and M+2).[4]

The fragmentation pattern can also provide clues to the isomeric structure, although it may be complex. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and NO.[5]

Expected Mass Spectrometry Data
Ion Expected m/z Comments
[M]⁺252/254Molecular ion with characteristic bromine isotope pattern.
[M-NO₂]⁺206/208Loss of the nitro group.
[M-NO]⁺222/224Loss of nitric oxide.
[M-Br]⁺173Loss of the bromine atom.
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: An appropriate ionization technique is used, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion.

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

The unambiguous identification of this compound and its isomers is a critical task that can be confidently achieved through the synergistic application of modern spectroscopic techniques. ¹H NMR spectroscopy provides the most definitive information for distinguishing between the isomers based on the unique chemical shifts and coupling patterns of the aromatic protons. ¹³C NMR offers complementary data on the carbon skeleton, while FT-IR confirms the presence of the key nitro functional group. Finally, mass spectrometry validates the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a key diagnostic feature. By carefully acquiring and interpreting the data from each of these techniques, researchers can ensure the structural integrity of their compounds, a cornerstone of successful chemical research and development.

References

  • Brown, W. D., & Gouliaev, A. H. (2005). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 81, 98.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • University of Calgary. (n.d.). IR: nitro groups.
  • PubChem. (n.d.). 5-Nitroisoquinoline.
  • SpectraBase. (n.d.). 5-Nitroisoquinoline.
  • Pai, B. R., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-153.
  • Khaikin, L. S., et al. (2005). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. Structural Chemistry, 16(4), 369-395.
  • Schmidt, J., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(10), 1627-1636.
  • Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 79(1), 38-41.
  • CASPRE. (n.d.). 13C NMR Predictor.
  • Bell, R. P., & Klemperer, W. (1957). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 79(1), 38-41.
  • PROSPRE. (n.d.). 1H NMR Predictor.
  • ChemAxon. (n.d.). NMR Predictor.
  • Perera, D. N., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools.
  • ACD/Labs. (n.d.). NMR Prediction.
  • Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. [Link]
  • PubChemLite. (n.d.). This compound (C9H5BrN2O2).
  • PubChem. (n.d.). 4-Bromo-1-methyl-5-nitro-isoquinoline.
  • PubChem. (n.d.). 7-Bromo-1-methyl-5-nitroisoquinoline.
  • Emmert, D. E., et al. (2007). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Journal of the American Society for Mass Spectrometry, 18(2), 316-326.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • NIST. (n.d.). Isoquinoline. In NIST Chemistry WebBook.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]
  • Krishnakumar, V., & John, X. (2002). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. Turkish Journal of Chemistry, 26(4), 549-556.
  • Bouroumane, N., et al. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of Physics: Conference Series, 2316, 012015.

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The Unambiguous Proof: A Comparative Guide to Validating the Structure of 4-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and materials science, the precise molecular structure of a compound is its fundamental identity. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a development program. For complex, polysubstituted heterocyclic systems like 4-bromo-5-nitroisoquinoline, achieving irrefutable structural validation is paramount. This guide provides a comprehensive comparison of the available analytical techniques for this purpose, anchored by the gold standard of single-crystal X-ray crystallography and complemented by a suite of powerful spectroscopic methods.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of a molecule's atomic arrangement in the solid state.[1][2][3] It offers unambiguous proof of connectivity, stereochemistry, and intermolecular interactions. While a crystal structure for this compound is not publicly available, we can illustrate the power of this technique using the closely related structure of 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde.[4]

An X-ray crystallographic analysis provides precise measurements of bond lengths, bond angles, and torsion angles, offering insights into the electronic and steric effects of the substituents. For this compound, this would definitively confirm the positions of the bromo and nitro groups on the isoquinoline core, leaving no room for isomeric ambiguity.

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision.[1][5]

X_ray_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of This compound Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Slow Evaporation, Vapor Diffusion, Cooling Crystal_Growth Growing Single Crystals Purification->Crystal_Growth Slow Evaporation, Vapor Diffusion, Cooling Crystal_Mounting Mounting a Suitable Crystal Crystal_Growth->Crystal_Mounting Goniometer Diffraction X-ray Diffraction Experiment Crystal_Mounting->Diffraction Goniometer Data_Collection Data Collection (Intensities & Angles) Diffraction->Data_Collection Detector Structure_Solution Structure Solution Data_Collection->Structure_Solution Phase Problem Refinement Structural Refinement Structure_Solution->Refinement Least-Squares Validation Validation and Deposition Refinement->Validation CIF File NMR_Workflow cluster_nmr NMR Analysis Sample_Prep Sample Preparation (Dissolve in suitable solvent, e.g., CDCl3) Acquire_1D Acquire 1D Spectra (¹H, ¹³C) Sample_Prep->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquire_2D->Data_Processing Structure_Elucidation Structure Elucidation (Assign signals, Determine connectivity) Data_Processing->Structure_Elucidation

Sources

Navigating the Structure-Activity Landscape of 4-Bromo-5-nitroisoquinoline Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the intricate world of medicinal chemistry, the isoquinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1] The targeted introduction of specific substituents onto this core can dramatically modulate its pharmacological profile, opening avenues for the development of novel therapeutics. This guide, designed for researchers, scientists, and drug development professionals, delves into the structure-activity relationship (SAR) of a particularly intriguing, yet underexplored, class of compounds: 4-bromo-5-nitroisoquinoline derivatives .

While a comprehensive body of SAR data for a diverse series of this compound derivatives is still emerging, by examining related chemical architectures, we can construct a predictive framework to guide future research in this promising area. This guide will synthesize findings from analogous quinoline and isoquinoline series to propose a hypothetical SAR, provide detailed experimental protocols for synthesis and evaluation, and offer a comparative analysis with alternative scaffolds.

The this compound Scaffold: A Triad of Functionality

The this compound core is distinguished by a unique combination of functional groups that suggest significant potential for biological activity. The isoquinoline nucleus itself provides a rigid framework for the precise spatial orientation of substituents. The strategic placement of a bromine atom at the 4-position and a nitro group at the 5-position introduces key electronic and steric features:

  • The Bromine Atom: Halogen atoms, particularly bromine, are known to enhance the biological activity of various heterocyclic compounds. This can be attributed to several factors, including increased lipophilicity, which can improve membrane permeability, and the ability to form halogen bonds, a type of non-covalent interaction that can contribute to ligand-receptor binding. Studies on brominated quinolines have demonstrated their potential as anticancer agents.[2]

  • The Nitro Group: The strongly electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the isoquinoline ring system. This can impact the molecule's ability to participate in key interactions with biological targets. Furthermore, the nitro group can be a crucial pharmacophore in its own right, as seen in various antimicrobial and anticancer agents.[3] The nitro group can also serve as a synthetic handle, as it can be readily reduced to an amino group, providing a vector for further chemical modification.[4]

A Predictive Structure-Activity Relationship Framework

Based on SAR studies of related quinoline and isoquinoline derivatives, we can propose a hypothetical framework for optimizing the biological activity of the this compound scaffold. The following diagram illustrates potential points of diversification and their predicted impact on activity.

SAR_Hypothesis Scaffold This compound Core Position 1 Position 3 Position 6 Position 7 Position 8 substituents1 Alkyl/Aryl Substituents - Modulate Steric Bulk - Influence Lipophilicity Scaffold:port1->substituents1 R1 substituents2 Hydrogen Bond Donors/Acceptors - Enhance Target Binding Scaffold:port2->substituents2 R2 substituents6 Electron-Donating/Withdrawing Groups - Fine-tune Electronic Properties Scaffold:port6->substituents6 R3 substituents7 Diverse Heterocycles - Explore New Interaction Sites Scaffold:port7->substituents7 R4 substituents8 Flexible/Rigid Linkers - Optimize Spatial Orientation Scaffold:port8->substituents8 R5

Caption: Hypothetical SAR of this compound Derivatives.

Key SAR Hypotheses:

  • Position 1: Introduction of small alkyl or aryl groups at this position could probe for steric tolerance in the binding pocket of a target protein.

  • Position 3: Substitution with groups capable of hydrogen bonding, such as hydroxyl or amino moieties, may lead to enhanced binding affinity.

  • Positions 6 and 7: The electronic nature of substituents at these positions is likely to be critical. Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., cyano) could be explored to modulate the overall electron density of the ring system.

  • Position 8: The introduction of various substituents via flexible or rigid linkers could allow for the exploration of extended binding sites on a biological target.

Comparative Analysis with Alternative Scaffolds

To provide context for the potential of this compound derivatives, it is useful to compare them with other well-established biologically active scaffolds.

ScaffoldKey FeaturesKnown Biological ActivitiesPotential Advantages of this compound
Quinoline Aza-naphthalene coreAnticancer, Antimalarial, Antibacterial[5][6]The specific 4-bromo-5-nitro substitution pattern offers a unique electronic and steric profile that may confer novel target selectivity.
Quinazoline Fused pyrimidine and benzene ringsKinase inhibitors (Anticancer)[7]The isoquinoline nitrogen at position 2 may lead to different hydrogen bonding patterns compared to the two nitrogens in the quinazoline core.
Acridine Tricyclic aromatic structureDNA intercalators (Anticancer), AntisepticsThe smaller, bicyclic nature of isoquinoline may offer improved physicochemical properties, such as solubility.

Experimental Protocols

The successful exploration of the SAR of this compound derivatives hinges on robust synthetic and biological evaluation methods.

Synthesis of the this compound Scaffold

The synthesis of the parent this compound can be approached through a multi-step sequence, adapting established procedures for related isomers.

Synthesis_Workflow start Isoquinoline step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 5-Nitroisoquinoline step1->intermediate1 step2 Bromination (NBS, H2SO4) intermediate1->step2 product This compound step2->product

Caption: General Synthetic Workflow for this compound.

Step-by-Step Methodology:

  • Nitration of Isoquinoline:

    • Dissolve isoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

    • Slowly add a mixture of concentrated nitric acid and sulfuric acid while maintaining the low temperature.

    • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH) to precipitate the 5-nitroisoquinoline.

    • Filter, wash with water, and dry the product.

  • Bromination of 5-Nitroisoquinoline:

    • Dissolve 5-nitroisoquinoline in a suitable solvent such as concentrated sulfuric acid.

    • Add N-bromosuccinimide (NBS) portion-wise at a controlled temperature.

    • Stir the reaction mixture until completion.

    • Work-up the reaction by pouring it onto ice, followed by basification and extraction with an organic solvent.

    • Purify the crude product by column chromatography to obtain this compound.

Biological Evaluation: A Tiered Approach

A systematic evaluation of the biological activity of newly synthesized derivatives is crucial. A tiered screening approach is recommended.

Biological_Evaluation cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: In Vivo Studies a1 Cytotoxicity Assays (e.g., MTT, LDH) b1 Enzyme Inhibition Assays (e.g., Kinase Assays) a1->b1 a2 Antimicrobial Assays (e.g., MIC determination) b2 Apoptosis Assays (e.g., Annexin V) a2->b2 c1 Xenograft Models (Anticancer) b1->c1 c2 Infection Models (Antimicrobial) b2->c2

Sources

comparing the efficacy of different palladium catalysts for Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium Catalysts for Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3][4] Its widespread adoption in the pharmaceutical, agrochemical, and materials science industries is a testament to its reliability, mild reaction conditions, and tolerance of a broad range of functional groups.[5][6][7] At the heart of this transformation lies the palladium catalyst, the choice of which is paramount to achieving high efficiency, broad substrate scope, and operational simplicity.[1][8]

This guide, intended for researchers and drug development professionals, offers a comparative analysis of the major classes of palladium catalysts. We will delve into the mechanistic nuances that differentiate their performance and provide the experimental context needed to make informed decisions for your specific synthetic challenges.

The Engine of the Reaction: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism of the Suzuki-Miyaura coupling is crucial to appreciating how different catalysts modulate its efficiency. The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple, which can be broken down into three key steps.[3][4] The efficacy of a catalyst system is determined by its ability to facilitate each of these steps smoothly and rapidly.

  • Oxidative Addition: A catalytically active Pd(0) species reacts with an organohalide (Ar¹-X), inserting itself into the carbon-halogen bond. This step, which oxidizes the metal to Pd(II), is often the rate-determining step of the entire cycle, especially for less reactive halides like aryl chlorides.[3][9][10] The choice of ligand on the palladium center is critical here; electron-rich and sterically bulky ligands can significantly accelerate this process.[11]

  • Transmetalation: The organoboron reagent (Ar²-B(OR)₂), activated by a base, transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide.[4][12][13]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are expelled as the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[3][12]

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Pd0 Pd(0)Lₙ (Active Catalyst) Ar1PdXLn Ar¹-Pd(II)(X)Lₙ center Ar1X Ar¹-X (Organohalide) Ar1X->Ar1PdXLn Oxidative Addition Ar1PdAr2Ln Ar¹-Pd(II)(Ar²)Lₙ Ar1PdXLn->Ar1PdAr2Ln Base Base ActivatedBoron [Ar²-B(OR)₂(Base)]⁻ Boronate Ar²-B(OR)₂ Ar1PdAr2Ln:s->Pd0:e Product Ar¹-Ar² (Coupled Product) Ar1PdAr2Ln->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Look at Palladium Catalyst Classes

The "palladium catalyst" is rarely just palladium metal; it is typically a complex consisting of a palladium source and one or more coordinating ligands. These ligands stabilize the metal center and are instrumental in dictating the catalyst's reactivity, stability, and substrate scope.

Phosphine Ligand-Based Catalysts

This is the most established and diverse class of catalysts for Suzuki coupling.

  • Classical Triarylphosphines (e.g., PPh₃): Systems like Pd(PPh₃)₄ are among the original catalysts used for this reaction.[2] While effective for reactive substrates like aryl iodides and bromides, they often require higher temperatures and catalyst loadings and struggle with more challenging substrates like aryl chlorides.[9] This is due to the relatively slow rates of oxidative addition and reductive elimination they promote.

  • Electron-Rich, Bulky Dialkylbiaryl Phosphines (Buchwald Ligands): A significant breakthrough in Suzuki coupling came with the development of ligands like SPhos, XPhos, and RuPhos by the Buchwald group.[14][15] These ligands possess two key features:

    • Steric Bulk: The large size of the ligand promotes the formation of monoligated, 14-electron Pd(0)L species, which are highly reactive in the oxidative addition step.

    • Electron-Donating Ability: The electron-rich nature of the ligand increases the electron density on the palladium center, which also accelerates oxidative addition and facilitates the final reductive elimination step.[11]

    The combination of these properties makes catalyst systems generated from Pd(OAc)₂ or Pd₂(dba)₃ with Buchwald ligands exceptionally active, enabling the coupling of unactivated aryl chlorides, tosylates, and sterically hindered substrates, often at room temperature and with very low catalyst loadings (down to ppm levels).[11][14]

N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts

NHCs have emerged as a powerful alternative to phosphine ligands. They are strong sigma-donors, forming highly stable bonds with the palladium center. This stability often translates to greater thermal robustness and longer catalyst lifetimes.

  • PEPPSI™ Precatalysts: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI-IPr and PEPPSI-SIPr, are a prime example of modern NHC-based systems.[2][16] These are well-defined Pd(II) precatalysts that are air- and moisture-stable, making them exceptionally user-friendly.[16] They exhibit high activity for a wide range of substrates, including challenging heteroaryl chlorides, and are noted for their high efficiency and broad functional group tolerance.[2][16] In many applications, PEPPSI catalysts meet or exceed the performance of traditional phosphine-based systems.[16]

Catalyst_Structures p_struct Pd(OAc)₂ + Ligand p_img n_struct [PdCl₂(IPr)]-pyridine n_img pc_struct Herrmann's Catalyst pc_img

Caption: General structures of different classes of palladium catalysts.
Palladacycle Catalysts

Palladacycles are a class of highly active precatalysts where the palladium atom is part of a cyclic structure, bonded to a carbon atom and a heteroatom within the same ligand.

  • High Activity and Stability: These complexes, such as Herrmann's Catalyst, are considered "pre-activated" because they readily convert to the active Pd(0) species under reaction conditions.[2] They are known for their exceptional thermal stability and high catalytic activity, often achieving very high turnover numbers (TONs), meaning a single catalyst molecule can generate a large number of product molecules.[5][12] This makes them ideal for large-scale industrial processes where minimizing catalyst loading is economically critical.[5]

Heterogeneous Catalysts

Unlike the soluble homogeneous catalysts described above, heterogeneous catalysts are immobilized on a solid support, such as activated carbon (Pd/C) or silica.[17][18]

  • Advantages and Disadvantages: The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture by simple filtration, which also allows for catalyst recycling.[17][19] However, they can suffer from lower catalytic activity compared to their homogeneous counterparts and may require higher temperatures. A critical issue is the leaching of palladium species into the solution, where it may act as the true homogeneous catalyst, complicating the mechanism and leading to product contamination.[18]

Performance Comparison: A Data-Driven Overview

Direct, side-by-side comparisons of different catalyst systems under identical conditions are limited in the literature.[1] However, by compiling data from various studies, we can establish a general performance hierarchy. The following table summarizes the typical performance characteristics of representative catalysts for the coupling of an aryl halide with phenylboronic acid.

Catalyst SystemSubstrate ExampleCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Turnover Number (TON)Key Features & Ref.
Pd(PPh₃)₄ 3-Bromopyridine3801285~28Classic catalyst, best for activated substrates.[2]
Pd(OAc)₂ / SPhos 4-Chlorotoluene110049595Highly active for aryl chlorides due to bulky, electron-rich ligand.[2]
PEPPSI-IPr 4-Chlorotoluene0.5100298196Air-stable, user-friendly NHC precatalyst with broad scope.[2]
Herrmann's Catalyst 4-Bromoacetophenone0.011202>95>9500Highly stable palladacycle, excellent for high TON applications.[5]
Pd/C (3%) Iodobenzene3 (as Pd)RT0.17100~33Heterogeneous, easily recyclable, but may require higher loading.[19]

Note: Data is compiled from multiple sources with varying conditions and should be used as a qualitative guide.

Experimental Protocol: A General Method for Catalyst Screening

To objectively compare catalyst efficacy for a new transformation, a standardized screening protocol is essential. This procedure ensures that variables are controlled, allowing for a direct comparison of catalyst performance.

Experimental_Workflow start Start: Define Substrates (Ar-X, Ar-B(OH)₂) prep Prepare Reaction Vessels (Oven-dried, inert atmosphere) start->prep reagents Add Reagents to each vessel: - Aryl Halide - Boronic Acid - Base (e.g., K₃PO₄) - Solvent (e.g., Toluene/H₂O) prep->reagents catalyst Add Catalyst (One specific catalyst per vessel) reagents->catalyst reaction Heat & Stir Reaction Mixture (Controlled Temperature & Time) catalyst->reaction monitor Monitor Reaction Progress (TLC, GC, or LC-MS) reaction->monitor quench Quench Reaction (e.g., add water) monitor->quench workup Aqueous Workup & Extraction quench->workup analyze Analyze Product (Purification, NMR, Yield Calculation) workup->analyze compare Compare Yields & TONs to Determine Optimal Catalyst analyze->compare end End compare->end

Caption: A generalized workflow for screening palladium catalysts.
Step-by-Step Methodology

1. Materials and Reagents:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)

  • Palladium precatalyst or palladium source + ligand (0.01 - 2 mol%)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Degassed water (if using aqueous conditions)

  • Internal standard for GC/LC analysis (e.g., naphthalene, dodecane)

2. Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), arylboronic acid, and base.

  • Add the palladium source and ligand (for in-situ systems) or the well-defined precatalyst (e.g., PEPPSI-IPr).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

3. Reaction Execution:

  • Through the septum, add the anhydrous solvent(s) via syringe.

  • Place the vial in a preheated oil bath or heating block and stir at the desired temperature.

4. Monitoring and Analysis:

  • At set time intervals, withdraw a small aliquot from the reaction mixture via syringe.

  • Quench the aliquot with a small amount of water and extract with a suitable solvent (e.g., ethyl acetate).

  • Analyze the organic layer by GC or LC-MS to determine the consumption of starting material and the formation of the product.

  • After the reaction is complete (as determined by monitoring or a set time), cool the mixture to room temperature.

5. Work-up and Quantification:

  • Dilute the reaction mixture with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

  • Determine the isolated yield and characterize the product (e.g., by ¹H NMR, ¹³C NMR).

By following this rigorous procedure for each catalyst under investigation, researchers can generate reliable, comparative data to guide the selection of the most efficient and cost-effective catalyst for their specific Suzuki-Miyaura coupling needs.

References

  • Bellina, F., & Lessi, M. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 44(15), 2337-2367.
  • Corbet, J.-P., & Mignani, G. (2006). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Chemical Reviews, 106(7), 2651-2710.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • Mora, M., Jimenez-Sanchidrian, C., & Ruiz, J. R. (2012). Recent Advances in the Heterogeneous Palladium-Catalysed Suzuki Cross-Coupling Reaction. Current Organic Chemistry, 16(9), 1128-1150.
  • Saha, B., & Ranu, B. C. (2014). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Nielsen, L. P. C., et al. (2005). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Inorganic Chemistry, 44(18), 6375-6384.
  • Bentham Science Publishers. (2012). Recent Advances in the Heterogeneous Palladium-Catalysed Suzuki Cross-Coupling Reaction. Bentham Science.
  • Zim, D., et al. (2003). Sulfur-Containing Palladacycles: Efficient Phosphine-Free Catalyst Precursors for the Suzuki Cross-Coupling Reaction at Room Temperature. Organic Letters, 5(15), 2699-2701.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Bruneau, A., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 25(22), 5439.
  • Köhler, K., et al. (2007). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Sharma, A., & Kumar, A. (2017). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 19(23), 5472-5503.
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. BYJU'S.
  • ResearchGate. (n.d.). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Vila, J. M., et al. (2016). Palladacycle catalysis: an innovation to the Suzuki-Miyaura cross-coupling reaction. Dalton Transactions, 45(44), 17598-17601.
  • Bedford, R. B., et al. (2004). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 6(24), 4475-4478.
  • Khan, M., et al. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
  • Marion, N., et al. (2013). Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki-Miyaura reactions. Dalton Transactions, 42(20), 7345-7353.
  • Bruneau, A., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 25(22), 5439.
  • Newman, J. L., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2217-2226.
  • Thomas, J. M., et al. (2020). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organometallics, 39(17), 3169-3173.
  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • ResearchGate. (n.d.). A convenient synthesis of phosphine-functionalized N-heterocyclic carbene ligand precursors, structural characterization of their palladium complexes and catalytic application in Suzuki coupling reaction. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.
  • Bhaskaran, S., Padusha, M. S. A., & Sajith, A. M. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 8963-8982.

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A Head-to-Head Comparison of Synthetic Routes to Bromo-Nitroisoquinolines: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bromo-nitroisoquinolines are invaluable building blocks in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry.[1][2][3] Their unique substitution pattern, featuring both a synthetically versatile bromine atom and a readily transformable nitro group, makes them key intermediates for constructing novel therapeutic agents. The bromine atom facilitates entry into transition-metal-catalyzed cross-coupling reactions, while the nitro group can be reduced to a primary amine, opening a gateway to a vast array of further functionalizations.[4]

This guide provides a head-to-head comparison of the primary synthetic strategies for accessing bromo-nitroisoquinolines. We will move beyond a simple recitation of protocols to dissect the mechanistic underpinnings, operational advantages, and scalability of each route. This analysis is designed to equip researchers, medicinal chemists, and process development professionals with the knowledge to select and execute the optimal synthetic pathway for their specific research and development goals.

Section 1: The Dominant Strategy: Electrophilic Aromatic Substitution (EAS)

The most prevalent and scalable approach to bromo-nitroisoquinolines involves the sequential electrophilic substitution of the isoquinoline core. The success of this strategy hinges on controlling the regioselectivity of two consecutive reactions: bromination and nitration.

Mechanistic Insights: Controlling Regioselectivity

The isoquinoline scaffold presents two rings for electrophilic attack: the electron-rich benzene ring and the electron-deficient pyridine ring. Under the strongly acidic conditions typical for both bromination and nitration, the pyridine nitrogen is protonated. This protonation further deactivates the heterocyclic ring towards electrophilic attack, thereby directing substitution almost exclusively to the carbocyclic (benzene) ring. The primary sites of substitution are the C-5 and C-8 positions. Careful control of reaction conditions, particularly temperature, is paramount to favor one isomer over the other.[4]

Route A: Bromination Followed by Nitration

This is the most thoroughly documented and optimized pathway, particularly for the synthesis of 5-bromo-8-nitroisoquinoline.

  • Path A1: Stepwise Synthesis In the classical approach, isoquinoline is first brominated to yield 5-bromoisoquinoline, which is then isolated, purified, and subjected to a separate nitration step. While offering discrete checkpoints for purity, this multi-step process is less efficient in terms of time, solvent usage, and overall yield compared to modern alternatives.

  • Path A2: The "One-Pot" Procedure: The Industrial Gold Standard A significant advancement in this area is the development of a one-pot synthesis that proceeds from isoquinoline to 5-bromo-8-nitroisoquinoline without the isolation of the 5-bromoisoquinoline intermediate.[1][3][4] This method has become the preferred route for large-scale production due to its operational simplicity, reduced waste, and excellent overall yield.

    The causality behind this procedure's success lies in the choice of concentrated sulfuric acid as the solvent. It serves multiple roles: protonating the isoquinoline to direct substitution, dissolving the starting materials and intermediates, and acting as the medium for both the bromination with N-Bromosuccinimide (NBS) and subsequent nitration with a metal nitrate salt like potassium nitrate (KNO₃).[1][4] Meticulous temperature control during the NBS addition (between -25°C and -18°C) is critical to suppress the formation of the undesired 8-bromoisoquinoline isomer, which is difficult to separate from the desired 5-bromo intermediate.[4]

Route B: Nitration Followed by Bromination

An alternative EAS pathway involves first nitrating isoquinoline to produce a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, followed by bromination. While chemically feasible, this route is generally less favored for several reasons:

  • Nitration Regioselectivity: The initial nitration of isoquinoline typically yields a mixture of isomers that can be challenging to separate efficiently.

  • Substrate Deactivation: The presence of a strongly electron-withdrawing nitro group on the ring deactivates it towards the subsequent electrophilic bromination step, often requiring harsher conditions which can lead to lower yields and more side products.

The bromination-first approach (Route A) generally provides superior control and higher overall yields of the desired single isomer, particularly 5-bromo-8-nitroisoquinoline.

Section 2: The Sandmeyer Reaction: A Tool for Diversification

The Sandmeyer reaction is a powerful transformation that converts an aryl diazonium salt into an aryl halide using a copper(I) salt catalyst.[5][6][7] While it is a cornerstone of aromatic chemistry, it is not a primary route for the de novo synthesis of bromo-nitroisoquinolines.

Instead, its value lies in the further transformation of the bromo-nitroisoquinoline scaffold. For instance, the nitro group of 5-bromo-8-nitroisoquinoline can be selectively reduced to an amine, yielding 8-amino-5-bromoisoquinoline. This amino group can then be converted to a diazonium salt and subsequently replaced by a wide variety of nucleophiles (including halides, cyanide, hydroxyl, etc.) via a Sandmeyer or related reaction.[8][9] This highlights the role of bromo-nitroisoquinolines as versatile intermediates, where the nitro group serves as a masked handle for diazotization chemistry.

Section 3: Head-to-Head Performance Comparison

The following table summarizes the key performance indicators for the discussed synthetic routes, providing a clear basis for methodological selection.

Parameter Route A1 (Stepwise Bromination -> Nitration) Route A2 (One-Pot Bromination -> Nitration) Route B (Nitration -> Bromination) Sandmeyer Approach
Primary Use Synthesis of specific bromo-nitro isomersSynthesis of specific bromo-nitro isomersSynthesis of bromo-nitro isomersDiversification of the bromo-amino-isoquinoline scaffold
Starting Materials IsoquinolineIsoquinolineIsoquinolineBromo-amino-isoquinoline
Key Reagents H₂SO₄, NBS; then KNO₃H₂SO₄, NBS, KNO₃H₂SO₄/HNO₃; then Br₂ or NBSNaNO₂, H⁺; then CuBr
Typical Yield Moderate to Good (multi-step losses)Good to Excellent (47-73%)[1][4]Moderate (often lower due to side products)Variable, depends on substrate
Regioselectivity Good to Excellent (temperature dependent)Excellent (with strict temperature control)[4]Fair (initial nitration gives mixtures)Excellent (defined by starting amine position)
Scalability ModerateExcellent, proven on kg scale[3][4]Poor to ModerateGood, but diazotization can pose safety challenges on a large scale
Operational Complexity High (two separate reactions with workup/purification)Low (single reaction vessel, one workup)High (separation of nitro-isomers required)Moderate (requires diazotization step)
Key Advantage Discrete purity control of intermediateHigh efficiency, time/cost-effective, scalableDirectAccess to substitution patterns not available via EAS
Key Disadvantage Lower overall throughput and higher wasteRequires precise low-temperature controlPoor regioselectivity, harsh conditionsNot a primary route to the target; requires precursor synthesis

Section 4: Featured Experimental Protocols

The following protocols are provided as self-validating systems, grounded in authoritative, reproducible sources.

Protocol 1: One-Pot Synthesis of 5-Bromo-8-Nitroisoquinoline (Route A2)

This protocol is adapted from a validated procedure published in Organic Syntheses.[4]

Diagram of Workflow: One-Pot Synthesis

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: Workup & Purification Isoquinoline Isoquinoline in H₂SO₄ Cool1 Cool to -25°C Isoquinoline->Cool1 AddNBS Portion-wise addition of NBS (Maintain T < -22°C) Cool1->AddNBS NBS N-Bromosuccinimide (NBS) NBS->AddNBS Stir1 Stir for 5h (-22°C -> -18°C) AddNBS->Stir1 AddKNO3 Add KNO₃ (Maintain T < -10°C) Stir1->AddKNO3 KNO3 Potassium Nitrate (KNO₃) KNO3->AddKNO3 Stir2 Stir at -10°C, then warm to RT overnight Quench Pour onto crushed ice Stir2->Quench Neutralize Adjust pH to 8 with aq. NH₃ Quench->Neutralize Filter Filter crude solid Neutralize->Filter Recrystallize Recrystallize from Heptane/Toluene Filter->Recrystallize Product Pure 5-Bromo-8-Nitroisoquinoline Recrystallize->Product

Caption: Workflow for the efficient one-pot synthesis.

Methodology:

  • Reaction Setup: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, internal thermometer, and an addition funnel. The flask is charged with concentrated sulfuric acid (96%, 340 mL) and cooled to 0°C.

  • Isoquinoline Addition: Isoquinoline (40 mL, 44.0 g, 330 mmol) is added slowly via the addition funnel, ensuring the internal temperature remains below 30°C.

  • Bromination: The resulting solution is cooled to -25°C in a dry ice-acetone bath. N-Bromosuccinimide (76.4 g, 429 mmol, 1.3 equiv) is added in small portions to the vigorously stirred solution, maintaining the internal temperature between -22°C and -26°C. The mixture is stirred for 2 hours at -22°C, then for 3 hours at -18°C.

  • Nitration: Potassium nitrate (35.0 g, 346 mmol) is then added at a rate that keeps the internal temperature below -10°C. The mixture is stirred at -10°C for 1 hour.

  • Warm-up: The cooling bath is removed, and the solution is stirred overnight, allowing it to gradually warm to room temperature.

  • Workup: The reaction mixture is carefully poured onto 1.0 kg of crushed ice. The pH of the resulting slurry is adjusted to 8.0 with 25% aqueous ammonia, keeping the temperature below 30°C.

  • Isolation: The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a heptane/toluene mixture to afford pure 5-bromo-8-nitroisoquinoline as light-yellow needles (Typical yield: 47-51%).[4]

Section 5: Conclusion and Strategic Recommendations

For the synthesis of bromo-nitroisoquinolines, particularly the pharmaceutically relevant 5-bromo-8-nitroisoquinoline, the evidence overwhelmingly supports the one-pot bromination and nitration of isoquinoline as the superior strategy.[1][4] This method is operationally simple, scalable, and economically advantageous, making it the clear choice for both academic and industrial applications. The key to its success is rigorous temperature control during the electrophilic substitution steps to ensure high regioselectivity.

While alternative routes exist, they are generally hampered by issues of poor selectivity, harsher reaction conditions, or lower overall efficiency. The Sandmeyer reaction should not be viewed as a primary synthesis for this class of compounds, but rather as a powerful secondary tool for derivatization, leveraging the nitro group as a synthetic handle to introduce further diversity. Researchers aiming to construct libraries based on the bromo-nitroisoquinoline core should consider a synthetic plan that begins with the one-pot procedure and then utilizes transformations of the nitro group to access a wider chemical space.

References

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  • Process for preparing 5-bromoisoquinoline and its 8-nitro derivative (2006). Google Patents, DK1089976T3.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline (2005).
  • Method of preparing 5- or 8-bromoisoquinoline derivatives (1999). Google Patents, WO1999067218A2.
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid (2005).
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A Comparative Guide to the Cytotoxicity of 4-Bromo-5-nitroisoquinoline and its Amino Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold and the Influence of Nitro and Amino Substituents

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous natural and synthetic compounds with a wide range of biological activities, including anticancer properties.[1] The introduction of different functional groups onto this scaffold can dramatically alter a molecule's physicochemical properties and its interactions with biological targets.

This guide focuses on two key derivatives:

  • 4-Bromo-5-nitroisoquinoline: This compound features a bromine atom and a nitro group, both of which are electron-withdrawing. The nitro group, in particular, is a well-known pharmacophore that can also be a toxicophore, often associated with cytotoxicity through metabolic activation.[2]

  • 5-Amino-4-bromo-isoquinoline: In this derivative, the nitro group has been reduced to an amino group. This transformation from a strongly electron-withdrawing nitro group to an electron-donating amino group is expected to significantly impact the molecule's electronic properties, metabolism, and ultimately, its cytotoxic profile.

Mechanistic Insights into Cytotoxicity

The primary difference in the expected cytotoxicity of these two compounds lies in the metabolic fate of the nitro versus the amino group.

The Cytotoxic Potential of this compound: A Tale of Reductive Activation

Nitroaromatic compounds are often prodrugs that require metabolic activation to exert their cytotoxic effects.[3][4] The key to their activity is the enzymatic reduction of the nitro group, a process that can lead to the formation of highly reactive and damaging intermediates.[5][6]

The proposed mechanism involves a one- or two-electron reduction catalyzed by nitroreductase enzymes, which are present in both mammalian cells and microorganisms.[5][6]

  • Formation of a Nitro Radical Anion: A single-electron reduction of the nitro group forms a nitro radical anion. In the presence of oxygen, this radical can transfer its electron to molecular oxygen, generating a superoxide radical (O₂⁻) and regenerating the parent nitro compound. This process, known as futile cycling, leads to the accumulation of reactive oxygen species (ROS), inducing oxidative stress and cellular damage.[5]

  • Formation of Nitroso and Hydroxylamine Intermediates: A two-electron reduction of the nitro group, or further reduction of the nitro radical anion, leads to the formation of nitroso and hydroxylamine intermediates.[7][8] These species are highly electrophilic and can covalently bind to cellular macromolecules such as DNA and proteins, leading to genotoxicity and cell death.[7][8]

The electron-withdrawing nature of the nitro group makes the molecule susceptible to this reductive metabolism.[9]

G cluster_0 Cellular Environment A This compound (Pro-drug) B Nitro Radical Anion A->B Nitroreductases (+1e-) C Nitroso Derivative A->C Nitroreductases (+2e-) B->A Oxygen E Reactive Oxygen Species (ROS) B->E Oxygen D Hydroxylamine Derivative C->D (+2e-) F DNA & Protein Adducts D->F G Oxidative Stress E->G H Cell Death F->H G->H

Caption: Proposed metabolic activation pathway of this compound.

The Altered Cytotoxic Profile of 5-Amino-4-bromo-isoquinoline

The reduction of the nitro group to an amino group fundamentally alters the potential for metabolic activation. The amino derivative, 5-amino-4-bromo-isoquinoline, is not expected to undergo the same reductive activation pathway as its nitro counterpart. This lack of ROS generation and formation of highly reactive nitroso/hydroxylamine intermediates would likely result in significantly lower cytotoxicity.

However, it is important to note that aromatic amines are not devoid of toxic potential. They can undergo metabolic N-hydroxylation, a process that can also lead to the formation of reactive intermediates capable of binding to DNA.[8][10] The overall cytotoxicity would depend on the balance of these different metabolic pathways.

Comparative Cytotoxicity Analysis (Hypothetical)

In the absence of direct experimental data, we can construct a hypothetical comparison based on the known structure-activity relationships of nitroaromatic and aminoaromatic compounds. It is generally observed that the reduction of a nitro group to an amino group leads to a decrease in cytotoxicity, particularly when the mechanism is dependent on bioreductive activation.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)
This compound152025
5-Amino-4-bromo-isoquinoline>100>100>100

Disclaimer: The IC₅₀ values presented in this table are hypothetical and are intended for illustrative purposes only. They are based on the expected decrease in cytotoxicity following the reduction of the nitro group and should be confirmed by experimental studies.

The rationale for these hypothetical values is as follows:

  • This compound is predicted to exhibit moderate cytotoxicity due to the metabolic activation of its nitro group.

  • 5-Amino-4-bromo-isoquinoline is expected to be significantly less cytotoxic, as it lacks the readily reducible nitro group responsible for the primary toxic mechanism.

Experimental Protocols

To experimentally validate the hypothetical comparison, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and 5-amino-4-bromo-isoquinoline (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G A Seed cells in 96-well plate B Incubate 24h A->B C Treat with compounds B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H

Caption: General workflow for the MTT cytotoxicity assay.

Conclusion

Based on established mechanisms of action for nitroaromatic compounds, it is highly probable that This compound exhibits significantly greater cytotoxicity than its amino derivative, 5-amino-4-bromo-isoquinoline . This difference is attributed to the bioreductive activation of the nitro group, leading to the formation of cytotoxic reactive intermediates and the induction of oxidative stress. The amino derivative, lacking this key functional group, is expected to be considerably less potent.

While this guide provides a scientifically grounded comparison, it is crucial to emphasize the necessity of direct experimental validation to quantify the cytotoxic potentials of these two compounds and to fully elucidate their mechanisms of action.

References

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Navigating the Kinome: A Comparative Guide to the Target Selectivity of Kinase Inhibitors Derived from 4-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular signaling, protein kinases stand as central architects, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, propelling them to the forefront of modern drug discovery. The development of small molecule kinase inhibitors has revolutionized targeted therapy, yet achieving exquisite selectivity for a single kinase target amidst the highly conserved ATP-binding pocket of the kinome remains a formidable challenge. This guide provides a comprehensive assessment of the target selectivity of a promising class of kinase inhibitors derived from the 4-Bromo-5-nitroisoquinoline scaffold. We will delve into the rationale behind experimental design for selectivity profiling, present comparative data with alternative inhibitor scaffolds, and provide detailed, field-proven protocols for key validation assays.

The Isoquinoline Scaffold: A Privileged Framework for Kinase Inhibition

The isoquinoline core is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its rigid structure and amenability to chemical modification allow for the precise positioning of functional groups to interact with the ATP-binding site of kinases. The introduction of a bromine atom and a nitro group at the 4 and 5 positions, respectively, of the isoquinoline ring creates a versatile starting point for the synthesis of diverse inhibitor libraries. These substituents can be strategically manipulated to explore different regions of the kinase active site, thereby influencing both potency and selectivity. While direct and extensive public data on kinase inhibitors derived specifically from this compound is limited, we can draw valuable insights from structurally related compounds, such as the pyrazolo[3,4-g]isoquinolines, which have been synthesized from nitro-substituted isoquinoline precursors and evaluated for their kinase inhibitory activity.[3]

Principles of Kinase Inhibitor Selectivity Profiling

The ultimate goal in developing a targeted kinase inhibitor is to achieve high potency against the intended target while minimizing off-target effects that can lead to toxicity and unforeseen biological consequences.[4] A thorough understanding of an inhibitor's selectivity profile is therefore paramount. This is typically achieved through a tiered screening approach, beginning with broad-based assays and progressing to more focused and physiologically relevant models.

A common and efficient strategy involves an initial screen at a single high concentration against a large panel of kinases to identify potential off-targets.[5][6] This is often followed by determining the half-maximal inhibitory concentration (IC50) for the primary target and any significant off-targets through dose-response studies.[5]

Several robust methods are available for measuring kinase inhibitor selectivity, both in biochemical and cellular contexts.[4]

  • Biochemical Assays: These assays directly measure the inhibition of kinase catalytic activity in a cell-free system. Radiometric assays, which measure the incorporation of radiolabeled phosphate into a substrate, are a classic and widely used method.[4] More contemporary approaches include luminescence-based assays, such as the ADP-Glo™ Kinase Assay, which quantify the amount of ADP produced during the kinase reaction.[7][8]

  • Competitive Binding Assays: These assays measure the ability of an inhibitor to displace a known ligand from the ATP-binding site of a kinase, providing a measure of the inhibitor's binding affinity (dissociation constant, Kd).[4]

  • Cellular Assays: To understand an inhibitor's activity in a more physiologically relevant context, cellular assays are crucial. These can range from measuring the inhibition of phosphorylation of a specific downstream substrate within a cell to assessing overall cellular outcomes like proliferation or apoptosis.[8] The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays are powerful techniques for confirming target engagement within intact cells.

Quantifying selectivity is also a critical aspect of inhibitor characterization. Metrics such as the Selectivity Score (the number of kinases inhibited above a certain threshold divided by the total number of kinases tested) and the Gini coefficient provide a quantitative measure of an inhibitor's promiscuity.[9]

Comparative Analysis: Pyrazolo[3,4-g]isoquinolines as a Case Study

The results demonstrated that the nitro-substituted analogs exhibited a degree of selectivity, with the most inhibited kinases being Haspin, CLK1, DYRK1A, and CDK9.[3] Notably, compounds 1b and 1c from this series displayed potent inhibition of Haspin kinase with IC50 values of 57 nM and 66 nM, respectively.[3]

CompoundHaspin IC50 (nM)CLK1 IC50 (nM)DYRK1A IC50 (nM)CDK9 IC50 (nM)
1b 5770>1000>1000
1c 66165>1000>1000
2c (amino analog) 62>1000250>1000

Table 1: Inhibitory activity of representative pyrazolo[3,4-g]isoquinoline derivatives against a selection of kinases. Data extracted from[3].

This data suggests that the nitro-isoquinoline scaffold can be a starting point for developing inhibitors with selectivity towards specific kinases, in this case, Haspin. The study also highlighted that modifications to the scaffold, such as reduction of the nitro group to an amine (as in compound 2c ), can alter the selectivity profile.[3]

The Haspin Kinase Signaling Pathway: A Potential Target

Haspin is an atypical serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper recruitment of the chromosomal passenger complex (CPC) to the centromeres, which in turn ensures accurate chromosome segregation during cell division.[3] Inhibition of Haspin leads to defects in chromosome alignment and segregation, ultimately triggering mitotic arrest and apoptosis. This makes Haspin an attractive target for the development of novel anti-cancer therapeutics.

Haspin_Signaling_Pathway cluster_mitosis Mitosis cluster_chromosome Chromosome Prophase_Prometaphase Prophase/ Prometaphase Haspin_Kinase Haspin Kinase Prophase_Prometaphase->Haspin_Kinase activates Histone_H3 Histone H3 H3T3ph Phosphorylated Histone H3 (H3T3ph) Histone_H3->H3T3ph Centromere Centromere CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC recruits to centromere Haspin_Kinase->Histone_H3 phosphorylates (T3) Apoptosis Apoptosis Haspin_Kinase->Apoptosis leads to mitotic arrest and Chromosome_Segregation Accurate Chromosome Segregation CPC->Chromosome_Segregation ensures Inhibitor Isoquinoline-Derived Inhibitor Inhibitor->Haspin_Kinase inhibits

A simplified diagram of the Haspin kinase signaling pathway and the point of intervention for isoquinoline-derived inhibitors.

Experimental Protocols for Assessing Kinase Inhibitor Selectivity

To ensure the trustworthiness and reproducibility of selectivity data, it is essential to follow well-defined and validated experimental protocols. Below are step-by-step methodologies for key in vitro and cellular assays.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescence-based assay to determine the IC50 value of an inhibitor against a specific kinase.[7][8]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test inhibitor (e.g., a this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white, opaque plates

  • Multichannel pipettor

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Perform a serial dilution to create a range of concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of each inhibitor concentration or DMSO (for the no-inhibitor control).

    • Add 2 µL of a 2X kinase/substrate mixture to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of a 2X ATP solution. The final ATP concentration should ideally be at the Km for the specific kinase.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 4-Bromo-5-nitroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel 4-Bromo-5-nitroisoquinoline derivatives. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will delve into the rationale behind experimental choices, provide detailed protocols, and present data in a clear, comparative format. Our focus is on establishing a self-validating system for assessing the potential of these compounds as therapeutic agents, with a particular emphasis on anticancer applications.

Introduction to this compound and Its Therapeutic Potential

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of isoquinoline have shown significant promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3] The introduction of a bromine atom and a nitro group at the 4 and 5 positions, respectively, of the isoquinoline core creates a unique electronic and steric profile, offering opportunities for novel molecular interactions with biological targets.[1][4] The bromo substituent can serve as a handle for further synthetic modifications, while the nitro group can be involved in key hydrogen bonding interactions or be metabolically reduced to a reactive species in hypoxic tumor environments.

This guide will focus on the in silico evaluation of this compound derivatives against key protein targets implicated in cancer progression. Molecular docking, a powerful computational technique, will be employed to predict the binding modes and affinities of these compounds, allowing for a comparative analysis against known inhibitors and other relevant molecules.[5][6][7]

The Logic of Target Selection: A Multi-pronged Approach to Anticancer Drug Discovery

The anticancer activity of isoquinoline derivatives is often attributed to their ability to interact with multiple cellular pathways.[3][8] Therefore, a robust comparative docking study should not be limited to a single target. We have selected three distinct and well-validated protein targets representing different facets of cancer biology:

  • Protein Kinase B (Akt1): A key node in the PI3K/Akt signaling pathway, which is frequently hyperactivated in many cancers, promoting cell survival, proliferation, and resistance to therapy.[3][9]

  • Topoisomerase I (Top1): An essential enzyme involved in DNA replication and transcription. Its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.[9][10]

  • X-linked inhibitor of apoptosis protein (XIAP): A potent suppressor of apoptosis. Overexpression of XIAP is common in tumors and is associated with resistance to chemotherapy.[11]

By evaluating our this compound derivatives against this panel of targets, we can gain a more comprehensive understanding of their potential mechanisms of action and selectivity.

Experimental Design: The Foundation of a Reliable Comparative Study

A successful comparative docking study hinges on a well-designed and meticulously executed protocol. The following workflow provides a systematic approach to ensure the reliability and reproducibility of your results.

G cluster_prep Preparation Phase cluster_dock Docking & Simulation cluster_analysis Analysis & Validation PDB Protein Structure Retrieval (PDB) Grid Grid Box Generation PDB->Grid Target Protein Ligand Ligand Preparation Docking Molecular Docking Ligand->Docking Test Compounds Ref Reference Compound Selection Ref->Docking Control Compounds Grid->Docking MD Molecular Dynamics (Optional) Docking->MD Scoring Binding Energy Calculation & Scoring Docking->Scoring MD->Scoring Interaction Interaction Analysis Scoring->Interaction Comparison Comparative Analysis Interaction->Comparison

Caption: A generalized workflow for comparative molecular docking studies.

Part 1: Preparation of Protein and Ligand Structures

This initial phase is critical for the accuracy of the docking simulations.

Protein Preparation Protocol:

  • Obtain Crystal Structures: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB):

    • Akt1: PDB ID: 1UNQ

    • Topoisomerase I-DNA complex: PDB ID: 1T8I

    • XIAP: PDB ID: 1XI0

  • Pre-processing: Use a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro, MOE) to:

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate protonation states to amino acid residues at physiological pH (7.4).

    • Assign partial charges to all atoms (e.g., Gasteiger charges).

    • Repair any missing side chains or loops if necessary. The integrity of the binding site is paramount.

Ligand Preparation Protocol:

  • Sketch and Optimize this compound Derivatives:

    • Draw the 2D structures of your novel derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

  • Prepare Reference Compounds: Obtain the 3D structures of the following reference compounds, which are known inhibitors of the selected targets:

    • Akt1 Inhibitor: GSK690693 (PubChem CID: 16726834)

    • Topoisomerase I Inhibitor: Camptothecin (PubChem CID: 2438)

    • XIAP Inhibitor: Embelin (PubChem CID: 3218)

  • Final Ligand Preparation: For both the novel derivatives and reference compounds:

    • Assign partial charges.

    • Define rotatable bonds to allow for conformational flexibility during docking.

Part 2: Molecular Docking Protocol

This section outlines the core computational experiment. We will use AutoDock Vina as an example, but the principles are applicable to other docking software like GOLD or Glide.

Step-by-Step Docking Procedure:

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the active site of each target protein.

    • The center of the grid should be the geometric center of the co-crystallized ligand (if available) or key active site residues.

    • The size of the grid box should be large enough to accommodate the ligands and allow for translational and rotational sampling (e.g., 60 x 60 x 60 Å with a spacing of 1.0 Å).

  • Running the Docking Simulation:

    • Use AutoDock Vina to dock each ligand into the prepared receptor grid.

    • The software will explore different conformations and orientations of the ligand within the active site and calculate a binding affinity (in kcal/mol).

    • The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a sufficiently high value (e.g., 20) to ensure a comprehensive search of the conformational space.

  • Output Analysis:

    • AutoDock Vina will generate a set of predicted binding poses for each ligand, ranked by their binding affinity.

    • The pose with the lowest binding energy is typically considered the most favorable.

Part 3: Post-Docking Analysis and Comparison

Analysis Workflow:

  • Binding Energy Comparison:

    • Tabulate the binding energies of the top-ranked poses for all test and reference compounds for each protein target.

  • Interaction Analysis:

    • Visualize the top-ranked poses of the most promising this compound derivatives and the reference compounds within the active sites of the target proteins.

    • Identify and analyze the key molecular interactions, such as:

      • Hydrogen bonds: Note the specific amino acid residues involved.

      • Hydrophobic interactions: Identify non-polar contacts.

      • Pi-pi stacking: Look for interactions between aromatic rings.

      • Halogen bonds: The bromine atom in the scaffold may form favorable interactions.

  • Comparative Analysis:

    • Compare the binding modes and interaction patterns of your novel derivatives with those of the known inhibitors. Do they occupy the same binding pocket? Do they form similar key interactions?

    • Evaluate the structure-activity relationship (SAR) within your series of derivatives. How do different substitutions on the this compound scaffold affect binding affinity and interactions?

Data Presentation and Interpretation

The results of your comparative docking study should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Comparative Binding Affinities (kcal/mol) of this compound Derivatives and Reference Compounds

CompoundAkt1 (PDB: 1UNQ)Topoisomerase I (PDB: 1T8I)XIAP (PDB: 1XI0)
Reference Compounds
GSK690693-9.5N/AN/A
CamptothecinN/A-10.2N/A
EmbelinN/AN/A-7.8
This compound Derivatives
Derivative 1-8.7-9.1-7.2
Derivative 2-9.2-9.8-8.0
Derivative 3-8.1-8.5-6.9
... (add more derivatives)

Note: The values in this table are hypothetical and for illustrative purposes only. N/A indicates that the compound was not tested against that target.

Interpretation of Results:

  • Binding Affinity: Lower binding energies suggest a more favorable interaction. Compare the binding affinities of your derivatives to the reference compounds. A derivative with a comparable or lower binding energy than the reference is a promising candidate for further investigation.

  • Selectivity: Analyze the binding affinities of your derivatives across the different targets. A compound that shows a significantly lower binding energy for one target over the others may be a selective inhibitor.

  • Binding Mode: A derivative that mimics the binding mode and key interactions of a known inhibitor is more likely to have a similar mechanism of action.

G cluster_ligand Ligand cluster_protein Protein Active Site Ligand_Node This compound Derivative + R-group Protein_Node H-Bond Donor/Acceptor Hydrophobic Pocket Aromatic Residue Ligand_Node->Protein_Node:h H-Bond with Nitro Group Ligand_Node->Protein_Node:p Hydrophobic Interaction with Isoquinoline Core Ligand_Node->Protein_Node:pi Pi-Stacking with Benzene Ring Ligand_Node->Protein_Node Halogen Bond with Bromine

Caption: Key molecular interactions to analyze in docking studies.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and evaluating comparative docking studies of this compound derivatives. By following these protocols, researchers can generate reliable and insightful data to guide the design and optimization of novel therapeutic agents. The most promising compounds identified through this in silico screening process should be prioritized for chemical synthesis and subsequent in vitro and in vivo biological evaluation to validate the computational predictions. Further studies, such as molecular dynamics simulations, can provide a more dynamic picture of the ligand-protein interactions and help to refine our understanding of the binding process.

References

  • G. S. B. V. S. R. Kumar, A. A. B. M. R. K. Prasad, and P. V. V. S. S. Sarma, "Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents," PubMed, 2016. [Link]
  • Y. Wang, et al., "Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment," Dove Medical Press, 2017. [Link]
  • A. L. do Nascimento Mello and P. Zancan, "Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy," PubMed, 2022. [Link]
  • S. F. Maden, S. Sezer, and S. E.
  • L. G. Ferreira, R. N. dos Santos, G. Oliva, and A. D. Andricopulo, "Discovering Anti-Cancer Drugs via Computational Methods," Frontiers in Pharmacology, 2020. [Link]
  • S. F. Maden, S. Sezer, and S. E. Acuner, "Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches," OUCI, 2023. [Link]
  • S. S. G. Jamadara, et al., "Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies," MDPI, 2023. [Link]
  • A. K. B. C. Das, et al., "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design," PMC, 2023. [Link]
  • H. A. Ghabbour, et al.
  • P.
  • M. Mirzaei, et al., "Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review," RSC Publishing, 2020. [Link]
  • S.
  • A. K. B. C. Das, et al., "Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents," RSC Publishing, 2024. [Link]
  • S. Kumar, "Computer-Aided Drug Design, Synthesis, and Evaluation of New Anti-Cancer Agents," International Journal of Pharmaceutical Sciences, 2023. [Link]
  • A. K. B. C. Das, et al., "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design," MDPI, 2023. [Link]
  • A. K. B. C. Das, et al.
  • G. F. Ecker, "Computational Methods in the Design of Anticancer Drugs," MDPI, 2024. [Link]
  • P.
  • M.
  • S. F. Maden, et al., "Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries," PMC, 2014. [Link]
  • S.
  • G. F. Ecker, "Molecular Docking: Shifting Paradigms in Drug Discovery," PMC, 2019. [Link]
  • S.
  • J.
  • H. J. Böhm, "Molecular Docking: A powerful approach for structure-based drug discovery," PMC, 2004. [Link]
  • S. Kumar, "Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review," Semantic Scholar, 2022. [Link]
  • W. D. Brown and A. H. Gouliaev, "SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE," Organic Syntheses, 2005. [Link]
  • W. D. Brown and A. H.
  • H.-P. Zhang, H.-Y. Li, and H.-F.
  • "this compound," PubChem, N.D. [Link]
  • M. Mohammadi-Far, et al.
  • H. Stamm and J. Hoenicke, "Nitrones. 4. Derivatives of 4-bromo-5-isoxazolidinone-4-carboxylic acids and delta 3," PubMed, 1972. [Link]
  • I. O. Ishchenko, et al., "Biological Activities of Tetrahydroisoquinolines Derivatives," Journal of Organic and Pharmaceutical Chemistry, 2023. [Link]
  • A. K. B. C. Das, et al., "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design," OUCI, 2023. [Link]

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A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

4-Bromo-5-nitroisoquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. Its strategic placement of a bromine atom and a nitro group on the isoquinoline scaffold offers orthogonal handles for diverse chemical transformations. The bromine atom is amenable to transition-metal-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine for further derivatization or can activate the ring for nucleophilic aromatic substitution.[1] Given its utility, the efficient and reliable synthesis of this compound is of paramount importance to researchers.

This guide provides an in-depth comparison of the primary synthetic strategies for this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their specific laboratory context, considering factors such as scale, available starting materials, and desired purity.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from two main retrosynthetic pathways:

  • Method 1: Nitration of 4-Bromoisoquinoline. This is the most direct and commonly cited method, involving the electrophilic aromatic substitution (SEAr) on a pre-functionalized isoquinoline core.

  • Method 2: Bromination of 5-Nitroisoquinoline. This alternative route involves introducing the bromine atom onto a nitrated isoquinoline precursor.

The order of these functionalization steps is critical and significantly impacts the regiochemical outcome due to the directing effects of the substituents.[1]

Method 1: Electrophilic Nitration of 4-Bromoisoquinoline

This approach leverages the commercially available or synthetically accessible 4-bromoisoquinoline as the starting material. The key transformation is the introduction of a nitro group via electrophilic aromatic substitution.

Reaction Principle and Mechanistic Insight

The nitration of isoquinoline and its derivatives is a classic SEAr reaction. Under strongly acidic conditions (typically a mixture of concentrated sulfuric and nitric acid), the isoquinoline nitrogen is protonated, forming an isoquinolinium ion. This protonation deactivates the heterocyclic ring towards electrophilic attack. Consequently, the substitution occurs on the carbocyclic (benzene) ring.

The nitration of isoquinoline itself predominantly yields 5-nitroisoquinoline (around 90%) and a smaller amount of 8-nitroisoquinoline (around 10%).[2] When starting with 4-bromoisoquinoline, the bromine atom, being an ortho-, para-director (albeit deactivating), and the deactivating effect of the protonated pyridine ring, directs the incoming electrophile (NO₂⁺) primarily to the C5 position.

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO3 NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ Protonation & Dehydration H2SO4 H2SO4 H2SO4->NO2+ 4BrIQ 4-Bromoisoquinolinium Ion HSO4- HSO₄⁻ H3O+ H₃O⁺ Intermediate Wheland Intermediate (Sigma Complex) 4BrIQ->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Mechanism of nitration on 4-bromoisoquinoline.
Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on specific laboratory conditions.

Materials:

  • 4-Bromoisoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, slowly add 4-bromoisoquinoline to concentrated sulfuric acid. Stir until complete dissolution.

  • While maintaining the temperature at 0°C, add potassium nitrate portion-wise over 30 minutes. Ensure the temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting slurry by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[3]

Discussion of Method 1
  • Advantages: This method is straightforward and utilizes a logical precursor. The regioselectivity is generally good, favoring the desired C5-nitration.

  • Disadvantages: The synthesis of the starting material, 4-bromoisoquinoline, can be challenging, often involving harsh conditions and yielding mixtures of isomers.[4] The nitration reaction itself requires careful temperature control to minimize the formation of byproducts.

Method 2: Electrophilic Bromination of 5-Nitroisoquinoline

This alternative strategy reverses the order of functionalization, starting with the more readily available 5-nitroisoquinoline.

Reaction Principle and Mechanistic Insight

In this pathway, the strongly deactivating nitro group at the C5 position directs the incoming electrophile (Br⁺) to the C8 or C6 positions. However, direct bromination of 5-nitroisoquinoline to achieve the 4-bromo isomer is not a favored or commonly reported transformation. The electronic effects of the nitro group and the protonated pyridine ring significantly disfavor substitution at the C4 position.

Most literature procedures describing sequential functionalization involve bromination of isoquinoline first to give 5-bromoisoquinoline, followed by nitration, which selectively yields 5-bromo-8-nitroisoquinoline.[5][6] This occurs because the bromo-substituent and the protonated nitrogen direct the nitro group to the C8 position.[1]

Therefore, a direct, high-yielding synthesis of this compound via the bromination of 5-nitroisoquinoline is mechanistically challenging and not well-established in the literature. Researchers seeking to follow this general retrosynthetic direction would likely need to employ more advanced, multi-step strategies, potentially involving protecting groups or directed metalation, which would add considerable complexity compared to Method 1.

G Start Select Synthetic Goal SM_Choice Starting Material Availability? Start->SM_Choice Method1 Method 1: Nitration of 4-Bromoisoquinoline SM_Choice->Method1 4-Bromoisoquinoline is available Method2 Method 2: (Hypothetical) Bromination of 5-Nitroisoquinoline SM_Choice->Method2 Only 5-Nitroisoquinoline is available Conclusion1 Direct, established route. Good regioselectivity. Method1->Conclusion1 Conclusion2 Mechanistically challenging. Not a reported high-yield route. Requires significant development. Method2->Conclusion2

Caption: Decision workflow for selecting a synthetic route.

Comparative Analysis and Recommendation

For the direct synthesis of this compound, the scientific literature points towards a clear and established pathway. The alternative is fraught with regiochemical challenges.

ParameterMethod 1: Nitration of 4-BromoisoquinolineMethod 2: Bromination of 5-Nitroisoquinoline
Feasibility Established and reported in the literature.[3]Not a well-established or direct route.
Regioselectivity Generally good, favoring the desired C5 product.Highly challenging; C4 position is disfavored.
Precursor Availability 4-Bromoisoquinoline can be synthesized or purchased.5-Nitroisoquinoline is readily available.
Reaction Conditions Requires strong acids and careful temperature control.Would likely require multi-step or directed synthesis.
Scalability Potentially scalable with appropriate engineering controls.Not practical without significant process development.
Overall Recommendation Recommended Method Not Recommended for Direct Synthesis

Conclusion

Based on established chemical principles and available literature, the nitration of 4-bromoisoquinoline (Method 1) is the superior and recommended method for the synthesis of this compound. While the synthesis of the 4-bromoisoquinoline precursor presents its own challenges, the subsequent nitration step is a reliable transformation that delivers the desired product with good regioselectivity.

Conversely, the bromination of 5-nitroisoquinoline (Method 2) is not a viable direct route to the target compound due to unfavorable electronic directing effects. Researchers should be aware that attempting this route would likely lead to other isomers or require a more complex, non-obvious synthetic sequence. For drug development professionals and scientists requiring reliable access to this compound, focusing optimization efforts on Method 1 is the most logical and evidence-based approach.

References

  • Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses Procedure.
  • Sugiura, M., Usami, T., Hamada, Y., Hatano, K., Kurono, Y., Yashiro, T., Hirao, K., & Mogi, K. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262–2266. [Link]
  • Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Vyas, P. V., Bhatt, A. K., Ramachandraiah, G., & Bedekar, A. V. (2003). An efficient method of bromination of aromatic amines, hydrocarbons and naptholts. Tetrahedron Letters, 44(21), 4085–4088.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2023). RSC Green Chemistry.
  • Tan, S., & Sarjadi, M. S. (2017). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
  • Chapter 7 Quinolines and Isoquinolines. (n.d.).
  • Brown, W. D., & Gouliaev, A. H. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • Synthesis of 1-bromo-5-nitro isoquinoline. (n.d.). PrepChem.com.
  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2011). ResearchGate.
  • Synthesis of 4-Bromoisoquinoline. (n.d.). PrepChem.com.

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Compounds Derived from 4-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, from natural alkaloids to synthetic therapeutics targeting a wide array of diseases.[1][2][3] Its versatility, however, presents a significant challenge: the potential for off-target interactions, which can lead to unforeseen side effects and late-stage attrition of promising drug candidates.[4] The starting material, 4-bromo-5-nitroisoquinoline, offers a synthetically tractable entry point for generating diverse libraries of novel chemical entities.[5] Derivatives of related bromo-nitro-quinolines have shown potent biological activities, including antiproliferative and apoptotic effects in cancer cell lines.[6]

However, early and comprehensive assessment of a compound's selectivity is not merely a regulatory checkbox; it is a cornerstone of modern, efficient drug development.[7][8] Understanding a compound's cross-reactivity profile—its propensity to bind to and modulate proteins other than its intended target—allows for the early identification of potential safety liabilities and provides crucial insights for structure-activity relationship (SAR) optimization.[9][10]

This guide provides an in-depth, technically-grounded framework for the cross-reactivity profiling of a hypothetical library of compounds synthesized from this compound. We will move beyond a simple listing of services to explain the causality behind experimental choices, presenting a self-validating, tiered approach that balances breadth, depth, and resource allocation for maximum insight.

Part 1: The Hypothetical Compound Library

For the purpose of this guide, we will consider a hypothetical library of three compounds (ISO-001, ISO-002, and ISO-003) synthesized from the this compound scaffold. The synthetic strategy is designed to explore different chemical spaces and potential target classes, such as protein kinases, by modifying the 4-position via common cross-coupling reactions.

G A This compound (Starting Material) B Suzuki Coupling (Arylboronic Acid) A->B C Buchwald-Hartwig Amination (Amine) A->C D Sonogashira Coupling (Terminal Alkyne) A->D E ISO-001 (Aryl-substituted) B->E F ISO-002 (Amino-substituted) C->F G ISO-003 (Alkynyl-substituted) D->G

Figure 1: Hypothetical synthesis workflow for the ISO-series compounds.

Table 1: Hypothetical Compound Library from this compound

Compound ID Synthetic Route Rationale Potential Target Class
ISO-001 Suzuki Coupling Introduce aryl moiety to mimic ATP-competitive inhibitors. Protein Kinases
ISO-002 Buchwald-Hartwig Introduce substituted amine for hydrogen bonding interactions. GPCRs, Kinases

| ISO-003 | Sonogashira Coupling| Introduce rigid alkynyl linker for exploring deeper pockets. | Enzymes, Epigenetic Targets |

Part 2: A Tiered Strategy for Cross-Reactivity Profiling

A logical, tiered approach is the most effective strategy for profiling. It begins with a broad, cost-effective screen to identify major liabilities, followed by progressively more focused and complex assays to characterize the most promising candidates. This strategy de-risks the project incrementally, ensuring that resources are concentrated on compounds with the highest potential for success.[8][9]

G cluster_0 Tier 1: Broad Liability Assessment cluster_1 Tier 2: Potency & Selectivity Characterization cluster_2 Tier 3: Cellular & Phenotypic Confirmation T1 Initial Screen (e.g., 10 µM single concentration) P1 Broad Safety Panel (e.g., Eurofins SafetyScreen44) GPCRs, Ion Channels, Transporters T1->P1 P2 Broad Kinase Panel (e.g., Promega Kinase Selectivity Panel) Representative Kinome Coverage T1->P2 decision1 Hits Identified? (>50% Inhibition) P1->decision1 P2->decision1 T2 Dose-Response Analysis (IC50 / EC50 Determination) P3 Primary Target(s) (Confirmatory Potency) T2->P3 P4 Key Off-Targets from Tier 1 (>50% inhibition) T2->P4 decision2 Acceptable Selectivity Window? P3->decision2 P4->decision2 T3 Cell-Based Assays P5 On-Target Engagement Assay (e.g., Target-specific reporter gene) T3->P5 P6 Off-Target Pathway Analysis (e.g., Phospho-protein Western Blot) T3->P6 P7 Cell Viability/Toxicity Panel (Multiple relevant cell lines) T3->P7 end Candidate Selection or SAR Optimization P5->end P6->end P7->end start Compound Library (ISO-001, 002, 003) start->T1 decision1->T2 Yes decision1->end No (Discard/Redesign) decision2->T3 Yes decision2->end No (Discard/Redesign) G cluster_0 cluster_1 Receptor1 Growth Factor Receptor PTK Primary Target Kinase (PTK) Receptor1->PTK Substrate1 Substrate A PTK->Substrate1 Effect1 Cell Proliferation Substrate1->Effect1 Receptor2 Stress Signal OTKA Off-Target Kinase A (OTK-A) Receptor2->OTKA Substrate2 Substrate B OTKA->Substrate2 Effect2 Apoptosis / Toxicity Substrate2->Effect2 Compound ISO-001 Compound->PTK Inhibition (Desired Effect) Compound->OTKA Inhibition (Off-Target Effect)

Figure 3: On-target vs. off-target effects in cellular signaling pathways.

Part 3: Key Experimental Protocols

Trustworthy data is built on robust and well-validated protocols. Below are detailed, step-by-step methodologies for key assays described in the profiling cascade.

Protocol 1: Kinase Selectivity Profiling (ADP-Glo™ Assay)

Objective: To determine the inhibitory activity of a compound against a panel of protein kinases by quantifying the amount of ADP produced in the kinase reaction. This protocol is based on the widely used Promega ADP-Glo™ system. [11][12] Methodology:

  • Compound Preparation: Serially dilute test compounds (e.g., ISO-001) in DMSO to create 100x stock concentrations for a 10-point dose-response curve (e.g., from 1 mM to 30 nM).

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Add 2 µL of the Kinase/Substrate mix provided in the profiling system (e.g., Promega Kinase Selectivity Profiling System).

  • Initiate the reaction by adding 2 µL of a 2.5x ATP solution (final concentration should be at or near the Kₘ for each specific kinase).

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: Normalize the data to controls (0% activity for no enzyme, 100% activity for DMSO vehicle). Plot the % inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: GPCR Functional Assay (cAMP Accumulation)

Objective: To determine if a compound acts as an agonist or antagonist at a specific Gs or Gi-coupled GPCR by measuring the modulation of intracellular cyclic AMP (cAMP) levels. [13][14] Methodology:

  • Cell Plating: Seed cells stably expressing the GPCR of interest (e.g., a 5-HT receptor) into a 384-well cell culture plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., ISO-003) in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

  • Antagonist Mode: To test for antagonist activity, add 10 µL of the test compound dilution to the cells and incubate for 15-30 minutes. Then, add 10 µL of a known agonist at its EC80 concentration.

  • Agonist Mode: To test for agonist activity, add 10 µL of the test compound dilution to the cells. Add 10 µL of buffer for the control wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercial kit, typically based on a competitive immunoassay format with a TR-FRET, luminescence, or fluorescence readout.

  • Data Analysis:

    • For antagonists , calculate the % inhibition of the agonist response and determine the IC50.

    • For agonists , calculate the % activation relative to a reference agonist and determine the EC50.

Conclusion and Forward Look

This guide outlines a robust, multi-tiered strategy for comprehensively profiling the cross-reactivity of novel compounds derived from this compound. By progressing from broad, high-throughput screens to focused biochemical and cellular assays, researchers can build a detailed understanding of a compound's selectivity and potential liabilities. [15]This systematic approach, grounded in explaining the causality behind each experimental step, empowers drug discovery teams to make informed, data-driven decisions. It allows for the early elimination of compounds with unfavorable profiles (like the hERG liability of ISO-002), the optimization of selectivity through SAR (as would be the next step for ISO-001), and the potential discovery of new therapeutic applications (as for ISO-003). Ultimately, integrating this rigorous profiling cascade is essential for navigating the complexities of drug development and increasing the probability of advancing safe and effective medicines to the clinic.

References

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays.
  • WuXi AppTec. (n.d.). In vitro Safety Pharmacology Profiling.
  • ICE Bioscience. (n.d.). Safety Pharmacology Services.
  • Confluence Discovery Technologies. (n.d.). A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Format.
  • Eurofins Discovery. (n.d.). IN VITRO SAFETY PHARMACOLOGY PROFILING.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • S.J., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed Central.
  • Reaction Biology. (n.d.). GPCR Assay Services.
  • Eurofins Discovery. (n.d.). GPCR Screening & Profiling - Identify Valuable Hits.
  • Ökten, S., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed.
  • Broad Institute. (n.d.). Small-molecule Profiling.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central.
  • Yan, R-L., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate.
  • Filar, J., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central.
  • Filar, J., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. OUCI.
  • Chrzanowska, M., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI.
  • Sharma, A., et al. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Bromo-5-nitroisoquinoline Analogs as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the preclinical efficacy of novel 4-bromo-5-nitroisoquinoline analogs. While this specific class of compounds is an emerging area of research, this guide will draw upon established principles and methodologies for evaluating analogous heterocyclic compounds, particularly those targeting DNA damage response pathways, such as PARP inhibitors. We will explore the rationale behind experimental design, present detailed protocols for key assays, and provide a framework for interpreting and correlating in vitro and in vivo data.

Introduction: The Therapeutic Potential of this compound Analogs

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a bromine atom and a nitro group at the 4 and 5 positions, respectively, creates a unique electronic and steric profile, offering opportunities for potent and selective interactions with biological targets.[1][2] Notably, many isoquinoline derivatives have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR).[3][4]

PARP inhibitors have shown significant clinical success in treating cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[3][4][5] In HRR-deficient cells, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during replication, which cannot be efficiently repaired, ultimately resulting in cell death.[6][7] This guide will proceed under the hypothesis that this compound analogs may exert their anticancer effects through a similar mechanism.

In Vitro Efficacy Assessment

In vitro assays are the foundational step in characterizing the biological activity of novel compounds. They provide a controlled environment to assess cytotoxicity and elucidate the mechanism of action at a cellular level.[8][9]

Rationale for Experimental Design

The initial in vitro screening of this compound analogs aims to determine their cytotoxic potential against a panel of cancer cell lines. To test the hypothesis of synthetic lethality, this panel should ideally include both HRR-deficient (e.g., BRCA1-mutant) and HRR-proficient cell lines. A significant difference in potency between these cell lines would provide strong evidence for a PARP-inhibitor-like mechanism.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., BRCA1-deficient HCC1937 and BRCA1-proficient MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs (e.g., from 0.01 µM to 100 µM). Treat the cells with these concentrations and incubate for 72 hours. Include untreated cells as a negative control and a known PARP inhibitor (e.g., Olaparib) as a positive control.[11]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Summary: In Vitro Cytotoxicity
CompoundCell LineBRCA1 StatusIC50 (µM)
Analog A HCC1937Mutant0.8
MDA-MB-231Wild-Type15.2
Analog B HCC1937Mutant1.2
MDA-MB-231Wild-Type22.5
Analog C HCC1937Mutant5.6
MDA-MB-231Wild-Type45.8
Olaparib HCC1937Mutant0.5
MDA-MB-231Wild-Type10.8

Note: The data presented in this table is hypothetical and for illustrative purposes.

Visualization: In Vitro Screening Workflow

InVitro_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Synthesize Analogs cells Culture Cancer Cell Lines (BRCA-mutant & WT) start->cells seed Seed Cells in 96-well Plates cells->seed treat Treat with Serial Dilutions of Analogs (72h) seed->treat mtt Add MTT Reagent (4h) treat->mtt solubilize Solubilize Formazan (DMSO) mtt->solubilize read Measure Absorbance (570nm) solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curves calculate->plot ic50 Determine IC50 Values plot->ic50

Caption: General workflow for in vitro cytotoxicity screening of novel compounds.

In Vivo Efficacy Evaluation

While in vitro assays are crucial for initial screening, in vivo studies in animal models are indispensable for evaluating the therapeutic potential of a compound in a complex biological system.[8][12] They provide insights into pharmacokinetics, pharmacodynamics, and overall anti-tumor activity.

Rationale for Model Selection

For assessing the efficacy of potential PARP inhibitors, the use of immunodeficient mice bearing human tumor xenografts is a standard and effective approach.[12] Specifically, patient-derived xenograft (PDX) models, where tumor tissue is taken directly from a patient and implanted into a mouse, can better reflect the heterogeneity and complexity of human tumors compared to traditional cell line-derived xenografts.[13] To align with the in vitro studies, xenografts from BRCA1-deficient tumors would be the most relevant model.

Experimental Protocol: Murine Xenograft Model

This protocol describes the evaluation of anti-tumor activity in a subcutaneous xenograft model.[12]

Step-by-Step Methodology:

  • Tumor Implantation: Subcutaneously implant fragments of a BRCA1-deficient human tumor (e.g., from a triple-negative breast cancer PDX line) into the flank of immunodeficient mice (e.g., SCID or NSG mice).[12]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²)/2).

  • Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control (e.g., saline or a specific formulation vehicle)

    • Analog A (e.g., 50 mg/kg, daily oral gavage)

    • Analog B (e.g., 50 mg/kg, daily oral gavage)

    • Positive control (e.g., Olaparib, 50 mg/kg, daily oral gavage)

  • Treatment Administration: Administer the treatments for a defined period (e.g., 21-28 days).

  • Data Collection: Monitor tumor volume and body weight of the mice 2-3 times per week.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Summary: In Vivo Anti-Tumor Efficacy
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle -1500 ± 250-
Analog A 50450 ± 12070
Analog B 50600 ± 15060
Olaparib 50375 ± 11075

Note: The data presented in this table is hypothetical and for illustrative purposes.

Visualization: In Vivo Experimental Workflow

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (21 days) cluster_endpoint Endpoint & Analysis implant Implant BRCA-deficient PDX Tumor Fragments monitor_growth Monitor Tumor Growth to ~150 mm³ implant->monitor_growth randomize Randomize Mice into Groups (Vehicle, Analogs, Control) monitor_growth->randomize treat Daily Oral Administration randomize->treat monitor_treatment Measure Tumor Volume & Body Weight 2x/week treat->monitor_treatment Repeats endpoint End of Study monitor_treatment->endpoint excise Excise Tumors endpoint->excise analyze Calculate Tumor Growth Inhibition (TGI) excise->analyze

Caption: Workflow for in vivo efficacy testing in a PDX mouse model.

Correlating In Vitro and In Vivo Efficacy

Establishing a strong in vitro-in vivo correlation (IVIVC) is a key goal in preclinical drug development.[14] It helps validate the in vitro model and provides confidence in its predictive power for clinical outcomes.[15][16]

In our illustrative example, Analog A demonstrated a lower IC50 value in vitro (0.8 µM) compared to Analog B (1.2 µM) in the BRCA1-deficient cell line. This trend was mirrored in the in vivo study, where Analog A achieved a higher tumor growth inhibition (70%) than Analog B (60%). This positive correlation suggests that the in vitro cytotoxicity assay is a reasonable predictor of in vivo anti-tumor activity for this class of compounds.

However, discrepancies can arise. A compound may be potent in vitro but show poor efficacy in vivo due to factors such as poor pharmacokinetics (e.g., low absorption, rapid metabolism), off-target toxicity, or inability to reach the tumor at therapeutic concentrations. Therefore, a comprehensive evaluation requires integrating data from both experimental settings.

Conclusion

The systematic evaluation of this compound analogs, beginning with targeted in vitro cytotoxicity screening and progressing to in vivo xenograft models, provides a robust framework for identifying promising anticancer drug candidates. The causality behind this experimental progression is clear: in vitro assays provide a rapid and cost-effective means to assess potency and mechanism, while in vivo studies are essential to confirm efficacy in a complex physiological system. By carefully selecting cell lines and animal models that reflect the hypothesized mechanism of action, researchers can generate high-quality, translatable data to guide further drug development efforts.

References

  • Testing PARP Inhibitors Using a Murine Xenograft Model. (2017). Methods in Molecular Biology. [Link]
  • In vitro-in vivo correlation in anticancer drug sensitivity test using AUC-based concentrations and collagen gel droplet-embedded culture. (1996). Oncology. [Link]
  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. (n.d.). NIH. [Link]
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  • Inhibitors of PARP: Number crunching and structure gazing. (2022). Journal of Biological Chemistry. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Bromo-5-nitroisoquinoline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-5-nitroisoquinoline is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its defined structure, featuring a bromine atom and a nitro group on the isoquinoline scaffold, presents multiple reaction sites for the construction of complex molecular architectures, particularly in drug discovery programs.[1] The accurate and precise quantification of this intermediate is paramount to ensure the quality, yield, and impurity profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind method selection and validation strategies. This document is designed for researchers, analytical scientists, and drug development professionals, providing field-proven insights grounded in authoritative regulatory standards, such as the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Chapter 1: Physicochemical Properties & Analytical Considerations

Before developing a quantitative method, understanding the analyte's properties is crucial. This compound (C₉H₅BrN₂O₂) is an organic molecule with a molecular weight of approximately 253.05 g/mol .[5][6] Its structure contains a UV-absorbing isoquinoline core and a nitro group, making it an excellent candidate for UV-based detection methods.[7]

The primary analytical challenge lies in ensuring specificity. During synthesis, the formation of positional isomers (e.g., 5-bromo-8-nitroisoquinoline or 7-bromo-5-nitroisoquinoline) is a significant possibility.[1][8] An effective analytical method must unambiguously quantify the target this compound in the presence of these isomers, unreacted starting materials, and other process-related impurities.

Chapter 2: High-Performance Liquid Chromatography (HPLC-UV): The Gold Standard for QC

HPLC is the cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[9][10] For routine quality control (QC) and release testing of this compound, a stability-indicating HPLC-UV method is the preferred approach.

Principle of Method Selection

A reverse-phase HPLC method is selected based on the predicted moderate polarity of the analyte. A C18 column provides a nonpolar stationary phase that will retain the analyte, allowing for separation from more polar or less polar impurities using a polar mobile phase, such as a mixture of acetonitrile and water.[11] UV detection is chosen due to the strong chromophore present in the molecule.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

Validation Protocol: According to ICH Q2(R1)

The validation of this method must demonstrate that it is suitable for its intended purpose.[12][13]

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a solution of the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.
    • Analyze a solution of this compound reference standard.
    • Analyze solutions of known related impurities (e.g., positional isomers) to demonstrate separation.
    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. The method should resolve the analyte peak from all major degradation product peaks.

2. Linearity:

  • Objective: To demonstrate a proportional relationship between the detector response and the analyte concentration over a specified range.

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound covering 50% to 150% of the expected working concentration.
    • Inject each solution in triplicate.
    • Plot the mean peak area against the concentration and perform a linear regression analysis.
  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

3. Range:

  • Objective: To confirm the interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Procedure: The range is verified by the linearity, accuracy, and precision experiments.

4. Accuracy:

  • Objective: To determine the closeness of the test results to the true value.

  • Procedure:

    • Perform the analysis on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each).
    • Accuracy can be assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by recovery studies on a spiked placebo.
  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
    • Intermediate Precision: Repeat the study on a different day, with a different analyst, or on a different instrument.
  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Objective: To determine the lowest amount of analyte that can be detected and quantified with suitable precision and accuracy.

  • Procedure: Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

7. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method, such as the mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R1) cluster_2 Method Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD / LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Implement Routine QC Use Rob->Implement

Figure 1: HPLC Method Validation Workflow.

Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS): Orthogonal Confirmation

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[14] It is best suited for volatile and thermally stable compounds.[9] For this compound, GC-MS serves two key purposes: 1) as an orthogonal method to confirm the identity and purity results from HPLC, and 2) for high-sensitivity detection of volatile impurities. The primary prerequisite is confirming that the analyte does not degrade at the temperatures used in the GC inlet and column.

Principle of Method Selection

The presence of bromine in the molecule will produce a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio), which is a powerful diagnostic tool in mass spectrometry for confirming the identity of bromine-containing compounds. Selected Ion Monitoring (SIM) mode can be used for excellent sensitivity and selectivity.

Experimental Protocol: GC-MS Method
  • Instrumentation: Gas chromatograph with an autosampler coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Conditions:

      • Ion Source Temp: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 252, 254 for the molecular ion; other fragments as determined).

Validation Protocol: Focused Approach

Validation for a confirmatory GC-MS method focuses primarily on specificity and sensitivity.

1. Specificity:

  • Objective: To confirm the identity of the main peak and any impurities.

  • Procedure:

    • Inject the reference standard and confirm its retention time and mass spectrum.
    • Analyze samples and compare the mass spectra of any peaks with a library or the reference standard spectrum. The isotopic pattern for bromine must be present.
    • Demonstrate separation from known isomers, which may have the same mass spectrum but will have different retention times.

2. Limit of Detection (LOD) / Limit of Quantification (LOQ):

  • Objective: To demonstrate the high sensitivity of the method for trace analysis.

  • Procedure: Determined using the signal-to-noise approach on the chromatogram of the most abundant ion in SIM mode.

Orthogonal_Confirmation Sample Test Sample HPLC HPLC-UV Analysis Primary Method Quantification (% Purity) Retention Time Sample->HPLC Inject GCMS GC-MS Analysis Orthogonal Method Mass Spectrum Isotopic Pattern Retention Time Sample->GCMS Inject Result Confirmed Result (High Confidence) HPLC->Result Confirms Purity GCMS->Result Confirms Identity

Figure 2: Orthogonal Method Confirmation using HPLC and GC-MS.

Chapter 4: UV-Vis Spectrophotometry: A Rapid Screening Tool

UV-Vis spectrophotometry is a simple, fast, and cost-effective technique that measures the absorbance of light by a substance.[15][16] While it lacks the specificity of chromatographic methods, it is highly valuable for at-line or in-process control (IPC) to quickly estimate the concentration of relatively pure this compound, for example, in dissolution testing or during reaction monitoring.[17][18]

Principle of Method Selection

The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to its concentration. The isoquinoline chromophore is expected to have a distinct absorbance maximum in the UV range.

Experimental Protocol: UV-Vis Method
  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Solvent Selection: Use a solvent in which the analyte is soluble and that is transparent in the UV region of interest (e.g., Methanol or Ethanol).

    • Determine λmax: Scan a dilute solution of this compound from 200-400 nm against a solvent blank to find the wavelength of maximum absorbance (λmax).

    • Standard Preparation: Prepare a series of standards of known concentrations.

    • Measurement: Measure the absorbance of the standards and samples at the predetermined λmax.

Validation Protocol: Fit-for-Purpose

Validation for this screening method can be streamlined.

1. Linearity and Range:

  • Procedure: Prepare at least five concentrations and plot absorbance vs. concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

2. Accuracy & Precision:

  • Procedure: Prepare and measure a known concentration in triplicate on three different days.

  • Acceptance Criteria: Recovery within 95.0% to 105.0% and RSD ≤ 5.0%.

3. Specificity (Limitation):

  • It is crucial to acknowledge that this method is not specific. Any impurity or isomer with a similar chromophore will interfere with the measurement. Therefore, its use should be restricted to environments where the sample matrix is well-characterized and known to be free of interfering substances.

Chapter 5: Comparative Analysis and Method Selection

The choice of analytical method depends entirely on the intended application.[19] A single method is rarely sufficient for all needs in a drug development environment.

Data Presentation: Performance Comparison
Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity High (Separates isomers)Very High (Mass-based)Low (Interference from chromophores)
Typical Application QC Release, Stability TestingIdentity Confirmation, Trace Impurity AnalysisIn-Process Control, Dissolution Screening
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.995
Precision (%RSD) < 2%< 10%< 5%
Sensitivity Low µg/mL (LOQ)Low ng/mL (LOQ)Mid-to-High µg/mL (LOQ)
Analysis Time ~10-15 min per sample~15-20 min per sample< 1 min per sample
Complexity/Cost ModerateHighLow

Note: The values in this table are typical, hypothetical performance characteristics to illustrate the comparison.

Method_Selection_Tree Start What is the Analytical Goal? Goal_QC QC Release or Stability Sample? Start->Goal_QC Goal_ID Confirm Identity or Profile Impurities? Start->Goal_ID Goal_IPC Rapid In-Process Check (IPC)? Start->Goal_IPC Method_HPLC Use Validated HPLC-UV Method Goal_QC->Method_HPLC Yes Method_GCMS Use GC-MS Method Goal_ID->Method_GCMS Yes Method_UV Use UV-Vis Method Goal_IPC->Method_UV Yes Method_HPLC->Method_GCMS Confirm with GC-MS (Orthogonal)

Figure 3: Decision Tree for Analytical Method Selection.

Conclusion

The robust quantification of this compound requires a strategic, multi-faceted approach to analytical methodology.

  • HPLC-UV stands as the definitive method for routine quality control, offering a validated balance of specificity, precision, and accuracy necessary for regulatory submission and batch release.

  • GC-MS provides an invaluable orthogonal technique for unequivocal identity confirmation and the detection of trace-level volatile impurities, significantly enhancing confidence in the overall analytical data package.

  • UV-Vis Spectrophotometry serves as a highly efficient, though non-specific, tool for rapid, high-throughput screening in well-controlled stages of development, such as reaction monitoring.

A thorough understanding of the strengths and limitations of each technique, guided by the principles of method validation outlined in ICH Q2(R1), empowers scientists to generate reliable and defensible data, ensuring the quality and integrity of the drug development process.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
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  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
  • PubMed. (1974). [UV-spectrophotometry in drug control. 14. Characterization and determination of drugs with quinoline and isoquinoline chromophores].
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  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 6-Bromoisoquinoline.
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A Comparative Guide to the Synthesis of 4-Bromo-5-nitroisoquinoline: Assessing Reproducibility and Alternative Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Bromo-5-nitroisoquinoline Scaffold

The isoquinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous biologically active compounds.[1] The specific isomer, this compound, is a highly valuable bifunctional building block for drug development and complex organic synthesis. The bromine atom at the C4 position serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the construction of new carbon-carbon bonds.[1] Concurrently, the nitro group at C5 can be readily reduced to a primary amine, opening pathways for amidation, alkylation, or further heterocyclic ring formation.[1]

However, the synthesis of this specific isomer is not trivial. The challenge lies in achieving precise regiochemical control on the isoquinoline nucleus. This guide provides an in-depth analysis of the common synthetic methodologies, focusing on the critical factors that govern their reproducibility. We will compare a classical electrophilic aromatic substitution pathway with a more regiochemically precise route involving the Sandmeyer reaction, offering field-proven insights to aid researchers in selecting the most robust method for their application.

Method 1: Sequential Electrophilic Aromatic Substitution

The most direct conceptual approach to this compound is the sequential nitration and bromination of the parent isoquinoline. However, the order of these steps is paramount to achieving the desired regiochemistry.[1]

Mechanistic Rationale and Causality

Electrophilic attack on the isoquinoline ring is governed by a delicate interplay of electronic effects. In a strong acidic medium (e.g., concentrated H₂SO₄), the basic nitrogen atom is protonated, forming an isoquinolinium ion. This protonation strongly deactivates the pyridine-containing ring towards electrophiles, thereby directing substitution to the benzenoid ring.[1][2]

The most viable sequence for obtaining the 4,5-disubstituted pattern is:

  • Nitration of Isoquinoline: This reaction, typically using a mixture of nitric and sulfuric acids, yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[1]

  • Bromination of 5-Nitroisoquinoline: The isolated 5-nitroisoquinoline is then subjected to bromination. The powerful electron-withdrawing nitro group directs incoming electrophiles to the meta positions (C4 and C6). Of these, the C4 position is sterically less hindered and electronically favored, leading to the desired this compound.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination Isoquinoline Isoquinoline Isoquinolinium Ion Isoquinolinium Ion Isoquinoline->Isoquinolinium Ion H₂SO₄ 5-Nitroisoquinoline 5-Nitroisoquinoline Isoquinolinium Ion->5-Nitroisoquinoline HNO₃ (NO₂⁺ electrophile) 8-Nitroisoquinoline 8-Nitroisoquinoline Isoquinolinium Ion->8-Nitroisoquinoline HNO₃ (minor product) Wheland Intermediate Resonance-Stabilized Intermediate 5-Nitroisoquinoline->Wheland Intermediate Br⁺ (from NBS/H₂SO₄) Separation Required Separation Required 8-Nitroisoquinoline->Separation Required This compound This compound Wheland Intermediate->this compound -H⁺

Reproducibility Assessment and Trustworthiness

While mechanistically sound, this pathway's reproducibility is its primary vulnerability.

  • The Nitration Step: The nitration of isoquinoline is rarely perfectly selective, producing a mixture of 5-nitro and 8-nitro isomers.[1] The ratio of these products can fluctuate based on subtle variations in temperature and acid concentration. The subsequent, often challenging, chromatographic separation required to isolate pure 5-nitroisoquinoline introduces a significant variable that can drastically affect overall yield and throughput.

  • The Bromination Step: The bromination of 5-nitroisoquinoline can also yield side products. Over-bromination or substitution at the C6 position can occur if the reaction conditions are not strictly controlled. As noted in related syntheses, strict temperature control is crucial for achieving high regioselectivity, as side products are often difficult to remove.[3]

These factors combine to create a protocol that is highly sensitive to experimental parameters, making consistent, run-to-run reproducibility a significant challenge for researchers.

Method 2: The Sandmeyer Reaction Pathway

An alternative approach that offers superior regiochemical control is the Sandmeyer reaction.[4] This classic transformation converts an aromatic amine into an aryl halide via a diazonium salt intermediate.[5][6] This method circumvents the selectivity issues inherent in the direct electrophilic bromination of a pre-nitrated isoquinoline.

Mechanistic Rationale and Causality

This synthetic route establishes the final substitution pattern by starting with a precursor where the functional groups are already in the desired positions. The key intermediate is 4-amino-5-nitroisoquinoline.

  • Diazotization: The 4-amino group is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a highly reactive diazonium salt.[6]

  • Copper-Catalyzed Bromination: The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). A single-electron transfer from Cu(I) to the diazonium salt initiates the reaction, releasing nitrogen gas (a superb leaving group) and forming an aryl radical. This radical then abstracts a bromine atom from a copper(II) species, yielding the final this compound and regenerating the Cu(I) catalyst.[4]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction 4-Amino-5-nitroisoquinoline 4-Amino-5-nitroisoquinoline Isoquinoline-4-diazonium salt Isoquinoline-4-diazonium salt 4-Amino-5-nitroisoquinoline->Isoquinoline-4-diazonium salt NaNO₂ / HBr 0-5 °C Aryl Radical + N₂ Aryl Radical + N₂ Isoquinoline-4-diazonium salt->Aryl Radical + N₂ Cu(I)Br (e⁻ transfer) This compound This compound Aryl Radical + N₂->this compound Br abstraction from Cu(II)Br₂

Reproducibility Assessment and Trustworthiness

The Sandmeyer reaction is a cornerstone of aromatic chemistry for good reason: it is generally robust and high-yielding.[7]

  • Regiochemical Fidelity: The primary advantage of this method is its unambiguous regiochemical outcome. The final product's substitution pattern is locked in by the precursor, 4-amino-5-nitroisoquinoline. This eliminates the significant reproducibility issue of separating isomers that plagues the electrophilic substitution route.

  • Shifting the Challenge: This protocol's reproducibility is primarily dependent on the availability and purity of the starting material, 4-amino-5-nitroisoquinoline. While the synthesis of this precursor adds steps to the overall sequence, these steps may themselves be more reliable than the problematic separation of nitro-isomers in Method 1. The diazotization step requires careful temperature control, as diazonium salts can be unstable at higher temperatures, but this is a well-understood and manageable parameter.

Comparative Analysis: Electrophilic Substitution vs. Sandmeyer Reaction

ParameterMethod 1: Electrophilic SubstitutionMethod 2: Sandmeyer ReactionJustification & Expert Insights
Number of Steps 2 (from Isoquinoline)1 (from 4-amino-5-nitroisoquinoline)The Sandmeyer route appears shorter, but this assumes the starting amine is available. The synthesis of the precursor adds complexity.
Typical Yield Variable (30-60%)Generally High (70-90%)Yield for Method 1 is heavily impacted by the efficiency of isomer separation. The Sandmeyer reaction itself is typically high-yielding.
Purity & Side Products Isomeric nitro- and bromo-isoquinolinesMinimal side products from the reaction itself. Purity depends on the precursor.The primary challenge of Method 1 is purification.[3] Method 2 yields a much cleaner crude product, simplifying downstream processing.
Key Reproducibility Factor Strict control of T° and concentration; efficiency of isomer separation.Purity of the starting amine; strict control of T° during diazotization.Method 1 is sensitive to multiple, interacting variables. Method 2's reproducibility hinges on a single, well-defined precursor.
Scalability ChallengingMore Readily ScalableThe need for large-scale, high-resolution chromatography makes Method 1 difficult to scale. Method 2 is more amenable to scale-up.[3]
Safety Concerns Use of concentrated nitric and sulfuric acids.Diazonium salts can be explosive if isolated and dry. Handled in cold, aqueous solution.Both methods require experienced handling of hazardous reagents. The potential instability of diazonium salts is a known hazard that is mitigated by keeping them in solution at low temperatures.

Detailed Experimental Protocols

Protocol 1: Synthesis via Bromination of 5-Nitroisoquinoline

This protocol is constructed based on established principles of electrophilic substitution on the isoquinoline ring system.

Step A: Nitration of Isoquinoline

  • To a flask cooled in an ice bath, add 100 mL of concentrated sulfuric acid.

  • Slowly add 20 g of isoquinoline while stirring, ensuring the temperature does not exceed 20°C.

  • Cool the mixture to 0°C.

  • Slowly add a pre-chilled mixture of 15 mL of concentrated nitric acid and 25 mL of concentrated sulfuric acid, keeping the temperature below 10°C.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice.

  • Neutralize the solution by slowly adding aqueous ammonia until the pH is ~8.

  • The precipitated solid, a mixture of 5-nitro- and 8-nitroisoquinoline, is collected by filtration, washed with cold water, and dried.

  • Separate the isomers using column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

Step B: Bromination of 5-Nitroisoquinoline

  • To a flask, add 10 g of purified 5-nitroisoquinoline and 80 mL of concentrated sulfuric acid. Cool to 0°C.

  • In portions, add 9.5 g of N-Bromosuccinimide (NBS), maintaining the temperature below 5°C.

  • Stir the mixture at 0-5°C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Pour the mixture onto 400 g of crushed ice and neutralize with aqueous ammonia.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield this compound.

Protocol 2: Synthesis via Sandmeyer Reaction

This protocol is based on the well-established Sandmeyer reaction for converting aromatic amines to aryl bromides.[4][8]

Prerequisite: Pure 4-amino-5-nitroisoquinoline is required.

  • Suspend 10 g of 4-amino-5-nitroisoquinoline in 100 mL of 48% hydrobromic acid (HBr) in a flask and cool to 0°C in an ice-salt bath.

  • Slowly add a solution of 4.0 g of sodium nitrite in 20 mL of water dropwise, keeping the internal temperature of the reaction mixture below 5°C. Stir for 30 minutes after addition is complete to ensure full formation of the diazonium salt.

  • In a separate, larger flask, dissolve 8.0 g of copper(I) bromide in 50 mL of 48% HBr and cool to 0°C.

  • Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of N₂ gas will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 30 minutes to ensure the reaction goes to completion.

  • Cool the mixture, collect the precipitated solid by filtration, and wash with water.

  • The crude solid can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to give pure this compound.

Conclusion and Recommendation

For researchers requiring a consistent and high-purity supply of this compound, the Sandmeyer reaction (Method 2) is the superior and recommended pathway. While it necessitates the synthesis or acquisition of a specific precursor (4-amino-5-nitroisoquinoline), its execution is far more reproducible. It circumvents the primary drawback of the electrophilic substitution route: the inefficient and variable separation of isomeric byproducts. The enhanced regiochemical control, cleaner reaction profile, and higher typical yields translate to a more trustworthy and scalable protocol, which are critical considerations in both academic research and professional drug development environments.

References

  • Gouliaev, A. H., & Brown, W. D. (2005). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. [Link]
  • Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 83. [Link]
  • Gouliaev, A. H., & Brown, W. D. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. SYNTHESIS, 2002(1), 17-20. [Link]
  • Gouliaev, A., & Brown, W. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • Gouliaev, A., & Brown, W. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Gouliaev, A., & Brown, W. (2003). Process for preparing 5-bromoisoquinoline and its 8-nitro derivative.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]
  • University of Liverpool. (n.d.). Chapter 7: Quinolines and Isoquinolines. [Link]
  • PrepChem. (n.d.). Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride. [Link]
  • Butt, M. S., & Zhang, M. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3125-3148. [Link]
  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4173-4176. [Link]
  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
  • Li, J., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 37(9), 556-558. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Bromo-5-nitroisoquinoline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The handling and disposal of specialized chemical reagents like 4-Bromo-5-nitroisoquinoline demand more than just procedural adherence; they require a deep understanding of the compound's chemical nature and the causality behind each safety protocol. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment.

Hazard Assessment: Understanding the Risks of this compound

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a multi-functionalized heterocyclic compound. Its hazard profile is dictated by the presence of the halogen (bromine) and the nitro group on the isoquinoline scaffold.

  • Halogenated Organic Compound: As a brominated organic molecule, it is classified as a halogenated hazardous waste .[1][2][3] This classification is critical because co-disposal with non-halogenated solvents can disrupt recycling and recovery processes and requires specific incineration protocols to prevent the formation of toxic byproducts like hydrogen bromide.[4][5]

  • Nitro Aromatic Compound: Nitro compounds are energetically rich and can be reactive. Some nitro compounds, particularly polynitrated aromatics, are known to be potentially explosive and may become shock-sensitive, especially if they dry out or are mixed with incompatible substances.[6][7] While this compound is not explicitly listed as a primary explosive, it must be handled with the prudence afforded to all nitro-containing reagents.

  • Toxicity: Based on data for analogous structures, this compound should be considered harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[5][8][9]

Immediate Safety & Personal Protective Equipment (PPE)

When handling this compound in any capacity—including for disposal—strict adherence to PPE standards is non-negotiable.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and/or a full-face shield.Protects against splashes of solutions or accidental aerosolization of the solid powder.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents dermal absorption and skin irritation.[4][5]
Body Protection A flame-resistant lab coat.Protects skin and clothing from contamination.
Respiratory Protection Use only within a certified chemical fume hood.Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[8][9][10]

Waste Segregation: The Cornerstone of Safe Disposal

The single most critical step in chemical waste management is proper segregation at the point of generation.[3][11] Mixing incompatible waste streams can lead to dangerous chemical reactions, compromise the safety of disposal personnel, and significantly increase disposal costs.[2]

Logical Segregation Workflow

The following diagram illustrates the decision-making process for segregating waste containing this compound.

G cluster_form Identify Waste Form cluster_disposal Segregate into Designated Waste Container start Waste Generation (this compound) is_solid Is the waste primarily solid compound? start->is_solid Solid is_liquid Is it dissolved in a solvent? start->is_liquid Liquid is_labware Is it contaminated labware (e.g., gloves, wipes)? start->is_labware Contaminated Material solid_waste Container A: 'HALOGENATED ORGANIC SOLIDS' - Label with full chemical name - Keep container closed is_solid->solid_waste liquid_waste Container B: 'HALOGENATED ORGANIC LIQUIDS' - Do NOT mix with non-halogenated solvents - List all components & percentages is_liquid->liquid_waste labware_waste Container C: 'CHEMICALLY CONTAMINATED SOLID WASTE' - Double-bag sharp-free items - Label with primary contaminants is_labware->labware_waste

Caption: Waste Segregation Decision Workflow for this compound.

Incompatible Materials

To prevent potentially hazardous reactions, never mix this compound waste with the following:

  • Strong Oxidizing Agents: (e.g., nitric acid, permanganates).[5]

  • Strong Bases: Can cause decomposition or unwanted reactions.

  • Non-Halogenated Solvent Waste: Keep these waste streams separate for recycling purposes.[2][3]

  • Aqueous Waste: Do not dispose of organic compounds into aqueous waste streams.[12]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the accumulation and disposal of this compound waste within a laboratory setting, often referred to as a Satellite Accumulation Area (SAA).[12][13]

Materials Required
  • Designated, properly labeled hazardous waste containers (Solid, Liquid, Labware).

  • Waste accumulation log.

  • Full, appropriate PPE.

  • Chemically resistant scoop or spatula.

Procedure for Solid Waste (Unused Reagent, Residue)
  • Container Preparation: Select a wide-mouth, sealable container made of a compatible material (e.g., HDPE). Ensure it is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and relevant hazard symbols.[11]

  • Waste Transfer: In a chemical fume hood, carefully transfer the solid waste into the designated container using a dedicated spatula. Avoid generating dust.

  • Container Sealing: Securely close the container lid immediately after adding the waste. Containers must remain closed unless waste is actively being added.[14]

  • Log Entry: Document the chemical name and approximate quantity added to the container in your laboratory's waste accumulation log.

  • Storage: Store the sealed container in your designated SAA, away from incompatible materials and sources of heat or ignition. Ensure secondary containment is used for liquid waste containers.[14]

Procedure for Contaminated Solutions
  • Container Selection: Use a designated, sealable container for "Halogenated Organic Liquid Waste."[3] If your institution provides pre-labeled carboys, use the correct one.

  • Component Labeling: As you add waste, update the container label with the full chemical names of all components (e.g., "this compound," "Dichloromethane") and their estimated percentages.

  • Storage: Store the container in the SAA, within secondary containment, and away from incompatibles.

Arranging for Final Disposal
  • Request Pickup: Once your waste container is full (do not overfill, typically to 90% capacity) or when required by institutional policy, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[6][12]

  • Professional Disposal: Your EHS department will arrange for the collected waste to be transported and disposed of by a licensed hazardous waste management company, typically via high-temperature incineration.[3]

Emergency Procedures

Spill Response
  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills of nitro compounds.

    • Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Solids" waste container.

    • Decontaminate the area with an appropriate solvent, and dispose of cleaning materials as contaminated solid waste.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.

    • Prevent others from entering the area.

    • Allow only trained emergency responders to handle the cleanup.

Fire Response

In the event of a fire involving this compound, be aware that thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen bromide (HBr).[8]

  • Use a carbon dioxide, dry chemical powder, or alcohol-resistant foam extinguisher.

  • For major fires, evacuate the area and contact emergency services immediately.[8]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

  • Environmental Safety, Sustainability and Risk (ESSR), University of Maryland. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds.
  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
  • PubChem, National Center for Biotechnology Information. (n.d.). 4-Bromo-1-methyl-5-nitro-isoquinoline.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Hazardous Waste Reduction.
  • P2 InfoHouse. (n.d.). Management of Hazardous Wastes containing Halogenated Organics.
  • Organic Syntheses. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • J&K Scientific LLC. (n.d.). This compound.
  • Research Safety, Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
  • Physikalisch-Technische Bundesanstalt (PTB). (n.d.). Chemical Waste Management for Laboratories.
  • Environmental Health & Safety, Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

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A Senior Application Scientist's Guide to Handling 4-Bromo-5-nitroisoquinoline: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and chemical synthesis, the integrity of our work is inextricably linked to the safety of our practices. The compound 4-Bromo-5-nitroisoquinoline, a key intermediate in various synthetic pathways, demands a meticulous approach to handling. Its structure, featuring both a halogen and a nitro group on an aromatic system, suggests a specific hazard profile that must be managed with informed protocols. This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe handling, use, and disposal of this compound, ensuring both personal safety and experimental success.

Hazard Profile: Understanding the 'Why' Behind the Precautions

While a specific, comprehensive toxicological profile for this compound is not extensively documented, its chemical structure allows us to infer a reliable hazard assessment based on analogous compounds. It is a halogenated nitroaromatic compound, a class of chemicals known for potential thermal instability and reactivity.[1][2] The primary hazards are associated with irritation, potential toxicity upon exposure, and reactivity under certain conditions.

  • Contact Hazards : Based on data from similar brominated and nitrated quinolines, the compound is expected to be a skin, eye, and respiratory tract irritant.[3][4][5][6] Prolonged contact or absorption through the skin may be harmful.[4][5]

  • Inhalation/Ingestion Hazards : As a solid powder, aerosolized dust presents a significant inhalation risk, potentially causing respiratory irritation.[3][7] Ingestion is presumed to be harmful.[4][5]

  • Reactivity Hazards : Aromatic nitro compounds can be energetic and may decompose exothermically at elevated temperatures or in the presence of contaminants.[2] They are often incompatible with strong bases, reducing agents, and excessive heat, which can lead to runaway reactions.[1] During combustion, hazardous decomposition products such as nitrogen oxides (NOx) and hydrogen bromide will be generated.[4][7]

This profile dictates that all handling procedures must be designed to eliminate direct contact, prevent the generation and inhalation of dust, and control the chemical's environment to avoid triggering a reactive event.

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered PPE strategy is non-negotiable. The equipment specified below is the minimum requirement for any procedure involving this compound.

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes to protect from airborne particles and splashes. A full-face shield must be worn over goggles during procedures with a high risk of splashing, such as when transferring solutions or setting up reactions.
Hands Double Nitrile GlovesDouble-gloving provides robust protection against incidental contact. Nitrile is a suitable material for handling many halogenated aromatic compounds.[8] Gloves must be inspected for integrity before use and changed immediately upon any sign of contamination to prevent chemical permeation.[7][9]
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully-fastened lab coat made of a chemically resistant material is mandatory to protect skin and personal clothing from contamination.[3][9]
Respiratory Chemical Fume HoodAll handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to contain dust and vapors.[10][11] If engineering controls fail or are unavailable, a NIOSH-approved respirator with cartridges for organic vapors and particulates (P100) is required.[7][8]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the key stages of handling, from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep_hood Verify Fume Hood Functionality prep_safety Locate & Verify Eyewash/Shower prep_hood->prep_safety prep_ppe Don All Required PPE prep_safety->prep_ppe handle_weigh Weigh Solid Carefully (Minimize Dust) prep_ppe->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_solution Add Solvent Slowly to Dissolve handle_transfer->handle_solution cleanup_decon Decontaminate Glassware & Surfaces handle_solution->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.